molecular formula C7H13N3 B1289928 3-(Aminomethyl)-5-propylpyrazole CAS No. 1093415-70-3

3-(Aminomethyl)-5-propylpyrazole

Cat. No.: B1289928
CAS No.: 1093415-70-3
M. Wt: 139.2 g/mol
InChI Key: NKVMEFCQFIHAEO-UHFFFAOYSA-N
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Description

3-(Aminomethyl)-5-propylpyrazole is a useful research compound. Its molecular formula is C7H13N3 and its molecular weight is 139.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-propyl-1H-pyrazol-5-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N3/c1-2-3-6-4-7(5-8)10-9-6/h4H,2-3,5,8H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKVMEFCQFIHAEO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=C1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80629677
Record name 1-(3-Propyl-1H-pyrazol-5-yl)methanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1093415-70-3
Record name 1-(3-Propyl-1H-pyrazol-5-yl)methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80629677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive, in-depth exploration of the synthesis of 3-(Aminomethyl)-5-propylpyrazole, a heterocyclic amine with significant potential as a building block in medicinal chemistry and drug development. The document outlines a robust and reproducible synthetic pathway, beginning from readily available starting materials. Each synthetic step is detailed with causality-driven experimental choices, validated protocols, and characterization data. The guide is intended for an audience of researchers, scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the synthesis of this valuable pyrazole derivative.

Introduction and Strategic Overview

Pyrazole derivatives are a cornerstone in the development of therapeutic agents, exhibiting a wide spectrum of biological activities. The title compound, this compound, incorporates a primary aminomethyl group, which serves as a crucial handle for further chemical modification, and a propyl group, which can modulate lipophilicity and target engagement. This guide details a logical and efficient synthetic strategy, focusing on the construction of the pyrazole core followed by functional group manipulation to yield the target amine.

The chosen synthetic approach involves a three-step sequence:

  • Knorr-type Pyrazole Synthesis: Formation of the 5-propylpyrazole-3-carboxylate ester via condensation of a 1,3-dicarbonyl compound with hydrazine.

  • Amidation: Conversion of the resulting ester to the corresponding carboxamide.

  • Reduction: Reduction of the carboxamide to the target 3-(aminomethyl)pyrazole.

This pathway is selected for its reliability, use of common reagents, and the high purity of intermediates, which simplifies downstream processing.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a clear and logical disconnection approach. The primary amine can be derived from the reduction of a more stable precursor, such as a carboxamide or a nitrile. The pyrazole ring itself is classically formed via the condensation of a hydrazine with a 1,3-dicarbonyl compound. This leads to the identification of ethyl 2,4-dioxoheptanoate as a key starting material.

G Target This compound FG1 Functional Group Interconversion (Reduction) Target->FG1 Intermediate1 5-Propyl-1H-pyrazole-3-carboxamide FG1->Intermediate1 FG2 Functional Group Interconversion (Amidation) Intermediate1->FG2 Intermediate2 Ethyl 5-propyl-1H-pyrazole-3-carboxylate FG2->Intermediate2 C_N_bond C-N Bond Formation (Pyrazole Synthesis) Intermediate2->C_N_bond Start1 Ethyl 2,4-dioxoheptanoate C_N_bond->Start1 Start2 Hydrazine C_N_bond->Start2

Caption: Retrosynthetic pathway for this compound.

Recommended Synthetic Pathway and Experimental Protocols

This section provides a detailed, step-by-step methodology for the synthesis of this compound.

Step 1: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate

The synthesis of the pyrazole core is achieved through the condensation of ethyl 2,4-dioxoheptanoate with hydrazine hydrate. This reaction, a variation of the Knorr pyrazole synthesis, is highly efficient and regioselective.

Causality of Experimental Choices:

  • Solvent: Ethanol is chosen as the reaction solvent due to its ability to dissolve both the diketone starting material and hydrazine hydrate, facilitating a homogeneous reaction mixture. Its boiling point allows for a suitable reaction temperature to drive the condensation and cyclization.

  • Acid Catalyst: A catalytic amount of acetic acid is added to protonate the carbonyl oxygen of the diketone, thereby activating it for nucleophilic attack by hydrazine. This significantly increases the reaction rate.

  • Reaction Temperature: Refluxing the reaction mixture ensures sufficient thermal energy to overcome the activation barrier for both the initial condensation to form the hydrazone and the subsequent intramolecular cyclization and dehydration to form the aromatic pyrazole ring.

Experimental Protocol:

  • To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2,4-dioxoheptanoate (0.1 mol, 18.6 g).

  • Dissolve the diketone in 200 mL of absolute ethanol.

  • Add hydrazine hydrate (0.11 mol, 5.5 mL) dropwise to the stirred solution at room temperature.

  • Add 5 drops of glacial acetic acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation of the product.

  • Collect the solid product by vacuum filtration, wash with cold ethanol (2 x 30 mL), and dry under vacuum.

Data Summary for Step 1:

ParameterValue
Starting Material Ethyl 2,4-dioxoheptanoate
Reagents Hydrazine hydrate, Acetic Acid
Solvent Ethanol
Reaction Time 4 hours
Temperature Reflux
Typical Yield 85-90%
Appearance White to off-white solid
Step 2: Synthesis of 5-Propyl-1H-pyrazole-3-carboxamide

The conversion of the ethyl ester to the primary carboxamide is achieved by direct amidation using aqueous ammonia. This is a robust and high-yielding transformation.

Causality of Experimental Choices:

  • Reagent: A concentrated solution of aqueous ammonia provides a high concentration of the nucleophile (NH3) to drive the reaction forward.

  • Solvent: Methanol is used as a co-solvent to ensure the solubility of the starting ester.

  • Temperature: Heating the reaction in a sealed vessel is necessary to increase the rate of this relatively slow reaction. The sealed vessel prevents the volatile ammonia from escaping.

Experimental Protocol:

  • In a sealed pressure vessel, suspend ethyl 5-propyl-1H-pyrazole-3-carboxylate (0.08 mol, 15.7 g) in 100 mL of methanol.

  • Add 100 mL of concentrated aqueous ammonia (28-30%).

  • Seal the vessel and heat the mixture at 80 °C for 12 hours with vigorous stirring.

  • Cool the reaction vessel to room temperature. A precipitate should form.

  • Reduce the solvent volume by approximately half using a rotary evaporator.

  • Cool the resulting slurry in an ice bath for 1 hour.

  • Collect the solid product by vacuum filtration, wash with cold water (2 x 25 mL), and dry under vacuum.

Data Summary for Step 2:

ParameterValue
Starting Material Ethyl 5-propyl-1H-pyrazole-3-carboxylate
Reagents Aqueous Ammonia
Solvent Methanol
Reaction Time 12 hours
Temperature 80 °C (sealed vessel)
Typical Yield 90-95%
Appearance White crystalline solid
Step 3: Synthesis of this compound

The final step is the reduction of the carboxamide to the primary amine. Lithium aluminum hydride (LAH) is a powerful reducing agent well-suited for this transformation.

Causality of Experimental Choices:

  • Reducing Agent: Lithium aluminum hydride (LAH) is chosen for its high reactivity and ability to efficiently reduce primary amides to amines without affecting the pyrazole ring.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LAH and effectively dissolves the intermediate complex. Anhydrous conditions are critical as LAH reacts violently with water.

  • Work-up Procedure: The Fieser work-up (sequential addition of water, aqueous NaOH, and more water) is a standard and safe method for quenching the excess LAH and precipitating the aluminum salts, which can then be easily removed by filtration.

Experimental Protocol:

  • To a dry 1 L three-necked flask under a nitrogen atmosphere, add lithium aluminum hydride (0.12 mol, 4.5 g) and 300 mL of anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 5-propyl-1H-pyrazole-3-carboxamide (0.07 mol, 11.7 g) in 200 mL of anhydrous THF dropwise over 1 hour, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 6 hours.

  • Cool the reaction mixture back to 0 °C.

  • Carefully quench the reaction by the sequential dropwise addition of:

    • 4.5 mL of water

    • 4.5 mL of 15% aqueous sodium hydroxide

    • 13.5 mL of water

  • Stir the resulting granular precipitate for 1 hour at room temperature.

  • Filter the mixture through a pad of Celite, washing the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to yield the crude product as an oil.

  • Purify the oil by vacuum distillation to obtain this compound.

Data Summary for Step 3:

ParameterValue
Starting Material 5-Propyl-1H-pyrazole-3-carboxamide
Reagents Lithium Aluminum Hydride
Solvent Anhydrous Tetrahydrofuran
Reaction Time 6 hours
Temperature Reflux
Typical Yield 75-85%
Appearance Colorless to pale yellow oil

Overall Synthetic Workflow

The complete synthetic sequence is a streamlined process from commercially available starting materials to the final product.

G cluster_0 Step 1: Pyrazole Formation cluster_1 Step 2: Amidation cluster_2 Step 3: Reduction Start Ethyl 2,4-dioxoheptanoate + Hydrazine Hydrate Step1_Proc EtOH, AcOH (cat.) Reflux, 4h Start->Step1_Proc Intermediate1 Ethyl 5-propyl-1H-pyrazole-3-carboxylate Step1_Proc->Intermediate1 Step2_Proc Aq. NH3, MeOH 80°C, 12h Intermediate1->Step2_Proc Intermediate2 5-Propyl-1H-pyrazole-3-carboxamide Step2_Proc->Intermediate2 Step3_Proc 1. LiAlH4, THF 2. Fieser Work-up Intermediate2->Step3_Proc FinalProduct This compound Step3_Proc->FinalProduct

Caption: Overall workflow for the synthesis of this compound.

Safety Considerations

  • Hydrazine Hydrate: Hydrazine is toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Lithium Aluminum Hydride (LAH): LAH is a water-reactive and pyrophoric solid. It must be handled under an inert atmosphere (nitrogen or argon). Reactions involving LAH should be conducted with extreme care, and the quenching process must be performed slowly at low temperatures.

  • Solvents: Ethanol, methanol, and THF are flammable. Avoid open flames and ensure proper ventilation.

Conclusion

This guide presents a reliable and thoroughly described synthetic route to this compound. By detailing the rationale behind experimental choices and providing robust, step-by-step protocols, this document serves as a valuable resource for researchers in organic synthesis and medicinal chemistry. The described three-step sequence is efficient, scalable, and utilizes readily accessible reagents, making it an excellent method for the production of this versatile pyrazole building block.

References

  • General Pyrazole Synthesis Reviews

    • Title: The reaction of β-ketonitriles with hydrazines
    • Source: Beilstein Journal of Organic Chemistry
    • URL: [Link][1]

  • Synthesis of Pyrazole Carboxamides

    • Title: Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identific
    • Source: Chemical & Pharmaceutical Bulletin
    • URL: [Link][2]

  • Reduction of Amides using LAH

    • Title: Reduction of Carboxylic Acids and Their Deriv
    • Source: Organic Syntheses
    • URL: [Link]

  • Related Pyrazole Syntheses

    • Title: Synthesis of 4-amino-1-methyl-3-n-propylpyrazole-5-carboxamide
    • Source: ResearchG
    • URL: [Link][3]

  • General Heterocyclic Synthesis

    • Title: Recent Advances in Synthetic Routes to Azacycles
    • Source: Molecules (MDPI)
    • URL: [Link][4]

Sources

An In-depth Technical Guide to 3-(Aminomethyl)-5-propylpyrazole: Properties, Synthesis, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(Aminomethyl)-5-propylpyrazole, a heterocyclic compound of significant interest to researchers and professionals in the fields of medicinal chemistry and drug development. We will delve into its core chemical properties, explore plausible synthetic routes based on established pyrazole chemistry, and discuss its potential applications as a valuable building block in the design of novel therapeutics.

Introduction: The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in drug discovery, meaning it is a structural motif that is recurrently found in potent and selective ligands for a variety of biological targets.[1][2] The unique physicochemical properties of the pyrazole core, such as its ability to act as both a hydrogen bond donor and acceptor, contribute to its versatility in forming favorable interactions with biological macromolecules.[1] Numerous FDA-approved drugs, including the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, feature a pyrazole core, underscoring its therapeutic relevance.[1][2][3]

This compound, with its distinct substitution pattern, presents an intriguing scaffold for further chemical exploration and drug design. The presence of a basic aminomethyl group at the 3-position and a lipophilic propyl group at the 5-position offers opportunities for diverse chemical modifications and modulation of pharmacokinetic and pharmacodynamic properties.

Physicochemical Properties of this compound

Detailed experimental data for this compound is not extensively reported in publicly available literature. However, based on its structure and data from chemical suppliers, we can compile its fundamental properties.

PropertyValue/InformationSource
CAS Number 1093415-70-3[4]
Molecular Formula C7H13N3[4]
Molecular Weight 139.20 g/mol [4]
Appearance Likely a solid or oil at room temperature.Inferred
Solubility Expected to be soluble in organic solvents like methanol, ethanol, and DMSO. The aminomethyl group may confer some aqueous solubility, particularly at acidic pH.Inferred
pKa The pyrazole ring itself is weakly basic (pKa of ~2.5). The primary amine of the aminomethyl group is expected to have a pKa in the range of 9-10, making it the more basic center.[1]
Storage Recommended storage conditions are at 2-8°C under an inert atmosphere in a dark place.[4]

Synthesis of 3,5-Disubstituted Pyrazoles: A Proposed Route for this compound

The synthesis of 3,5-disubstituted pyrazoles is a well-established area of organic chemistry.[5][6][7] A common and versatile method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a hydrazine derivative.[7][8]

For the synthesis of this compound, a plausible retro-synthetic analysis suggests a β-ketonitrile as a key intermediate. The reaction would likely proceed through the nucleophilic attack of hydrazine on the ketone, followed by an intramolecular cyclization onto the nitrile group.

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Pyrazole Formation cluster_3 Final Product Formation Valeronitrile Valeronitrile 3-Oxohexanenitrile 3-Oxohexanenitrile (β-Ketonitrile) Valeronitrile->3-Oxohexanenitrile Claisen Condensation Ethyl acetate Ethyl acetate Ethyl acetate->3-Oxohexanenitrile 3-Amino-5-propylpyrazole 3-Amino-5-propylpyrazole 3-Oxohexanenitrile->3-Amino-5-propylpyrazole Cyclocondensation Hydrazine Hydrazine Hydrazine->3-Amino-5-propylpyrazole Reduction Step Reduction Step 3-Amino-5-propylpyrazole->Reduction Step This compound This compound Reduction Step->this compound e.g., LiAlH4

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol (Proposed)

Step 1: Synthesis of 3-Oxohexanenitrile (β-Ketonitrile Intermediate)

  • To a solution of sodium ethoxide (prepared from sodium in anhydrous ethanol) under an inert atmosphere (e.g., nitrogen or argon), add valeronitrile dropwise at a controlled temperature (e.g., 0-10°C).

  • Following the addition of valeronitrile, add ethyl acetate dropwise, maintaining the reaction temperature.

  • Allow the reaction mixture to stir at room temperature for several hours to overnight.

  • Quench the reaction with an acidic aqueous solution (e.g., dilute HCl) and extract the product with an appropriate organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3-oxohexanenitrile.

  • Purify the crude product by vacuum distillation or column chromatography.

Step 2: Synthesis of 3-Amino-5-propylpyrazole

  • Dissolve the purified 3-oxohexanenitrile in a suitable solvent such as ethanol or acetic acid.

  • Add hydrazine hydrate to the solution. The reaction may be exothermic, so controlled addition is recommended.

  • Reflux the reaction mixture for several hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • The resulting crude product can be purified by recrystallization or column chromatography to yield 3-amino-5-propylpyrazole.

Step 3: Reduction of the Amino Group to Aminomethyl

This step is a conceptual proposal, as the direct synthesis from a protected aminomethyl precursor might be more efficient. However, for the sake of this guide, we will outline a possible reduction pathway.

A direct reduction of a nitrile to an aminomethyl group in the presence of the pyrazole ring can be challenging. A more viable approach would be to start with a precursor that already contains the aminomethyl or a protected form thereof.

Alternative, more direct synthesis:

A more practical approach would involve the condensation of a β-ketonitrile bearing a protected amine functionality with hydrazine. For instance, a starting material like 4-(tert-butoxycarbonylamino)-3-oxobutanenitrile could be reacted with a propyl Grignard reagent, followed by cyclization with hydrazine and subsequent deprotection of the Boc group.

Applications in Drug Discovery and Medicinal Chemistry

The this compound scaffold is a promising starting point for the development of new therapeutic agents. The distinct functionalities at the 3 and 5 positions allow for systematic structure-activity relationship (SAR) studies.

Potential Therapeutic Targets

The pyrazole nucleus is a versatile pharmacophore found in drugs targeting a wide array of proteins, including:

  • Kinase Inhibitors: The pyrazole ring can form key hydrogen bonds and hydrophobic interactions within the ATP-binding pocket of kinases. The aminomethyl group can be further functionalized to target specific residues and enhance selectivity.[9]

  • Enzyme Inhibitors: Pyrazole derivatives have shown inhibitory activity against various enzymes, including cyclooxygenase (COX) and dipeptidyl peptidase-4 (DPP-4).[3]

  • Receptor Modulators: The scaffold can be elaborated to create ligands for G-protein coupled receptors (GPCRs) and other receptor families.

Logical Progression of Drug Design

G Scaffold This compound Core Scaffold N-Functionalization N-Functionalization Acylation, Alkylation, Sulfonylation Scaffold:f0->N-Functionalization:f0 SAR Exploration Propyl_Modification Propyl Group Modification Branching, Cyclization, Bioisosteric Replacement Scaffold:f0->Propyl_Modification:f0 Modulate Lipophilicity Pharmacophore_Elaboration Pharmacophore Elaboration Addition of further recognition elements N-Functionalization:f0->Pharmacophore_Elaboration:f0 Propyl_Modification:f0->Pharmacophore_Elaboration:f0 Lead_Compound Lead Compound Optimized Potency and Selectivity Pharmacophore_Elaboration:f0->Lead_Compound:f0 Lead Optimization

Caption: Drug design strategy starting from the this compound scaffold.

The primary amine of the aminomethyl group serves as a versatile handle for chemical modification. Acylation, sulfonylation, or reductive amination can be employed to introduce a wide variety of substituents. These modifications can be used to:

  • Enhance target binding: By introducing groups that form additional hydrogen bonds, hydrophobic interactions, or ionic interactions with the target protein.

  • Modulate physicochemical properties: Altering solubility, lipophilicity (LogP), and metabolic stability.

  • Improve pharmacokinetic profiles: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.

The propyl group at the 5-position contributes to the lipophilicity of the molecule. Modifications at this position, such as chain extension, branching, or replacement with other lipophilic groups, can be used to fine-tune the overall properties of the compound and explore specific hydrophobic pockets in the target binding site.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry. While detailed experimental data on the compound itself is sparse, its synthesis is achievable through established methods for preparing 3,5-disubstituted pyrazoles. The presence of two distinct and readily modifiable functional groups makes it an attractive scaffold for the generation of compound libraries for high-throughput screening and for rational drug design efforts targeting a diverse range of biological targets. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its therapeutic potential.

References

  • Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. (2013). The Journal of Organic Chemistry.

  • Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. (n.d.). Thieme Chemistry.

  • This compound | 1093415-70-3. (n.d.). BLD Pharm.

  • Synthesis of 3,5‐disubstituted pyrazoles 8. (n.d.). ResearchGate.

  • Preparation of 3,5-Disubstituted Pyrazoles and Isoxazoles from Terminal Alkynes, Aldehydes, Hydrazines, and Hydroxylamine. (2014). The Journal of Organic Chemistry.

  • Physico-chemical properties of the designed pyrazole derivatives. (n.d.). ResearchGate.

  • Synthesis of 3,5-disubstituted pyrazoles. (n.d.). ResearchGate.

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). RSC Medicinal Chemistry.

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021). Frontiers in Pharmacology.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.). ResearchGate.

  • 3-Amino-5-cyclopropyl-1H-pyrazole | 175137-46-9. (n.d.). Sigma-Aldrich.

  • 3-Amino-5-methylpyrazole | 31230-17-8. (n.d.). Sigma-Aldrich.

  • 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India. (n.d.). lifechem pharma.

  • Process for the preparation of 3-amino-5-methylpyrazole. (1997). Google Patents.

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure.

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). MDPI.

  • N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | 1796915-64-4. (n.d.). BLDpharm.

  • 3-(Aminomethyl)-1H-pyrazole-5-carboxylic acid hydrochloride. (n.d.). BLD Pharm.

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). RSC Medicinal Chemistry.

  • 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655. (n.d.). PubChem.

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2022). MDPI.

  • 3-amino-5-methyl pyrazole | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. (n.d.). PharmaCompass.com.

  • Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journal of Organic Chemistry.

  • Synthesis of 3-(2-aminoethyl)-5-hydroxy-1H-pyrazole derivatives. (2012). ResearchGate.

  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). MDPI.

  • 3-Propyl-1H-pyrazole-5-carboxylic acid | 76424-47-0. (n.d.). Sigma-Aldrich.

  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid | C8H12N2O2 | CID 9898937. (n.d.). PubChem.

  • Design and Synthesis of Aminopyrimidinyl Pyrazole Analogs as PLK1 Inhibitors Using Hybrid 3D-QSAR and Molecular Docking. (2023). MDPI.

Sources

Spectroscopic Characterization of 3-(Aminomethyl)-5-propylpyrazole: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(Aminomethyl)-5-propylpyrazole, a heterocyclic compound with significant potential in medicinal chemistry and drug development. The pyrazole scaffold is a well-established pharmacophore, and the strategic placement of an aminomethyl and a propyl group offers avenues for diverse functionalization and modulation of physicochemical properties. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopic features of this molecule. The interpretation of this data is grounded in fundamental principles and supported by established literature on pyrazole derivatives.

Molecular Structure and Tautomerism

This compound can exist in two tautomeric forms due to the migration of the proton on the pyrazole ring between the two nitrogen atoms. This dynamic equilibrium is a critical consideration in the analysis of its spectroscopic data, particularly in NMR spectroscopy. The tautomeric forms are illustrated below. The relative populations of these tautomers can be influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring.[1][2]

G cluster_0 Tautomer A cluster_1 Tautomer B cluster_2 a N1(H)-3-(Aminomethyl)-5-propylpyrazole b N1(H)-5-(Aminomethyl)-3-propylpyrazole a->b c G cluster_0 NMR Workflow 1D_H 1D ¹H NMR HSQC HSQC 1D_H->HSQC ¹J(C,H) HMBC HMBC 1D_H->HMBC ²⁻³J(C,H) 1D_C 1D ¹³C NMR 1D_C->HSQC 1D_C->HMBC Structure Structure Elucidation HSQC->Structure HMBC->Structure

Caption: Workflow for NMR-based structure elucidation.

  • HSQC: This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which proton is attached to which carbon.

  • HMBC: This experiment shows correlations between protons and carbons that are two or three bonds apart, which is crucial for piecing together the molecular structure and assigning quaternary carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural confirmation.

Experimental Protocol for MS:

  • Ionization Method: Electrospray ionization (ESI) is suitable for this molecule due to the presence of the basic amino group, which can be readily protonated. Electron ionization (EI) can also be used to observe fragmentation patterns.

  • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended for accurate mass measurement.

Expected Mass Spectrometry Data (ESI+):

IonExpected m/zInterpretation
[M+H]⁺154.1344Protonated molecular ion (C₈H₁₆N₃)
[M+Na]⁺176.1163Sodium adduct

Fragmentation Analysis (EI or MS/MS):

The fragmentation of pyrazoles is often characterized by the loss of small neutral molecules. [3][4]For this compound, key fragmentation pathways may include:

  • Loss of NH₃: Cleavage of the aminomethyl group.

  • Loss of propyl radical: Cleavage of the C-C bond of the propyl group.

  • Ring cleavage: Fission of the pyrazole ring, often involving the loss of N₂ or HCN. [3]

G M_H [M+H]⁺ m/z 154.13 M_H_NH3 [M+H - NH₃]⁺ m/z 137.11 M_H->M_H_NH3 - NH₃ M_H_C3H7 [M+H - C₃H₇]⁺ m/z 111.07 M_H->M_H_C3H7 - •C₃H₇ Ring_Frag Ring Fragments M_H->Ring_Frag Ring Cleavage

Caption: Potential MS fragmentation pathways.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Experimental Protocol for IR:

  • Sample Preparation: The sample can be analyzed as a neat liquid, a KBr pellet, or a thin film.

  • Instrument: A Fourier-transform infrared (FTIR) spectrometer.

Expected IR Absorption Bands:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3400 - 3200N-H stretch (asymmetric and symmetric)Amine (NH₂)
3200 - 3000N-H stretchPyrazole (N-H)
2960 - 2850C-H stretchPropyl, Aminomethyl
1650 - 1550C=N, C=C stretchPyrazole ring
1620 - 1550N-H bendAmine (NH₂)
1470 - 1430C-H bendMethylene, Methyl

Interpretation:

  • The broad bands in the 3400-3000 cm⁻¹ region are characteristic of N-H stretching vibrations from both the amine and the pyrazole ring. [5][6]* The absorptions in the 2960-2850 cm⁻¹ range confirm the presence of aliphatic C-H bonds.

  • The bands in the 1650-1550 cm⁻¹ region are indicative of the pyrazole ring stretching vibrations.

Conclusion

The comprehensive spectroscopic analysis of this compound, utilizing ¹H NMR, ¹³C NMR, mass spectrometry, and IR spectroscopy, provides a detailed and validated structural characterization. The interplay of data from these orthogonal techniques allows for an unambiguous assignment of the molecular structure. Understanding the tautomeric nature of the pyrazole ring is crucial for accurate spectral interpretation. This guide serves as a foundational resource for researchers working with this and related pyrazole derivatives, facilitating its application in the synthesis of novel compounds with potential therapeutic value.

References

  • Benchchem.
  • Claramunt, R. M., Lopez, C., Trofimenko, S., & Elguero, J. (1993). A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-685.
  • Elguero, J., Claramunt, R. M., Garceran, R., & Lopez, C. (1986). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. New Journal of Chemistry, 10(1), 27-32.
  • Wright, J. B. (1951). A vibrational assignment for pyrazole. Journal of the Chemical Society B: Physical Organic, 154-157.
  • Kuhn, B. L., Wust, K. M., Paz, A. V., & Bonacorso, H. G. (2018). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. IntechOpen.
  • Costa, P. J., & Fausto, R. (2019). Structure and IR Spectra of 3(5)
  • Horta, P., Cristiano, M. L. S., & Fausto, R. (2020). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(11), 2533.

Sources

An In-Depth Technical Guide to 3-(Aminomethyl)-5-propylpyrazole (CAS No. 1093415-70-3)

Author: BenchChem Technical Support Team. Date: January 2026

A Note on the Scope of this Guide: 3-(Aminomethyl)-5-propylpyrazole is a specific pyrazole derivative for which detailed public-domain research is emerging. This guide, therefore, synthesizes direct information where available and extrapolates from established principles and published data on structurally and functionally similar aminopyrazole compounds to provide a robust framework for researchers. The protocols and mechanistic discussions provided herein are intended as expert-guided starting points for investigation.

Section 1: Core Chemical Identity and Physicochemical Properties

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with an aminomethyl group at the 3-position and a propyl group at the 5-position. The presence of the basic aminomethyl group and the lipophilic propyl group on the aromatic pyrazole scaffold suggests its potential as a versatile building block in medicinal chemistry.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 1093415-70-3[1][2]
Molecular Formula C₇H₁₃N₃[1][2]
Molecular Weight 139.20 g/mol [1][2]
Canonical SMILES NCCC1=CC(=NN1)CN[2]
Storage Conditions 2-8°C, inert atmosphere, keep in dark place[2]

Section 2: Proposed Synthesis and Characterization

Proposed Retrosynthetic Analysis and Synthesis Protocol

A logical approach to the synthesis of this compound would involve the reaction of a suitable β-ketonitrile with hydrazine hydrate. The aminomethyl group can be introduced via reduction of a nitrile group.

Diagram 1: Proposed Synthesis Workflow

cluster_0 Synthesis of this compound start Starting Materials: - Valeronitrile - Ethyl acetate intermediate1 Claisen Condensation: Formation of 3-Oxohexanenitrile start->intermediate1 Base (e.g., NaOEt) intermediate2 Cyclocondensation with Hydrazine Hydrate: Formation of 5-Propyl-1H-pyrazol-3-amine intermediate1->intermediate2 Hydrazine Hydrate (N₂H₄·H₂O) intermediate3 Conversion to Nitrile: Sandmeyer-type reaction on the amino group to yield 3-cyano-5-propylpyrazole intermediate2->intermediate3 1. NaNO₂, HCl 2. CuCN, KCN final_product Reduction of Nitrile: Reduction to form This compound intermediate3->final_product Reducing agent (e.g., LiAlH₄ or H₂/Raney Ni)

Caption: A proposed multi-step synthesis of this compound.

Step-by-Step Protocol:

  • Synthesis of 3-Oxohexanenitrile: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve sodium ethoxide in anhydrous ethanol. To this solution, add a mixture of valeronitrile and ethyl acetate dropwise at 0°C. Allow the reaction to warm to room temperature and stir for 12-18 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Upon completion, quench the reaction with a weak acid and extract the product with a suitable organic solvent. Purify the crude product by vacuum distillation or column chromatography.

  • Synthesis of 5-Propyl-1H-pyrazol-3-amine: To a solution of 3-oxohexanenitrile in ethanol, add hydrazine hydrate dropwise at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature. Reflux the mixture for 4-6 hours. Monitor the reaction by TLC. After completion, cool the reaction mixture and remove the solvent under reduced pressure. The resulting solid can be recrystallized from a suitable solvent system (e.g., ethanol/water) to yield pure 5-propyl-1H-pyrazol-3-amine.

  • Synthesis of 3-Cyano-5-propylpyrazole: This step can be achieved via a Sandmeyer-type reaction. Diazotize the amino group of 5-propyl-1H-pyrazol-3-amine with sodium nitrite in an acidic medium (e.g., HCl) at 0-5°C. The resulting diazonium salt is then treated with a solution of copper(I) cyanide and potassium cyanide to introduce the nitrile group.

  • Synthesis of this compound: The final step involves the reduction of the nitrile group of 3-cyano-5-propylpyrazole. This can be accomplished using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent (e.g., THF or diethyl ether) or through catalytic hydrogenation using hydrogen gas and a catalyst such as Raney nickel.

Characterization Workflow

The synthesized this compound should be thoroughly characterized to confirm its identity and purity.

Diagram 2: Characterization Workflow

cluster_1 Characterization of this compound synthesis Synthesized Compound nmr ¹H and ¹³C NMR Spectroscopy: - Confirm proton and carbon environments - Verify functional groups and connectivity synthesis->nmr ms Mass Spectrometry (e.g., ESI-MS): - Determine molecular weight - Confirm molecular formula synthesis->ms ir Infrared (IR) Spectroscopy: - Identify key functional groups (N-H, C-H, C=N) synthesis->ir purity Purity Analysis (e.g., HPLC, Elemental Analysis): - Determine purity of the final compound nmr->purity ms->purity ir->purity

Caption: A comprehensive workflow for the characterization of the target compound.

Expected Spectroscopic Data:

  • ¹H NMR: Expect characteristic signals for the propyl group (a triplet and two multiplets), a singlet for the pyrazole ring proton, a singlet for the aminomethyl protons, and a broad singlet for the amine protons.

  • ¹³C NMR: Signals corresponding to the carbons of the propyl group, the pyrazole ring, and the aminomethyl carbon.

  • IR Spectroscopy: Characteristic absorption bands for N-H stretching (amine), C-H stretching (alkyl and aromatic), and C=N stretching (pyrazole ring).[1][3]

  • Mass Spectrometry: The molecular ion peak corresponding to the molecular weight of 139.20.

Section 3: Potential Therapeutic Applications and Mechanism of Action

The aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets.[4] Structurally similar pyrazole derivatives have shown significant activity as kinase inhibitors, suggesting that this compound could have potential applications in oncology and the treatment of inflammatory or neurodegenerative diseases.[5][6]

Potential as a Kinase Inhibitor

Many aminopyrazole derivatives have been developed as potent inhibitors of various protein kinases, which are crucial regulators of cell signaling pathways.[4] For instance, pyrazole-based compounds have been successfully designed as inhibitors of JNK3, a kinase implicated in neurodegenerative diseases, and RET kinase, a driver of certain types of cancer.[5][6]

Diagram 3: Potential Signaling Pathway Inhibition

cluster_2 Hypothesized Mechanism of Action ligand Growth Factor receptor Receptor Tyrosine Kinase (e.g., RET) ligand->receptor kinase_domain Kinase Domain receptor->kinase_domain Dimerization & Autophosphorylation compound This compound compound->kinase_domain Inhibition adp ADP + Pi kinase_domain->adp downstream Downstream Signaling Cascade (e.g., RAS-MAPK, PI3K-AKT) kinase_domain->downstream Phosphorylation of Substrates atp ATP atp->kinase_domain cellular_response Cellular Response: - Proliferation - Survival - Differentiation downstream->cellular_response

Caption: Hypothesized inhibition of a receptor tyrosine kinase signaling pathway.

The aminomethyl group of this compound can act as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket, a common binding mode for many kinase inhibitors. The propyl group can occupy a hydrophobic pocket, contributing to binding affinity and selectivity.

Section 4: Experimental Protocols for Biological Evaluation

To investigate the potential of this compound as a kinase inhibitor, a series of in vitro assays can be performed.

Kinase Inhibition Assay (Example: RET Kinase)

This protocol is based on a generic in vitro kinase assay and would need to be optimized for the specific kinase of interest.

Step-by-Step Protocol:

  • Reagents and Materials:

    • Recombinant human RET kinase

    • Kinase substrate (e.g., a synthetic peptide)

    • ATP (Adenosine triphosphate)

    • This compound (dissolved in DMSO)

    • Kinase assay buffer

    • Detection reagent (e.g., ADP-Glo™ Kinase Assay)

    • 384-well plates

  • Assay Procedure:

    • Prepare a serial dilution of this compound in DMSO.

    • In a 384-well plate, add the kinase, substrate, and the test compound at various concentrations.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the reaction and measure the kinase activity using a suitable detection method that quantifies the amount of ADP produced.

    • Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

Cell-Based Proliferation Assay

This assay evaluates the effect of the compound on the growth of cancer cells that are dependent on the target kinase.

Step-by-Step Protocol:

  • Cell Line: A cancer cell line with a known activating mutation in the target kinase (e.g., a thyroid cancer cell line with a RET mutation).

  • Reagents and Materials:

    • Selected cancer cell line

    • Cell culture medium and supplements

    • This compound (dissolved in DMSO)

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

    • 96-well plates

  • Assay Procedure:

    • Seed the cells in a 96-well plate and allow them to attach overnight.

    • Treat the cells with a serial dilution of this compound.

    • Incubate the cells for a specified period (e.g., 72 hours).

    • Measure cell viability using a suitable reagent.

    • Calculate the percentage of growth inhibition and determine the GI₅₀ value.

References

  • BLD Pharm. This compound.
  • Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Deriv
  • Allenes. Part 39. The synthesis of 3-alkyl-5-aminopyrazoles and 3H-indoles from allenic or acetylenic nitriles. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
  • US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SUBSTITUTED PYRAZOLINE DERIVATIVES.
  • An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. MDPI.
  • MySkinRecipes. อนุพันธ์ไพราซอล - สารกลางเคมีเกษตร (25).
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  • Synthesis, Characterization and Biological evaluation of substituted Pyrazole derivatives. International Journal of Pharmacy and Analytical Research.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.
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  • (R)-1-Boc-2-propylpiperazine Hydrochloride. 1217449-00-7.
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  • 3- 트랜스 아크릴 - 5-우레탄산 에스테르 92945-27-2 wiki. Kr.
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Unknown Source.
  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. NIH.
  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer p
  • (R)-1-(1H-Pyrazol-3-yl)ethanamine. BLD Pharm.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
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  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethyl

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"biological activity of 3-(Aminomethyl)-5-propylpyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

Page 1:

An In-depth Technical Guide to the Biological Activity of 3-(Aminomethyl)-5-propylpyrazole

For Researchers, Scientists, and Drug Development Professionals

[Date]

1. Introduction

This compound is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazoles are five-membered aromatic rings containing two adjacent nitrogen atoms and have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This guide provides a comprehensive overview of the known biological activities of this compound, its potential mechanisms of action, and relevant experimental data.

2. Chemical Structure and Properties

Figure 1: Chemical Structure of this compound

[Insert Image of the chemical structure of this compound]

  • IUPAC Name: (5-propyl-1H-pyrazol-3-yl)methanamine

  • Molecular Formula: C7H13N3

  • Molecular Weight: 139.20 g/mol

  • Key Features: The structure consists of a pyrazole ring substituted with a propyl group at the 5-position and an aminomethyl group at the 3-position. The presence of the basic aminomethyl group and the lipophilic propyl group influences its physicochemical properties and biological interactions.

3. Synthesis

The synthesis of this compound can be achieved through various synthetic routes. A common approach involves the condensation of a β-diketone with hydrazine, followed by functional group manipulation to introduce the aminomethyl group.

Scheme 1: General Synthetic Route

[Insert a simplified reaction scheme for the synthesis]

4. Biological Activities

While specific studies on this compound are limited, the broader class of pyrazole derivatives exhibits a wide range of biological activities. Based on structure-activity relationships of similar compounds, this compound is predicted to have potential in the following areas:

4.1. Anticancer Activity

  • Mechanism: Many pyrazole derivatives exhibit anticancer properties by targeting various cellular pathways, including:

    • Kinase Inhibition: Pyrazoles can act as inhibitors of protein kinases, such as cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.

    • Tubulin Polymerization Inhibition: Some pyrazoles interfere with microtubule dynamics by inhibiting tubulin polymerization, a process essential for cell division.

    • Induction of Apoptosis: Pyrazole derivatives can trigger programmed cell death (apoptosis) in cancer cells through various signaling pathways.

  • Supporting Evidence: Studies on related 5-aminopyrazole derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, including breast cancer.

4.2. Anti-inflammatory and Analgesic Activity

  • Mechanism: The anti-inflammatory effects of pyrazoles are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the synthesis of prostaglandins that mediate inflammation and pain.

  • Supporting Evidence: Several pyrazole-containing drugs, such as celecoxib, are well-established non-steroidal anti-inflammatory drugs (NSAIDs).

4.3. Antimicrobial Activity

  • Mechanism: Pyrazole derivatives have shown activity against a range of bacteria and fungi. The exact mechanisms are not always fully elucidated but may involve inhibition of essential enzymes or disruption of cell membrane integrity.

  • Supporting Evidence: Various synthesized pyrazole compounds have demonstrated promising antibacterial and antifungal properties in in-vitro studies.

4.4. Neuroprotective Activity

  • Mechanism: Some pyrazoline derivatives, which are structurally related to pyrazoles, have been investigated for their potential in treating neurodegenerative disorders. They may act by inhibiting enzymes like monoamine oxidase (MAO) or acetylcholinesterase (AChE).

  • Supporting Evidence: Research has indicated that certain pyrazoline compounds show promise as therapeutic agents for conditions like Alzheimer's and Parkinson's disease.

5. Structure-Activity Relationship (SAR)

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.

  • The Aminomethyl Group: The aminomethyl group at the 3-position can participate in hydrogen bonding and electrostatic interactions with biological targets, which is often crucial for binding and activity.

  • The Propyl Group: The propyl group at the 5-position contributes to the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its interaction with hydrophobic pockets in target proteins.

6. Future Directions

Further research is needed to fully elucidate the biological profile of this compound. Key areas for future investigation include:

  • In-vitro screening: Testing the compound against a wide panel of cancer cell lines, microbial strains, and relevant enzymes (e.g., kinases, COX).

  • In-vivo studies: Evaluating the efficacy and safety of the compound in animal models of cancer, inflammation, and infectious diseases.

  • Mechanism of action studies: Investigating the specific molecular targets and signaling pathways affected by the compound.

  • Pharmacokinetic studies: Determining the ADME properties of the compound to assess its drug-likeness.

This compound is a promising scaffold for the development of new therapeutic agents. Based on the known activities of related pyrazole derivatives, it holds potential as an anticancer, anti-inflammatory, antimicrobial, and neuroprotective agent. Further comprehensive studies are warranted to fully explore its pharmacological potential.

8. References

[Include a list of relevant scientific publications and patents]

Disclaimer: This document is intended for informational purposes only and should not be construed as medical advice. The information provided is based on current scientific literature and may be subject to change as new research emerges.

[End of Document] An In-depth Technical Guide on the Biological Activity of this compound

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the biological activities associated with the pyrazole derivative, this compound. The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous derivatives approved for a wide range of clinical applications.[1][2][3] This document synthesizes the current understanding of pyrazole-based compounds, extrapolating potential activities of this compound based on established structure-activity relationships (SAR). We will delve into its potential as an anticancer, anti-inflammatory, and antimicrobial agent, providing detailed mechanistic insights and outlining experimental protocols for its evaluation. This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of novel therapeutic agents.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole nucleus, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in medicinal chemistry.[2][3] Its unique chemical properties, including the ability to act as both a hydrogen bond donor and acceptor, and its role as a bioisostere for arene systems, have led to the development of numerous FDA-approved drugs.[1] These include the anti-inflammatory drug celecoxib, the antipsychotic CDPPB, and the analgesic difenamizole.[1] The versatility of the pyrazole ring allows for substitutions at various positions, leading to a diverse array of pharmacological activities.[4][5] This guide focuses on the specific derivative, this compound, and its potential biological landscape.

Chemical Profile of this compound

  • IUPAC Name: (5-propyl-1H-pyrazol-3-yl)methanamine

  • Molecular Formula: C₇H₁₃N₃

  • Key Structural Features: The molecule possesses a pyrazole core with a propyl group at the 5-position and an aminomethyl group at the 3-position. The propyl group imparts lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets of target proteins. The aminomethyl group provides a basic center, capable of forming crucial hydrogen bonds and salt bridges with biological targets.

Potential Biological Activities and Mechanisms of Action

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely biological activities based on the well-documented pharmacology of structurally similar pyrazole derivatives.

Anticancer Activity

Pyrazole derivatives are extensively explored as potent and selective anticancer agents, demonstrating multiple mechanisms of action.[4]

Potential Mechanisms:

  • Kinase Inhibition: A primary mechanism for the anticancer effects of many pyrazole-containing compounds is the inhibition of protein kinases that are critical for cancer cell proliferation and survival.[4] Key kinase targets for pyrazole derivatives include Cyclin-Dependent Kinases (CDKs), Epidermal Growth Factor Receptor (EGFR), and Bruton's Tyrosine Kinase (BTK).[4] The aminomethyl group of this compound could potentially interact with the hinge region of kinase domains, a common binding motif for kinase inhibitors.

  • Tubulin Polymerization Inhibition: Certain pyrazole analogs have been shown to inhibit tubulin polymerization, leading to G2/M phase cell cycle arrest and apoptosis.[6]

  • Induction of Apoptosis: Pyrazole derivatives can induce programmed cell death through the activation of caspase pathways.[6]

Supporting Evidence from Related Compounds: Numerous studies have highlighted the anticancer potential of 5-aminopyrazole derivatives.[7][8][9] For instance, novel 5-amino pyrazole derivatives have shown significant growth inhibitory effects against breast cancer cell lines.[7] Furthermore, a 5-amino-pyrazole-4-carboxamide analog was identified as a potent and specific inhibitor of RET kinase, a key driver in certain types of thyroid and lung cancers.[10]

Experimental Protocol: In Vitro Anticancer Activity Screening

  • Cell Lines: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) and a non-cancerous control cell line (e.g., VERO) should be used.[7]

  • MTT Assay:

    • Seed cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 48-72 hours.

    • Add MTT solution and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO.

    • Measure absorbance at 570 nm to determine cell viability.

  • Thymidine Incorporation Assay:

    • Culture cells in the presence of the test compound.

    • Pulse-label the cells with [³H] thymidine.

    • Harvest the cells and measure the incorporated radioactivity to assess DNA synthesis.[7]

  • DNA Fragmentation Analysis:

    • Treat cells with the compound for a specified time.

    • Isolate genomic DNA.

    • Perform agarose gel electrophoresis to visualize DNA laddering, a hallmark of apoptosis.[7]

Anti-inflammatory and Antinociceptive Activity

The pyrazole scaffold is a cornerstone of many anti-inflammatory drugs.

Potential Mechanisms:

  • COX Inhibition: Pyrazole derivatives can act as inhibitors of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is upregulated during inflammation.[11] This inhibition prevents the synthesis of prostaglandins, key mediators of inflammation and pain.

  • Opioid Receptor Activation and Ion Channel Blockade: Some pyrazole analogs exhibit antinociceptive effects by activating opioid receptors and blocking acid-sensing ion channels (ASICs).[5]

Supporting Evidence from Related Compounds: Numerous pyrazole derivatives have demonstrated potent anti-inflammatory and analgesic activities in preclinical models.[11] The substitution pattern on the pyrazole ring significantly influences the potency and selectivity for COX-1 versus COX-2.[2]

Experimental Protocol: In Vivo Anti-inflammatory and Analgesic Assays

  • Carrageenan-Induced Paw Edema in Rats:

    • Inject carrageenan into the sub-plantar region of the rat hind paw to induce localized inflammation.

    • Administer this compound orally or intraperitoneally prior to carrageenan injection.

    • Measure the paw volume at regular intervals using a plethysmometer to quantify the anti-inflammatory effect.[11]

  • Acetic Acid-Induced Writhing in Mice:

    • Administer the test compound to mice.

    • After a set period, inject acetic acid intraperitoneally to induce abdominal constrictions (writhing).

    • Count the number of writhes over a defined period to assess the analgesic activity.[11]

Antimicrobial Activity

The pyrazole moiety is present in several compounds with notable antibacterial and antifungal properties.

Potential Mechanisms:

  • Enzyme Inhibition: Pyrazole derivatives may inhibit essential microbial enzymes, such as DNA gyrase, which is crucial for bacterial DNA replication.[12]

  • Disruption of Cell Integrity: Some compounds may interfere with the synthesis of the microbial cell wall or disrupt the cell membrane.

Supporting Evidence from Related Compounds: Synthesized pyrazole derivatives have shown promising activity against various bacterial and fungal strains.[12] For example, certain pyrazole compounds have displayed strong activity against Staphylococcus aureus.[12]

Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing

  • Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) should be used.

  • Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC):

    • Prepare serial dilutions of this compound in a suitable broth medium in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test microorganism.

    • Incubate under appropriate conditions.

    • The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.[12]

  • Agar Disk Diffusion Assay:

    • Inoculate the surface of an agar plate with the test microorganism.

    • Place sterile paper discs impregnated with the test compound onto the agar surface.

    • Incubate the plate.

    • Measure the diameter of the zone of inhibition around each disc to determine the antimicrobial activity.[12]

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.[4]

  • Substitution at N1: The nature of the substituent at the N1 position can significantly impact activity. For instance, in some anticancer pyrazoles, a bulky group at N1 enhances potency.

  • Substituents at C3 and C5: The groups at the C3 and C5 positions are critical for target interaction. The aminomethyl group at C3 in the title compound is a key feature for forming hydrogen bonds. The propyl group at C5 will influence lipophilicity and may fit into hydrophobic pockets of target enzymes.

Pharmacokinetics and Drug-Likeness

The pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME) is a critical determinant of a compound's therapeutic potential.

Predicted ADME Profile:

  • Absorption: The presence of both a lipophilic propyl group and a polar aminomethyl group suggests that this compound may have reasonable oral bioavailability.

  • Metabolism: The pyrazole ring is generally metabolically stable. Potential metabolic pathways could involve N-dealkylation or oxidation of the propyl group.

  • Toxicity: In silico predictions and subsequent in vitro and in vivo studies are necessary to assess the potential toxicity of the compound.

Visualization of Potential Mechanisms

G

G

Conclusion and Future Perspectives

This compound, a structurally interesting pyrazole derivative, holds significant promise as a scaffold for the development of novel therapeutic agents. Based on extensive literature on related compounds, it is predicted to exhibit a spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. The presence of a basic aminomethyl group and a lipophilic propyl group provides a foundation for potent and selective interactions with various biological targets.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a framework for such investigations. Elucidating its precise mechanisms of action and conducting thorough pharmacokinetic and toxicological studies will be crucial in determining its potential for clinical development. The continued exploration of pyrazole derivatives like this compound is a vital endeavor in the ongoing quest for new and improved medicines.

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  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][4][5]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction - PubMed. (n.d.).

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An In-Depth Technical Guide to the In Vitro Evaluation of Novel Pyrazole Analogs: A Workflow for 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Charting a Course for Novel Pyrazole Scaffolds

This guide eschews a rigid, one-size-fits-all template. Instead, it presents a dynamic, decision-tree-based workflow designed for the comprehensive characterization of a new pyrazole entity. We will use the hypothetical compound, 3-(Aminomethyl)-5-propylpyrazole, as our central subject to illustrate a field-proven strategy for moving from initial broad-spectrum screening to nuanced mechanistic investigation. Our approach is grounded in the principles of causality, ensuring that the results of each experimental stage logically inform the design of the next, creating a self-validating cascade of inquiry.

Part 1: The Foundational Screen — Assessing General Cytotoxicity

The logical first step in characterizing any new chemical entity with therapeutic potential is to determine its effect on cell viability. This foundational screen provides a broad overview of the compound's biological activity and establishes the concentration range for subsequent, more detailed mechanistic assays. The MTT assay is a robust, colorimetric method for this purpose, measuring the metabolic activity of cells, which serves as a proxy for cell viability.[3][4]

Causality in Experimental Choice: Why Start with an MTT Assay?
  • Efficiency and Throughput: The MTT assay is readily adaptable to a 96-well plate format, allowing for the rapid screening of multiple cell lines and a wide range of compound concentrations simultaneously.[5]

  • Establishes Critical Parameters: The primary output, the half-maximal inhibitory concentration (IC50), is a critical piece of data. It dictates the sublethal and lethal concentrations to be used in all future experiments, ensuring that observed effects in mechanistic studies are not simply artifacts of widespread cell death.

  • Guides Cell Line Selection: Screening against a panel of cancer cell lines (e.g., breast, lung, colon) and a non-cancerous control cell line can reveal preliminary indications of selectivity.[6] For instance, potent activity against a cancer cell line with minimal effect on a normal cell line is a hallmark of a promising therapeutic candidate.

Experimental Workflow: A Visual Guide

MTT_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Assay Execution cluster_analysis Phase 3: Data Analysis start Seed cells in 96-well plates incubate1 Incubate for 24h (adhesion) start->incubate1 treat Treat with this compound (serial dilutions) incubate1->treat incubate2 Incubate for 24-72h treat->incubate2 add_mtt Add MTT reagent (0.5 mg/mL) incubate3 Incubate for 3-4h (formazan formation) add_mtt->incubate3 solubilize Add solubilization buffer (e.g., DMSO) incubate3->solubilize read Read absorbance at 570 nm solubilize->read calculate Calculate % viability vs. control read->calculate plot Plot dose-response curve calculate->plot ic50 Determine IC50 value plot->ic50

Caption: Workflow for determining cell viability using the MTT assay.

Detailed Protocol: MTT Cell Viability Assay[3][7]
  • Cell Seeding: Seed tumor cells (e.g., MCF-7, A549) and a non-tumor cell line (e.g., HaCaT) in 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in culture medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Replace the medium in the wells with 100 µL of the compound-containing medium. Include vehicle-only (DMSO) wells as a negative control.

  • Incubation: Incubate the plates for 24, 48, or 72 hours.

  • MTT Addition: Add 20 µL of a 5 mg/mL MTT solution in PBS to each well.

  • Formazan Formation: Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.

Part 2: Mechanistic Deep Dive — How Does the Compound Induce Cell Death?

If this compound demonstrates significant and selective cytotoxicity, the next logical question is: what is the mechanism of cell death? The two primary forms of cell death are apoptosis (programmed cell death) and necrosis. Distinguishing between these is crucial, as an apoptotic mechanism is generally preferred for anticancer agents. Furthermore, understanding the compound's effect on cell cycle progression can reveal interference with the fundamental machinery of cell division.

Apoptosis vs. Necrosis: The Annexin V/PI Assay

During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane.[7] Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes, a hallmark of late apoptosis or necrosis.[8] By using these two stains together with flow cytometry, we can differentiate between healthy, early apoptotic, late apoptotic, and necrotic cells.

Kinase_Assay_Workflow cluster_setup Phase 1: Reaction Setup cluster_detection Phase 2: Signal Detection cluster_analysis Phase 3: Data Analysis reagents Combine purified kinase, substrate, and ATP add_compound Add this compound reagents->add_compound incubate Incubate at optimal temperature add_compound->incubate stop_reaction Stop reaction incubate->stop_reaction detect_signal Detect product formation (e.g., ADP-Glo, TR-FRET) stop_reaction->detect_signal quantify Quantify kinase activity detect_signal->quantify calculate Calculate % inhibition quantify->calculate ic50 Determine IC50 value calculate->ic50

Caption: General workflow for an in vitro kinase inhibition assay.

Generalized Protocol: In Vitro Kinase Assay (e.g., ADP-Glo™)

[9][10]

  • Kinase Reaction: In a multi-well plate, set up the kinase reaction by adding the purified target kinase, its specific substrate, and ATP in a reaction buffer.

  • Inhibitor Addition: Add varying concentrations of this compound to the wells.

  • Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining unconsumed ATP.

  • Signal Generation: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into ATP, which then drives a luciferase-luciferin reaction, producing light.

  • Luminescence Measurement: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the kinase activity.

  • Data Analysis: Calculate the percent inhibition at each compound concentration relative to a no-inhibitor control and determine the IC50 value.

Anti-Inflammatory Potential: COX Inhibition

Pyrazole derivatives, most famously Celecoxib, are well-known for their anti-inflammatory properties, often mediated through the selective inhibition of cyclooxygenase-2 (COX-2). [11][12]An in vitro assay to determine the inhibitory activity of this compound against COX-1 and COX-2 can reveal a potential alternative therapeutic application.

Generalized Protocol: COX Inhibitor Screening Assay

[13][14]

  • Enzyme Preparation: Use commercially available purified ovine COX-1 and human recombinant COX-2 enzymes.

  • Reaction Setup: In a 96-well plate, add reaction buffer (e.g., 0.1 M Tris-HCl, pH 8.0), Heme, and either the COX-1 or COX-2 enzyme to separate wells.

  • Inhibitor Addition: Add various concentrations of this compound or a known control inhibitor (e.g., Celecoxib, Ibuprofen).

  • Pre-incubation: Incubate for a short period (e.g., 10 minutes) at 37°C to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding arachidonic acid, the substrate for COX enzymes.

  • Detection: The assay measures the peroxidase activity of COX. A colorimetric probe is oxidized in the presence of PGG2 (produced by COX), leading to a color change that can be measured spectrophotometrically (e.g., at 590 nm).

  • Data Analysis: Determine the rate of reaction and calculate the percent inhibition for each concentration to derive IC50 values for both COX-1 and COX-2. The ratio of IC50 (COX-1/COX-2) indicates the selectivity of the compound.

Part 4: Data Synthesis and Interpretation

Table 1: Comparative Cytotoxicity of Pyrazole Derivatives (Hypothetical Data for 3-AMP)
Compound/DrugCell LineTypeIC50 (µM)Reference
This compound MCF-7 Breast Cancer (Experimental) N/A
This compound A549 Lung Cancer (Experimental) N/A
This compound HaCaT Normal Keratinocyte (Experimental) N/A
Pyrazole Derivative 3dMCF-7Breast Cancer10[6]
Pyrazole Derivative 5aMCF-7Breast Cancer14[6]
Pyrazole-Indole Hybrid 7aHepG2Liver Cancer6.1[15]
DoxorubicinHepG2Liver Cancer24.7[15]
Table 2: Target-Based Activity of Pyrazole Derivatives (Hypothetical Data for 3-AMP)
Compound/DrugTargetAssay TypeIC50 (µM)Reference
This compound EGFR Kinase Inhibition (Experimental) N/A
This compound COX-2 Enzyme Inhibition (Experimental) N/A
This compound COX-1 Enzyme Inhibition (Experimental) N/A
Pyrazole Derivative 50EGFRKinase Inhibition0.09[16]
Pyrazole Derivative 50VEGFR-2Kinase Inhibition0.23[16]
3-(trifluoromethyl)-5-arylpyrazoleCOX-2Enzyme Inhibition0.02[11]
3-(trifluoromethyl)-5-arylpyrazoleCOX-1Enzyme Inhibition4.5[11]

Conclusion and Future Directions

This guide outlines a logical, multi-stage workflow for the initial in vitro characterization of a novel pyrazole derivative like this compound. By progressing from broad cytotoxicity screening to specific mechanistic and target-based assays, researchers can efficiently build a comprehensive profile of the compound's biological activity. Positive results from this workflow—such as high potency, cancer cell selectivity, induction of apoptosis, and inhibition of a specific cancer-relevant kinase—would provide a strong rationale for advancing the compound to more complex cellular assays and eventually to in vivo preclinical models.

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (n.d.). Springer Nature. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne. [Link]

  • Assaying cell cycle status using flow cytometry. (n.d.). National Institutes of Health. [Link]

  • Method for Analysing Apoptotic Cells via Annexin V Binding. (n.d.). UCL. [Link]

  • Cell Viability Assays. (2013). National Institutes of Health. [Link]

  • MTT Proliferation Assay Protocol. (2025). ResearchGate. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. (n.d.). Preprints.org. [Link]

  • The designed pyrazole-based target compounds. (n.d.). ResearchGate. [Link]

  • Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad. [Link]

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  • MTT (Assay protocol). (2023). Protocols.io. [Link]

  • In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (n.d.). Springer Link. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). National Institutes of Health. [Link]

  • Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]

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  • Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]

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  • Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]

  • Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. (2021). ACS Publications. [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). National Institutes of Health. [Link]

  • Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic. (n.d.). IJPPR. [Link]

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"3-(Aminomethyl)-5-propylpyrazole derivatives synthesis"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)-5-propylpyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and versatile synthetic strategy for this compound derivatives. Pyrazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities. The presence of a primary aminomethyl group at the 3-position offers a crucial handle for further functionalization, making these compounds valuable building blocks in drug discovery programs. This document details the core synthetic pathways, explains the mechanistic rationale behind experimental choices, and provides detailed protocols for key transformations.

Introduction: The Significance of 3-(Aminomethyl)-5-propylpyrazoles

Pyrazole derivatives are a well-established class of heterocyclic compounds with a broad spectrum of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer activities.[1][2] The specific incorporation of a 3-(aminomethyl) substituent on a 5-propylpyrazole core introduces a basic, nucleophilic center that can be readily modified to explore structure-activity relationships (SAR). This primary amine serves as a key pharmacophoric element and a versatile synthetic handle for the construction of more complex molecular architectures, making these derivatives highly sought-after in the development of novel therapeutic agents.

This guide will focus on a logical and efficient multi-step synthesis, beginning from readily available starting materials and proceeding through key intermediates to the target this compound derivatives.

Core Synthetic Strategy: A Multi-pronged Approach

The synthesis of 3-(aminomethyl)-5-propylpyrazoles can be approached through several strategic pathways. A highly effective and modular route involves the initial construction of the 5-propylpyrazole core, followed by the introduction and subsequent modification of a functional group at the 3-position. The most common and reliable method for constructing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][3][4]

Our proposed overarching synthetic strategy is depicted below:

Synthesis_Workflow A Starting Materials (e.g., Heptan-2-one, Diethyl oxalate) B Step 1: Claisen Condensation Formation of 1,3-Diketone A->B Base (e.g., NaOEt) C Step 2: Knorr Pyrazole Synthesis Cyclization with Hydrazine B->C Hydrazine (N2H4) D Intermediate: 5-Propyl-1H-pyrazole-3-carboxylic acid ester C->D E Step 3: Amidation D->E NH3 or NH4OH F Intermediate: 5-Propyl-1H-pyrazole-3-carboxamide E->F G Step 4: Reduction (Hofmann Rearrangement or LiAlH4) F->G e.g., LiAlH4 H Target Molecule: 3-(Aminomethyl)-5-propyl-1H-pyrazole G->H

Caption: Overall synthetic workflow for this compound.

An alternative and equally viable strategy involves the synthesis of a 5-propyl-1H-pyrazole-3-carbaldehyde intermediate, followed by reductive amination.

Alternative_Workflow D Intermediate: 5-Propyl-1H-pyrazole-3-carboxylic acid ester I Step 3a: Reduction to Aldehyde D->I DIBAL-H J Intermediate: 5-Propyl-1H-pyrazole-3-carbaldehyde I->J K Step 4a: Reductive Amination J->K NH3, Reducing Agent (e.g., NaBH3CN) H Target Molecule: 3-(Aminomethyl)-5-propyl-1H-pyrazole K->H

Caption: Alternative synthetic route via a pyrazole-3-carbaldehyde intermediate.

Detailed Synthetic Protocols and Mechanistic Insights

Step 1: Synthesis of a 1,3-Diketone Precursor

The cornerstone of the Knorr pyrazole synthesis is the 1,3-dicarbonyl moiety. A suitable precursor for our target molecule is 2,4-dioxoheptane. This can be readily synthesized via a Claisen condensation between a ketone and an ester.

Protocol 1: Synthesis of 2,4-Dioxoheptane

  • Reaction Setup: To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) in a round-bottom flask equipped with a reflux condenser and a dropping funnel, add heptan-2-one dropwise with stirring at room temperature.

  • Addition of Ester: Following the addition of the ketone, add diethyl oxalate dropwise to the reaction mixture.

  • Reflux: Heat the mixture to reflux for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, the reaction mixture is poured into a mixture of ice and hydrochloric acid to neutralize the base and precipitate the product.

  • Purification: The crude 1,3-diketone can be purified by vacuum distillation or recrystallization.

Causality and Expertise: The choice of a strong base like sodium ethoxide is crucial to deprotonate the α-carbon of the ketone, forming an enolate which then acts as a nucleophile attacking the electrophilic carbonyl carbon of the ester.[5][6] The subsequent acidic work-up ensures the protonation of the resulting enolate to yield the desired 1,3-diketone.

Step 2: Knorr Pyrazole Synthesis

The synthesized 1,3-diketone is then cyclized with hydrazine to form the pyrazole ring. This reaction is typically high-yielding and regioselective.

Protocol 2: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate

  • Reaction Setup: Dissolve the 2,4-dioxoheptane precursor in a suitable solvent such as ethanol or acetic acid in a round-bottom flask.

  • Addition of Hydrazine: Add hydrazine hydrate dropwise to the stirred solution at room temperature. An exothermic reaction may be observed.

  • Reaction Time: Stir the reaction mixture at room temperature or with gentle heating for 1-3 hours. Monitor the reaction by TLC.

  • Work-up: Upon completion, the solvent is removed under reduced pressure. The residue is then taken up in a suitable organic solvent (e.g., ethyl acetate) and washed with water and brine.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Mechanistic Rationale: The reaction proceeds through the initial formation of a hydrazone intermediate by the reaction of one of the carbonyl groups with hydrazine.[1][3] This is followed by an intramolecular cyclization where the remaining amino group of the hydrazine attacks the second carbonyl group, leading to a dihydropyrazole intermediate which then dehydrates to form the aromatic pyrazole ring.

Step 3: Functional Group Interconversion at the 3-Position

With the 5-propylpyrazole core constructed, the next phase involves the introduction of a functional group at the 3-position that can be converted to the aminomethyl group.

Protocol 3: Synthesis of 5-Propyl-1H-pyrazole-3-carboxamide

  • Amidation: The ethyl 5-propyl-1H-pyrazole-3-carboxylate is treated with a concentrated aqueous solution of ammonia or ammonium hydroxide.

  • Heating: The mixture is heated in a sealed tube or under reflux for several hours.

  • Isolation: After cooling, the precipitated product is collected by filtration, washed with cold water, and dried.

Protocol 4: Reduction of the Carboxamide

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF) is prepared.

  • Addition of Amide: The 5-propyl-1H-pyrazole-3-carboxamide, dissolved in anhydrous THF, is added dropwise to the LiAlH₄ suspension with cooling in an ice bath.

  • Reflux: After the addition is complete, the reaction mixture is heated to reflux for 4-8 hours.

  • Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water, 15% aqueous sodium hydroxide, and then more water (Fieser work-up). The resulting precipitate is filtered off, and the filtrate is concentrated under reduced pressure.

  • Purification: The crude amine can be purified by column chromatography or by conversion to its hydrochloride salt.

Protocol 5: Reduction of the Ester to 5-Propyl-1H-pyrazole-3-carbaldehyde

  • Reaction Setup: The ethyl 5-propyl-1H-pyrazole-3-carboxylate is dissolved in an anhydrous solvent like dichloromethane or toluene and cooled to -78 °C under an inert atmosphere.

  • Addition of Reducing Agent: A solution of diisobutylaluminium hydride (DIBAL-H) in a suitable solvent is added dropwise.

  • Quenching: The reaction is quenched at low temperature with methanol, followed by an aqueous solution of Rochelle's salt.

  • Work-up and Purification: The mixture is allowed to warm to room temperature, and the organic layer is separated, dried, and concentrated. The resulting aldehyde is often used in the next step without extensive purification.

Protocol 6: Reductive Amination of 5-Propyl-1H-pyrazole-3-carbaldehyde

  • Imine Formation: The pyrazole-3-carbaldehyde is dissolved in a solvent such as methanol, and an excess of ammonia (as a solution in methanol or as ammonium acetate) is added.

  • Reduction: A reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride, is added portion-wise.[7]

  • Reaction Monitoring and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC). The solvent is then removed, and the residue is worked up by partitioning between an organic solvent and an aqueous basic solution.

  • Purification: The final product is purified by column chromatography.

Data Presentation and Characterization

The successful synthesis of the target compounds and their intermediates should be confirmed by standard analytical techniques.

Table 1: Expected Characterization Data for Key Intermediates and Final Product

CompoundMolecular FormulaMolecular Weight ( g/mol )Expected ¹H NMR Signals (δ, ppm)Expected IR (cm⁻¹)
Ethyl 5-propyl-1H-pyrazole-3-carboxylateC₉H₁₄N₂O₂182.22~0.9 (t, 3H, CH₃), ~1.4 (t, 3H, OCH₂CH₃ ), ~1.7 (m, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~4.4 (q, 2H, OCH₂), ~6.5 (s, 1H, pyrazole-H), ~13.0 (br s, 1H, NH)~3200-3400 (NH), ~1720 (C=O)
5-Propyl-1H-pyrazole-3-carboxamideC₇H₁₁N₃O153.18~0.9 (t, 3H, CH₃), ~1.7 (m, 2H, CH₂), ~2.6 (t, 2H, CH₂), ~6.5 (s, 1H, pyrazole-H), ~7.3 & 7.8 (br s, 2H, NH₂), ~13.0 (br s, 1H, NH)~3200-3400 (NH, NH₂), ~1660 (C=O)
3-(Aminomethyl)-5-propyl-1H-pyrazoleC₇H₁₃N₃139.20~0.9 (t, 3H, CH₃), ~1.6 (m, 2H, CH₂), ~2.5 (t, 2H, CH₂), ~3.8 (s, 2H, CH₂NH₂), ~6.1 (s, 1H, pyrazole-H)~3200-3400 (NH, NH₂)

Conclusion

The synthetic pathways detailed in this guide offer a reliable and adaptable framework for the preparation of this compound derivatives. The choice between the carboxamide reduction and the reductive amination of the aldehyde will depend on the specific substrate, available reagents, and desired scale of the synthesis. Both routes provide access to these valuable building blocks for further elaboration in drug discovery and development programs. The protocols provided are based on well-established chemical transformations and can be optimized to achieve high yields and purity.

References

  • ResearchGate. Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. Available at: [Link]

  • PMC - NIH. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Available at: [Link]

  • Organic Chemistry Portal. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Available at: [Link]

  • ResearchGate. Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Available at: [Link]

  • INEOS OPEN. SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Available at: [Link]

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"mechanism of action of 3-(Aminomethyl)-5-propylpyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of Novel Pyrazole Compounds: A Case Study of 3-(Aminomethyl)-5-propylpyrazole

Abstract

The pyrazole scaffold is a cornerstone of modern medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of clinically successful drugs. While the therapeutic potential of this heterocyclic motif is well-established, the journey from a novel synthesized compound to a fully characterized therapeutic agent is complex and requires a systematic, multi-disciplinary approach. This guide outlines a comprehensive strategy for the elucidation of the mechanism of action (MoA) of a novel, hypothetical pyrazole derivative, this compound. Acting as a strategic roadmap for drug development professionals, this document details a logical, phased workflow encompassing in silico analysis, phenotypic screening, target identification and deconvolution, and biophysical validation. We provide not just a sequence of steps, but the causal reasoning behind experimental choices, ensuring a self-validating and robust investigational cascade.

Introduction: The Pyrazole Scaffold and the Imperative of MoA

Pyrazole and its derivatives have demonstrated a remarkable range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects. Their success is largely attributed to their ability to act as versatile pharmacophores, capable of engaging with a wide array of biological targets through various non-covalent interactions. The introduction of specific substituents, such as the aminomethyl and propyl groups in this compound, can drastically alter the compound's physicochemical properties and target specificity.

Understanding the precise MoA is the most critical step in the preclinical development of any new chemical entity (NCE). A well-defined MoA provides the foundation for rational drug design, predicts potential on-target and off-target toxicities, and is a non-negotiable prerequisite for regulatory approval. This guide uses this compound as a model NCE to illustrate the integrated experimental and computational workflow required to move from a chemical structure to a clear biological mechanism.

Phase 1: Foundational Characterization and In Silico Target Prediction

Before embarking on complex biological assays, the foundational properties of the NCE must be established. This ensures reproducibility and provides critical data for subsequent experimental design. Concurrently, computational methods can be employed to generate initial, testable hypotheses regarding potential biological targets, thereby focusing downstream efforts.

Physicochemical and ADME Profiling

The first step is to confirm the identity, purity, and basic physicochemical properties of the synthesized this compound.

Table 1: Essential Physicochemical and Early ADME Parameters

ParameterMethod(s)Rationale
Identity & Purity LC-MS, ¹H NMR, ¹³C NMRConfirms the correct chemical structure and quantifies purity (typically >95% required for assays).
Solubility Kinetic & Thermodynamic Solubility AssaysDetermines the compound's solubility in aqueous buffers, crucial for designing biological assays.
Lipophilicity (LogP) HPLC, Shake-flask methodPredicts membrane permeability and potential for non-specific binding.
Chemical Stability HPLC analysis in various buffers (pH 4-9)Assesses degradation over time to ensure the parent compound is responsible for observed effects.
Plasma Protein Binding Equilibrium Dialysis, UltracentrifugationDetermines the fraction of compound bound to plasma proteins, which influences its free concentration.
In Silico Target Fishing and Pathway Analysis

With a confirmed structure, computational tools can predict potential protein targets by comparing the NCE's structure to databases of known ligands. This "target fishing" approach is a cost-effective method for hypothesis generation.

Experimental Protocol: In Silico Target Prediction

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular builder (e.g., ChemDraw, Avogadro).

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Target Database Selection:

    • Utilize a comprehensive protein structure database, such as the Protein Data Bank (PDB), filtered for human proteins with known binding sites.

  • Reverse Docking Simulation:

    • Employ a reverse docking server or software (e.g., PharmMapper, ReverseDock).

    • This involves docking the prepared ligand structure against the binding sites of a large array of clinically relevant macromolecular targets.

    • The software calculates binding affinities (docking scores) for each protein-ligand pair.

  • Pharmacophore Modeling:

    • Alternatively, use ligand-based pharmacophore modeling. This method identifies the key steric and electronic features of the NCE and screens databases for compounds with similar features, thereby inferring potential targets.

  • Hit Prioritization and Analysis:

    • Rank the potential protein "hits" based on their docking scores or pharmacophore fit.

    • Perform a literature review on the top-ranked targets to assess their biological plausibility in relevant disease contexts. Group targets by pathway to identify potential common mechanisms.

Diagram: In Silico Target Identification Workflow

cluster_0 Phase 1: In Silico Prediction ligand 1. 3D NCE Structure (this compound) docking 3. Reverse Docking & Pharmacophore Screening ligand->docking db 2. Protein Target Database (e.g., PDB, ChEMBL) db->docking analysis 4. Hit Scoring & Ranking docking->analysis hypothesis 5. Prioritized Target List (Hypothesis Generation) analysis->hypothesis

Caption: Workflow for computational target fishing of a novel compound.

Phase 2: Phenotypic Screening for Unbiased MoA Discovery

While in silico methods generate hypotheses, phenotypic screening provides an unbiased view of the compound's effect in a biological context. This approach measures changes in cellular morphology, function, or viability without preconceived notions of the target.

High-Content Imaging and the Cell Painting Assay

High-content imaging (HCI) is a powerful phenotypic screening method that uses automated microscopy and computational analysis to quantify multiple cellular features simultaneously. The "Cell Painting" assay is a widely adopted HCI protocol that utilizes a cocktail of six fluorescent dyes to label eight key cellular components, generating a rich morphological profile. By comparing the morphological profile of cells treated with this compound to a reference library of profiles from compounds with known MoAs, we can generate hypotheses about its biological function.

Experimental Protocol: Cell Painting Assay

  • Cell Culture: Plate a relevant human cell line (e.g., U2OS osteosarcoma cells, known for their flat morphology ideal for imaging) in 384-well, optically clear-bottom plates.

  • Compound Treatment: Treat cells with a concentration range of this compound for a predetermined time (e.g., 24-48 hours). Include positive (e.g., known kinase inhibitors, proteasome inhibitors) and negative (DMSO vehicle) controls.

  • Staining:

    • Fix, permeabilize, and stain the cells with the six-dye cocktail. The dyes and the organelles they mark are:

      • Hoechst 33342 (DNA in the Nucleus)

      • Concanavalin A (Endoplasmic Reticulum)

      • SYTO 14 (Nucleoli and Cytoplasmic RNA)

      • Phalloidin (Actin Cytoskeleton)

      • Wheat-Germ Agglutinin (Golgi and Plasma Membrane)

      • MitoTracker Red CMXRos (Mitochondria)

  • Image Acquisition: Acquire images using a high-throughput automated microscope, capturing five channels per field of view.

  • Image Analysis:

    • Use an image analysis pipeline (e.g., CellProfiler) to segment images and identify individual cells.

    • Extract >1,500 quantitative features per cell, including measures of size, shape, texture, and fluorescence intensity.

  • Data Analysis:

    • Aggregate single-cell data to generate a median morphological profile for each treatment condition.

    • Use statistical methods (e.g., Principal Component Analysis, correlation analysis) to compare the profile of the NCE-treated cells to a database of reference compound profiles. A strong correlation to a known compound suggests a similar MoA.

Diagram: Phenotypic Screening and Analysis Pipeline

cluster_1 Phase 2: Phenotypic Screening plating 1. Cell Plating (384-well format) treatment 2. NCE Treatment (+/- Controls) plating->treatment staining 3. Cell Painting Staining (6-plex dye) treatment->staining imaging 4. High-Content Imaging staining->imaging analysis 5. Image & Data Analysis (Feature Extraction) imaging->analysis profiling 6. Morphological Profile Comparison analysis->profiling

Caption: Workflow for high-content phenotypic profiling.

Phase 3: Target Deconvolution and Validation

The hypotheses generated from in silico and phenotypic screens must be confirmed through direct biochemical and biophysical methods. The goal of this phase is to definitively identify the molecular target(s) of this compound and validate the physical interaction.

Affinity-Based Target Identification

Chemical proteomics is a powerful technique to physically isolate the protein targets of a small molecule from a complex biological sample. This is typically achieved by immobilizing the compound on a solid support and using it as "bait" to capture its binding partners from a cell lysate.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry (AC-MS)

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a linker and a reactive group (e.g., biotin) suitable for immobilization. It is critical to ensure this modification does not abrogate the compound's biological activity.

  • Immobilization: Covalently attach the biotinylated probe to streptavidin-coated agarose or magnetic beads.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line or tissue.

  • Affinity Pulldown:

    • Incubate the cell lysate with the compound-immobilized beads. The protein target(s) will bind to the immobilized compound.

    • As a crucial negative control, incubate a parallel lysate sample with beads that are not coated with the compound, or with beads coated with an inactive structural analog.

    • Perform a competition control by pre-incubating the lysate with an excess of the free, non-immobilized this compound before adding the beads. True binding partners will be competed off the beads.

  • Washing and Elution: Thoroughly wash the beads to remove non-specific binders. Elute the specifically bound proteins using a denaturing buffer.

  • Mass Spectrometry:

    • Separate the eluted proteins by SDS-PAGE and identify specific bands, or directly digest the entire eluate with trypsin.

    • Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the NCE pulldown sample compared to the negative and competition controls. These are high-confidence candidate targets.

Biophysical Validation of Direct Binding

Once candidate targets are identified, the direct physical interaction between the compound and the purified protein must be validated and quantified using biophysical techniques.

Table 2: Key Biophysical Techniques for Target Validation

TechniquePrincipleKey Output(s)
Surface Plasmon Resonance (SPR) Measures changes in refractive index at a sensor surface as the compound flows over an immobilized protein target.Binding affinity (Kᴅ), on/off rates (kₐ, kᴅ)
Isothermal Titration Calorimetry (ITC) Measures the heat released or absorbed during the binding event between the compound and protein in solution.Binding affinity (Kᴅ), stoichiometry (n), enthalpy (ΔH)
Drug Affinity Responsive Target Stability (DARTS) Exploits the principle that ligand binding can stabilize a protein target against protease digestion.Qualitative confirmation of binding in lysates.

Phase 4: Molecular Mechanism and Pathway Confirmation

Identifying the direct binding target is only part of the MoA. The final phase involves elucidating the functional consequences of this binding event at the molecular and cellular levels. This step connects the direct target engagement to the cellular phenotype observed in Phase 2.

Experimental Approaches:

  • Functional Assays: If the validated target is an enzyme, perform an in vitro activity assay to determine if this compound acts as an inhibitor or activator. If the target is a receptor, use a reporter gene assay to measure changes in downstream signaling.

  • Cellular Target Engagement: Use techniques like the Cellular Thermal Shift Assay (CETSA) to confirm that the compound binds to its target inside intact cells.

  • Pathway Analysis:

    • Treat cells with the NCE and use Western blotting to measure changes in the phosphorylation status or expression level of key proteins downstream of the identified target.

    • Use CRISPR/Cas9 to knock out the target gene. If the compound no longer elicits its characteristic phenotype in these knockout cells, it provides strong evidence that its effects are mediated through this target.

Diagram: Integrated MoA Elucidation Strategy

cluster_2 Integrated MoA Workflow in_silico In Silico Prediction (Hypothesis) deconvolution Target Deconvolution (AC-MS, DARTS) in_silico->deconvolution phenotypic Phenotypic Screening (Cellular Effect) phenotypic->deconvolution validation Biophysical Validation (SPR, ITC) deconvolution->validation functional Functional Assays (Enzyme/Cell-based) validation->functional pathway Pathway Confirmation (Western, CRISPR) functional->pathway

A Technical Guide to the Pharmacological Profile of Aminopyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Reader: Initial searches for the specific compound "3-(Aminomethyl)-5-propylpyrazole" did not yield a dedicated pharmacological profile in the current body of scientific literature. Therefore, this guide has been expertly curated to address the broader, yet critically relevant, topic of Aminopyrazole Derivatives . This pivot allows for a comprehensive and in-depth exploration of the pharmacological landscape of this important class of heterocyclic compounds, providing valuable context for researchers, scientists, and drug development professionals interested in the potential of molecules like this compound.

Introduction: The Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone of medicinal chemistry.[1] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, make it a versatile scaffold for designing therapeutic agents.[1] The introduction of an amino group to this core structure gives rise to aminopyrazoles, a class of compounds with a rich and diverse range of biological activities. Over the past few decades, more than 40 drugs containing a pyrazole core have received FDA approval, highlighting the therapeutic significance of this heterocyclic system.[1][2]

Aminopyrazole derivatives have been successfully developed into drugs for a wide array of clinical conditions, including cancer, inflammation, infections, and neurological disorders.[3] Their therapeutic efficacy often stems from their ability to selectively interact with various biological targets, such as kinases, enzymes, and receptors. This guide will provide a detailed exploration of the pharmacological profile of aminopyrazole derivatives, from their synthesis and mechanism of action to their pharmacokinetic properties and preclinical evaluation.

Synthetic Strategies for Aminopyrazole Derivatives

The synthesis of the aminopyrazole core is a well-established area of organic chemistry, with several robust methods available to researchers. A common and convenient approach involves the cyclization of β-ketonitriles with hydrazine or its derivatives. For instance, 3-amino-5-methylpyrazole can be prepared with high yields by reacting cyanoacetone or its alkali metal salt with a hydrazinium salt, hydrazine hydrate, or free hydrazine.[4]

Another versatile method for the synthesis of 5-aminopyrazoles involves the reaction of β-ketonitriles with hydrazines.[5] This approach allows for the introduction of a variety of substituents on both the pyrazole ring and the amino group, enabling the generation of diverse chemical libraries for drug discovery programs. The synthesis of N-(1,3-diaryl-1H-pyrazol-5-yl)benzamides, for example, has been reported starting from benzoylacetonitrile.[5]

The following diagram illustrates a generalized synthetic scheme for the preparation of 5-aminopyrazole derivatives from β-ketonitriles.

Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product ketonitrile β-Ketonitrile conditions Solvent, Catalyst (e.g., acid or base) ketonitrile->conditions hydrazine Hydrazine Derivative (R-NHNH2) hydrazine->conditions aminopyrazole 5-Aminopyrazole Derivative conditions->aminopyrazole Cyclization

Caption: Generalized synthetic route to 5-aminopyrazole derivatives.

Pharmacological Activities and Mechanisms of Action

Aminopyrazole derivatives exhibit a remarkable breadth of pharmacological activities, a testament to their ability to be tailored to interact with a wide range of biological targets.

Anticancer Activity

A significant area of research for aminopyrazole derivatives is in oncology. These compounds have been shown to target various pathways involved in cancer cell proliferation, survival, and metastasis.

  • Kinase Inhibition: Many aminopyrazole derivatives function as kinase inhibitors. For example, Crizotinib, an FDA-approved drug for non-small cell lung cancer, is a potent inhibitor of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 (ROS1).[6] The pyrazole core of Crizotinib plays a crucial role in its binding to the ATP-binding pocket of these kinases.

  • Tubulin Polymerization Inhibition: Some aminopyrazole derivatives have been identified as inhibitors of tubulin polymerization, a key process in cell division. By disrupting microtubule dynamics, these compounds can induce mitotic arrest and apoptosis in cancer cells.[7]

  • HDAC Inhibition: More recently, a series of pyrazole derivatives were designed to selectively target histone deacetylase 6 (HDAC6), a promising therapeutic target for acute liver injury.[8] Compound 6 from this series demonstrated potent HDAC6 inhibition and degradation activity.[8]

The following diagram illustrates the mechanism of action of an aminopyrazole-based kinase inhibitor.

Kinase_Inhibition cluster_cell Cancer Cell cluster_receptor Receptor Tyrosine Kinase (e.g., ALK) cluster_signaling Downstream Signaling receptor Kinase Domain atp_binding_site ATP Binding Site proliferation Cell Proliferation atp_binding_site->proliferation Activates survival Cell Survival atp_binding_site->survival Activates aminopyrazole Aminopyrazole Inhibitor aminopyrazole->atp_binding_site Competitively Binds atp ATP atp->atp_binding_site Binds

Caption: Competitive inhibition of a kinase by an aminopyrazole derivative.

Anti-inflammatory Activity

The pyrazole scaffold is a well-known pharmacophore in the design of anti-inflammatory agents. Celecoxib, a selective COX-2 inhibitor, is a prominent example of a pyrazole-containing anti-inflammatory drug.[1] The anti-inflammatory effects of pyrazole derivatives are often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and prostaglandin E2 synthase.[9]

Other Pharmacological Activities

Beyond cancer and inflammation, aminopyrazole derivatives have shown promise in a variety of other therapeutic areas, including:

  • Antimicrobial Activity: Certain pyrazole derivatives have demonstrated antibacterial and antifungal properties.[7]

  • Anticonvulsant and Analgesic Effects: The pyrazole nucleus is present in drugs with anticonvulsant and analgesic properties.[3]

  • GABA Receptor Modulation: Some pyrazole derivatives have been investigated as modulators of GABA-A receptors, which are important targets for treating anxiety and cognitive disorders.[10]

Pharmacokinetics and Metabolism

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. Studies on various pyrazole derivatives have provided insights into their absorption, distribution, metabolism, and excretion (ADME) properties.

  • Absorption and Bioavailability: Many pyrazole derivatives exhibit good oral bioavailability.[11] In silico ADMET predictions for some pyrazole compounds have indicated high gastrointestinal absorption.[7]

  • Metabolism: The metabolism of pyrazole derivatives can be complex and often involves oxidation, hydrolysis, and conjugation reactions.[10] For example, an unusual oxidation of a pyrazolo[1,5-d][1][4][12]triazine core to the corresponding pyrazolo[1,5-d][1][4][12]triazin-4(5H)-one has been observed, mediated by aldehyde oxidase.[10]

  • Distribution: The distribution of pyrazole derivatives can vary depending on their physicochemical properties. Some compounds have been shown to penetrate the blood-brain barrier, which is a desirable feature for drugs targeting the central nervous system.[11]

The following table summarizes key pharmacokinetic parameters for a hypothetical aminopyrazole derivative based on general findings for this class of compounds.

ParameterValueSignificance
Oral Bioavailability (F%) HighSuitable for oral administration.
Blood-Brain Barrier (BBB) Penetration VariableCan be tailored for CNS or peripheral targets.
Metabolism Hepatic (e.g., CYP enzymes, Aldehyde Oxidase)Potential for drug-drug interactions.
Half-life (t½) Moderate to LongAllows for convenient dosing schedules.

Experimental Protocols

This section provides a generalized, step-by-step methodology for the synthesis and preliminary biological evaluation of a novel aminopyrazole derivative.

Protocol 1: Synthesis of a 5-Aminopyrazole Derivative
  • Reaction Setup: To a solution of a β-ketonitrile (1 equivalent) in a suitable solvent (e.g., ethanol), add a hydrazine derivative (1.1 equivalents).

  • Catalysis: Add a catalytic amount of an acid or base (e.g., acetic acid or piperidine) to the reaction mixture.

  • Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

  • Purification: Collect the solid product by filtration and purify it by recrystallization from an appropriate solvent to obtain the desired 5-aminopyrazole derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as NMR (¹H and ¹³C) and mass spectrometry.[2][7]

Protocol 2: In Vitro Kinase Inhibition Assay
  • Enzyme and Substrate Preparation: Prepare a solution of the target kinase and its corresponding substrate in an appropriate assay buffer.

  • Compound Preparation: Prepare serial dilutions of the synthesized aminopyrazole derivative in DMSO.

  • Assay: In a microplate, combine the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubation: Incubate the plate at a specific temperature for a defined period to allow the enzymatic reaction to proceed.

  • Detection: Stop the reaction and measure the amount of product formed or the amount of ATP consumed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).

The following diagram outlines the workflow for a typical in vitro kinase inhibition assay.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Kinase, Substrate, ATP, and Test Compound start->prepare_reagents assay_setup Combine Reagents in Microplate prepare_reagents->assay_setup incubation Incubate at 37°C assay_setup->incubation detection Measure Kinase Activity incubation->detection data_analysis Calculate % Inhibition and IC50 detection->data_analysis end End data_analysis->end

Caption: Workflow for an in vitro kinase inhibition assay.

Conclusion and Future Directions

Aminopyrazole derivatives represent a privileged scaffold in medicinal chemistry, with a proven track record in the development of successful therapeutics. Their synthetic accessibility and the diverse array of pharmacological activities they exhibit make them an attractive starting point for drug discovery programs targeting a wide range of diseases. While the specific pharmacological profile of this compound remains to be elucidated, the extensive research on related aminopyrazole derivatives provides a strong foundation for future investigations into its potential therapeutic applications.

Future research in this area will likely focus on the design and synthesis of novel aminopyrazole derivatives with improved potency, selectivity, and pharmacokinetic properties. The application of computational methods, such as molecular docking and molecular dynamics simulations, will continue to play a crucial role in the rational design of these next-generation drug candidates.[2] Furthermore, a deeper understanding of the mechanisms of action and the metabolic pathways of aminopyrazole derivatives will be essential for their successful translation into the clinic.

References

  • Organic Syntheses Procedure. 3(5)-aminopyrazole.
  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.
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  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PMC - PubMed Central.
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  • Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry.
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. PubMed.
  • Pharmacokinetics and molecular-level insights into 5-Methyl-3-(trifluoromethyl)-1H-pyrazole for anticancer action: Spectroscopic profiling, solvent interactions, topological analysis and ADME-QSAR predictions. PubMed.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. MDPI.
  • Pharmacokinetics and metabolism studies on (3-tert-butyl-7-(5-methylisoxazol-3-yl)-2-(1-methyl-1H-1,2,4-triazol-5-ylmethoxy) pyrazolo[1,5-d][1][4][12]triazine, a functionally selective GABA(A) alpha5 inverse agonist for cognitive dysfunction. PubMed. Available from:

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. Molecules.

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Preface: On the Specific Inquiry of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Medicinal Chemistry of Aminopyrazoles

A comprehensive review of the scientific literature and chemical databases reveals a notable scarcity of specific information regarding the discovery, history, and detailed biological activity of the precise molecule, 3-(Aminomethyl)-5-propylpyrazole. While the pyrazole scaffold is a cornerstone of modern medicinal chemistry, this particular substitution pattern does not correspond to a well-documented compound with a significant discovery narrative or established pharmacological profile in the public domain.

Therefore, this guide will broaden its scope to address the overarching and highly significant class of aminopyrazoles . This chemical family is of immense interest to researchers and drug development professionals, with numerous examples of clinically relevant and pharmacologically active compounds. By exploring the discovery and history of various aminopyrazole derivatives, this guide aims to provide a robust and insightful resource that captures the scientific essence of the user's request, while maintaining rigorous factual accuracy. We will delve into the foundational synthesis methodologies, key historical discoveries, and the diverse therapeutic applications of this important class of heterocycles.

The Pyrazole Scaffold: A Privileged Structure in Medicinal Chemistry

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged structure" in drug discovery.[1] Its unique electronic properties, including the ability of the N-1 nitrogen to act as a hydrogen bond donor and the N-2 nitrogen to act as a hydrogen bond acceptor, make it a versatile scaffold for interacting with a wide array of biological targets.[1] The aromatic nature of the pyrazole ring also allows it to serve as a bioisostere for a phenyl group, often improving physicochemical properties such as solubility.[1]

The introduction of an amino group to the pyrazole core gives rise to aminopyrazoles, a class of compounds with a rich history and a broad spectrum of biological activities. These compounds have been extensively investigated for their potential as anticancer, anti-inflammatory, antimicrobial, and neuroprotective agents.[2] More than 40 drugs approved by the U.S. Food and Drug Administration (FDA) contain a pyrazole core, highlighting the therapeutic importance of this heterocyclic system.[3]

Foundational Synthesis of Aminopyrazoles: The Knorr Condensation and Beyond

The most versatile and historically significant method for the synthesis of 5-aminopyrazoles is the condensation of a β-ketonitrile with a hydrazine.[4] This reaction, a variation of the Knorr pyrazole synthesis, proceeds through the initial formation of a hydrazone, followed by an intramolecular cyclization via nucleophilic attack of the second nitrogen atom onto the nitrile carbon.[4]

General Experimental Protocol: Synthesis of a 5-Aminopyrazole via β-Ketonitrile Condensation

Objective: To synthesize a generic 5-aminopyrazole from a β-ketonitrile and hydrazine hydrate.

Materials:

  • β-Ketonitrile (e.g., benzoylacetonitrile)

  • Hydrazine hydrate

  • Ethanol (or other suitable solvent)

  • Glacial acetic acid (catalyst, optional)

Procedure:

  • Dissolve the β-ketonitrile (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.

  • Add hydrazine hydrate (1.1 eq) to the solution. A few drops of glacial acetic acid can be added to catalyze the reaction.

  • Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration.

  • If the product does not precipitate, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, isopropanol).

Example: The reaction of benzoylacetonitrile with hydrazine hydrate yields 3-amino-5-phenylpyrazole.[4]

G cluster_reactants Reactants cluster_intermediates Intermediate cluster_product Product beta_ketonitrile β-Ketonitrile hydrazone Hydrazone beta_ketonitrile->hydrazone Condensation hydrazine Hydrazine hydrazine->hydrazone aminopyrazole 5-Aminopyrazole hydrazone->aminopyrazole Intramolecular Cyclization

Caption: General synthesis of 5-aminopyrazoles.

Historical Milestones and Therapeutic Applications of Aminopyrazoles

The exploration of aminopyrazoles in medicinal chemistry has led to the discovery of numerous compounds with significant therapeutic potential across various disease areas.

Anti-inflammatory Agents

While not a direct aminopyrazole, the pyrazole-containing drug Phenylbutazone is a classic example of an anti-inflammatory agent where the pyrazole ring is a key structural feature.[1] More recent research has focused on aminopyrazole derivatives as selective inhibitors of key inflammatory mediators. For instance, a novel class of 5-aminopyrazole derivatives was discovered through high-throughput screening to be highly selective inhibitors of p38 MAP kinase, a key enzyme in the inflammatory response.[5] The optimization of this series led to the identification of RO3201195, an orally bioavailable and highly selective inhibitor that advanced to Phase I clinical trials.[5]

Kinase Inhibitors in Oncology

A significant area of discovery for aminopyrazoles has been in the development of kinase inhibitors for the treatment of cancer. The aminopyrazole scaffold has proven to be a versatile template for targeting various kinases involved in cancer cell proliferation and survival.

Compound Class/ExampleTarget Kinase(s)Therapeutic AreaReference
1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458)c-MetOncology[6]
3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivativesJNK3Neurodegenerative Diseases[7]
5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamideRETOncology (Thyroid Cancer)[8]
4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501)FLT3, CDKOncology (AML)[9]

Mechanism of Action Insight: RET Kinase Inhibition

Activating mutations in the RET (Rearranged during Transfection) kinase are common drivers of certain types of thyroid and lung cancers.[8] The discovery of selective RET inhibitors has been a significant challenge. Researchers identified a novel 5-aminopyrazole-4-carboxamide scaffold that demonstrated high metabolic stability and potent, selective inhibition of both wild-type and gatekeeper mutant RET kinase.[8] This discovery provides a promising lead for the development of targeted therapies for RET-driven cancers.[8]

cluster_pathway RET Kinase Signaling Pathway in Cancer cluster_intervention Therapeutic Intervention RET_Mutation Activating RET Mutation RET_Kinase Constitutively Active RET Kinase RET_Mutation->RET_Kinase Downstream Downstream Signaling (e.g., RAS/MAPK, PI3K/AKT) RET_Kinase->Downstream Proliferation Uncontrolled Cell Proliferation & Survival Downstream->Proliferation Cancer Cancer (e.g., Thyroid, Lung) Proliferation->Cancer Aminopyrazole_Inhibitor 5-Aminopyrazole-4-carboxamide RET Inhibitor Aminopyrazole_Inhibitor->RET_Kinase Inhibition

Caption: Inhibition of mutant RET kinase signaling by aminopyrazole derivatives.

Central Nervous System (CNS) Applications

The c-Jun N-terminal kinase 3 (JNK3) is predominantly expressed in the brain and has been identified as a therapeutic target for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.[7] The design and synthesis of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives led to the identification of selective JNK3 inhibitors, demonstrating the potential of the aminopyrazole scaffold to access CNS targets.[7]

Industrial Synthesis Intermediates

Beyond direct therapeutic applications, specific aminopyrazole derivatives are crucial intermediates in the industrial synthesis of blockbuster drugs. For example, 4-amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide is a key intermediate in the synthesis of sildenafil (Viagra), a widely used medication for erectile dysfunction and pulmonary arterial hypertension.[10]

Structure-Activity Relationships (SAR) and Modern Drug Design

The development of potent and selective aminopyrazole-based drugs relies heavily on understanding their structure-activity relationships. Modern drug design efforts often employ computational methods, such as molecular docking, to predict the binding of these compounds to their target proteins. For instance, in the design of pyrazole-based inhibitors of AKT1, a kinase involved in lung cancer, molecular docking studies revealed that a compound with a 4-chlorophenyl substituent exhibited a favorable binding energy comparable to a known inhibitor.[3] These in silico studies, combined with traditional medicinal chemistry efforts, accelerate the discovery of new and effective aminopyrazole-based therapeutics.

Conclusion

While the specific compound this compound remains obscure in the scientific literature, the broader class of aminopyrazoles represents a rich and historically significant area of research in medicinal chemistry. From their foundational synthesis via β-ketonitrile condensation to their application as highly selective kinase inhibitors in oncology and other therapeutic areas, aminopyrazoles continue to be a "privileged" scaffold in the pursuit of novel medicines. The ongoing exploration of this chemical space, aided by modern computational and synthetic techniques, promises to yield new and improved therapies for a wide range of human diseases.

References

  • PubChem. 4-Amino-1-methyl-3-propyl-1H-pyrazole-5-carboxamide. [Link]

  • Liu, L., et al. (2008). Discovery of a potent, selective, and orally bioavailable c-Met inhibitor: 1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide (AMG 458). Journal of Medicinal Chemistry, 51(13), 3688-91. [Link]

  • Gomha, S. M., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3794. [Link]

  • Google Patents.
  • Oh, Y., et al. (2021). Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. Bioorganic & Medicinal Chemistry Letters, 48, 128245. [Link]

  • Goldstein, D. M., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562-75. [Link]

  • Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. [Link]

  • PubChem. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. [Link]

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  • Wang, X., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

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A Technical Guide to the Structural Elucidation of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] The precise arrangement of substituents on the pyrazole ring is critical for biological activity, making unambiguous structural elucidation a non-negotiable step in the drug discovery and development pipeline. This guide provides a comprehensive, multi-technique workflow for the structural confirmation of 3-(Aminomethyl)-5-propylpyrazole (CAS No. 1093415-70-3), a representative N-unsubstituted pyrazole.[3] We will move beyond a simple recitation of techniques, instead focusing on the strategic integration of mass spectrometry, infrared spectroscopy, advanced one- and two-dimensional nuclear magnetic resonance, and computational chemistry, culminating in the definitive confirmation by X-ray crystallography. This document is intended for researchers and scientists who require a robust, self-validating system for the structural characterization of novel heterocyclic compounds.

The Pyrazole Conundrum: Isomerism and Tautomerism

The synthesis of substituted pyrazoles often yields a mixture of regioisomers, necessitating a rigorous analytical approach to confirm the intended structure. For N-unsubstituted pyrazoles like this compound, a further layer of complexity is introduced by annular tautomerism. This phenomenon involves the rapid exchange of the N-H proton between the two nitrogen atoms (N1 and N2) of the pyrazole ring.[4] If this exchange is fast on the NMR timescale, the C3 and C5 positions can become chemically equivalent, leading to averaged or broadened signals that can complicate spectral interpretation.[4] Therefore, our elucidation strategy is designed not only to establish connectivity but also to account for this dynamic behavior.

Synthesis and Isolation: Obtaining the Analyte

Structural elucidation begins with the successful synthesis and purification of the target compound. While numerous routes to pyrazoles exist, a common and reliable method involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine.[5][6]

Experimental Protocol: Proposed Synthesis
  • Reaction Setup: To a solution of heptane-2,4-dione (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at room temperature.

  • Condensation: Fit the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude 3-methyl-5-propylpyrazole.

  • Functionalization (Not Detailed): The crude intermediate would then undergo subsequent synthetic steps (e.g., radical bromination followed by nucleophilic substitution with an amine equivalent) to install the aminomethyl group at the 3-position.

  • Purification: The final crude product, this compound, is purified by flash column chromatography on silica gel using a dichloromethane/methanol/ammonia gradient to afford the pure compound.

Disclaimer: This is a generalized synthetic proposal. The actual synthesis may require significant optimization.

A Multi-Pronged Analytical Strategy

A single analytical technique is rarely sufficient for unambiguous structure proof. We employ an orthogonal set of methods, where each technique provides a unique piece of the structural puzzle. The overall workflow is designed to build a self-consistent and irrefutable case for the final structure.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_conclusion Conclusion Synthesis Proposed Synthesis Purification Flash Chromatography Synthesis->Purification MS HRMS & Fragmentation Purification->MS IR FTIR Functional Groups Purification->IR NMR NMR Connectivity (1D & 2D) Purification->NMR Xray X-Ray Crystallography Purification->Xray Structure Confirmed Structure MS->Structure IR->Structure Comp Computational Validation NMR->Comp NMR->Structure Comp->Structure Xray->Structure

Caption: Overall workflow for structural elucidation.

Foundational Analysis: Mass and Functional Groups

High-Resolution Mass Spectrometry (HRMS)

Causality: The first step is to confirm that the purified compound has the correct elemental composition. HRMS provides a highly accurate mass measurement, allowing for the determination of the molecular formula.

Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Prepare a dilute solution of the sample (~1 mg/mL) in methanol.

  • Infuse the sample directly into the ESI source in positive ion mode.

  • Acquire the mass spectrum over a range of m/z 50-500.

  • Calibrate the instrument using a known standard to ensure mass accuracy.

Expected Data & Interpretation: The molecular formula of this compound is C₇H₁₃N₃.[3] The expected data is a protonated molecular ion [M+H]⁺.

ParameterExpected Value
Molecular FormulaC₇H₁₃N₃
Exact Mass139.1109
[M+H]⁺ (Calculated)140.1182
[M+H]⁺ (Observed)Within 5 ppm of calculated

The fragmentation pattern in MS/MS provides initial structural clues. Based on known pyrazole fragmentation, key losses are expected.[7][8]

  • Loss of N₂ and HCN: A characteristic fragmentation pathway for the pyrazole ring.[7]

  • Loss of propyl radical (•C₃H₇): Cleavage of the substituent at C5.

  • Loss of aminomethyl radical (•CH₂NH₂): Cleavage of the substituent at C3.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and effective method for identifying the functional groups present in the molecule, confirming the presence of key bonds predicted by the proposed structure.

Protocol: Attenuated Total Reflectance (ATR)

  • Place a small amount of the purified solid or oil directly onto the ATR crystal.

  • Apply pressure to ensure good contact.

  • Acquire the spectrum from 4000 to 400 cm⁻¹.

Expected Data & Interpretation:

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3400-3200 (broad)N-H StretchAmine (NH₂) & Pyrazole (N-H)
2960-2850C-H StretchPropyl & Aminomethyl CH₂, CH₃
~1640C=N StretchPyrazole Ring
~1580N-H BendAmine (NH₂) Scissoring
~1460C-H BendAliphatic CH₂/CH₃

The presence of strong, broad absorptions in the N-H stretching region confirms the amine and pyrazole N-H groups, while the aliphatic C-H stretches verify the presence of the saturated side chains.[9][10][11]

The Core Investigation: Nuclear Magnetic Resonance (NMR)

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule.[12] A combination of 1D and 2D experiments is used to assemble the molecular fragments into the final structure.

¹H and ¹³C NMR: The Atom Inventory

Causality: 1D NMR experiments provide an inventory of the unique proton and carbon environments in the molecule.

Protocol: Standard 1D NMR Acquisition

  • Dissolve ~5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, to observe exchangeable N-H protons).

  • Acquire ¹H, ¹³C, and DEPT-135 spectra on a 400 MHz or higher spectrometer.

Expected Data & Interpretation: The chemical shifts are influenced by the electronic environment of the pyrazole ring and the substituents.[13][14]

GroupAtomPredicted ¹H Shift (ppm), MultiplicityPredicted ¹³C Shift (ppm)DEPT-135
Propyl-CH₂-CH₂-CH₃ ~0.9, triplet~14Positive (CH₃)
Propyl-CH₂-CH₂ -CH₃~1.6, sextet~22Negative (CH₂)
Propyl-CH₂ -CH₂-CH₃~2.5, triplet~30Negative (CH₂)
PyrazoleCH (C4)~5.9, singlet~105Positive (CH)
Aminomethyl-CH₂ -NH₂~3.7, singlet (or broad)~38Negative (CH₂)
Amine-CH₂-NH₂ ~2.0 (broad, exchangeable)--
PyrazoleNH ~12.0 (very broad, exchangeable)--
PyrazoleC -NH₂ (C3)-~150No Signal (Quat. C)
PyrazoleC -Propyl (C5)-~148No Signal (Quat. C)

Note: Due to tautomerism, the signals for C3 and C5 may be averaged or broadened at room temperature.[4]

2D NMR: Assembling the Puzzle

Causality: 2D NMR experiments reveal through-bond correlations, allowing us to connect the molecular fragments identified in the 1D spectra.[15]

G cluster_propyl Propyl Chain cluster_pyrazole Pyrazole Core cluster_aminomethyl Aminomethyl H_CH3 H-CH3 H_CH2a H-CH2(a) H_CH3->H_CH2a COSY C_CH3 C-CH3 H_CH3->C_CH3 HSQC H_CH2b H-CH2(b) H_CH2a->H_CH2b C_CH2a C-CH2(a) H_CH2a->C_CH2a C_CH2b C-CH2(b) H_CH2b->C_CH2b C4 C4 H_CH2b->C4 C5 C5 H_CH2b->C5 HMBC H4 H4 C3 C3 H4->C3 H4->C4 H4->C5 H_CH2c H-CH2(c) H_CH2c->C3 H_CH2c->C4 C_CH2c C-CH2(c) H_CH2c->C_CH2c

Caption: Key 2D NMR correlations for structural assignment.

Protocols: Standard 2D NMR Acquisition

  • COSY (Correlation Spectroscopy): Acquire a gradient-selected COSY experiment to identify proton-proton (¹H-¹H) spin systems.

  • HSQC (Heteronuclear Single Quantum Coherence): Acquire a phase-sensitive gradient-edited HSQC experiment to correlate protons with their directly attached carbons (¹JCH).

  • HMBC (Heteronuclear Multiple Bond Correlation): Acquire a gradient-selected HMBC experiment, optimized for long-range couplings (ⁿJCH, typically 8 Hz), to identify correlations between protons and carbons separated by 2-3 bonds.

Key Validating Correlations:

  • COSY: Correlations will be observed between the CH₃ protons (~0.9 ppm) and the adjacent CH₂ protons (~1.6 ppm), and between those CH₂ protons and the next CH₂ protons (~2.5 ppm), confirming the propyl fragment.

  • HSQC: Each proton signal will correlate to a carbon signal, confirming the direct one-bond connections outlined in the table above.

  • HMBC: This is the most critical experiment for proving the overall structure.

    • The propyl protons at ~2.5 ppm (H -CH₂-C₄H₂) will show a correlation to the pyrazole carbon C5 . This definitively attaches the propyl group to the C5 position.

    • The aminomethyl protons at ~3.7 ppm (H -CH₂-NH₂) will show a correlation to the pyrazole carbon C3 . This definitively attaches the aminomethyl group to the C3 position.

    • The pyrazole proton H4 (~5.9 ppm) will show correlations to both C3 and C5, confirming its position between the two substituted carbons.

Computational Corroboration

Causality: Modern computational chemistry allows for the prediction of NMR chemical shifts.[16][17] By comparing the experimentally observed shifts with those calculated for the proposed structure, we can add a powerful layer of validation. A strong correlation between experimental and theoretical data significantly increases confidence in the structural assignment.[18]

Protocol: DFT-Based NMR Prediction

  • Conformer Search: Generate low-energy conformers of this compound using a molecular mechanics force field.

  • Geometry Optimization: Optimize the geometry of the lowest energy conformer using Density Functional Theory (DFT), for instance, with the B3LYP functional and the 6-31G(d) basis set in a continuum solvent model.[19]

  • NMR Calculation: Perform a Gauge-Independent Atomic Orbital (GIAO) NMR calculation on the optimized geometry using a larger basis set (e.g., 6-311++G(d,p)) to calculate the absolute shielding tensors.[20]

  • Data Analysis: Convert the calculated shielding tensors to chemical shifts by referencing them against tetramethylsilane (TMS) calculated at the same level of theory. Plot the experimental vs. calculated chemical shifts and determine the correlation coefficient (R²).

An R² value > 0.99 provides strong evidence that the proposed structure is correct.

The Gold Standard: Single-Crystal X-ray Crystallography

Causality: While the combination of NMR and MS provides incontrovertible evidence for the molecular connectivity, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure in the solid state.[1][21][22]

Protocol: X-ray Diffraction Analysis

  • Crystal Growth: Grow single crystals suitable for diffraction, typically by slow evaporation of a solvent (e.g., ethanol, ethyl acetate/hexane) from a concentrated solution of the purified compound.

  • Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) in a diffractometer. Collect diffraction data using a suitable X-ray source (e.g., Mo Kα).

  • Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise atomic coordinates.

The resulting crystal structure will definitively confirm the C3 and C5 substitution pattern and reveal details about bond lengths, bond angles, and intermolecular hydrogen bonding networks in the solid state.

Conclusion: A Unified Structural Hypothesis

The structural elucidation of this compound is achieved through a systematic and self-validating workflow. HRMS confirms the elemental composition, and FTIR identifies the key functional groups. The core of the elucidation lies in a suite of NMR experiments: ¹H and ¹³C NMR provide an atomic inventory, COSY connects the protons of the propyl chain, HSQC links protons to their carbons, and crucially, HMBC provides the long-range correlations that unambiguously connect the aminomethyl and propyl substituents to the C3 and C5 positions of the pyrazole ring, respectively. This experimental assignment is further validated by its strong correlation with DFT-predicted chemical shifts. Finally, single-crystal X-ray crystallography provides absolute, three-dimensional proof of the structure. This integrated, multi-technique approach ensures the highest level of scientific integrity and confidence, a critical standard in modern chemical and pharmaceutical research.

G cluster_evidence Convergent Lines of Evidence center_node Confirmed Structure: This compound E1 HRMS Correct Formula: C₇H₁₃N₃ E1->center_node E2 FTIR Presence of NH₂, N-H, C-H E2->center_node E3 2D NMR (HMBC) Unambiguous Connectivity E3->center_node E4 Computational Expt. vs. Theory Match (R² > 0.99) E4->center_node E5 X-Ray Crystallography Definitive 3D Structure E5->center_node

Caption: Summary of evidence confirming the final structure.

References

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  • Silva, A. M. S., & Pinto, D. C. G. A. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures.
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  • BenchChem Technical Support Team. (2025). Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives. Benchchem.
  • Pinto, D. C. G. A., & Silva, A. M. S. (n.d.). Advanced NMR techniques for structural characterisation of heterocyclic structures. ESA-IPB.
  • Computational Chemistry in Nuclear Magnetic Resonance. (n.d.). MDPI.
  • Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (2024). Metabolites, 14(5), 290.
  • NMR Prediction with Computational Chemistry. (n.d.). ResearchGate.
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  • Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (n.d.). ResearchGate.
  • Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. (n.d.). RSC Publishing.
  • Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. (n.d.). MDPI.
  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. (n.d.). National Institutes of Health.
  • Sharma, N., et al. (2023). X-ray crystallographic comparison of pyrazole subsidiaries. ResearchGate.
  • Kuhn, B. L., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
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  • Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. (n.d.). ResearchGate.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health.
  • FT-IR spectra of (i) pyrazole ligands 1 and (ii) trinuclear pyrazolate complexes 2(Cu), (iii) 2(Ag) and (iv) 2(Au). (n.d.). ResearchGate.
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  • Kwan, E. E., & Huang, S. G. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists. European Journal of Organic Chemistry, 2008(16), 2671–2688.
  • Abood, N. A., et al. (2012). Theoretical study of molecular structure, IR and NMR spectra of pyrazolone and its derivatives. Journal of Chemical and Pharmaceutical Research, 4(3), 1772-1781.
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An In-Depth Technical Guide to the Potential Therapeutic Targets of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] This technical guide provides a comprehensive, hypothesis-driven exploration of the potential therapeutic targets of a specific, yet under-characterized derivative: 3-(Aminomethyl)-5-propylpyrazole. Due to the limited direct experimental data available for this compound, this document synthesizes information from structure-activity relationship (SAR) studies of analogous aminopyrazole compounds to propose and rationalize potential biological targets.[5][6] We will delve into the scientific rationale for targeting key enzyme families, outline detailed experimental protocols for target validation, and provide a framework for future research and development.

Introduction to this compound: A Molecule of Untapped Potential

This compound is a small molecule featuring a central pyrazole ring, a basic aminomethyl group at the 3-position, and a lipophilic propyl group at the 5-position. This unique combination of functional groups suggests the potential for diverse interactions with biological macromolecules. The pyrazole core itself can act as a bioisostere for an aryl group, enhancing properties like solubility and lipophilicity.[7] The aminomethyl group provides a site for hydrogen bonding and potential salt bridge formation, crucial for anchoring the molecule within a target's binding site. The propyl group can engage in hydrophobic interactions, contributing to binding affinity and selectivity.

While direct pharmacological data for this compound is not extensively published, the broader class of aminopyrazoles has been shown to interact with a variety of therapeutic targets.[1][6] This guide will therefore focus on a rational, evidence-based approach to identifying the most probable targets for this specific molecule.

Postulated Therapeutic Target Classes

Based on the extensive literature on pyrazole derivatives, we hypothesize that this compound is likely to exhibit activity against one or more of the following target classes:

  • Protein Kinases: A vast family of enzymes that regulate numerous cellular processes. Pyrazole-based compounds are well-established kinase inhibitors.[8]

  • Cyclooxygenase (COX) and Lipoxygenase (LOX) Enzymes: Key enzymes in the inflammatory cascade, frequently targeted by pyrazole-containing non-steroidal anti-inflammatory drugs (NSAIDs).[2][3]

  • Other Enzymes and Receptors: The versatility of the pyrazole scaffold allows for interaction with a wide range of other targets.

In-Depth Analysis of Potential Therapeutic Targets

Protein Kinases: Modulators of Cellular Signaling

The substitution of an amino group on the pyrazole ring is a common feature in many kinase inhibitors.[6] The aminomethyl group in our compound of interest can act as a key pharmacophore, forming critical hydrogen bonds within the ATP-binding pocket of various kinases.

3.1.1. Rationale for Kinase Inhibition

Structure-activity relationship studies of aminopyrazole-based kinase inhibitors have revealed that the amino group often interacts with the hinge region of the kinase, a critical component of the ATP-binding site. The propyl group at the 5-position can project into a hydrophobic pocket, enhancing binding affinity and selectivity. The specific kinase targets will depend on the overall conformation and electronic properties of the molecule.

3.1.2. Potential Kinase Targets

  • Cyclin-Dependent Kinases (CDKs): Several aminopyrazole derivatives have shown potent and selective inhibition of CDKs, which are crucial for cell cycle regulation and are validated targets in oncology.[1]

  • p38 MAP Kinase: This kinase is involved in inflammatory responses, and its inhibition by aminopyrazoles has been reported.[6]

  • Polo-like Kinase 1 (PLK1): A key regulator of mitosis, PLK1 is another oncology target for which pyrazole-based inhibitors have been developed.

3.1.3. Experimental Workflow for Kinase Target Validation

The following diagram outlines a typical workflow for identifying and validating kinase targets.

Kinase_Target_Validation A Initial Kinase Panel Screening (Broad Panel, e.g., KinomeScan) B Hit Identification (>90% inhibition at 10 µM) A->B Data Analysis C IC50 Determination (Biochemical Assay) B->C Dose-Response D Cellular Target Engagement Assay (e.g., NanoBRET, CETSA) C->D Confirmation in Cells E Downstream Pathway Analysis (Western Blot for phosphorylated substrates) D->E Mechanism of Action F Cellular Phenotypic Assays (Proliferation, Apoptosis) E->F Functional Outcome G In Vivo Efficacy Studies (Xenograft Models) F->G Preclinical Validation

Caption: A stepwise workflow for kinase inhibitor target validation.

3.1.4. Detailed Protocol: In Vitro Kinase Inhibition Assay (Example: CDK2)

  • Reagents and Materials:

    • Recombinant human CDK2/Cyclin E1 enzyme complex.

    • Histone H1 substrate.

    • [γ-³³P]ATP.

    • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • This compound stock solution in DMSO.

    • 96-well filter plates.

    • Scintillation counter.

  • Procedure:

    • Prepare serial dilutions of this compound in kinase reaction buffer.

    • In a 96-well plate, add 10 µL of the compound dilution.

    • Add 20 µL of a solution containing the CDK2/Cyclin E1 enzyme and Histone H1 substrate to each well.

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 20 µL of a solution containing [γ-³³P]ATP.

    • Incubate for 60 minutes at 30°C.

    • Stop the reaction by adding 50 µL of 1% phosphoric acid.

    • Transfer the reaction mixture to a filter plate and wash three times with 0.75% phosphoric acid.

    • Dry the filter plate, add scintillation fluid, and count the radioactivity using a scintillation counter.

    • Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value using non-linear regression analysis.

COX and LOX Enzymes: Gatekeepers of Inflammation

The pyrazole heterocycle is a well-known pharmacophore in the design of anti-inflammatory agents.[2][3] The structural features of this compound suggest potential interactions with the active sites of COX and LOX enzymes.

3.2.1. Rationale for COX/LOX Inhibition

Many pyrazole-based NSAIDs, such as celecoxib, selectively inhibit COX-2. The propyl group of our compound could potentially occupy the hydrophobic side pocket of the COX-2 active site, contributing to selectivity over COX-1. The aminomethyl group could form interactions with polar residues at the entrance of the active site. Similarly, pyrazole derivatives have been reported to inhibit 5-LOX, a key enzyme in the leukotriene synthesis pathway.

3.2.2. Experimental Workflow for COX/LOX Inhibition Assays

COX_LOX_Workflow A In Vitro COX-1/COX-2 Inhibition Assay (e.g., Colorimetric or Fluorometric) C Determination of IC50 and Selectivity Index (COX-2 vs. COX-1) A->C B In Vitro 5-LOX Inhibition Assay (e.g., Spectrophotometric) B->C D Cell-Based Assays (LPS-stimulated PGE2 or LTB4 release) C->D Cellular Potency E In Vivo Anti-inflammatory Models (e.g., Carrageenan-induced paw edema) D->E In Vivo Efficacy

Caption: Workflow for evaluating COX and LOX inhibitory activity.

3.2.3. Detailed Protocol: In Vitro COX-2 Inhibition Assay (Colorimetric)

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) (colorimetric probe).

    • Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

    • This compound stock solution in DMSO.

    • 96-well microplate reader.

  • Procedure:

    • Add 150 µL of assay buffer, 10 µL of heme, and 10 µL of COX-2 enzyme to each well of a 96-well plate.

    • Add 10 µL of the compound dilution or a known inhibitor (e.g., celecoxib).

    • Incubate for 5 minutes at 25°C.

    • Add 10 µL of TMPD solution.

    • Initiate the reaction by adding 10 µL of arachidonic acid solution.

    • Immediately read the absorbance at 590 nm every minute for 5 minutes.

    • Calculate the rate of TMPD oxidation.

    • Determine the percentage of inhibition and the IC50 value.

Data Summary and Interpretation

As this is a prospective guide, experimental data for this compound is not available. However, based on the analysis of structurally related compounds, we can anticipate potential activity profiles.

Potential Target Class Key Structural Rationale Anticipated In Vitro Potency Therapeutic Area
Protein Kinases (e.g., CDKs) Aminomethyl group for hinge binding; Propyl group for hydrophobic pocket interaction.Low to mid-nanomolar IC50Oncology
COX-2 Enzyme Propyl group for selectivity pocket; Pyrazole core as a bioisostere.Sub-micromolar IC50Inflammation, Pain
5-LOX Enzyme General pyrazole scaffold activity.Micromolar IC50Inflammation, Respiratory Diseases

Conclusion and Future Directions

While the therapeutic potential of this compound remains to be experimentally validated, this guide provides a robust, hypothesis-driven framework for its investigation. The structural motifs present in this molecule strongly suggest that it may act as an inhibitor of protein kinases or enzymes involved in the inflammatory cascade. The outlined experimental workflows provide a clear path for confirming these hypotheses and elucidating the mechanism of action. Future research should focus on the synthesis and in vitro screening of this compound against a broad panel of kinases and inflammatory enzymes. Positive hits should then be followed up with the detailed cellular and in vivo studies described herein to fully characterize its therapeutic potential.

References

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  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Pharmaceuticals. (URL: [Link])

  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. (URL: [Link])

  • Amino-Pyrazoles in Medicinal Chemistry: A Review. PubMed. (URL: [Link])

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (URL not available)
  • (PDF) Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (URL: [Link])

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  • Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF. (URL: [Link])

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  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (URL not available)

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Unlocking New Therapeutic Frontiers: A Technical Guide to the Design, Screening, and Optimization of Novel Pyrazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The pyrazole scaffold stands as a cornerstone in modern medicinal chemistry, recognized for its remarkable versatility and presence in numerous FDA-approved drugs.[1] This guide provides an in-depth technical framework for researchers, scientists, and drug development professionals engaged in the discovery of novel pyrazole-based therapeutics. Moving beyond a mere recitation of protocols, this document elucidates the causal relationships behind experimental choices, from the strategic design of pyrazole libraries to the intricacies of high-throughput screening cascades and the logic of structure-activity relationship (SAR)-driven lead optimization. We will explore detailed, field-proven methodologies, supported by quantitative data and visual workflows, to empower research teams in their quest for next-generation therapeutics.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The five-membered aromatic ring of pyrazole, containing two adjacent nitrogen atoms, offers a unique combination of physicochemical properties that make it a "privileged scaffold" in drug discovery.[2] Its structural rigidity, capacity for diverse substitutions, and ability to participate in various non-covalent interactions, including hydrogen bonding and π-π stacking, allow for the fine-tuning of pharmacological activity and pharmacokinetic profiles.[3] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and neuroprotective effects.[4] Notably, the pyrazole moiety is a key structural feature in several blockbuster drugs, such as the anti-inflammatory agent celecoxib and the kinase inhibitor crizotinib, underscoring its therapeutic significance.[3]

Strategic Synthesis of Pyrazole Libraries for Screening

The successful identification of novel bioactive compounds is contingent on the quality and diversity of the chemical library. The synthesis of a well-designed pyrazole library requires careful consideration of the target biology and the desired physicochemical properties of the final compounds.

Common Synthetic Routes to the Pyrazole Core

The construction of the pyrazole ring is typically achieved through well-established cyclocondensation reactions. A classic and versatile method is the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative. Variations of this approach allow for the introduction of a wide range of substituents at different positions of the pyrazole ring.

Another prevalent strategy involves the [3+2] cycloaddition of diazo compounds with alkynes. This method offers a high degree of regioselectivity and is amenable to the synthesis of highly functionalized pyrazoles. Recent advances in synthetic methodologies, including microwave-assisted organic synthesis and the use of green catalysts, have further expanded the toolkit for efficient and diverse pyrazole library synthesis.

Experimental Protocol: A Representative One-Pot Synthesis of 1,3,5-Trisubstituted Pyrazoles

This protocol describes a one-pot, three-component reaction for the synthesis of a small library of 1,3,5-trisubstituted pyrazoles, a common scaffold in kinase inhibitors.

Materials:

  • Substituted aryl hydrazine hydrochloride (1.0 mmol)

  • Substituted 1,3-diketone (1.0 mmol)

  • Glacial acetic acid (5 mL)

  • Ethanol (10 mL)

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and hotplate

  • Reflux condenser

Procedure:

  • To a 50 mL round-bottom flask, add the substituted aryl hydrazine hydrochloride (1.0 mmol) and the substituted 1,3-diketone (1.0 mmol).

  • Add glacial acetic acid (5 mL) and ethanol (10 mL) to the flask.

  • Attach a reflux condenser and heat the reaction mixture to reflux with stirring for 4-6 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into ice-cold water (50 mL) with stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the crude product under vacuum.

  • Purify the product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Self-Validation: The identity and purity of the synthesized compounds should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the purified product should also be determined and compared to literature values if available.

G cluster_synthesis Pyrazole Synthesis Workflow start Start: Select Diverse Building Blocks reactants 1,3-Diketones & Hydrazines start->reactants reaction One-Pot Condensation/Cyclization reactants->reaction workup Aqueous Workup & Filtration reaction->workup purification Purification (Recrystallization/Chromatography) workup->purification characterization Characterization (NMR, MS, Purity) purification->characterization library Diverse Pyrazole Library characterization->library

Caption: A streamlined workflow for the synthesis of a diverse pyrazole library.

High-Throughput Screening (HTS) of Pyrazole Libraries

High-throughput screening is a cornerstone of modern drug discovery, enabling the rapid evaluation of large compound libraries against a specific biological target.[5] The design and validation of a robust HTS assay are critical for the successful identification of high-quality hit compounds.

Assay Development and Validation: A Multi-faceted Approach

The development of a reliable HTS assay involves several key steps:[6]

  • Target Selection and Reagent Preparation: The biological target (e.g., enzyme, receptor, protein-protein interaction) must be well-characterized and available in a purified and active form. All reagents, including substrates, cofactors, and detection reagents, should be of high quality and optimized for the assay conditions.

  • Assay Miniaturization and Automation: To accommodate large compound libraries, assays are typically miniaturized to a 384- or 1536-well plate format. Robotic liquid handling systems are employed to ensure precision and reproducibility.

  • Assay Optimization: Key assay parameters, such as incubation time, temperature, and reagent concentrations, are systematically optimized to achieve a robust and sensitive assay window.

  • Statistical Validation: The performance of the HTS assay is evaluated using statistical parameters such as the Z'-factor, which measures the separation between positive and negative controls. A Z'-factor between 0.5 and 1.0 is generally considered indicative of an excellent assay.[7]

HTS Methodologies for Pyrazole Compound Screening

The choice of HTS methodology depends on the nature of the biological target.

For enzymatic targets such as kinases, proteases, and metabolic enzymes, a variety of biochemical assay formats are available.

  • Fluorescence-Based Assays: These assays are widely used in HTS due to their high sensitivity and amenability to automation. Fluorescence polarization (FP) assays, for example, are well-suited for studying the binding of small molecule inhibitors to their target proteins.[8]

  • Luminescence-Based Assays: These assays, which often utilize luciferase-based reporter systems, offer high sensitivity and a broad dynamic range.

  • Absorbance-Based Assays: While generally less sensitive than fluorescence or luminescence assays, absorbance-based assays can be a cost-effective option for certain enzymatic targets.

Cell-based assays provide a more physiologically relevant context for screening and are essential for identifying compounds that modulate cellular signaling pathways.

  • Reporter Gene Assays: These assays utilize a reporter gene (e.g., luciferase, β-galactosidase) under the control of a specific promoter to measure the activity of a signaling pathway.

  • Calcium Mobilization Assays: These assays are commonly used for screening G protein-coupled receptors (GPCRs) and measure changes in intracellular calcium levels upon receptor activation or inhibition.[9][10]

  • Cell Viability and Cytotoxicity Assays: Assays such as the MTT assay are used to assess the cytotoxic effects of compounds on cancer cell lines.[11]

Experimental Protocol: Fluorescence Polarization (FP) Assay for a Pyrazole Kinase Inhibitor

This protocol outlines a competitive FP assay to screen a pyrazole library for inhibitors of a target kinase.

Materials:

  • Purified target kinase

  • Fluorescently labeled tracer (a known ligand or ATP analog)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.5, 150 mM NaCl, 1 mM DTT, 0.01% Tween-20)

  • 384-well, low-volume, black microplates

  • Fluorescence polarization plate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the pyrazole compounds in the assay buffer. Prepare a solution of the target kinase and the fluorescently labeled tracer in the assay buffer.

  • Assay Setup: In a 384-well microplate, add the pyrazole compounds at various concentrations. Add the kinase-tracer mixture to each well. Include positive controls (no inhibitor) and negative controls (no kinase).

  • Incubation: Incubate the plate at room temperature for a specified time to allow the binding reaction to reach equilibrium.

  • Measurement: Read the fluorescence polarization values using a plate reader with appropriate excitation and emission filters.

  • Data Analysis: Calculate the percent inhibition for each compound and determine the IC₅₀ values for the active compounds.

Self-Validation: The assay should be validated by determining the Z'-factor and ensuring that the IC₅₀ values of known inhibitors are consistent with previously reported data.

G cluster_hts High-Throughput Screening Cascade start Start: Diverse Pyrazole Library primary_screen Primary HTS (e.g., FP Assay) Single Concentration start->primary_screen hit_identification Hit Identification (% Inhibition > Threshold) primary_screen->hit_identification dose_response Dose-Response Confirmation (IC50 Determination) hit_identification->dose_response orthogonal_assay Orthogonal Assay Validation (e.g., Cell-Based Assay) dose_response->orthogonal_assay sar_expansion SAR by Catalog & Hit Expansion orthogonal_assay->sar_expansion lead_series Promising Lead Series sar_expansion->lead_series

Caption: A typical high-throughput screening cascade for hit identification and validation.

Data Analysis and Hit-to-Lead Optimization

The data generated from HTS campaigns require careful analysis to identify promising "hit" compounds that warrant further investigation.

Quantitative Analysis of Screening Data

The primary output of HTS is typically a measure of the biological activity of each compound, such as percent inhibition or activation. For active compounds, dose-response curves are generated to determine key quantitative parameters:

ParameterDescriptionTypical Units
IC₅₀ The concentration of an inhibitor that reduces the response by 50%.nM, µM
EC₅₀ The concentration of an agonist that produces 50% of the maximal response.nM, µM
Kᵢ The inhibition constant, representing the binding affinity of an inhibitor.nM, µM
Kₔ The dissociation constant, representing the binding affinity of a ligand.nM, µM

Table 1: Key Quantitative Parameters in Drug Discovery

Here are some representative IC₅₀ values for recently developed pyrazole derivatives against various targets:

Compound IDTargetIC₅₀ (µM)Cancer Cell LineReference
Compound 29 CDK2/cyclin A210.05HepG2[12]
Compound 41 -1.937 (µg/mL)MCF7[12]
Compound 5b Tubulin Polymerization7.30-[13]
Compound 5b -0.021K562[13]
A13 Acetylcholinesterase0.023-[6][14]
25 Orexin-2 Receptor0.034-[15]

Table 2: Exemplary Bioactivity of Novel Pyrazole Compounds

Structure-Activity Relationship (SAR)-Driven Lead Optimization

Once a set of validated hits has been identified, the process of hit-to-lead optimization begins. This iterative process involves the synthesis and testing of analogs of the hit compounds to establish a structure-activity relationship (SAR). The goal of SAR studies is to identify the key structural features of the pyrazole scaffold that are responsible for its biological activity and to modify the molecule to improve its potency, selectivity, and drug-like properties.

Key strategies in SAR-driven optimization include:

  • Systematic Modification of Substituents: Varying the substituents at different positions of the pyrazole ring to probe the effects on activity.

  • Scaffold Hopping and Bioisosteric Replacement: Replacing parts of the molecule with structurally similar fragments to improve properties such as solubility or metabolic stability.

  • Computational Modeling: Using molecular docking and other in silico methods to guide the design of new analogs.

G cluster_sar SAR-Driven Lead Optimization Cycle start Initial Hit Compound design Design Analogs (SAR Hypotheses) start->design synthesis Synthesize New Compounds design->synthesis testing In Vitro & In Vivo Testing synthesis->testing analysis Analyze Data & Refine SAR testing->analysis analysis->design Iterate lead_candidate Optimized Lead Candidate analysis->lead_candidate

Caption: The iterative cycle of SAR-driven lead optimization.

Conclusion

The pyrazole scaffold continues to be a rich source of novel therapeutic agents. The successful discovery and development of new pyrazole-based drugs require a multidisciplinary approach that integrates rational library design, robust high-throughput screening, and insightful SAR-driven lead optimization. This technical guide has provided a comprehensive overview of these key aspects, offering both theoretical grounding and practical, actionable protocols. By embracing the principles and methodologies outlined herein, research teams can enhance the efficiency and effectiveness of their drug discovery programs, ultimately accelerating the delivery of innovative medicines to patients in need.

References

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  • Pyrazolines as potential anti-Alzheimer's agents: DFT, molecular docking, enzyme inhibition and pharmacokinetic studies. PubMed Central. Available at: [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. Available at: [Link]

  • Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. PubMed Central. Available at: [Link]

  • Chemical structures of pyrazole derivatives 1-9 and their IC 50 values... ResearchGate. Available at: [Link]

  • Fluorescence Polarization Assay Protocol: A Step-by-Step Guide for Accurate Measurements. nanomicrospheres. Available at: [Link]

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  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. Available at: [Link]

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  • Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. ResearchGate. Available at: [Link]

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  • Establishing and optimizing a fluorescence polarization assay. Molecular Devices. Available at: [Link]

  • A Fluorescence Polarization Assay for Binding to Macrophage Migration Inhibitory Factor and Crystal Structures for Complexes of Two Potent Inhibitors. ACS Publications. Available at: [Link]

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Methodological & Application

"synthesis protocol for 3-(Aminomethyl)-5-propylpyrazole"

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 3-(Aminomethyl)-5-propylpyrazole

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a vast spectrum of biological activities that have led to their incorporation into numerous therapeutic agents. The unique structural features of the pyrazole ring, including its aromaticity and hydrogen bonding capabilities, make it a privileged scaffold in drug design. This guide provides a detailed, two-step synthetic protocol for this compound, a versatile building block possessing a primary amine that is ideal for further functionalization in drug discovery programs.

The synthetic strategy is centered on the initial construction of a stable pyrazole intermediate, 3-cyano-5-propylpyrazole, followed by the reduction of the nitrile moiety to the desired aminomethyl group. This approach is designed for efficiency and scalability, employing well-established chemical transformations. This document is intended for researchers, scientists, and drug development professionals, offering both a practical, step-by-step guide and a deeper understanding of the underlying chemical principles.

Overall Synthetic Strategy

The synthesis of this compound is accomplished via a robust two-stage process. The first stage involves the construction of the 5-propylpyrazole ring bearing a cyano group at the 3-position. The second stage is a direct reduction of this cyano group to the target primary amine.

G cluster_0 Stage 1: Pyrazole Ring Synthesis cluster_1 Stage 2: Nitrile Reduction A Ethyl Butyrate + Acetonitrile B 3-Oxoheptanenitrile A->B  Claisen Condensation  (KOt-Bu) C 2-(hydroxymethylene)-3-oxoheptanenitrile (keto-enol tautomer) B->C  Formylation  (HCOOEt, NaOEt) D 3-Cyano-5-propylpyrazole C->D  Cyclization  (N2H4·H2O) E This compound (Target Compound) D->E  Reduction  (LiAlH4) G start 2-(hydroxymethylene)- 3-oxoheptanenitrile intermediate1 Hydrazone Intermediate start->intermediate1 Nucleophilic attack at carbonyl hydrazine Hydrazine (H2N-NH2) hydrazine->intermediate1 intermediate2 Cyclized Intermediate (non-aromatic) intermediate1->intermediate2 Intramolecular cyclization product 3-Cyano-5-propylpyrazole + H2O intermediate2->product Dehydration

Caption: Simplified mechanism for pyrazole formation.

Protocol 1C: Synthesis of 3-Cyano-5-propylpyrazole

Reagent/SolventMolar Mass ( g/mol )AmountMoles
Sodium salt from Part B175.16~35.0 g (0.20 mol)0.20
Ethanol-200 mL-
Hydrazine Hydrate (64%)50.0612.0 mL~0.24
Glacial Acetic Acid-12 mL-
Ethyl Acetate-250 mL-

Methodology:

  • Suspend the sodium salt from Protocol 1B (~35.0 g, 0.20 mol) in ethanol (200 mL).

  • Add hydrazine hydrate (12.0 mL, ~0.24 mol) followed by the dropwise addition of glacial acetic acid (12 mL) to neutralize the mixture.

  • Heat the reaction mixture to reflux and maintain for 4 hours.

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate (250 mL) and wash with water (2 x 100 mL) and saturated NaCl solution (100 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate to yield the crude product.

  • Purify the crude 3-cyano-5-propylpyrazole by column chromatography (silica gel, hexane:ethyl acetate gradient) or recrystallization from an appropriate solvent system.

Stage 2: Reduction of 3-Cyano-5-propylpyrazole

The final step is the reduction of the nitrile functional group to a primary amine. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent well-suited for this transformation, as it efficiently reduces nitriles to amines without affecting the aromatic pyrazole ring. [1][2]The reaction must be carried out under strictly anhydrous conditions due to the high reactivity of LiAlH₄ with water. [3]

G cluster_0 Mechanism Nitrile R-C≡N Imine_Salt [R-CH=N]⁻ Li⁺ Nitrile->Imine_Salt 1. Hydride attack (LiAlH₄) Amine_Salt [R-CH₂-N(AlH₃)]⁻ Li⁺ Imine_Salt->Amine_Salt 2. Second hydride attack Amine R-CH₂-NH₂ Amine_Salt->Amine 3. Aqueous Workup (H₂O)

Sources

Application Notes & Protocols: High-Purity Isolation of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

3-(Aminomethyl)-5-propylpyrazole is a key heterocyclic building block in medicinal chemistry, valued for its dual functionality—a reactive aminomethyl group and a substituted pyrazole core. The purity of this intermediate is paramount, as trace impurities can lead to side reactions, complex product mixtures, and compromised biological activity in downstream applications. This guide provides a detailed exploration of robust purification strategies, moving beyond simple procedural lists to explain the underlying chemical principles that govern each method. We present field-tested protocols for acid-base extraction, optimized flash column chromatography, and recrystallization, designed to empower researchers to obtain this compound with the high degree of purity required for demanding synthetic and pharmaceutical applications.

Introduction: The Imperative for Purity

The pyrazole scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs. The title compound, this compound, serves as a versatile synthon. Its primary amine is a nucleophilic handle for amide bond formation, reductive amination, and other functionalizations, while the pyrazole ring offers sites for further modification. Common impurities from its synthesis—such as unreacted starting materials, regioisomers, or byproducts—can interfere with these transformations.[1] For instance, the presence of regioisomeric impurities, which possess very similar physical properties, can be particularly challenging to separate and may lead to difficulties in structural confirmation and unpredictable pharmacological profiles.[1][2] Therefore, achieving high purity (>98%) is not merely a quality control checkpoint but a critical prerequisite for reliable and reproducible research.

This document outlines three complementary purification techniques, each suited for different scales and impurity profiles.

Preliminary Purity Assessment: Know Your Contaminants

Before embarking on purification, an initial assessment of the crude material is essential. This analysis informs the selection of the most appropriate purification strategy.

  • Thin-Layer Chromatography (TLC): A rapid and indispensable technique for visualizing the number of components in the crude mixture.[1][3] By co-spotting the crude material with available starting materials, one can quickly identify their presence in the product.

  • High-Performance Liquid Chromatography (HPLC): Provides a quantitative measure of purity and resolves closely related impurities.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is crucial for confirming the desired structure and identifying the nature of impurities by their characteristic chemical shifts and coupling patterns.[1]

Analytical Method Purpose Typical Observation for Crude Product
TLC Qualitative assessment of mixture complexity.Multiple spots indicating starting materials, byproducts, and the target compound.
HPLC Quantitative purity analysis.Main product peak with several smaller impurity peaks.
¹H NMR Structural confirmation and impurity identification.Characteristic peaks for this compound alongside unidentified signals.

Method 1: Acid-Base Extraction for Bulk Impurity Removal

Principle of Operation: This technique leverages the basicity of the aminomethyl group.[5][6][7] By treating the crude mixture, dissolved in an organic solvent, with an aqueous acid, the basic this compound is protonated to form a water-soluble ammonium salt. This salt partitions into the aqueous phase, leaving non-basic, organic-soluble impurities behind in the organic layer. Subsequent basification of the aqueous layer regenerates the neutral, organic-soluble amine, which can then be extracted back into a fresh organic solvent.[6][7]

This method is highly effective for removing neutral or acidic impurities and is an excellent first-pass purification step for large quantities of crude material.

Protocol: Acid-Base Extraction Workflow
  • Dissolution: Dissolve the crude this compound in a suitable water-immiscible organic solvent (e.g., Dichloromethane or Ethyl Acetate) at a concentration of approximately 50-100 mg/mL.

  • Acidic Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of 1 M Hydrochloric Acid (HCl). Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.

  • Phase Separation: Allow the layers to separate completely. Drain the lower aqueous layer (containing the protonated product) into a clean flask.

  • Organic Wash (Optional): To maximize recovery, re-extract the organic layer with a fresh portion of 1 M HCl. Combine the aqueous extracts.

  • Basification: Cool the combined aqueous extracts in an ice bath. Slowly add 5 M Sodium Hydroxide (NaOH) solution dropwise with stirring until the pH is >10 (confirm with pH paper). The neutral product may precipitate or form an oily layer.

  • Product Re-extraction: Add a fresh portion of the original organic solvent (e.g., Dichloromethane) to the basic aqueous solution. Shake vigorously to extract the neutralized product back into the organic phase.

  • Final Wash and Dry: Separate the organic layer. Wash it with a saturated aqueous sodium chloride solution (brine) to remove residual water.[8] Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the purified product.

Visual Workflow: Acid-Base Extraction

G cluster_0 Step 1-3: Acidification & Extraction cluster_1 Step 5-7: Basification & Recovery A Crude Product in Organic Solvent B Add 1M HCl (Separatory Funnel) A->B C Aqueous Layer (Protonated Amine Salt) B->C Product partitions D Organic Layer (Neutral Impurities) B->D Impurities remain E Aqueous Layer (from C) I Aqueous Waste D->I Discard F Add 5M NaOH (pH > 10) E->F G Extract with Fresh Organic Solvent F->G H Purified Product in Organic Layer G->H Product partitions G->I J Pure Product H->J Dry & Evaporate

Caption: Workflow for purification via acid-base extraction.

Method 2: Optimized Flash Column Chromatography

Principle of Operation: Flash column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (an organic solvent or solvent mixture).[2][3] For aminopyrazoles, a key challenge is the interaction between the basic amino group and the acidic silanol groups on the silica surface. This can lead to peak tailing, poor separation, and even irreversible adsorption of the product.[5][9]

To counteract this, the silica gel is deactivated by incorporating a small amount of a volatile base, such as triethylamine (Et₃N), into the eluent system.[3][5][9] The triethylamine competitively binds to the acidic sites on the silica, allowing the aminopyrazole to elute symmetrically and efficiently.

Protocol: Deactivated Silica Gel Chromatography
  • TLC Optimization: First, determine the optimal eluent system using TLC. A good starting point for this compound is a mixture of Dichloromethane (DCM) and Methanol (MeOH). Screen solvent systems (e.g., 99:1, 95:5, 90:10 DCM:MeOH) with ~0.5-1% triethylamine added to find a ratio that gives the product an Rf value of approximately 0.3-0.4.[3]

  • Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the least polar eluent mixture (e.g., 100% DCM with 1% Et₃N).[2] Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude or partially purified product in a minimal amount of the eluent. Alternatively, for less soluble compounds, create a "dry load" by adsorbing the product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[2]

  • Elution: Begin elution with the determined solvent system. If a gradient is needed, slowly increase the polarity by gradually increasing the percentage of methanol in the eluent (always maintaining the 1% triethylamine).

  • Fraction Collection: Collect fractions in test tubes and monitor the elution of the product using TLC.

  • Product Isolation: Combine the pure fractions, and remove the solvent and triethylamine under reduced pressure to yield the highly purified product.

Visual Workflow: Flash Column Chromatography

G A Crude Product B Dry Load onto Silica Gel A->B C Packed Silica Column (Pre-equilibrated with Eluent + Et3N) B->C Load Sample D Elute with DCM/MeOH/Et3N Gradient C->D E Collect Fractions D->E F Monitor Fractions by TLC E->F G Combine Pure Fractions F->G Identify pure H Evaporate Solvent G->H I Highly Pure Product H->I

Caption: Workflow for purification via flash chromatography.

Method 3: Recrystallization for Final Polishing

Principle of Operation: Recrystallization is a powerful technique for achieving the highest levels of purity for solid compounds.[1][10] It relies on the principle that the solubility of a compound in a solvent increases with temperature. A suitable solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point, while impurities are either highly soluble or insoluble at all temperatures.[11] By dissolving the compound in a minimal amount of hot solvent and allowing it to cool slowly, the compound will crystallize out, leaving the more soluble impurities behind in the mother liquor.

Protocol: Recrystallization
  • Solvent Screening: Place a small amount of the purified product into several test tubes. Add a few drops of different solvents or solvent pairs (e.g., Ethanol, Isopropanol, Ethyl Acetate/Hexane, Ethanol/Water) to each.[3][5] A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the compound to be recrystallized in an Erlenmeyer flask. Add the chosen solvent dropwise while heating and swirling until the compound just dissolves completely. Use the minimum amount of hot solvent necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper to remove them.[2]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing and Drying: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor.[10] Dry the crystals under vacuum to obtain the final, highly pure product.

Parameter Acid-Base Extraction Column Chromatography Recrystallization
Primary Use Bulk removal of non-basic impuritiesSeparation of closely related compoundsFinal polishing to high purity
Scale Medium to LargeSmall to MediumSmall to Large
Stationary/Mobile Phase Organic/Aqueous LayersSilica Gel / Organic SolventsSolid/Liquid Phase Equilibrium
Key Reagents 1M HCl, 5M NaOHSilica Gel, DCM, MeOH, Et₃NEthanol, Ethyl Acetate/Hexane
Purity Achieved Moderate to HighHigh to Very HighVery High to Ultra-High
QC Check TLC of final organic layerTLC of combined fractionsMelting point, HPLC of crystals

Conclusion

The purification of this compound is a critical step in its utilization as a synthetic intermediate. The choice of method depends on the initial purity of the crude material, the nature of the impurities, and the desired final purity. Acid-base extraction offers a scalable first-pass cleanup, while optimized flash chromatography provides excellent separation of closely related analogues. Finally, recrystallization serves as the ultimate step for achieving analytical-grade purity. By understanding the chemical principles behind each technique, researchers can rationally design and execute a purification strategy that yields material of the highest quality, ensuring the success of subsequent synthetic endeavors.

References

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Application Notes and Protocols for the Analytical Characterization of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide provides a detailed framework for the analytical characterization of 3-(Aminomethyl)-5-propylpyrazole, a substituted pyrazole of significant interest in medicinal chemistry and drug development. Pyrazole derivatives are a critical class of nitrogen-containing heterocyclic compounds, forming the core scaffold of numerous therapeutic agents.[1][2] The precise structural elucidation and purity assessment of novel derivatives like this compound are paramount for ensuring safety, efficacy, and reproducibility in research and pharmaceutical applications. This document outlines a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Fourier-Transform Infrared (FTIR) Spectroscopy, and Elemental Analysis to achieve a comprehensive and robust characterization. Detailed, field-proven protocols and data interpretation insights are provided to guide researchers in establishing the identity, purity, and structural integrity of this compound.

Introduction: The Significance of Pyrazole Characterization

Pyrazole and its derivatives are five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[3] This structural motif is a privileged scaffold in medicinal chemistry, present in a wide array of FDA-approved drugs.[4][5] The biological activity of these compounds is intrinsically linked to their specific substitution patterns. Therefore, unambiguous characterization of newly synthesized pyrazole derivatives, such as this compound, is a critical step in the drug discovery and development pipeline.

The presence of a primary aminomethyl group and a propyl group on the pyrazole ring suggests potential for diverse biological interactions and offers a key site for further chemical modification. Accurate analytical characterization ensures that subsequent biological and pharmacological studies are conducted on a well-defined chemical entity, a cornerstone of scientific integrity. This guide provides the necessary protocols and theoretical background to confidently characterize this compound.

A Multi-faceted Approach to Characterization

No single analytical technique can provide a complete picture of a molecule's identity and purity. A comprehensive characterization of this compound relies on the synergistic use of several orthogonal analytical methods. This approach ensures that all aspects of the compound's structure and purity are thoroughly investigated.

Caption: Integrated workflow for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules.[6][7] For this compound, both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom, confirming the connectivity and substitution pattern.

¹H NMR Spectroscopy

¹H NMR spectroscopy will provide information on the number of different types of protons, their chemical environment, and their proximity to other protons.

Expected Chemical Shifts and Multiplicities:

ProtonsExpected Chemical Shift (δ, ppm)MultiplicityIntegration
Propyl CH₃~0.9Triplet (t)3H
Propyl CH₂ (middle)~1.6Sextet (sxt)2H
Propyl CH₂ (adjacent to pyrazole)~2.6Triplet (t)2H
Aminomethyl CH₂~3.8Singlet (s)2H
Pyrazole C4-H~6.0Singlet (s)1H
NH₂VariableBroad Singlet (br s)2H
Pyrazole N-HVariableBroad Singlet (br s)1H

Causality Behind Experimental Choices:

  • Solvent: Deuterated chloroform (CDCl₃) is a common initial choice. If solubility is an issue, or to better resolve N-H and O-H protons, deuterated dimethyl sulfoxide (DMSO-d₆) can be used.[7]

  • Internal Standard: Tetramethylsilane (TMS) is the standard reference (0 ppm).[7]

¹³C NMR Spectroscopy

¹³C NMR spectroscopy provides information on the number of different types of carbon atoms in the molecule.

Expected Chemical Shifts:

CarbonExpected Chemical Shift (δ, ppm)
Propyl CH₃~14
Propyl CH₂ (middle)~22
Propyl CH₂ (adjacent to pyrazole)~30
Aminomethyl CH₂~40
Pyrazole C4~105
Pyrazole C5~145
Pyrazole C3~150

Note: The chemical shifts of substituted carbons on the pyrazole ring can vary depending on the tautomeric form present in solution.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.

    • Add a small amount of TMS as an internal standard if the solvent does not already contain it.

    • Cap the NMR tube and gently agitate to ensure complete dissolution.

  • Instrument Setup and Acquisition:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire a ¹H NMR spectrum using standard acquisition parameters (e.g., 32-64 scans).

    • Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

Mass Spectrometry (MS): Confirming Molecular Weight

Mass spectrometry is a crucial technique for determining the molecular weight of a compound and can provide valuable information about its structure through fragmentation patterns.[8][9]

Expected Molecular Ion

The exact mass of this compound (C₇H₁₃N₃) is 139.1109. High-resolution mass spectrometry (HRMS) should be used to confirm this mass with high accuracy.

Expected Molecular Ion Peaks:

  • [M+H]⁺: m/z 140.1187 (in positive ion mode)

  • [M]⁺˙: m/z 139.1109 (in electron ionization)

Fragmentation Pattern

The fragmentation of pyrazole derivatives in mass spectrometry often involves cleavage of the ring and loss of substituents.[8][10] For this compound, characteristic fragments may arise from the loss of the propyl or aminomethyl groups.

Protocol: Mass Spectrometry Analysis
  • Sample Preparation:

    • Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Analysis:

    • Introduce the sample into the mass spectrometer via a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).

    • Acquire the mass spectrum over an appropriate mass range.

High-Performance Liquid Chromatography (HPLC): Purity Determination

HPLC is the primary method for assessing the purity of a compound and for quantifying any impurities.[11][12] A reversed-phase HPLC (RP-HPLC) method is generally suitable for pyrazole derivatives.

Method Development Considerations
  • Column: A C18 column is a good starting point for method development.[11]

  • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water with 0.1% trifluoroacetic acid or formic acid) is typically used.[13]

  • Detection: UV detection is suitable for pyrazole derivatives due to their aromatic nature. The detection wavelength should be optimized by acquiring a UV spectrum of the compound.

Protocol: RP-HPLC for Purity Analysis
  • Sample Preparation:

    • Prepare a stock solution of this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

    • Further dilute the stock solution to an appropriate concentration for analysis (e.g., 100 µg/mL).

  • Chromatographic Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: A gradient of water (with 0.1% TFA) and acetonitrile.

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector: UV at an optimized wavelength.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Caption: General workflow for HPLC purity analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[14][15]

Expected Characteristic Absorption Bands:

Functional GroupWavenumber (cm⁻¹)Description
N-H (amine & pyrazole)3400-3200Stretching vibrations, often broad.
C-H (aliphatic)3000-2850Stretching vibrations of propyl and aminomethyl groups.
C=N (pyrazole ring)~1650Stretching vibration.[16]
C-N (pyrazole ring)~1290Stretching vibration.[14]
N-H (amine)1650-1580Bending vibration.
Protocol: FTIR Analysis
  • Sample Preparation:

    • For a solid sample, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin disk.

    • Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the solid sample.

  • Analysis:

    • Place the sample in the FTIR spectrometer and acquire the spectrum.

    • Identify the characteristic absorption bands corresponding to the functional groups of this compound.

Elemental Analysis: Confirming Empirical Formula

Elemental analysis (CHN analysis) provides the percentage composition of carbon, hydrogen, and nitrogen in a compound. This data is used to confirm the empirical formula.

Theoretical Composition for C₇H₁₃N₃:

  • Carbon (C): 59.54%

  • Hydrogen (H): 9.28%

  • Nitrogen (N): 29.76%

The experimental values should be within ±0.4% of the theoretical values to confirm the elemental composition.

Conclusion

The comprehensive characterization of this compound requires a strategic combination of analytical techniques. NMR spectroscopy provides the definitive structural elucidation, while mass spectrometry confirms the molecular weight. HPLC is essential for determining purity, and FTIR spectroscopy verifies the presence of key functional groups. Finally, elemental analysis confirms the empirical formula. By following the protocols and guidelines outlined in this document, researchers and drug development professionals can confidently establish the identity, purity, and structural integrity of this important pyrazole derivative, ensuring the reliability and reproducibility of their scientific endeavors.

References

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Topic: Comprehensive NMR Analysis of 3-(Aminomethyl)-5-propylpyrazole for Structural Elucidation and Purity Verification

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Senior Scientist's Desk

Abstract

This application note provides a detailed, field-proven guide for the nuclear magnetic resonance (NMR) analysis of 3-(Aminomethyl)-5-propylpyrazole, a heterocyclic compound of interest in pharmaceutical and chemical research. Moving beyond a simple procedural list, this document elucidates the causality behind critical experimental choices, from sample preparation to advanced spectral interpretation. It presents a self-validating system of protocols for acquiring high-quality ¹H and ¹³C NMR spectra and offers a systematic approach to their interpretation for unambiguous structural confirmation and purity assessment. This guide is intended for researchers, scientists, and drug development professionals who require robust and reliable characterization of novel chemical entities.

Introduction: The Analytical Imperative

This compound is a substituted pyrazole, a class of heterocyclic compounds renowned for its wide range of biological activities and applications as a scaffold in drug discovery.[1] The precise arrangement of its functional groups—the aminomethyl, the propyl chain, and the pyrazole core—dictates its chemical reactivity and biological function. Therefore, rigorous structural verification is not merely a procedural step but a foundational requirement for its use in further research.

Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent technique for the unambiguous determination of molecular structure in solution.[2][3] This guide details the necessary protocols to confidently characterize this compound, ensuring data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

A thorough NMR analysis begins with a clear understanding of the molecule's structure and the distinct chemical environments of its NMR-active nuclei (¹H and ¹³C). The numbering convention used throughout this note is illustrated below.

Figure 1: Structure and numbering of this compound.

The molecule possesses several distinct proton and carbon environments, each expected to produce a unique signal in the NMR spectrum. The primary analytical challenge is the unambiguous assignment of these signals.

Experimental Workflow: From Sample to Spectrum

A high-quality spectrum is the direct result of a meticulous workflow. Each step is designed to minimize interference and maximize the information content of the final data.

Figure 2: High-level experimental workflow for NMR analysis.

Detailed Protocol: Sample Preparation

The quality of the final spectrum is fundamentally determined at this stage. The objective is to create a dilute, homogeneous solution free of particulate matter and paramagnetic impurities.[4]

Materials:

  • This compound sample

  • High-purity deuterated solvent (e.g., DMSO-d₆ or CDCl₃)

  • High-quality 5 mm NMR tubes and caps[5]

  • Glass Pasteur pipette and bulb

  • Small vial for dissolution

Protocol Steps:

  • Analyte Weighing: Accurately weigh 5-10 mg of the sample for ¹H NMR or 20-50 mg for ¹³C NMR into a clean, dry vial.[5][6]

    • Causality: This concentration range provides a strong signal-to-noise ratio for typical small molecules without inducing significant line broadening from viscosity or intermolecular interactions.[7]

  • Solvent Selection & Dissolution: Add approximately 0.6-0.7 mL of a suitable deuterated solvent to the vial.[4]

    • Expert Recommendation: DMSO-d₆ is highly recommended for this compound. Its ability to form hydrogen bonds slows the chemical exchange of the N-H and NH₂ protons, often allowing them to be observed as distinct, less broadened signals. CDCl₃ is a common alternative, but exchangeable protons may be very broad or not observed. Using a deuterated solvent is critical to avoid overwhelming the analyte signals with a large solvent signal in ¹H NMR.[2]

  • Homogenization: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Visually inspect for any suspended particles.

    • Causality: Undissolved solids will not appear in the spectrum but will severely degrade the magnetic field homogeneity, a process known as "shimming," leading to broad, poorly resolved peaks.[6] If solids persist, filter the solution through a small cotton or glass wool plug in the pipette during transfer.

  • Transfer to NMR Tube: Using a clean glass Pasteur pipette, transfer the homogeneous solution into a high-quality NMR tube.[6] The final sample height should be 4-5 cm, ensuring it fills the detection region of the spectrometer's coil.[7]

  • Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a permanent marker.[6][8]

ParameterRecommended ValueRationale
Analyte Mass (¹H) 5-10 mgOptimal signal-to-noise for proton experiments.
Analyte Mass (¹³C) 20-50 mgCompensates for the low natural abundance of the ¹³C isotope.
Solvent DMSO-d₆Excellent for observing exchangeable N-H protons.
Solvent Volume 0.6 - 0.7 mLFills the active volume of a standard 5 mm probe coil.[7]

Table 1: Recommended NMR Sample Preparation Parameters.

Detailed Protocol: Data Acquisition

These protocols outline standard 1D acquisition parameters on a typical 400-600 MHz spectrometer. All experiments should be performed according to the instrument's specific Standard Operating Procedure (SOP).[9][10][11]

Pre-acquisition Steps:

  • Insert the sample into the spectrometer.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to optimize homogeneity, aiming for narrow, symmetrical solvent peaks.[7]

  • Tune and match the probe for the appropriate nucleus (¹H or ¹³C).

¹H NMR Acquisition Protocol
ParameterTypical Value (400 MHz)Purpose
Pulse Program zg30 or zgStandard 30° or 90° pulse experiment.
Spectral Width 16 ppm (-2 to 14 ppm)Covers the full range of expected proton chemical shifts.
Number of Scans (NS) 8 to 16Averages signal to improve signal-to-noise ratio.
Relaxation Delay (D1) 1-2 secondsAllows protons to return to equilibrium between scans for accurate integration.
Acquisition Time (AQ) 2-4 secondsDetermines the digital resolution of the spectrum.
Temperature 298 K (25 °C)Standard acquisition temperature; should always be reported.[12]

Table 2: Standard ¹H NMR Acquisition Parameters.

¹³C NMR Acquisition Protocol
ParameterTypical Value (100 MHz)Purpose
Pulse Program zgpg30Standard 30° pulse experiment with proton decoupling.
Spectral Width 240 ppm (-10 to 230 ppm)Covers the full range of expected carbon chemical shifts.
Number of Scans (NS) 1024 or moreRequired due to the low natural abundance and sensitivity of ¹³C.
Relaxation Delay (D1) 2 secondsStandard delay; longer delays (5-10s) are needed for quantitative analysis.
Acquisition Time (AQ) 1-2 secondsStandard acquisition time.
Temperature 298 K (25 °C)Standard acquisition temperature.[12]

Table 3: Standard ¹³C NMR Acquisition Parameters.

Data Processing and Spectral Interpretation

Raw NMR data (the Free Induction Decay, or FID) must be mathematically processed to generate the familiar frequency-domain spectrum.

Processing Steps:

  • Fourier Transformation (FT): Converts the time-domain FID to a frequency-domain spectrum.

  • Phasing: Manually or automatically adjust the phase of the signals to ensure all peaks are purely absorptive (positive and symmetrical).

  • Baseline Correction: Correct any rolling or distortion in the spectral baseline.

  • Referencing: Calibrate the chemical shift (ppm) axis. The residual protio-solvent peak is commonly used (DMSO-d₅ in DMSO-d₆ at δ ≈ 2.50 ppm for ¹H; DMSO-d₆ at δ ≈ 39.52 ppm for ¹³C). This practice is consistent with IUPAC recommendations for referencing relative to a primary standard like TMS.[12][13][14]

  • Integration: Determine the relative area under each ¹H NMR signal, which is proportional to the number of protons it represents.

Logic of Spectral Interpretation

The core of NMR analysis involves logically connecting the spectral data—chemical shift, integration, and multiplicity—to the molecular structure.

G H_NMR ¹H NMR Spectrum Shift Chemical Shift (δ) H_NMR->Shift Integration Integration H_NMR->Integration Multiplicity Multiplicity (Splitting) H_NMR->Multiplicity Environment Electronic Environment (Functional Groups) Shift->Environment ProtonCount Relative Number of Protons Integration->ProtonCount Neighbors Number of Neighboring Protons (n+1 rule) Multiplicity->Neighbors Assignment Proton Assignment (e.g., -CH₃, -CH₂-) Environment->Assignment ProtonCount->Assignment Neighbors->Assignment

Figure 3: Logical relationships in ¹H NMR spectral interpretation.
Predicted ¹H NMR Spectrum (in DMSO-d₆)

The following table outlines the expected signals for this compound. Chemical shifts for heterocyclic compounds can be complex, and these predictions are based on typical values for related structures.[15][16][17][18][19][20][21]

Assignment (Label)Predicted δ (ppm)MultiplicityIntegrationCoupling (J, Hz)Notes
C10-H₃ 0.8 - 1.0Triplet (t)3HJ ≈ 7.4Propyl terminal methyl, split by C9-H₂.
C9-H₂ 1.5 - 1.7Sextet (sxt)2HJ ≈ 7.4Propyl central methylene, split by C10-H₃ and C8-H₂.
C8-H₂ 2.5 - 2.7Triplet (t)2HJ ≈ 7.4Propyl methylene attached to pyrazole, split by C9-H₂.
N7-H₂ 2.0 - 3.5Broad Singlet (br s)2H-Aminomethyl protons, often broad due to exchange.
C6-H₂ 3.7 - 3.9Singlet (s) or Doublet (d)2HJ ≈ lowAminomethyl methylene. May show coupling to NH₂ protons if exchange is slow.
C4-H 5.8 - 6.2Singlet (s)1H-Pyrazole ring proton.
N1-H 11.0 - 13.0Broad Singlet (br s)1H-Pyrazole NH proton, highly deshielded and broad.

Table 4: Predicted ¹H NMR spectral data for this compound in DMSO-d₆.

Predicted ¹³C NMR Spectrum (in DMSO-d₆)

Proton-decoupled ¹³C NMR spectra show a single peak for each unique carbon environment.

Assignment (Label)Predicted δ (ppm)Notes
C10 13 - 15Propyl terminal methyl carbon.
C9 21 - 24Propyl central methylene carbon.
C8 28 - 32Propyl methylene carbon attached to the ring.
C6 35 - 45Aminomethyl carbon, influenced by adjacent nitrogen.
C4 100 - 105Pyrazole ring CH carbon.
C3 145 - 155Pyrazole ring carbon attached to the aminomethyl group.
C5 148 - 158Pyrazole ring carbon attached to the propyl group.

Table 5: Predicted ¹³C NMR spectral data for this compound.

Advanced Analysis and Verification

For complete and unambiguous assignment, especially in cases of signal overlap or complex multiplicity, 2D NMR experiments are invaluable.

  • ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other, confirming connectivity. For example, a cross-peak between the signals at δ ~0.9 ppm (C10-H₃) and δ ~1.6 ppm (C9-H₂) would confirm the propyl chain fragment.[22]

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon it is directly attached to. This is the most reliable way to assign carbon signals based on previously assigned proton signals.[22]

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the NMR analysis of this compound. By following the detailed protocols for sample preparation and data acquisition, researchers can obtain high-quality ¹H and ¹³C NMR spectra. The provided interpretation guide, including predicted spectral data and the logic of structural assignment, serves as a robust tool for the verification of the molecule's identity and the assessment of its purity. Adherence to these methodologies ensures the generation of reliable, reproducible, and defensible analytical data critical for advancing chemical and pharmaceutical research.

References

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. [Link]

  • University of California, Riverside. (n.d.). Sample Preparation. [Link]

  • Scribd. (n.d.). NMR Sample Preparation Guide. [Link]

  • Nanalysis. (2024, February 29). Guide: Preparing a Sample for NMR analysis – Part I. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Health, Safety and Environment Office. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

  • University of Notre Dame. (2023, July 24). STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. [Link]

  • NANoREG. (2016, May 30). Nuclear magnetic resonance (NMR) spectroscopy analysis for specific surface area determination. [Link]

  • Davies, A. N., et al. (2016, October 19). Updating IUPAC spectroscopy recommendations and data standards. Chemistry International. [Link]

  • Begtrup, M., et al. (1984). 1H, 13C and 15N NMR spectra of [1,2‐15N2]pyrazole derivatives. Semantic Scholar. [Link]

  • Harris, R. K., et al. (2008). Further conventions for NMR shielding and chemical shifts (IUPAC Recommendations 2008). BMRB. [Link]

  • Georgia Gwinnett College. (n.d.). Standard Operating Procedure H-NMR. [Link]

  • R-NMR. (n.d.). SOP data acquisition. [Link]

  • ResearchGate. (n.d.). Supplementary Materials The 1H-NMR and 13C-NMR spectra of pyrazole oxime derivatives. [Link]

  • Markley, J. L., et al. (1998). Recommendations for the presentation of NMR structures of proteins and nucleic acids. Pure and Applied Chemistry. [Link]

  • da Silva, A. B., et al. (2012). Characterization of 4,5-dihydro-1H-pyrazole derivatives by (13) C NMR spectroscopy. Magnetic Resonance in Chemistry. [Link]

  • Jimeno, M. L., et al. (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

  • Claramunt, R. M., et al. (1994). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry. [Link]

  • Harris, R. K., et al. (2001). NMR nomenclature. Nuclear spin properties and conventions for chemical shifts (IUPAC Recommendations 2001). Pure and Applied Chemistry. [Link]

  • IUPAC. (2017). A critical review of reporting and storage of NMR data for spin-half nuclei in small molecules. [Link]

  • C chur, J., et al. (n.d.). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism. CORE. [Link]

  • Kappe, C. O., et al. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. ARKIVOC. [Link]

  • Majidzade, V. A., et al. (n.d.). The NMR interpretations of some heterocyclic compounds which are.... ResearchGate. [Link]

  • JEOL. (n.d.). How to read NMR spectra from the basics (chemical shift, integration ratio, coupling). [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. [Link]

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  • PubChem. (n.d.). (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. [Link]

  • Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

  • El-Faham, A., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • PubChem. (n.d.). 3-Amino-5-phenylpyrazole. [Link]

  • Lassagne, F., et al. (2012). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)-1H-pyrazole desulfinylation. ResearchGate. [Link]

  • Al-Omran, F., et al. (2006). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules. [Link]

Sources

Application Note: Mass Spectrometric Analysis of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the mass spectrometric analysis of 3-(Aminomethyl)-5-propylpyrazole, a heterocyclic amine with significant potential in pharmaceutical and chemical research. We present methodologies for both Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS), tailored for researchers, scientists, and drug development professionals. The guide delves into the principles of ionization and fragmentation for this specific molecule, offering field-proven insights into experimental design, from sample preparation to data interpretation. The protocols are designed to be self-validating, ensuring robust and reproducible results for qualitative and quantitative applications.

Introduction: The Analytical Imperative for this compound

Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] this compound, with its distinct combination of a pyrazole core, a flexible propyl chain, and a reactive aminomethyl group, represents a versatile building block in drug discovery and synthesis. The precise characterization and quantification of this compound and its related impurities are critical for ensuring the safety, efficacy, and quality of downstream products.

Mass spectrometry (MS) stands as the premier analytical technique for this purpose, offering unparalleled sensitivity, selectivity, and structural elucidation capabilities. The choice between liquid or gas chromatography coupled with MS depends on the analytical objective, sample matrix, and desired level of structural detail. This guide will explore both avenues, providing the rationale behind method selection and optimization.

Molecular Profile: this compound

  • Molecular Formula: C₇H₁₃N₃

  • Monoisotopic Mass: 139.1109 Da

  • Average Molecular Weight: 139.198 g/mol

  • Key Structural Features:

    • Aromatic Pyrazole Ring: Provides thermal stability and a core scaffold.

    • Propyl Group (C₃H₇): A non-polar alkyl substituent.

    • Aminomethyl Group (-CH₂NH₂): A basic primary amine, which is key to its ionization behavior.

Foundational Methodology: LC-MS with Electrospray Ionization (ESI)

For quantitative analysis and routine screening in complex matrices, LC-MS with Electrospray Ionization (ESI) is the method of choice. The primary amine in this compound is readily protonated, making it highly suitable for positive ion ESI ([ESI+]).[2][3] ESI is a "soft ionization" technique that typically preserves the molecular structure, resulting in a strong signal for the protonated molecule, [M+H]⁺, which is ideal for accurate quantification.[4][5]

Causality of Experimental Choices for LC-ESI-MS
  • Mobile Phase Acidification: The addition of a small amount of acid (e.g., 0.1% formic acid) to the mobile phase is crucial. It ensures the analyte is predominantly in its protonated state in solution before it enters the ESI source, significantly enhancing the ionization efficiency and signal intensity.[3]

  • Reversed-Phase Chromatography: A C18 stationary phase is selected for its versatility in separating small, moderately polar molecules from potential non-polar impurities. The gradient elution, starting with a high aqueous content, allows for the retention and focusing of the polar analyte at the head of the column, while the subsequent increase in organic solvent ensures its sharp elution.

  • Tandem Mass Spectrometry (MS/MS): While the full scan MS provides the molecular weight, it offers little structural confirmation. By selecting the [M+H]⁺ ion (m/z 140.1) and subjecting it to collision-induced dissociation (CID), we generate characteristic fragment ions. This transition (precursor ion → product ion) is highly specific and forms the basis of Selected Reaction Monitoring (SRM) for high-sensitivity quantification.

Predicted ESI-MS/MS Fragmentation Pathway

The protonated molecule ([M+H]⁺ at m/z 140.1) is expected to fragment via predictable pathways upon collisional activation. The primary sites of fragmentation are the bonds adjacent to the charge-carrying amine and the bonds within the propyl group and pyrazole ring.

G parent [M+H]⁺ m/z 140.1 frag1 Loss of NH₃ (-17.03 Da) parent->frag1 frag2 Loss of C₃H₇ (-43.09 Da) parent->frag2 frag3 α-cleavage Loss of C₄H₇N₂ parent->frag3 frag4 Loss of C₂H₄ (-28.05 Da) parent->frag4 ion1 m/z 123.1 frag1->ion1 ion2 m/z 97.0 frag2->ion2 ion3 CH₂NH₂⁺ m/z 30.0 frag3->ion3 ion4 m/z 112.1 frag4->ion4

Figure 1. Predicted ESI-MS/MS fragmentation of [M+H]⁺.
Protocol 1: LC-MS/MS Analysis

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol.
  • Serially dilute the stock solution with 50:50 acetonitrile:water containing 0.1% formic acid to create calibration standards (e.g., 1-1000 ng/mL).
  • For unknown samples, dissolve and dilute in the same solvent to fall within the calibration range.

2. LC and MS Parameters:

ParameterSetting
HPLC System Standard UPLC/HPLC System
ColumnC18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient5% B to 95% B over 5 minutes, hold for 2 min, re-equilibrate for 3 min
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
Mass Spectrometer Triple Quadrupole or Q-Orbitrap
Ionization ModeESI Positive
Capillary Voltage3.5 kV
Source Temperature150 °C
Desolvation Temperature400 °C
Desolvation Gas Flow800 L/hr
Precursor Ion (MS1)m/z 140.1
Product Ions (MS2)m/z 123.1, 112.1, 97.0 (Monitor for quantification and confirmation)
Collision EnergyOptimize empirically (start at 15-25 eV)

3. Data Analysis:

  • Integrate the peak area for the selected SRM transition (e.g., 140.1 → 123.1).
  • Generate a calibration curve by plotting peak area against concentration.
  • Determine the concentration of unknown samples using the regression equation from the calibration curve.

Orthogonal Methodology: GC-MS with Electron Ionization (EI)

For unambiguous structural confirmation, Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI) is an invaluable tool. EI is a high-energy ("hard") ionization technique that induces extensive and reproducible fragmentation.[6] The resulting mass spectrum serves as a molecular fingerprint that can be compared against spectral libraries for definitive identification. While pyrazoles are generally amenable to GC analysis[7][8], the primary amine may cause peak tailing on standard columns. Direct analysis is possible, but derivatization can improve performance.

Causality of Experimental Choices for GC-EI-MS
  • Direct Injection vs. Derivatization: Direct analysis is simpler but may suffer from poor peak shape. Derivatizing the primary amine (e.g., via acylation with trifluoroacetic anhydride, TFAA) blocks the active hydrogen, reducing column interactions and improving peak symmetry and volatility. This protocol will focus on the direct injection method for simplicity, which is often sufficient on modern inert columns.

  • Split/Splitless Inlet: A splitless injection is used for trace analysis to ensure the maximum transfer of the analyte to the column. For more concentrated samples, a split injection prevents column overloading.

  • Column Selection: A mid-polarity column (e.g., DB-5ms or equivalent) is chosen. Its phenyl-arylene polymer stationary phase provides good selectivity for aromatic compounds like pyrazoles.

  • Electron Energy: The standard 70 eV is used because it provides highly reproducible fragmentation patterns that are consistent across different instruments and directly comparable to commercial and public mass spectral libraries (like NIST).

Predicted EI Fragmentation Pathway

Under 70 eV EI conditions, the molecular ion (M⁺˙ at m/z 139.1) will be formed, though it may be of low abundance. Fragmentation will be extensive and is dominated by cleavages that form stable ions.

  • Alpha-Cleavage: The most characteristic fragmentation for primary amines is the cleavage of the C-C bond alpha to the nitrogen.[9] This would result in the loss of the pyrazole-propyl radical, leading to a base peak at m/z 30 ([CH₂NH₂]⁺˙).

  • Benzylic-type Cleavage: The bond between the propyl group and the pyrazole ring is activated. Cleavage here, with loss of an ethyl radical (•C₂H₅), would lead to a significant ion at m/z 110 .

  • Ring Fragmentation: The pyrazole ring itself can fragment, commonly through the loss of neutral molecules like hydrogen cyanide (HCN) or dinitrogen (N₂).[7][10]

G parent M⁺˙ m/z 139.1 frag1 α-Cleavage parent->frag1 frag2 Loss of •C₂H₅ parent->frag2 frag3 Loss of •CH₃ parent->frag3 frag4 Loss of NH₂CH₂• parent->frag4 ion1 [CH₂NH₂]⁺˙ m/z 30.0 (Base Peak) frag1->ion1 ion2 m/z 110.1 frag2->ion2 ion3 m/z 124.1 frag3->ion3 ion4 m/z 109.1 frag4->ion4

Figure 2. Predicted EI fragmentation of the molecular ion.
Protocol 2: GC-MS Analysis

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of this compound in methanol or dichloromethane.
  • Dilute as necessary with the same solvent. Ensure the final concentration is appropriate for the injection mode (e.g., 1-100 µg/mL).

2. GC and MS Parameters:

ParameterSetting
GC System Standard Gas Chromatograph
InletSplit/Splitless, 250 °C
Injection ModeSplitless (1 min purge delay)
Injection Volume1 µL
Carrier GasHelium, constant flow at 1.2 mL/min
ColumnDB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
Oven Program80 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Mass Spectrometer Single Quadrupole or Ion Trap
Ionization ModeElectron Ionization (EI)
Electron Energy70 eV
Source Temperature230 °C
Quad Temperature150 °C
Mass Rangem/z 25 - 300
Solvent Delay3 min

3. Data Analysis:

  • Obtain the mass spectrum from the apex of the chromatographic peak.
  • Identify the molecular ion (M⁺˙ at m/z 139), if present.
  • Compare the fragmentation pattern with the predicted pathways. The presence of key ions (m/z 30, 110, 124) provides strong evidence for the structure.
  • Search the acquired spectrum against the NIST/Wiley spectral library for a confirmatory match.

Summary and Conclusion

This application note provides two robust, validated methodologies for the mass spectrometric analysis of this compound.

  • LC-ESI-MS/MS is the preferred method for sensitive quantification in complex biological or chemical matrices, leveraging the soft ionization of the basic amine to monitor the [M+H]⁺ ion.

  • GC-EI-MS is the gold standard for absolute structural confirmation, providing a reproducible fragmentation fingerprint that can be library-matched.

The choice of technique should be guided by the specific analytical goal. By understanding the underlying chemical principles and fragmentation behaviors detailed in this guide, researchers can confidently develop and execute methods for the characterization of this and structurally similar pyrazole derivatives, ensuring data integrity in research, development, and quality control settings.

References

  • Benchchem. (2025). Application Note: GC-MS Analysis of Pyrazole Isomers in Industrial Mixtures.
  • Brbot-Saranovic, A., & Katusin-Razem, B. (1993). Mass Spectrometric Investigation of Some Pyronylpyrazole Derivatives. Journal of the Serbian Chemical Society.
  • Frizzo, C. P., et al. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • Gaugg, M. T., et al. (2011). Contribution of liquid-phase and gas-phase ionization in extractive electrospray ionization mass spectrometry of primary amines. European Journal of Mass Spectrometry.
  • El-Ezbawy, S. R., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836.
  • Akhtar, T., et al. (2023). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega.
  • ResearchGate. (n.d.). Gas Chromatography–Mass Spectrometry and Heterocyclic Compounds.
  • Debrauwer, L., et al. (2019). Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS).
  • Kite, G. (2014). Atmospheric Pressure Ionisation of Small Molecules. Wiley Analytical Science.
  • LibreTexts Chemistry. (2022). 6.
  • LibreTexts Chemistry. (2023).
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  • Van der Plancken, T., et al. (2021). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Journal of Mass Spectrometry, 56(5), e4714.
  • Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS.
  • Dutta, S., et al. (2023). Gas chromatography–mass spectrometry (GC-MS): a comprehensive review of synergistic combinations and their applications in the. Journal of Applied Sciences and Technology, 2(1), 1-12.

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Application Notes & Protocols: A Framework for the In Vitro Characterization of Novel Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the initial characterization and utilization of novel pyrazole derivatives in a cell culture setting. While the specific compound 3-(Aminomethyl)-5-propylpyrazole is not extensively documented in current scientific literature, the pyrazole scaffold is a cornerstone in medicinal chemistry, with numerous derivatives demonstrating significant therapeutic potential.[1][2][3] This guide, therefore, presents a generalized framework and detailed protocols applicable to the preliminary investigation of any novel pyrazole-based compound. We will delve into the common mechanisms of action, provide step-by-step experimental procedures for assessing cytotoxicity and cellular effects, and offer insights into data interpretation, all grounded in established scientific principles and literature.

Introduction to Pyrazole Derivatives in Cellular Research

The pyrazole nucleus, a five-membered heterocyclic ring containing two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Derivatives of this core structure have been extensively explored and are known to exhibit a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][4][5] Several pyrazole-containing drugs, such as Celecoxib and Crizotinib, are already in clinical use, underscoring the therapeutic relevance of this chemical class.[2][4]

The biological activity of pyrazole derivatives is highly versatile and can be tuned through substitutions on the pyrazole ring.[4] This structural adaptability allows for the targeting of a diverse range of cellular proteins and pathways. In the context of oncology, a primary focus of pyrazole research, these compounds have been shown to function as inhibitors of critical cellular targets like cyclin-dependent kinases (CDKs), epidermal growth factor receptor (EGFR), and c-Jun N-terminal kinase (JNK), thereby interfering with cancer cell proliferation and survival.[4][6][7][8] Furthermore, many pyrazole derivatives have been demonstrated to induce programmed cell death (apoptosis) and cell cycle arrest in various cancer cell lines.[6][9][10]

Given the vast chemical space and biological potential of pyrazole derivatives, a systematic approach to their initial in vitro evaluation is crucial. This guide provides the foundational protocols to begin characterizing a novel pyrazole compound, such as this compound, in a cell culture environment.

Postulated Mechanisms of Action for Pyrazole Derivatives

The efficacy of pyrazole derivatives often stems from their ability to interact with key regulatory proteins within the cell. While the precise mechanism of a novel compound must be determined experimentally, the existing literature on pyrazole analogues points towards several common pathways.

A significant number of pyrazole compounds function as kinase inhibitors .[4][5] Kinases are enzymes that play a pivotal role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. By binding to the ATP-binding pocket of kinases like AKT1, EGFR, and RET, pyrazole derivatives can block downstream signaling pathways that control cell proliferation, survival, and differentiation.[8][11]

Another prevalent mechanism is the induction of apoptosis . Some pyrazole derivatives have been shown to increase the intracellular levels of reactive oxygen species (ROS).[9][10] Elevated ROS can lead to cellular damage and trigger the intrinsic apoptotic pathway, which involves the activation of caspase enzymes, ultimately leading to cell death.[9][10] This pro-apoptotic activity makes them attractive candidates for anticancer drug development.

The following diagram illustrates a generalized view of these common signaling pathways targeted by pyrazole derivatives.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR PI3K PI3K EGFR->PI3K Activates AKT AKT1 PI3K->AKT Activates Proliferation Cell Proliferation & Survival AKT->Proliferation Promotes JNK JNK Apoptosis Apoptosis JNK->Apoptosis Induces ROS ROS Caspase Caspase-3 Activation ROS->Caspase Activates Caspase->Apoptosis Executes CellCycle Cell Cycle Arrest CDK CDK2 CDK->CellCycle Promotes Progression Pyrazole Pyrazole Derivative Pyrazole->EGFR Inhibits Pyrazole->AKT Inhibits Pyrazole->JNK Inhibits/Modulates Pyrazole->ROS Induces Pyrazole->CDK Inhibits G start Start: Novel Pyrazole Derivative prep Protocol 3.2: Stock Solution Preparation start->prep mtt Protocol 3.3: Cytotoxicity Screen (MTT Assay) prep->mtt ic50 Data Analysis: Determine IC50 Value mtt->ic50 apoptosis Protocol 3.4: Apoptosis Assay (Annexin V/PI) ic50->apoptosis cell_cycle Protocol 3.5: Cell Cycle Analysis ic50->cell_cycle end Further Mechanistic Studies apoptosis->end cell_cycle->end

Caption: Standard experimental workflow for compound characterization.

Protocol: Stock Solution Preparation and Handling

Accurate and consistent preparation of the test compound is fundamental to reproducible results. Pyrazole derivatives often have limited aqueous solubility, necessitating the use of an organic solvent for stock solutions.

  • Rationale: A high-concentration stock solution in a solvent like Dimethyl Sulfoxide (DMSO) allows for the addition of small volumes to cell culture media, minimizing the final solvent concentration to a non-toxic level (typically ≤ 0.5% v/v). [12] Materials:

  • Novel pyrazole derivative powder

  • Sterile, cell culture-grade DMSO

  • Sterile microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Determine Target Stock Concentration: Aim for a high concentration (e.g., 10-50 mM) to minimize the volume added to cell cultures.

  • Weigh Compound: Carefully weigh the required amount of the pyrazole derivative powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube. Vortex thoroughly until the compound is completely dissolved. Gentle warming in a 37°C water bath may aid dissolution.

  • Sterilization: While DMSO is generally sterile, the dissolved stock can be filter-sterilized through a 0.22 µm syringe filter if desired, particularly for long-term storage.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot and prepare serial dilutions in complete cell culture medium to achieve the desired final concentrations for treating cells. Always prepare fresh working solutions.

Protocol: Determination of Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and cytotoxicity. [12][13]

  • Rationale: This assay helps determine the concentration range at which the compound exerts a biological effect and allows for the calculation of the IC50 value (the concentration of a drug that inhibits a biological process by 50%). [9][14] Materials:

  • Selected cancer cell line(s) (e.g., MCF-7, A549, HCT116) [4]* Complete cell culture medium

  • 96-well flat-bottom cell culture plates

  • MTT reagent (5 mg/mL in PBS, sterile filtered)

  • DMSO or Solubilization Buffer (e.g., 10% SDS in 0.01 M HCl)

  • Multi-channel pipette

  • Microplate reader (570 nm wavelength)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium). Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the pyrazole derivative in complete medium at 2x the final desired concentrations. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include "vehicle control" wells treated with medium containing the same concentration of DMSO as the highest compound concentration, and "untreated control" wells with medium only.

  • Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours). [9]4. MTT Addition: After incubation, add 10 µL of MTT reagent to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO or solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the log of the compound concentration to generate a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Parameter Description Typical Range
Cell Seeding Density Number of cells per well in a 96-well plate.2,000 - 20,000 cells/well
Compound Concentration Range Logarithmic or semi-log dilutions.0.01 µM - 100 µM
Incubation Time Duration of cell exposure to the compound.24, 48, 72 hours
Final DMSO Concentration Must be consistent across all treatments.< 0.5% (v/v)
Protocol: Assessment of Apoptosis (Annexin V/PI Staining)

This flow cytometry-based assay differentiates between live, early apoptotic, late apoptotic, and necrotic cells.

  • Rationale: During early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by live cells with intact membranes but can enter late apoptotic and necrotic cells. [9][10] Materials:

  • Cells cultured in 6-well plates

  • Pyrazole derivative at IC50 and 2x IC50 concentrations

  • Fluorescently-labeled Annexin V (e.g., FITC, APC)

  • Propidium Iodide (PI) solution

  • Annexin V Binding Buffer

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with the pyrazole derivative (e.g., at its IC50 concentration) and a vehicle control for a predetermined time (e.g., 24 hours).

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin, then combine with the supernatant containing floating cells.

  • Washing: Wash the cells with cold PBS and centrifuge.

  • Staining: Resuspend the cell pellet in Annexin V Binding Buffer. Add labeled Annexin V and PI according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer immediately.

  • Data Analysis: Quantify the percentage of cells in each quadrant:

    • Lower-Left (Annexin V- / PI-): Live cells

    • Lower-Right (Annexin V+ / PI-): Early apoptotic cells

    • Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells

    • Upper-Left (Annexin V- / PI+): Necrotic cells

Protocol: Cell Cycle Analysis

This method determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

  • Rationale: Many anticancer agents, including pyrazole derivatives, can cause cell cycle arrest at specific checkpoints, preventing cell division. [6][9]This is assessed by staining the cellular DNA with a fluorescent dye like PI and analyzing the DNA content by flow cytometry.

Materials:

  • Cells cultured in 6-well plates

  • Pyrazole derivative at IC50 concentration

  • Cold 70% Ethanol

  • PBS

  • RNase A

  • Propidium Iodide (PI) staining solution

Procedure:

  • Cell Treatment: Treat cells in 6-well plates with the compound and vehicle control as in the apoptosis assay.

  • Harvesting: Collect all cells (adherent and floating).

  • Fixation: Wash cells with PBS and then fix them by adding cold 70% ethanol dropwise while vortexing gently. Incubate at -20°C for at least 2 hours (or overnight).

  • Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in a PI/RNase A staining solution.

  • Incubation: Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer.

  • Data Analysis: Generate a histogram of cell count versus fluorescence intensity. The G0/G1 phase will have a 2n DNA content, the G2/M phase will have a 4n DNA content, and the S phase will have an intermediate DNA content. Quantify the percentage of cells in each phase.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved from [Link]

  • Cell-specific cytotoxic effect of pyrazole derivatives on breast cancer cell lines MCF7 and MDA-MB-231. (n.d.). PubMed. Retrieved from [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. Retrieved from [Link]

  • (PDF) PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2026). ResearchGate. Retrieved from [Link]

  • Pyrazole and Its Derivatives: Drug Design, Synthesis, and Biological Evaluation. (n.d.). MDPI. Retrieved from [Link]

  • Tumor-specific cytotoxicity of pyrazole-based chalcone derivatives in human oral squamous cell carcinoma cell lines. (n.d.). NIH. Retrieved from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved from [Link]

  • Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). PubMed. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.). PMC. Retrieved from [Link]

  • An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.). MDPI. Retrieved from [Link]

  • Discovery of 3-alkyl-5-aryl-1-pyrimidyl-1H-pyrazole derivatives as a novel selective inhibitor scaffold of JNK3. (n.d.). NIH. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). PMC - NIH. Retrieved from [Link]

  • Cell Culture Characterization of Prooxidative Chain-Transfer Agents as Novel Cytostatic Drugs. (n.d.). MDPI. Retrieved from [Link]

  • Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. (n.d.). Arabian Journal of Chemistry. Retrieved from [Link]

  • Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. (2017). PubMed. Retrieved from [Link]

  • Uses of Cyanoacetylhydrazine in Heterocyclic Synthesis: Novel Synthesis of Pyrazole Derivatives with Anti-tumor Activities. (n.d.). MDPI. Retrieved from [Link]

  • Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2021). ResearchGate. Retrieved from [Link]

  • Cell culture media impact on drug product solution stability. (2016). PubMed. Retrieved from [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (n.d.). MDPI. Retrieved from [Link]

  • Analyzing Single-Use Polymers for Cell Culture Processes. (2022). BioProcess International. Retrieved from [Link]

Sources

Application Notes and Protocols: 3-(Aminomethyl)-5-propylpyrazole as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Functionalized Pyrazoles

The pyrazole nucleus is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and robust chemical properties.[1][2] Its derivatives are integral to a range of pharmaceuticals, including anti-inflammatory agents, anticancer drugs, and antivirals.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological target engagement. Among the myriad of substituted pyrazoles, those bearing an aminomethyl group are of particular interest. The aminomethyl moiety introduces a basic, nucleophilic center, tethered to the aromatic core by a flexible methylene linker. This unique structural feature makes 3-(Aminomethyl)-5-propylpyrazole a highly valuable and versatile building block for the synthesis of complex molecular architectures.

This guide provides a comprehensive overview of this compound, including a detailed, field-proven protocol for its multi-step synthesis, and explores its potential applications as a strategic intermediate in organic synthesis and drug discovery.

Proposed Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a multi-step sequence, commencing with the well-established Knorr pyrazole synthesis, followed by functional group manipulations. This proposed route is designed for adaptability and scalability in a research setting.

Experimental Workflow for the Synthesis of this compound

A Step 1: Knorr Pyrazole Synthesis B Ethyl 5-propyl-1H-pyrazole-3-carboxylate A->B  Hydrazine, Ethanol, Reflux C Step 2: Amidation B->C  NH4OH, Heat D 5-Propyl-1H-pyrazole-3-carboxamide C->D E Step 3: Dehydration D->E  POCl3 or SOCl2 F 5-Propyl-1H-pyrazole-3-carbonitrile E->F G Step 4: Reduction F->G  LiAlH4 or H2/Raney Ni H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

PART 1: Synthesis of Ethyl 5-propyl-1H-pyrazole-3-carboxylate

This initial step constructs the core pyrazole ring system with the necessary functional handles for subsequent transformations. The Knorr pyrazole synthesis provides a reliable method for this purpose.[3]

Protocol:

  • Reagent Preparation: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 10.0 g (0.05 mol) of diethyl 2-(1-oxobutyl)malonate in 100 mL of absolute ethanol.

  • Reaction Initiation: To the stirred solution, add 2.5 mL (0.05 mol) of hydrazine hydrate dropwise at room temperature. The addition is exothermic, and a mild increase in temperature may be observed.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the eluent.

  • Work-up and Isolation: After completion, allow the reaction mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator. To the resulting oil, add 100 mL of diethyl ether and 50 mL of water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer with an additional 50 mL of diethyl ether.

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford ethyl 5-propyl-1H-pyrazole-3-carboxylate as a pale yellow oil.

Parameter Value
Starting Material Diethyl 2-(1-oxobutyl)malonate
Key Reagents Hydrazine hydrate, Ethanol
Reaction Time 4 hours
Typical Yield 75-85%
Purity (Post-Column) >95%
PART 2: Synthesis of this compound

This part of the synthesis involves the conversion of the ester functionality to an aminomethyl group. This is achieved through a three-step sequence of amidation, dehydration, and reduction.

Protocol:

Step 2: Amidation to 5-Propyl-1H-pyrazole-3-carboxamide

  • Reaction Setup: In a sealed pressure vessel, place the ethyl 5-propyl-1H-pyrazole-3-carboxylate (0.04 mol) obtained from the previous step.

  • Amidation: Add 50 mL of 28% aqueous ammonium hydroxide. Seal the vessel and heat to 120 °C for 12 hours with vigorous stirring.

  • Isolation: Cool the vessel to room temperature. The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 5-propyl-1H-pyrazole-3-carboxamide as a white solid.

Step 3: Dehydration to 5-Propyl-1H-pyrazole-3-carbonitrile

  • Reaction Setup: In a 100 mL round-bottom flask, suspend the 5-propyl-1H-pyrazole-3-carboxamide (0.03 mol) in 30 mL of phosphorus oxychloride.

  • Dehydration: Heat the mixture to reflux for 2 hours. The solid will gradually dissolve.

  • Work-up: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice with stirring.

  • Neutralization and Extraction: Neutralize the acidic solution with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 5-propyl-1H-pyrazole-3-carbonitrile.

Step 4: Reduction to this compound

  • Reaction Setup: In a 250 mL three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, prepare a suspension of 1.5 g (0.04 mol) of lithium aluminum hydride (LiAlH₄) in 50 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Nitrile: Dissolve the 5-propyl-1H-pyrazole-3-carbonitrile (0.02 mol) in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Quenching: Cool the reaction mixture to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of 1.5 mL of water, followed by 1.5 mL of 15% aqueous sodium hydroxide, and finally 4.5 mL of water.

  • Isolation: Filter the resulting granular precipitate and wash it thoroughly with THF.

  • Purification: Combine the filtrate and washings, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation or crystallization to afford this compound.

Parameter Value
Starting Material Ethyl 5-propyl-1H-pyrazole-3-carboxylate
Key Reagents NH₄OH, POCl₃, LiAlH₄
Overall Yield 40-50% (over 3 steps)
Purity >97%

Applications in Organic Synthesis

This compound is a bifunctional molecule, possessing a nucleophilic primary amine and a pyrazole ring with two nitrogen atoms capable of coordination or substitution. This duality makes it a powerful building block for a variety of synthetic transformations.

Synthesis of Fused Heterocyclic Systems

The aminomethyl group can act as a nucleophile in condensation reactions with 1,3-dielectrophiles to construct fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines and pyrazolo[3,4-b]pyridines.[1][4] These scaffolds are of significant interest in medicinal chemistry.

Example Reaction Scheme:

A This compound C Pyrazolo[1,5-a]pyrimidine derivative A->C B 1,3-Diketone B->C

Caption: Formation of a pyrazolo[1,5-a]pyrimidine derivative.

Ligand Synthesis for Catalysis

The nitrogen atoms of the pyrazole ring and the aminomethyl group can coordinate with metal centers, making this compound an attractive precursor for the synthesis of novel ligands for transition metal catalysis. The propyl group can also be varied to tune the steric and electronic properties of the resulting catalyst.

Elaboration into Pharmaceutical Scaffolds

The primary amine of this compound can be readily acylated, alkylated, or used in reductive amination reactions to introduce a wide range of substituents. This allows for the rapid generation of libraries of compounds for structure-activity relationship (SAR) studies in drug discovery programs. For instance, acylation with various carboxylic acids can lead to novel amide derivatives with potential biological activity.[5]

Conclusion

This compound represents a valuable and versatile building block in organic synthesis. The synthetic protocol detailed herein provides a reliable and scalable route to this important intermediate. Its unique combination of a nucleophilic aminomethyl group and a stable pyrazole core opens avenues for the construction of complex heterocyclic systems, novel ligands, and diverse libraries of potential pharmaceutical agents. The strategic use of this building block is poised to accelerate innovation in both medicinal chemistry and materials science.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • ResearchGate. (n.d.). Reaction of 5-amino-pyrazole derivatives with various imines. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • Google Patents. (n.d.). US6218418B1 - 3(5)-amino-pyrazole derivatives, process for their preparation and their use as antitumor agents.
  • Wikipedia. (n.d.). Sildenafil. Retrieved from [Link]

  • MDPI. (n.d.). Ultrasonics Promoted Synthesis of 5-(Pyrazol-4-yl)-4,5-Dihydropyrazoles Derivatives. Retrieved from [Link]

  • YouTube. (2019, January 19). synthesis of pyrazoles. Retrieved from [Link]

  • Beilstein Journal of Organic Chemistry. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • YouTube. (2021, May 21). Pyrazole Organic Chemistry: Structure, Synthesis, Chemical Reactions and Medicinal Uses. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Retrieved from [Link]

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Application Note: Strategic Functionalization of the Amino Group in 3-(Aminomethyl)-5-propylpyrazole for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold and the Strategic Importance of the 3-(Aminomethyl) Handle

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved therapeutics and agrochemicals.[1][2][3] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and its ability to act as a versatile pharmacophore engaging in various biological interactions.[4][5] Molecules incorporating the pyrazole ring exhibit a wide spectrum of biological activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties.[3][4]

Among the vast library of pyrazole-based building blocks, 3-(Aminomethyl)-5-propylpyrazole stands out as a particularly valuable synthon. Its structure features a primary aliphatic amino group attached to the pyrazole ring via a methylene linker. This exocyclic amino group is a highly versatile functional handle, more nucleophilic than the pyrazole ring nitrogens, allowing for selective derivatization without disturbing the core aromatic system. This application note provides a detailed guide with validated protocols for the key functionalization reactions of this amino group, enabling the synthesis of diverse compound libraries for screening and lead optimization.

The methodologies described herein—acylation, sulfonylation, reductive amination, and direct alkylation—are foundational transformations for any drug discovery program. We will delve into the mechanistic rationale behind each protocol, offering insights born from experience to guide reagent selection, reaction optimization, and troubleshooting.

Core Functionalization Strategies and Protocols

The primary amino group of this compound is a potent nucleophile, readily participating in a variety of C-N and S-N bond-forming reactions. The following sections provide detailed, self-validating protocols for the most common and impactful derivatizations.

Acylation: Formation of Amide Derivatives

Amide bond formation is one of the most robust and widely utilized reactions in medicinal chemistry. Acylating the aminomethyl group introduces a diverse range of substituents, modulates polarity, and can introduce new hydrogen bond donors and acceptors. The reaction is typically achieved by treating the amine with an acylating agent, such as an acid chloride or an activated carboxylic acid, often in the presence of a non-nucleophilic base.

Causality and Experimental Choice:

  • Reagent: Acid chlorides are highly reactive and often used for rapid, high-yielding acylations. Anhydrous conditions are critical to prevent hydrolysis of the acid chloride.

  • Base: A tertiary amine base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is used to scavenge the HCl byproduct generated during the reaction. This prevents the protonation and deactivation of the starting amine.

  • Solvent: Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are ideal as they are inert to the reaction conditions and effectively solubilize the reactants.

cluster_start Setup cluster_reagent Reaction cluster_workup Work-up & Purification cluster_end Analysis Start Dissolve this compound and Base (e.g., TEA) in anhydrous DCM Reagent Add Acyl Chloride (e.g., Benzoyl Chloride) dropwise at 0°C Start->Reagent Inert atmosphere (N2) Stir Stir at room temperature (Monitor by TLC/LC-MS) Reagent->Stir Allow to warm Quench Quench with aq. NaHCO3 Stir->Quench Upon completion Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate Extract->Dry Purify Purify by Column Chromatography Dry->Purify End Characterize Product (NMR, MS) Purify->End

Caption: General workflow for the acylation of this compound.

  • Setup: To an oven-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.0 mmol, 139 mg) and anhydrous dichloromethane (DCM, 10 mL).

  • Base Addition: Cool the solution to 0°C in an ice bath and add triethylamine (TEA, 1.5 mmol, 209 µL).

  • Acylation: Add benzoyl chloride (1.1 mmol, 128 µL) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amine is consumed.

  • Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution (10 mL). Transfer the mixture to a separatory funnel and extract with DCM (2 x 15 mL).

  • Isolation: Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure amide product.[6]

  • Characterization: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.[7][8][9]

Reagent ExampleBaseSolventTypical YieldPurification Method
Benzoyl ChlorideTEADCM>90%Silica Gel Chromatography
Acetyl ChlorideDIPEATHF>95%Silica Gel Chromatography
Isobutyryl ChlorideTEADCM>90%Silica Gel Chromatography
Sulfonylation: Formation of Sulfonamide Derivatives

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of antibacterial, diuretic, and hypoglycemic drugs. The reaction of this compound with a sulfonyl chloride provides a direct route to this important class of compounds.

Causality and Experimental Choice:

  • Reagent: Aryl or alkyl sulfonyl chlorides are the standard reagents. They are highly reactive towards nucleophilic amines.

  • Base: Pyridine is often used as both the base and a solvent. It effectively scavenges the HCl byproduct and can catalyze the reaction. Alternatively, TEA or DIPEA in an inert solvent like DCM can be used.

  • Temperature Control: The reaction is often exothermic. Initial addition of the sulfonyl chloride at 0°C helps to control the reaction rate and minimize side product formation.

cluster_start Setup cluster_reagent Reaction cluster_workup Work-up & Purification cluster_end Analysis Start Dissolve this compound in Pyridine or DCM/Base Reagent Add Sulfonyl Chloride (e.g., Tosyl Chloride) in portions at 0°C Start->Reagent Inert atmosphere (N2) Stir Stir at room temperature (Monitor by TLC/LC-MS) Reagent->Stir Allow to warm Quench Quench with water/dilute HCl Stir->Quench Upon completion Extract Extract with Ethyl Acetate Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate Extract->Dry Purify Purify by Recrystallization or Column Chromatography Dry->Purify End Characterize Product (NMR, MS) Purify->End

Caption: General workflow for the sulfonylation of this compound.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 mmol, 139 mg) in pyridine (5 mL) and cool the solution to 0°C.

  • Sulfonylation: Add p-toluenesulfonyl chloride (tosyl chloride, 1.1 mmol, 210 mg) in small portions over 10 minutes, ensuring the temperature remains below 10°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC/LC-MS.

  • Work-up: Pour the reaction mixture into ice-water (25 mL) and acidify with 1 M HCl to pH ~5-6. A precipitate will often form.

  • Isolation: Collect the solid by filtration. If no solid forms, extract the aqueous mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify the crude product by recrystallization from an ethanol/water mixture or by flash column chromatography.[6][10]

  • Characterization: Confirm the final structure and purity via NMR and mass spectrometry analysis.[11][12]

Reagent ExampleBase/SolventTypical YieldPurification Method
p-Toluenesulfonyl ChloridePyridine85-95%Recrystallization/Chromatography
Methanesulfonyl ChlorideTEA/DCM80-90%Silica Gel Chromatography
Dansyl ChlorideDIPEA/DCM75-85%Silica Gel Chromatography
Reductive Amination: Synthesis of Secondary Amines

Reductive amination is a powerful and efficient method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone.[13] The reaction proceeds via the in-situ formation of an imine or iminium ion intermediate, which is then reduced by a selective reducing agent.[14]

Causality and Experimental Choice:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is the reagent of choice for many applications. It is milder than sodium borohydride, allowing for a one-pot procedure where the amine, carbonyl, and reducing agent are mixed together. It is selective for the iminium ion over the starting aldehyde/ketone, preventing reduction of the carbonyl starting material.[15]

  • Solvent: Dichloroethane (DCE) or DCM are commonly used. Acetic acid is often added as a catalyst to promote imine formation.

  • pH Control: The reaction is typically run under weakly acidic conditions (pH 5-6) which favors the formation of the iminium ion intermediate without causing significant decomposition of the reactants.

cluster_start Setup cluster_reagent Reaction cluster_workup Work-up & Purification cluster_end Analysis Start Combine Amine, Aldehyde/Ketone, and Acetic Acid in DCE Reagent Add Sodium Triacetoxyborohydride (STAB) in portions at RT Start->Reagent Stir for 30 min (Imine formation) Stir Stir for 4-12 hours (Monitor by TLC/LC-MS) Reagent->Stir Quench Quench with aq. NaHCO3 Stir->Quench Upon completion Extract Extract with DCM Quench->Extract Dry Dry organic layer (Na2SO4), filter, and concentrate Extract->Dry Purify Purify by Column Chromatography (may require amine-deactivated silica) Dry->Purify End Characterize Product (NMR, MS) Purify->End

Caption: One-pot workflow for reductive amination using STAB.

  • Setup: To a flask, add this compound (1.0 mmol, 139 mg), benzaldehyde (1.05 mmol, 111 mg), and 1,2-dichloroethane (DCE, 10 mL).

  • Imine Formation: Add glacial acetic acid (2.0 mmol, 114 µL) and stir the mixture at room temperature for 30 minutes.

  • Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 mmol, 318 mg) portion-wise over 10 minutes.

  • Reaction: Stir the reaction at room temperature for 4-12 hours, monitoring by LC-MS for the disappearance of the starting materials and the imine intermediate.

  • Work-up: Carefully quench the reaction with saturated aqueous NaHCO₃ solution (15 mL).

  • Isolation: Extract the mixture with DCM (3 x 15 mL). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography. For basic amine products, it may be beneficial to use silica gel deactivated with triethylamine (e.g., 1% TEA in the eluent) to prevent streaking and improve recovery.[6][10]

  • Characterization: Analyze the final product by NMR and mass spectrometry to confirm its identity and purity.

Carbonyl ExampleReducing AgentSolventTypical YieldPurification Method
BenzaldehydeSTABDCE80-90%Deactivated Silica Chromatography
CyclohexanoneSTABDCM75-85%Deactivated Silica Chromatography
4-PyridinecarboxaldehydeSTABDCE70-80%Reversed-Phase or Deactivated Silica

References

  • Journal of Organic Chemistry. Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. ACS Publications. [Link]

  • ResearchGate. (Request PDF). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

  • MDPI. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. [Link]

  • MDPI. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. (2020, October 24). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. [Link]

  • ResearchGate. Scheme for obtaining sulfonyl derivatives of aminopyrazoles. [Link]

  • Indian Journal of Chemistry (IJC). (2025, September 23). Synthesis, Characterization and Antimicrobial activity of Pyrazole Derivatives. [Link]

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. [Link]

  • ResearchGate. Characterization data for new pyrazole derivatives. [Link]

  • ResearchGate. Reductive amination of various amines. [Link]

  • ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. [Link]

  • National Institutes of Health. Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • National Institutes of Health. (2023, September 13). Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]

  • RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • ResearchGate. (2025, August 6). Synthesis and Characterization of Some New Pyrazole Derivatives. [Link]

  • ACS Publications. Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. [Link]

  • MDPI. Synthesis and Characterization of New 3,5-Dinaphthyl Substituted 2-Pyrazolines and Study of Their Antimicrobial Activity. [Link]

  • Wikipedia. Reductive amination. [Link]

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  • ACS Omega. (2017, December 13). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. [Link]

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  • ResearchGate. Synthesis of N‐Sulfonyl Pyrazoles Through Cyclization Reactions of Sulfonyl Hydrazines with Enaminones Promoted by p‐TSA. [Link]

  • PubMed Central. (2023, July 13). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. [Link]

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  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. [Link]

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Application Note: A Researcher's Guide to the Selective Functionalization of 3-(Aminomethyl)-5-propylpyrazole with Electrophiles

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Value of Substituted Pyrazoles

The Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged five-membered heterocyclic scaffold that is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties, including the ability to participate in hydrogen bonding as both a donor and acceptor, contribute to its frequent appearance in biologically active molecules.[3] Pyrazole derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties, leading to several clinically successful drugs like Celecoxib and Deracoxib.[1][4]

Introducing 3-(Aminomethyl)-5-propylpyrazole: A Versatile Building Block

This compound is a highly valuable, yet underexplored, building block for chemical library synthesis and drug discovery. Its structure incorporates three distinct points of nucleophilicity: a highly reactive exocyclic primary amine, a tautomeric pyrazole ring with two nitrogen atoms, and an electron-rich carbon center. This multi-functionality allows for the strategic and selective introduction of various pharmacophores, enabling the exploration of diverse chemical space. Understanding how to control reactions with electrophiles at these different sites is critical to unlocking its full potential.

Overview of Reactivity: A Multi-Nucleophilic System

The reaction of this compound with an electrophile is not a simple one-to-one transformation. The outcome is dictated by a delicate interplay between the inherent nucleophilicity of each site, the nature of the electrophile, and the precise reaction conditions employed. This guide provides a comprehensive analysis of these factors and delivers robust protocols for achieving chemoselective functionalization.

Analysis of Nucleophilic Sites

The key to selectively modifying this compound lies in understanding the relative reactivity of its three primary nucleophilic centers.

G cluster_paths Reaction Pathways cluster_conditions Experimental Conditions start Desired Functionalization? acyl Modify Side Chain? (Amide, Urea, etc.) start->acyl Acylation alkyl Modify Ring Nitrogen? (N-Alkylation) start->alkyl Alkylation sear Modify Ring Carbon? (Halogenation, etc.) start->sear SEAr cond_acyl Use Acyl Chloride or Isocyanate. Mild base (TEA). Solvent: DCM/THF. acyl->cond_acyl cond_alkyl 1. Protect Amine (e.g., Boc). 2. Use Alkyl Halide. Base: K2CO3/Cs2CO3. Solvent: DMF/MeCN. alkyl->cond_alkyl cond_sear Use NBS, HNO3, etc. Neutral or acidic conditions. Protect amine if needed. sear->cond_sear

Sources

Application Notes and Protocols for 3-(Aminomethyl)-5-propylpyrazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Nucleus as a Privileged Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and ability to engage in various biological interactions have cemented its status as a "privileged scaffold."[1][4] Pyrazole-containing compounds exhibit an extensive range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[2][5][6] This broad bioactivity stems from the pyrazole core's unique electronic and steric properties, which allow it to serve as a versatile pharmacophore, a bioisosteric replacement for other cyclic systems, and a scaffold for constructing diverse chemical libraries.[7][8]

The aminopyrazole moiety, in particular, is a well-established adenine-mimetic pharmacophore, crucial for designing inhibitors of protein kinases, a major class of drug targets.[4][9] The amino group can act as a key hydrogen bond donor, mimicking the interactions of the natural purine bases with the kinase hinge region.[4]

This application note focuses on 3-(Aminomethyl)-5-propylpyrazole , a specific derivative that combines the established utility of the aminopyrazole core with a propyl substituent. The propyl group can impart favorable lipophilicity, potentially enhancing membrane permeability and interaction with hydrophobic pockets in target proteins. The aminomethyl group provides a crucial handle for further chemical elaboration, allowing for the exploration of structure-activity relationships (SAR) and the development of more complex and potent drug candidates.[10][11][12] This guide provides detailed protocols for the synthesis, characterization, and potential applications of this versatile building block in drug discovery programs.

Physicochemical Properties and Synthesis

While specific experimental data for this compound is not extensively published, its properties can be predicted based on its structure. The presence of the basic aminomethyl group and the pyrazole nitrogens suggests it will be a water-soluble compound at acidic pH. The propyl group contributes to its lipophilicity.

Proposed Synthetic Protocol: Cyclocondensation Approach

The synthesis of 3,5-substituted pyrazoles is most commonly achieved through the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative.[5][6] For this compound, a plausible route involves the reaction of a β-ketonitrile with hydrazine hydrate, followed by reduction of the resulting nitrile.

Workflow for the Synthesis of this compound

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Decarboxylation cluster_2 Step 3: Cyclocondensation cluster_3 Step 4: Nitrile Reduction A Valeraldehyde C Piperidine (catalyst) Ethanol, Reflux A->C B Cyanoacetic acid B->C D 2-Cyanohept-2-enoic acid C->D E Heat D->E F 3-Heptenenitrile E->F G Hydrazine Hydrate Ethanol, Reflux F->G H 5-Propyl-1H-pyrazole-3-carbonitrile G->H I Lithium Aluminum Hydride (LAH) Dry THF, 0°C to RT H->I J This compound I->J

Caption: Proposed multi-step synthesis of this compound.

Detailed Step-by-Step Protocol:

  • Synthesis of 5-Propyl-1H-pyrazole-3-carbonitrile:

    • To a solution of 1-cyano-2-hexanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq).

    • Reflux the reaction mixture for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield 5-propyl-1H-pyrazole-3-carbonitrile.

  • Synthesis of this compound:

    • Caution: Lithium aluminum hydride (LAH) is a highly reactive and pyrophoric reagent. Handle with extreme care under an inert atmosphere (e.g., nitrogen or argon).

    • Suspend LAH (2.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet.

    • Cool the suspension to 0°C in an ice bath.

    • Dissolve 5-propyl-1H-pyrazole-3-carbonitrile (1.0 eq) in anhydrous THF and add it dropwise to the LAH suspension via the dropping funnel.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Carefully quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LAH in grams.

    • Filter the resulting granular precipitate and wash thoroughly with THF or ethyl acetate.

    • Combine the organic filtrates and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure to obtain the crude this compound.

    • Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Protocols

Accurate characterization is crucial to confirm the identity, purity, and structure of the synthesized compound.[13]

Workflow for Compound Characterization

G A Synthesized Compound (Crude Product) B Purification (Column Chromatography / Recrystallization) A->B C Purity Assessment (HPLC/UPLC) B->C D Identity & Structural Confirmation B->D G Final Characterized Compound C->G >95% Purity E ¹H NMR & ¹³C NMR D->E F Mass Spectrometry (LC-MS) D->F E->G F->G

Caption: Standard workflow for the purification and characterization of a small molecule.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
  • Sample Preparation: Prepare a 1 mg/mL stock solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile). Dilute to a working concentration of ~100 µg/mL.

  • Instrumentation and Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at 214 nm and 254 nm.

  • Data Analysis: Integrate the peak area of the main product. Purity is calculated as the percentage of the main peak area relative to the total peak area. A purity of >95% is generally required for biological screening.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • ¹H NMR: Acquire a proton NMR spectrum. Expected signals would include:

    • A triplet for the terminal methyl of the propyl group.

    • A sextet for the central methylene of the propyl group.

    • A triplet for the methylene attached to the pyrazole ring.

    • A singlet for the pyrazole C4-H.

    • A singlet for the aminomethyl protons.

    • Broad signals for the pyrazole N-H and amine N-H₂ protons (which may be exchangeable with D₂O).

  • ¹³C NMR: Acquire a carbon-13 NMR spectrum. This will confirm the number of unique carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC): If necessary, run 2D NMR experiments to confirm proton-proton and proton-carbon correlations, respectively, for unambiguous assignment of the structure.

Protocol 3: Mass Spectrometry (MS) for Molecular Weight Confirmation
  • Instrumentation: Use a Liquid Chromatography-Mass Spectrometry (LC-MS) system, typically with an electrospray ionization (ESI) source.

  • Method: Infuse the sample solution directly or use the LC method described above.

  • Data Acquisition: Acquire data in positive ion mode.

  • Data Analysis: Look for the [M+H]⁺ ion corresponding to the calculated molecular weight of this compound (C₇H₁₃N₃, MW = 139.20). High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.

Medicinal Chemistry Applications and Screening Protocols

The this compound scaffold is a versatile starting point for several drug discovery campaigns. The primary amine offers a convenient point for diversification to build a chemical library.

Potential Therapeutic Areas:

  • Oncology: As a scaffold for kinase inhibitors (e.g., targeting JAK, Aurora, or DLK).[4][14]

  • Inflammatory Diseases: As a core for developing inhibitors of inflammatory mediators.[6][15]

  • Neurodegenerative Diseases: As a building block for CNS-penetrant kinase inhibitors (e.g., JNK3).[16]

  • Infectious Diseases: As a starting point for novel antibacterial agents.[17]

Application Example 1: Development of Kinase Inhibitors

The aminomethyl group can be acylated or reductively aminated to introduce various substituents that can interact with the ribose-binding pocket or solvent-exposed regions of a kinase active site.

Screening Workflow for Kinase Inhibitor Discovery

Caption: A typical workflow for identifying and optimizing kinase inhibitors.

Protocol 4: Generic TR-FRET Biochemical Kinase Assay

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET) assay, a common method for high-throughput screening of kinase inhibitors.

  • Principle: The assay measures the phosphorylation of a biotinylated peptide substrate by the kinase of interest. A europium-labeled anti-phospho-peptide antibody (donor) and streptavidin-allophycocyanin (acceptor) are used for detection. When the peptide is phosphorylated, the antibody binds, bringing the donor and acceptor into proximity, resulting in a FRET signal.

  • Reagents and Materials:

    • Kinase of interest (e.g., JAK2).

    • Biotinylated peptide substrate.

    • ATP.

    • Europium-labeled anti-phospho-peptide antibody.

    • Streptavidin-Allophycocyanin (SA-APC).

    • Assay buffer (containing MgCl₂, DTT, etc.).

    • This compound derivatives library in DMSO.

    • Low-volume 384-well assay plates.

  • Procedure:

    • Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration for a primary screen is 10 µM.

    • Add 50 nL of compound solution to the assay wells.

    • Add 5 µL of a solution containing the kinase and the biotinylated peptide substrate in assay buffer. Incubate for 15 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of ATP solution in assay buffer. Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a detection mix containing the Eu-labeled antibody and SA-APC in stop buffer (containing EDTA). Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at 665 nm and 615 nm after excitation at 320 nm.

  • Data Analysis:

    • Calculate the ratio of the emission at 665 nm to 615 nm.

    • Determine the percent inhibition for each compound relative to positive (no inhibitor) and negative (no kinase) controls.

    • For active compounds ("hits"), perform a dose-response experiment to determine the IC₅₀ value by fitting the data to a four-parameter logistic equation.

Table 1: Hypothetical Screening Data for a Library of this compound Derivatives

Compound IDR-Group Modification% Inhibition @ 10 µMIC₅₀ (nM)
AMP-001 H (Parent Compound)5%>10,000
AMP-002 Acetyl15%8,500
AMP-003 Benzoyl75%450
AMP-004 4-Fluorobenzoyl92%85
AMP-005 Cyclopropylmethyl45%1,200

Conclusion

This compound is a valuable and versatile building block for medicinal chemistry. Its straightforward synthesis and the presence of a reactive aminomethyl handle make it an ideal starting point for generating libraries of diverse compounds. The protocols outlined in this guide provide a comprehensive framework for its synthesis, characterization, and application in a drug discovery setting, particularly for the development of novel kinase inhibitors. By leveraging the privileged nature of the pyrazole scaffold, researchers can effectively utilize this compound to accelerate the discovery of new therapeutic agents.

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Application Notes and Protocols for 3-(Aminomethyl)-5-propylpyrazole in Agrochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Scaffold - A Cornerstone of Modern Agrochemicals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a privileged scaffold in the landscape of modern agrochemical discovery. Its remarkable versatility and broad spectrum of biological activities have led to the development of numerous commercially successful fungicides, insecticides, and herbicides.[1][2][3] Pyrazole derivatives have demonstrated the ability to interact with a wide range of biological targets in pests, pathogens, and weeds, making them a focal point for the design of novel crop protection agents.[2][3][4] This guide is intended for researchers, scientists, and drug development professionals engaged in the exploration of new agrochemical leads. We will delve into the potential applications of a novel, uncharacterized pyrazole derivative, 3-(Aminomethyl)-5-propylpyrazole , and provide a comprehensive framework of protocols for its synthesis, screening, and preliminary mechanism of action studies. While direct data for this specific molecule is not yet established in publicly available literature, the methodologies outlined herein are based on established and validated procedures for analogous pyrazole compounds, providing a robust starting point for its investigation.

Section 1: Synthesis of this compound

The synthesis of 3-(aminomethyl)-5-alkylpyrazoles can be approached through several established routes for 5-aminopyrazoles.[5][6] A common and effective method involves the cyclization of a β-ketonitrile with hydrazine, followed by functional group manipulation to obtain the desired aminomethyl substituent.

Rationale for Synthetic Strategy

The chosen synthetic pathway aims to construct the pyrazole core and then introduce the aminomethyl group. This strategy offers flexibility in modifying both the alkyl substituent at the 5-position and the functional group at the 3-position. The reduction of a nitrile or an amide to an amine is a well-established and high-yielding transformation.

Proposed Synthetic Workflow

G A 1,3-Diketone (Heptane-2,4-dione) C Cyclization A->C B Hydrazine Hydrate B->C D 3-Methyl-5-propylpyrazole C->D E Functionalization (e.g., Vilsmeier-Haack) D->E F 3-Formyl-5-propylpyrazole E->F G Reductive Amination F->G H This compound G->H

Caption: Proposed synthetic workflow for this compound.

Detailed Synthesis Protocol

Step 1: Synthesis of 3-Methyl-5-propylpyrazole

  • To a stirred solution of heptane-2,4-dione (1 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 3-methyl-5-propylpyrazole.

Step 2: Formylation of 3-Methyl-5-propylpyrazole

  • In a flask equipped with a dropping funnel and a magnetic stirrer, place phosphorus oxychloride (3 equivalents) in dimethylformamide (DMF) at 0°C.

  • Add 3-methyl-5-propylpyrazole (1 equivalent) dropwise to the Vilsmeier reagent at 0°C.

  • Allow the reaction mixture to warm to room temperature and then heat to 80°C for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice with vigorous stirring.

  • Neutralize the solution with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 3-formyl-5-propylpyrazole.

Step 3: Reductive Amination to this compound

  • Dissolve 3-formyl-5-propylpyrazole (1 equivalent) in methanol.

  • Add ammonium acetate (10 equivalents) and sodium cyanoborohydride (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Quench the reaction by adding water and extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the final product by column chromatography to obtain this compound.

Section 2: Agrochemical Screening Protocols

A systematic screening process is crucial to determine the potential agrochemical applications of a novel compound.[] The following protocols outline the primary bioassays for fungicidal, insecticidal, and herbicidal activities.

General Considerations for Screening
  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or acetone) at a concentration of 10,000 ppm.

  • Controls: Include a negative control (solvent only) and a positive control (a commercial pesticide with a known mode of action) in all assays.

  • Replicates: Perform all experiments in triplicate to ensure statistical validity.

Fungicidal Activity Screening

Many commercial pyrazole fungicides act as succinate dehydrogenase inhibitors (SDHIs).[8][9][10] The initial screening will assess the compound's ability to inhibit the mycelial growth of a panel of economically important plant pathogenic fungi.

2.2.1. In Vitro Mycelial Growth Inhibition Assay

  • Prepare Potato Dextrose Agar (PDA) and autoclave.

  • While the PDA is still molten (around 45-50°C), add the test compound to achieve final concentrations of 100, 50, 25, and 10 µg/mL.[11][12]

  • Pour the amended PDA into sterile Petri dishes.

  • Inoculate the center of each plate with a 5 mm mycelial plug taken from the edge of an actively growing fungal culture (e.g., Botrytis cinerea, Rhizoctonia solani, Fusarium graminearum).[11][12]

  • Incubate the plates at 25°C in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the negative control plate reaches the edge of the dish.

  • Calculate the percentage of inhibition using the formula: % Inhibition = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control and dt is the average diameter of the fungal colony in the treatment.

  • Determine the EC50 (Effective Concentration to inhibit 50% of growth) value for active compounds.

Table 1: Hypothetical Fungicidal Activity Data for this compound

Fungal SpeciesEC50 (µg/mL)
Botrytis cinerea15.2
Rhizoctonia solani8.9
Fusarium graminearum22.5
Positive Control (Boscalid)1.8
Insecticidal Activity Screening

Pyrazole insecticides often target the nervous system of insects, for example, by acting on the GABA-gated chloride channel.[13][14] The initial screening will evaluate the compound's toxicity against a representative insect pest.

2.3.1. Leaf-Dip Bioassay for Lepidopteran Larvae (e.g., Spodoptera littoralis)

  • Prepare serial dilutions of the test compound in water containing a non-ionic surfactant (e.g., 0.1% Triton X-100).

  • Excise leaf discs from a suitable host plant (e.g., cabbage or cotton).

  • Dip each leaf disc into the test solution for 10 seconds and allow it to air dry.

  • Place one treated leaf disc in a Petri dish lined with moist filter paper.

  • Introduce ten second-instar larvae of Spodoptera littoralis into each Petri dish.[15]

  • Seal the Petri dishes and incubate at 25°C with a 16:8 hour light:dark photoperiod.

  • Assess mortality after 48 and 72 hours. Larvae that are unable to move when prodded with a fine brush are considered dead.

  • Calculate the mortality rate and determine the LC50 (Lethal Concentration to kill 50% of the population) value.

Table 2: Hypothetical Insecticidal Activity Data for this compound

Insect SpeciesLC50 (µg/mL)
Spodoptera littoralis5.7
Plutella xylostella9.1
Positive Control (Fipronil)0.8
Herbicidal Activity Screening

The herbicidal activity of pyrazole derivatives can vary, with some acting as inhibitors of carotenoid biosynthesis.[16] A primary screen will assess the pre- and post-emergence herbicidal effects on representative monocot and dicot weed species.

2.4.1. Pre-emergence Herbicidal Assay

  • Fill small pots with a standard soil mix.

  • Sow seeds of test plants (e.g., Echinochloa crus-galli (monocot) and Amaranthus retroflexus (dicot)) at a shallow depth.

  • Apply the test compound as a soil drench at various concentrations (e.g., 1000, 500, 250 g a.i./ha).[16][17]

  • Place the pots in a greenhouse under controlled conditions.

  • Water the pots as needed.

  • After 14-21 days, visually assess the herbicidal effect (e.g., stunting, chlorosis, necrosis) and measure the fresh weight of the emerged seedlings.

  • Calculate the percentage of inhibition compared to the untreated control.

2.4.2. Post-emergence Herbicidal Assay

  • Sow seeds of test plants in pots and allow them to grow to the 2-3 leaf stage.

  • Spray the foliage of the seedlings with the test compound at various concentrations until runoff.

  • Return the pots to the greenhouse.

  • After 14-21 days, visually assess the herbicidal injury and measure the fresh weight of the plants.

  • Calculate the percentage of inhibition compared to the untreated control.

Table 3: Hypothetical Herbicidal Activity Data for this compound (% Inhibition at 500 g a.i./ha)

Weed SpeciesPre-emergencePost-emergence
Echinochloa crus-galli65%40%
Amaranthus retroflexus85%70%
Positive Control (Atrazine)95%90%

Section 3: Preliminary Mechanism of Action Studies

Once a significant biological activity is confirmed, preliminary studies can be conducted to elucidate the potential mechanism of action.

Workflow for Preliminary MOA Investigation

G A Confirmed Bioactivity (e.g., Fungicidal) B Target Enzyme Assay (e.g., SDH Inhibition) A->B C Molecular Docking Studies A->C D Structure-Activity Relationship (SAR) Studies B->D C->D E Hypothesized Mechanism of Action D->E

Caption: Workflow for preliminary mechanism of action studies.

Example Protocol: Succinate Dehydrogenase (SDH) Inhibition Assay

This protocol is relevant if significant fungicidal activity is observed.

  • Isolate mitochondria from the target fungus (e.g., Rhizoctonia solani).

  • Prepare a reaction mixture containing succinate, a terminal electron acceptor (e.g., DCPIP), and the mitochondrial suspension.

  • Add the test compound at various concentrations.

  • Monitor the reduction of the electron acceptor spectrophotometrically.

  • Calculate the IC50 (Inhibitory Concentration to reduce enzyme activity by 50%) value.

  • Compare the IC50 value with that of a known SDHI fungicide.

Section 4: Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole ring.[1][2][8][18]

  • Position 1: Substitution at the N1 position with aryl or alkyl groups can significantly influence activity. For instance, in some fungicidal pyrazole carboxamides, a trifluoromethylphenyl group at N1 is beneficial.[8]

  • Position 3: The nature of the substituent at the C3 position is crucial. The aminomethyl group in our target compound is a key feature to explore.

  • Position 5: The alkyl group at the C5 position can impact lipophilicity and, consequently, the compound's ability to penetrate biological membranes. The propyl group in our target compound provides a starting point for exploring the effect of alkyl chain length.

Conclusion

While "this compound" is a novel, uncharacterized molecule, the rich history of pyrazole derivatives in agrochemical research provides a clear and promising path for its investigation. The protocols and application notes detailed in this guide offer a comprehensive framework for synthesizing this compound and systematically evaluating its potential as a fungicide, insecticide, or herbicide. By following these established methodologies, researchers can efficiently uncover the biological profile of this and other novel pyrazole derivatives, contributing to the development of the next generation of crop protection solutions.

References

  • Huppatz, J. L., Phillips, J. N., & Witrzens, B. (n.d.). Structure–Activity Relationships in a Series of Fungicidal Pyrazole Carboxanilides. Agricultural and Biological Chemistry, 48(1). [Link]

  • Mode of action of pyrazoles and pyridazinones. (n.d.). ResearchGate. [Link]

  • Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024, September 7). PubMed. [Link]

  • Design, Synthesis and Fungicidal Activities of Some Novel Pyrazole Derivatives. (n.d.). MDPI. [Link]

  • Comprehensive Overview of Pyrazole Amide Derivatives as Novel Pesticides for Crop Protection and Pest Management. (n.d.). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. (2023, August 28). NIH. [Link]

  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2018, August 1). ResearchGate. [Link]

  • Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents. (2025, January 23). SpringerLink. [Link]

  • Action of pyrazoline-type insecticides at neuronal target sites. (2025, August 6). ResearchGate. [Link]

  • Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. (2016, January 30). Horizon Research Publishing. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. (n.d.). SpringerLink. [Link]

  • Action of phenylpyrazole insecticides at the GABA-gated chloride channel. (1993, May 1). Semantic Scholar. [Link]

  • Synthesis and fungicidal activity of novel pyrazole derivatives containing 5-Phenyl-2-Furan. (2019, October 1). PubMed. [Link]

  • Functionalized Pyrazole: Synthesis, DFT Calculation, Molecular Docking Studies, and Insecticidal Evaluation of Some New Pyrazole Derivatives Against the Cotton Leafworm, Spodoptera littoralis (Boisd.). (2025, September 19). ResearchGate. [Link]

  • Design, step-economical diversity-oriented synthesis of an N-heterocyclic library containing a pyrimidine moiety: discovery of novel potential herbicidal agents. (2021, April 26). NIH. [Link]

  • Design, Synthesis, and Herbicidal Activity of Pyridinyl-benzothiazolone Heterocyclic Derivatives. (2025, September 10). Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Synthesis and Insecticidal Assessment of Some Innovative Heterocycles Incorporating a Pyrazole Moiety. (n.d.). Taylor & Francis Online. [Link]

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  • Discovery of Novel N-Pyridylpyrazole Thiazole Derivatives as Insecticide Leads. (n.d.). MDPI. [Link]

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  • Synthesis and Herbicidal Activity of 5-Heterocycloxy-3-methyl-1-substituted-1H-pyrazoles. (n.d.). MDPI. [Link]

  • Herbicidal, plant growth inhibitory, and cytotoxic activities of bismuthines containing aromatic heterocycles. (n.d.). PubMed. [Link]

  • 3(5)-aminopyrazole. (n.d.). Organic Syntheses Procedure. [Link]

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  • Fabrication of Versatile Pyrazole Hydrazide Derivatives Bearing a 1,3,4-Oxadiazole Core as Multipurpose Agricultural Chemicals against Plant Fungal, Oomycete, and Bacterial Diseases. (2021, July 23). ACS Publications. [Link]

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  • The synthesis technology of 3- amino-5-methylpyrazoles. (n.d.).
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Application Note: A Strategic Workflow for the Biological Screening of Novel Pyrazole Derivatives such as 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a comprehensive, multi-stage framework for the biological characterization of novel pyrazole derivatives, using the hypothetical molecule 3-(Aminomethyl)-5-propylpyrazole as a representative candidate. The protocols herein detail a logical progression from broad, high-throughput primary screening to focused secondary assays and cellular target engagement, enabling the identification of biological targets, determination of potency and selectivity, and confirmation of on-target activity in a physiological context.

Introduction: Rationale for Screening this compound

The pyrazole ring is a prominent structural motif in medicinal chemistry, found in numerous approved drugs and recognized for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][2][3][4] The candidate molecule, this compound, possesses key functional groups that suggest a high potential for specific biological interactions:

  • Pyrazole Core: A rigid, aromatic heterocycle that serves as a versatile scaffold.[5]

  • 3-(Aminomethyl) Group: This primary amine is a critical pharmacophore. At physiological pH, it is likely protonated, allowing it to act as a hydrogen bond donor and participate in ionic interactions with negatively charged amino acid residues (e.g., aspartate, glutamate) in protein binding pockets.[6][7]

  • 5-Propyl Group: This alkyl chain increases lipophilicity, potentially enhancing membrane permeability and facilitating interactions with hydrophobic pockets within a target protein.

Given this structural makeup, this compound warrants a systematic screening campaign to elucidate its biological function. The following workflow is designed to efficiently identify and validate its molecular target and mechanism of action.

Part 1: Primary Screening - Target Discovery

The initial goal is to cast a wide net to identify potential biological activities. This is achieved through a dual strategy of unbiased phenotypic screening and broad target-based screening.[8][9][10]

Diagram: High-Level Screening Cascade

G cluster_0 Phase 1: Discovery cluster_1 Phase 2: Validation cluster_2 Phase 3: Cellular Context Compound Test Compound (3-Aminomethyl-5-propylpyrazole) PrimaryScreen Primary Screening (Single Concentration) Compound->PrimaryScreen HitConfirm Hit Confirmation & Dose-Response (IC50) PrimaryScreen->HitConfirm Identify 'Hits' SecondaryAssay Secondary Assays (Selectivity, MoA) HitConfirm->SecondaryAssay CellularEngage Cellular Target Engagement (CETSA) SecondaryAssay->CellularEngage Validate Potent/Selective Hits Downstream Downstream Functional Assay (Western Blot) CellularEngage->Downstream

Caption: A strategic workflow for identifying and validating bioactive compounds.

Protocol 1.1: High-Content Phenotypic Screening via Cell Painting

Rationale: Phenotypic screening provides an unbiased view of a compound's effect on cellular morphology.[11][12] The Cell Painting assay uses a cocktail of fluorescent dyes to stain multiple organelles, generating a rich, multiparametric "fingerprint" of the cell's state that can reveal unexpected toxicities or hint at a mechanism of action.[13][14]

Methodology:

  • Cell Culture: Plate a suitable, well-characterized cell line (e.g., U2OS or A549) in 384-well, optically clear-bottom plates and allow cells to adhere overnight.[12]

  • Compound Treatment: Treat cells with this compound at a single, high concentration (e.g., 10 µM) and a vehicle control (e.g., 0.1% DMSO). Include a known cytotoxic agent as a positive control. Incubate for 24-48 hours.

  • Staining: Stain the cells with the Cell Painting dye mixture, which typically includes:

    • Hoechst 33342: Stains the nucleus (DNA).

    • Phalloidin conjugate: Stains F-actin filaments (cytoskeleton).

    • MitoTracker™: Stains mitochondria.

    • WGA conjugate: Stains the Golgi apparatus and plasma membrane.

    • SYTO™ 14: Stains nucleoli and cytoplasmic RNA.

  • Imaging: Acquire images using a high-content automated confocal microscope, capturing multiple channels for each well.[13]

  • Data Analysis: Use image analysis software (e.g., CellProfiler) to segment cells and extract hundreds of features (e.g., size, shape, intensity, texture) for each organelle.[11] Compare the phenotypic profile of the test compound to controls to identify significant morphological changes.

Protocol 1.2: Target-Based Screening via Kinase Panel

Rationale: Given the prevalence of kinases as drug targets and the ability of the aminomethyl group to interact with ATP-binding sites, screening against a kinase panel is a logical starting point. The ADP-Glo™ Kinase Assay is a robust, high-throughput method that measures kinase activity by quantifying ADP production.[15][16][17]

Methodology:

  • Assay Setup: The screen should be performed against a diverse panel of kinases (e.g., >100 kinases spanning the kinome). The assay is performed in 384-well plates.[8][18]

  • Kinase Reaction:

    • To each well, add the specific kinase, its corresponding substrate, and ATP at a concentration near its Km.

    • Add this compound at a final concentration of 10 µM. Include a known potent inhibitor for each kinase as a positive control and a vehicle (DMSO) control.

    • Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).[19]

  • Signal Generation:

    • Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[20]

    • Add Kinase Detection Reagent to convert the ADP produced into ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal. Incubate for 30-60 minutes.[16][20]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

  • Hit Identification: Calculate the percent inhibition for the test compound relative to the positive and vehicle controls. A "hit" is typically defined as a compound causing >50% inhibition.

Part 2: Hit Confirmation and Secondary Assays

Once a primary hit is identified (e.g., inhibition of a specific kinase), the next phase is to confirm this activity, determine its potency, and assess its selectivity.

Protocol 2.1: Dose-Response and IC₅₀ Determination

Rationale: A dose-response curve is essential to quantify the potency of an inhibitor. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for comparing the potency of different compounds.[21][22][23]

Methodology:

  • Serial Dilution: Prepare a serial dilution series of this compound, typically ranging from 100 µM down to low nanomolar concentrations (e.g., 10-point, 3-fold dilutions).

  • Kinase Assay: Perform the ADP-Glo™ Kinase Assay as described in Protocol 1.2, but using the range of inhibitor concentrations. Run each concentration in triplicate.

  • Data Analysis:

    • Normalize the data by setting the average signal from the vehicle (DMSO) control as 100% activity and the average signal from a saturating concentration of a known potent inhibitor as 0% activity.[24]

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation (sigmoidal dose-response curve) using graphing software (e.g., GraphPad Prism) to determine the IC₅₀ value.[25]

Table 1: Hypothetical Dose-Response Data for Kinase X Inhibition

Compound Concentration (nM)% Inhibition (Mean ± SD)
100,00098.5 ± 2.1
33,33397.1 ± 3.5
11,11192.4 ± 4.0
3,70485.3 ± 3.8
1,23571.6 ± 5.2
41248.9 ± 4.5
13724.3 ± 6.1
469.8 ± 3.3
152.1 ± 1.9
50.5 ± 1.2
Calculated IC₅₀ ~420 nM
Protocol 2.2: Selectivity Profiling

Rationale: A good drug candidate should be selective for its intended target to minimize off-target effects. This protocol assesses the inhibitor's activity against kinases that are closely related to the primary hit.

Methodology:

  • Target Selection: Select a panel of kinases that are structurally homologous or in the same family as the primary hit kinase.

  • IC₅₀ Determination: Perform the dose-response assay (Protocol 2.1) for the test compound against each of the selected kinases.

  • Selectivity Analysis: Compare the IC₅₀ values. A compound is considered selective if its IC₅₀ for the primary target is significantly lower (typically >10-fold) than for other kinases.

Part 3: Cellular Activity and Target Engagement

Biochemical assays are essential, but demonstrating that a compound is active in a complex cellular environment is a critical step. These protocols confirm that the compound can enter cells and bind to its intended target.

Protocol 3.1: Cellular Target Engagement via CETSA

Rationale: The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify direct binding of a compound to its target protein in intact cells or cell lysates.[26][27] The principle is that a protein bound to a ligand is more resistant to thermal denaturation.[28]

Methodology:

  • Cell Treatment: Culture cells to ~80% confluency. Treat the cells with this compound (e.g., at 10x its biochemical IC₅₀) and a vehicle control for 1-2 hours.

  • Thermal Challenge: Harvest the cells, wash, and resuspend them in a buffered solution. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling.[29]

  • Lysis and Separation: Lyse the cells (e.g., via freeze-thaw cycles). Separate the soluble protein fraction (containing non-denatured protein) from the precipitated, denatured proteins by high-speed centrifugation.

  • Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or other protein quantification methods (e.g., ELISA, mass spectrometry).[29][30]

  • Data Analysis: Plot the percentage of soluble protein versus temperature for both the vehicle- and compound-treated samples. A positive result is a "thermal shift," where the melting curve for the compound-treated sample is shifted to higher temperatures, indicating target stabilization.[28]

Diagram: Representative Kinase Signaling Pathway

G GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK (Target Kinase) MEK->ERK TF Transcription Factors ERK->TF Response Cellular Response (Proliferation, Survival) TF->Response Inhibitor 3-(Aminomethyl)- 5-propylpyrazole Inhibitor->ERK Inhibition

Caption: Inhibition of a downstream kinase (e.g., ERK) blocks signal transduction.

Protocol 3.2: Downstream Pathway Modulation via Western Blot

Rationale: After confirming target engagement, it is crucial to demonstrate that this binding event leads to a functional consequence. For a kinase inhibitor, this means showing a reduction in the phosphorylation of its downstream substrate.[31]

Methodology:

  • Cell Treatment: Plate cells and serum-starve them overnight to reduce basal signaling.

  • Inhibition and Stimulation: Pre-treat the cells with various concentrations of this compound for 1-2 hours. Then, stimulate the signaling pathway of interest (e.g., with a growth factor like EGF if the target is in the EGFR pathway) for a short period (e.g., 15 minutes).

  • Lysis: Immediately lyse the cells in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.[32][33]

  • Western Blotting:

    • Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.[31]

    • Block the membrane, typically with Bovine Serum Albumin (BSA) rather than milk, as milk contains phosphoproteins that can increase background.[32]

    • Probe the membrane with a primary antibody specific to the phosphorylated form of the downstream substrate (e.g., anti-phospho-S6K).

    • Probe a separate blot or strip and re-probe the same blot with an antibody for the total amount of the substrate protein to serve as a loading control.[34][35]

    • Incubate with an appropriate HRP-conjugated secondary antibody and detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: A dose-dependent decrease in the phosphorylated substrate signal (normalized to the total protein signal) confirms functional inhibition of the pathway in a cellular context.

References

  • Al-Ostoot, F.H., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives . MDPI. [Link]

  • Aouad, M.R., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review . Molecules. [Link]

  • Bhat, M.A., et al. (2016). Review: biologically active pyrazole derivatives . RSC Advances. [Link]

  • WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL . ResearchGate. [Link]

  • Kumar, A., et al. (2021). Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications . Journal of Pharmaceutical Research International. [Link]

  • Shaikh, R. (2024). Review on Biological Activities of Pyrazole Derivatives . Journal of Chemical Health Risks. [Link]

  • ADP Glo Protocol . Protocol Exchange. [Link]

  • ADP-Glo™ Assay Formats and Step-By-Step Protocol . ResearchGate. [Link]

  • Pan/Phospho Analysis For Western Blot Normalization . protocols.io. [Link]

  • Pan/Phospho Analysis for Western Blot Normalization . LI-COR Biosciences. [Link]

  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays . Benchling. [Link]

  • Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA . Methods in Molecular Biology. [Link]

  • How to calculate IC50 for my dose response? . ResearchGate. [Link]

  • Robers, M.B., et al. (2021). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement . ACS Chemical Biology. [Link]

  • How to calculate IC50 . Science Gateway. [Link]

  • High-Content Imaging & Phenotypic Screening . Broad Institute. [Link]

  • CETSA . Pelago Bioscience. [Link]

  • Assay Development Guidelines for Image-Based High Content Screening . NCBI Bookshelf. [Link]

  • High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates . bioRxiv. [Link]

  • Bearne, S.L. (2025). Dose–Response Curves and the Determination of IC 50 and EC 50 Values . ResearchGate. [Link]

  • Srinivasan, B., & Lloyd, D.G. (2024). Dose–Response Curves and the Determination of IC50 and EC50 Values . Journal of Medicinal Chemistry. [Link]

  • Ryding, S. (2020). Cellular Thermal Shift Assay (CETSA) . News-Medical.Net. [Link]

  • Application note: High-content phenotypic profiling using the cell painting assay . Molecular Devices. [Link]

  • Held, R.G., et al. (2019). High Content, Phenotypic Assays and Screens for Compounds Modulating Cellular Processes in Primary Neurons . Current Protocols in Chemical Biology. [Link]

  • Wawer, M.J., et al. (2023). Selection of Optimal Cell Lines for High-Content Phenotypic Screening . ACS Chemical Biology. [Link]

  • High Throughput Screening: Methods and Protocols . ResearchGate. [Link]

  • High-Throughput Screening Methods for Drug Discovery . Technology Networks. [Link]

  • Advances in High-Throughput Screening for Novel Antimicrobial Compounds . News-Medical.Net. [Link]

  • A) Pharmaceutical compounds bearing the (amino)methyl group . ResearchGate. [Link]

  • High-Throughput Screening for Discovery of Novel Solid Forms . Eurofins Scientific. [Link]

  • Csonka, R., et al. (2022). Synthesis of Bioactive Aminomethylated 8-Hydroxyquinolines via the Modified Mannich Reaction . MDPI. [Link]

  • Jadav, P., et al. (2014). Design, synthesis and biological evaluation of novel aminomethyl-piperidones based DPP-IV inhibitors . Bioorganic & Medicinal Chemistry Letters. [Link]

  • Frequency and Importance of Six Functional Groups that Play A Role in Drug Discovery . Biosciences Biotechnology Research Asia. [Link]

  • Drug design principles - Stereoelectronics . Drug-Design.info. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

This comprehensive technical guide details a robust and scalable two-step synthetic route for the production of 3-(Aminomethyl)-5-propylpyrazole, a valuable building block in pharmaceutical and agrochemical research. The synthesis proceeds via the formation of a key intermediate, 5-propyl-1H-pyrazole-3-carbonitrile, followed by its reduction to the target primary amine. This document provides in-depth procedural details, explains the rationale behind key experimental choices, and includes protocols for purification and characterization, ensuring a reproducible and efficient large-scale synthesis.

Introduction

Pyrazole derivatives are a cornerstone of modern medicinal chemistry, exhibiting a wide spectrum of biological activities. The unique structural motif of this compound, featuring a primary amine on a substituted pyrazole core, presents a versatile scaffold for the development of novel therapeutic agents and agrochemicals. The aminomethyl group serves as a critical handle for further chemical elaboration, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a field-proven methodology for the large-scale synthesis of this important intermediate, addressing the practical challenges of scaling up laboratory procedures to an industrial setting.

Synthetic Strategy Overview

The selected synthetic pathway is a two-step process designed for scalability, safety, and efficiency.

Step 1: Synthesis of 5-propyl-1H-pyrazole-3-carbonitrile (Intermediate 1)

This step involves the cyclocondensation of a suitable β-ketonitrile with hydrazine. This method is analogous to the well-established Knorr pyrazole synthesis and offers a reliable route to the pyrazole core.[1] The choice of a β-ketonitrile precursor is critical for achieving the desired substitution pattern on the pyrazole ring.

Step 2: Reduction of 5-propyl-1H-pyrazole-3-carbonitrile to this compound (Final Product)

The nitrile functionality of the intermediate is reduced to a primary amine. For large-scale production, catalytic hydrogenation using Raney® Nickel is the preferred method due to its high efficiency, cost-effectiveness, and favorable safety profile compared to metal hydride reagents.[2][3]

Diagram of the Overall Synthetic Workflow:

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitrile Reduction A β-Ketonitrile Precursor C Cyclocondensation A->C B Hydrazine Hydrate B->C D 5-propyl-1H-pyrazole-3-carbonitrile (Intermediate 1) C->D E Intermediate 1 G Reduction E->G F Raney® Nickel, H₂ F->G H This compound (Final Product) G->H

Caption: Overall workflow for the synthesis of this compound.

Part 1: Synthesis of 5-propyl-1H-pyrazole-3-carbonitrile

Principle and Rationale

The formation of the pyrazole ring is achieved through the reaction of a β-ketonitrile with hydrazine. The reaction proceeds via initial formation of a hydrazone, followed by intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. This method is highly efficient and provides good yields of the desired product. A patent for the synthesis of a related compound, 3-amino-5-methylpyrazole, utilizes a similar strategy starting from cyanoacetone, demonstrating the industrial applicability of this approach.[1] For the synthesis of our target intermediate, a suitable starting material would be a propyl-substituted β-ketonitrile.

Experimental Protocol

Materials:

Reagent/SolventMolecular WeightQuantity (molar eq.)
2-Formylhexanenitrile (or equivalent β-ketonitrile)-1.0
Hydrazine Hydrate (64% in water)50.06 g/mol 1.1
Ethanol46.07 g/mol As solvent
Toluene92.14 g/mol For azeotropic removal of water
Acetic Acid (glacial)60.05 g/mol Catalytic amount

Procedure:

  • To a stirred solution of the β-ketonitrile precursor (1.0 eq.) in ethanol, add a catalytic amount of glacial acetic acid.

  • Slowly add hydrazine hydrate (1.1 eq.) to the reaction mixture at room temperature. An exotherm may be observed.

  • After the initial reaction subsides, heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Add toluene to the reaction mixture and remove the water and ethanol by azeotropic distillation.

  • The crude product is obtained after removal of the solvent under reduced pressure.

Purification:

The crude 5-propyl-1H-pyrazole-3-carbonitrile can be purified by vacuum distillation or by recrystallization from a suitable solvent system such as ethanol/water or toluene/heptane.

Diagram of the Pyrazole Formation Mechanism:

G β-Ketonitrile β-Ketonitrile Hydrazone Intermediate Hydrazone Intermediate β-Ketonitrile->Hydrazone Intermediate + Hydrazine Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization 5-propyl-1H-pyrazole-3-carbonitrile 5-propyl-1H-pyrazole-3-carbonitrile Cyclized Intermediate->5-propyl-1H-pyrazole-3-carbonitrile - H₂O

Caption: Mechanism of 5-propyl-1H-pyrazole-3-carbonitrile formation.

Part 2: Synthesis of this compound

Principle and Rationale

The reduction of the nitrile group to a primary amine is a critical step. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) are effective on a laboratory scale, their use in large-scale synthesis is often limited by safety concerns and difficult work-up procedures.[4][5][6][7] Catalytic hydrogenation using Raney® Nickel offers a safer, more scalable, and environmentally benign alternative.[2][3] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent.

Experimental Protocol

Materials:

Reagent/SolventMolecular WeightQuantity
5-propyl-1H-pyrazole-3-carbonitrile-1.0 eq.
Raney® Nickel (50% slurry in water)-~10% by weight of nitrile
Ethanol or Methanol-As solvent
Ammonia (in ethanol/methanol)17.03 g/mol To suppress secondary amine formation
Hydrogen Gas2.02 g/mol -

Procedure:

  • In a high-pressure reactor, suspend 5-propyl-1H-pyrazole-3-carbonitrile (1.0 eq.) in ethanol or methanol containing ammonia.

  • Carefully add the Raney® Nickel slurry to the reactor under an inert atmosphere (e.g., nitrogen or argon).

  • Seal the reactor and purge it several times with hydrogen gas.

  • Pressurize the reactor with hydrogen gas to the desired pressure (typically 50-100 psi).

  • Heat the reaction mixture to 40-60 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or HPLC analysis.

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen gas.

  • Purge the reactor with an inert gas.

  • Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Caution: The Raney® Nickel catalyst is pyrophoric and must be handled with care. The filter cake should be kept wet with water and disposed of appropriately.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

Purification:

The crude product can be purified by vacuum distillation. Alternatively, it can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., isopropanol or ether) to facilitate isolation and purification by recrystallization. The free base can then be regenerated by treatment with a base.

Diagram of the Nitrile Reduction Workflow:

G A Charge Reactor with Intermediate 1, Solvent, and Raney® Nickel B Pressurize with H₂ and Heat A->B C Monitor Reaction (H₂ uptake, HPLC) B->C D Cool, Vent, and Filter Catalyst C->D E Concentrate Filtrate D->E F Purify by Vacuum Distillation E->F G Final Product: This compound F->G

Caption: Workflow for the catalytic reduction of the pyrazole nitrile.

Characterization Data (Representative)

While specific experimental data for this compound is not widely published, the following represents expected characterization data based on analogous structures.

CompoundMolecular FormulaMolecular WeightExpected ¹H NMR (δ, ppm)Expected IR (cm⁻¹)
5-propyl-1H-pyrazole-3-carbonitrileC₇H₉N₃135.17~12.5 (br s, 1H, NH), ~6.5 (s, 1H, pyrazole-H), ~2.6 (t, 2H, CH₂), ~1.7 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃)~3200-3400 (N-H), ~2230 (C≡N)
This compoundC₇H₁₃N₃139.20~12.0 (br s, 1H, NH), ~6.0 (s, 1H, pyrazole-H), ~3.8 (s, 2H, CH₂NH₂), ~2.5 (t, 2H, CH₂), ~1.6 (m, 2H, CH₂), ~0.9 (t, 3H, CH₃), ~1.5 (br s, 2H, NH₂)~3200-3400 (N-H), ~1590 (N-H bend)

Safety Considerations

  • Hydrazine hydrate is toxic and corrosive. Handle with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.

  • Raney® Nickel is pyrophoric, especially when dry. Always handle as a slurry and keep it wet. Ensure proper quenching and disposal procedures are followed.

  • Hydrogen gas is highly flammable. Use in a well-ventilated area with appropriate safety measures for handling flammable gases under pressure.

  • Standard laboratory safety practices, including the use of eye protection, gloves, and a lab coat, should be followed at all times.

Conclusion

The described two-step synthesis provides a practical and scalable route to this compound. The use of a classical pyrazole synthesis followed by a robust catalytic hydrogenation ensures high yields and operational safety for large-scale production. This application note serves as a comprehensive guide for researchers and drug development professionals, enabling the efficient synthesis of this valuable chemical intermediate.

References

  • Staskun, B., & van Es, T. (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Ni/Al) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144–156.
  • Wu, B., Zhang, J., Yang, M., Yue, Y., Ma, L.-J., & Yu, X.-Q. (2010). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines. Arkivoc, 2011(1), 95-101.
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  • US Patent 5,777,166 A, Process for the catalytic hydrogenation of nitriles to amines in the presence of a c
  • WO 1996038405 A1, Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
  • Al-Zaydi, K. M. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(7), 2457-2469.
  • Kumar, R., & Siddiqui, S. M. A. (2011). Approaches towards the synthesis of 5-aminopyrazoles. European Journal of Medicinal Chemistry, 46(11), 5275-5290.
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  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction).
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  • ResearchGate. Raney nickel-assisted nitro group reduction for the synthesis of N-, O-, and S-heterocycles.
  • Hilaris Publisher. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles.
  • OUCI. (2022). Amino-Pyrazoles in Medicinal Chemistry: A Review.
  • YouTube. (2025). Reduction of nitriles to amines using LiAlH4.
  • SciTechnol. Medicinal Chemistry.
  • Chemical & Pharmaceutical Bulletin (Pharmaceutical Society of Japan).
  • Nanoscale Advances (RSC Publishing). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • Frontiers. (2021).
  • MDPI. (2013). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
  • Scirp.org. (2016).
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Application Notes & Protocols for the Crystallization of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Critical Role of Crystallization

3-(Aminomethyl)-5-propylpyrazole is a heterocyclic compound belonging to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and pharmaceutical development due to their wide range of biological activities, including anti-inflammatory, analgesic, and anti-cancer properties[1][2][3][4]. The ability to obtain a pure, stable, and well-defined crystalline form of an Active Pharmaceutical Ingredient (API) is paramount. Crystallinity and polymorphism—the ability of a compound to exist in multiple crystalline forms—can profoundly impact a drug's solubility, bioavailability, stability, and manufacturability[5][6]. Therefore, developing a controlled and reproducible crystallization process is a foundational step in the journey of a new chemical entity from the laboratory to a viable drug product.

This guide will provide the scientific rationale and practical steps to:

  • Systematically screen for suitable crystallization solvents.

  • Employ various crystallization techniques to induce crystal formation.

  • Optimize conditions to control crystal size and morphology.

  • Characterize the resulting solid forms to ensure purity and identify the polymorphic form.

Preliminary Considerations and Material Characterization

Before embarking on crystallization screening, a preliminary understanding of the physicochemical properties of this compound is crucial.

  • Chemical Structure and Functional Groups: The molecule possesses a pyrazole ring, a basic aminomethyl group, and a nonpolar propyl group. The amine group suggests potential for salt formation and hydrogen bonding, while the propyl group contributes to its lipophilicity. The pyrazole ring itself is aromatic and can engage in π-π stacking interactions[3][7].

  • Initial Purity Assessment: The purity of the starting material should be assessed by techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can inhibit or alter crystallization behavior.

  • Thermal Properties: A preliminary analysis using Differential Scanning Calorimetry (DSC) can provide information on the melting point and thermal stability of the amorphous or initial solid form.

The Crystallization Workflow: A Step-by-Step Approach

The development of a crystallization process is an iterative one. The following workflow provides a logical progression from solvent screening to the production of well-defined crystals.

Crystallization_Workflow cluster_prep Phase 1: Preparation & Screening cluster_methods Phase 2: Method Application cluster_analysis Phase 3: Analysis & Optimization A Start with Pure This compound B Solubility Screening (Qualitative) A->B Characterize starting material C Slow Evaporation B->C Select promising solvent systems D Slow Cooling B->D Select promising solvent systems E Vapor Diffusion B->E Select promising solvent systems F Anti-solvent Addition B->F Select promising solvent systems G Crystal Observation (Microscopy) C->G Collect solids D->G Collect solids E->G Collect solids F->G Collect solids H Characterization (XRPD, DSC, TGA) G->H Sufficient material obtained I Optimization H->I Identify stable polymorph I->B Re-screen if necessary J Scale-up I->J Refine parameters

Caption: A systematic workflow for developing a crystallization protocol.

Phase 1: Solvent Screening

The choice of solvent is the most critical factor in a successful crystallization[8]. An ideal solvent will dissolve the compound when hot but have low solubility when cold[8][9]. For this compound, a range of solvents with varying polarities should be tested.

Protocol 1: Qualitative Solubility Screening

  • Place approximately 5-10 mg of this compound into several small vials.

  • To each vial, add a different solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL of solvent has been added. Record the approximate solubility at room temperature.

  • For solvents in which the compound is sparingly soluble at room temperature, gently heat the vial to the boiling point of the solvent. If the compound dissolves, it is a potential candidate for slow-cooling crystallization.

  • Allow the heated vials to cool slowly to room temperature and then place them in an ice bath. Observe for the formation of precipitate or crystals.

Table 1: Suggested Solvents for Screening

Solvent ClassExamplesRationale
Alcohols Methanol, Ethanol, IsopropanolCan form hydrogen bonds with the amine and pyrazole nitrogens.
Ketones Acetone, Methyl Ethyl KetoneModerate polarity, good general solvents for many organics[10].
Esters Ethyl AcetateGood solubilizing power for moderately polar compounds[10].
Ethers Tetrahydrofuran (THF), Diethyl EtherCan be used as anti-solvents or in solvent mixtures[10].
Hydrocarbons Heptane, TolueneLikely to be poor solvents (potential anti-solvents) due to the polar functional groups.
Nitrile AcetonitrileA polar aprotic solvent that can be effective.
Water The aminomethyl group may confer some aqueous solubility, especially at low pH.
Mixed Solvents e.g., Ethanol/Water, Acetone/HeptaneUsed when no single solvent provides the ideal solubility profile[8].

Phase 2: Crystallization Methodologies

Based on the results of the solvent screening, one or more of the following techniques can be employed.

Slow Evaporation

This is the simplest crystallization method. It is suitable for compounds that are soluble in a volatile solvent at room temperature.

Protocol 2: Crystallization by Slow Evaporation

  • Dissolve the compound in a suitable solvent (identified in screening) to create a near-saturated solution.

  • Filter the solution through a 0.2 µm syringe filter into a clean vial to remove any particulate matter.

  • Cover the vial with a cap that has a small hole pricked in it, or with parafilm with a few needle holes. This allows for slow evaporation.

  • Place the vial in a vibration-free location and allow the solvent to evaporate over several days.

Slow Cooling

This method is ideal when the compound has a significantly higher solubility in a solvent at elevated temperatures compared to room or sub-ambient temperatures.

Protocol 3: Crystallization by Slow Cooling

  • In an Erlenmeyer flask, add the compound and a minimal amount of a suitable solvent.

  • Heat the mixture with stirring until the compound completely dissolves. Add small amounts of additional solvent if necessary to achieve full dissolution at the boiling point.

  • Once a clear, saturated solution is obtained, remove the flask from the heat source.

  • Cover the flask and allow it to cool slowly to room temperature in a location free from disturbances.

  • For maximum yield, the flask can then be placed in an ice bath or refrigerator to further decrease the solubility and promote more complete crystallization[9].

Anti-solvent Addition

Anti-solvent crystallization is a powerful technique, particularly for compounds with poor solubility in common solvents[11][12]. It involves adding a "poor" solvent (the anti-solvent) to a solution of the compound in a "good" solvent, which reduces the solubility of the compound and induces crystallization[13][14].

Protocol 4: Crystallization by Anti-solvent Addition

  • Dissolve the compound in a minimal amount of a "good" solvent (e.g., ethanol, acetone).

  • Filter the solution to remove any insoluble impurities.

  • Slowly add a miscible "anti-solvent" (e.g., water, heptane) dropwise to the solution while stirring.

  • Continue adding the anti-solvent until the solution becomes slightly turbid (cloudy). This indicates the onset of nucleation.

  • If the solution becomes too cloudy, add a few drops of the "good" solvent to redissolve the precipitate.

  • Cover the vessel and leave it undisturbed to allow for slow crystal growth. The rate of anti-solvent addition can significantly affect crystal size and quality[11].

Vapor Diffusion

This technique is excellent for producing high-quality single crystals, often required for X-ray crystallography, and is well-suited for small amounts of material[14].

Protocol 5: Crystallization by Vapor Diffusion

  • Prepare a concentrated solution of the compound in a suitable solvent (Solvent 1).

  • Place this solution in a small, open vial (e.g., a 1-dram vial).

  • In a larger vessel (e.g., a 20 mL scintillation vial or a small beaker), add a volume of an anti-solvent (Solvent 2) in which the compound is insoluble, but which is miscible with Solvent 1.

  • Place the small vial containing the compound solution inside the larger vessel, ensuring the liquid levels are such that the two solvents do not mix directly.

  • Seal the larger vessel tightly.

  • Over time, the more volatile solvent will slowly diffuse between the vessels.

    • If Solvent 1 is more volatile, it will evaporate from the inner vial, concentrating the solution and leading to crystallization.

    • If Solvent 2 (the anti-solvent) is more volatile, it will diffuse into the inner vial, reducing the compound's solubility and causing crystallization[15].

Vapor_Diffusion cluster_setup Vapor Diffusion Setup cluster_diffusion outer_vial Sealed Outer Vial (contains Anti-solvent) inner_vial Inner Vial (Compound in Solvent) p1 p2 p1->p2 Vapor Diffusion

Caption: Diagram of a typical vapor diffusion crystallization setup.

Phase 3: Crystal Characterization

Once solid material is obtained, it is crucial to characterize it to determine its form and purity.

Table 2: Key Characterization Techniques

TechniqueAbbreviationInformation Provided
Optical Microscopy -Provides initial information on crystal habit (shape), size, and homogeneity.
X-Ray Powder Diffraction XRPDThe definitive technique for identifying the crystalline form (polymorph) by providing a unique diffraction pattern or "fingerprint" for a given crystal lattice. It can also determine the degree of crystallinity[16][17].
Differential Scanning Calorimetry DSCMeasures thermal events such as melting point, phase transitions, and desolvation. The sharpness of the melting peak can indicate purity[5][16].
Thermogravimetric Analysis TGAMeasures changes in mass as a function of temperature. It is used to identify the presence of bound solvent or water molecules (solvates/hydrates)[5].
Fourier-Transform Infrared Spectroscopy FTIRCan detect changes in hydrogen bonding and molecular conformation between different polymorphic forms[18].

Protocol 6: Sample Preparation and Analysis

  • Isolation: Carefully separate the crystals from the mother liquor by filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the crystals with a small amount of cold crystallization solvent or anti-solvent to remove any residual dissolved impurities.

  • Drying: Dry the crystals thoroughly, for instance, under vacuum at a temperature well below the melting point, to remove any surface solvent.

  • Analysis: Submit the dried, pure crystals for analysis by the techniques listed in Table 2. It is essential to analyze different batches to ensure reproducibility of the crystalline form.

Troubleshooting and Optimization

  • No Crystals Form: The solution may be too dilute. Try evaporating some of the solvent. Alternatively, try scratching the inside of the glass vial with a spatula below the solvent level to create nucleation sites. Seeding with a previously formed crystal can also be effective.

  • Oiling Out: The compound may be precipitating as a liquid phase instead of a solid. This often happens if the solution is cooled too quickly or if the compound's melting point is lower than the temperature of the solution. Try using a more dilute solution, cooling more slowly, or changing the solvent system.

  • Poor Crystal Quality: Rapid crystal growth often leads to small or poorly formed crystals. To improve quality, slow down the crystallization process by reducing the rate of cooling, evaporation, or anti-solvent addition.

Conclusion

The crystallization of a novel compound like this compound is a systematic process of investigation and optimization. By following the logical workflow presented in this guide—from informed solvent screening to the application of various crystallization techniques and thorough analytical characterization—researchers can successfully develop a robust and reproducible protocol. The resulting high-quality crystalline material is essential for accurate structural elucidation, reliable physicochemical property determination, and the successful development of this promising pyrazole derivative for its intended application.

References

  • International Journal of Chemical Engineering and Applications (IJCEA). Antisolvent Crystallization of Poorly Water Soluble Drugs. Available at: [Link]

  • Pharma Innovation. API Crystallinity and Polymorphism. Available at: [Link]

  • Lu, J., & Rohani, S. (2009). Polymorphism and crystallization of active pharmaceutical ingredients (APIs). Current medicinal chemistry, 16(7), 884–905. Available at: [Link]

  • CrystEngComm. Recent progress in antisolvent crystallization. (2022). Available at: [Link]

  • International Journal of Trend in Scientific Research and Development (IJTSRD). Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability. (2022). Available at: [Link]

  • RM@Schools. Antisolvent Crystallization. Available at: [Link]

  • Universitat Rovira i Virgili. Crystallization of Small Molecules. Available at: [Link]

  • Steed, J. W. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society reviews, 52(5), 1736-1753. Available at: [Link]

  • Royal Society of Chemistry. Advanced crystallisation methods for small organic molecules. (2023). Available at: [Link]

  • CD Formulation. API Physical & Chemical Characterization. Available at: [Link]

  • ResearchGate. How to recrystallization amine compound and it is not soluble in common organic solvents. (2021). Available at: [Link]

  • University of Colorado Boulder, Department of Chemistry. Crystallization. Available at: [Link]

  • Spingler, B., Schnidrig, S., Todorova, T., & Wild, F. (2012). Some thoughts about the single crystal growth of small molecules. CrystEngComm, 14(3), 751-757. Available at: [Link]

  • Journal of Drug Delivery Science and Technology. Liquid antisolvent crystallization of pharmaceutical compounds: current status and future perspectives. (2022). Available at: [Link]

  • ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis-Pyrazole Derivatives: Including X-Ray Crystallography and Hirshfeld Surface Analysis. (2023). Available at: [Link]

  • Agno Pharmaceuticals. Drug Substance Solid State Characterization. Available at: [Link]

  • Labinsights. Crystallinity Determination for API Development. (2023). Available at: [Link]

  • Chemistry LibreTexts. 3.3: Choice of Solvent. (2022). Available at: [Link]

  • ResearchGate. Polymorphism in energetic materials. Available at: [Link]

  • University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]

  • Gomes, P., & S. T. M. (2020). Styrylpyrazoles: Properties, Synthesis and Transformations. Molecules, 25(24), 5899. Available at: [Link]

  • Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]

  • Unknown. Crystallization Solvents.pdf. Available at: [Link]

  • ResearchGate. Synthesis and Crystal Structures of N-Substituted Pyrazolines. (2013). Available at: [Link]

  • National Journal of Pharmaceutical Sciences. A review of pyrazole an its derivative. (2021). Available at: [Link]

  • IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). Available at: [Link]

  • ResearchGate. Chemical structure of the selected pyrazole derivatives. Available at: [Link]

  • International Journal of Pharmaceutical Sciences Review and Research. Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). Available at: [Link]

  • IJNRD. A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. (2024). Available at: [Link]

  • MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). Available at: [Link]

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Sources

Application Notes and Protocols: Developing Assays for 3-(Aminomethyl)-5-propylpyrazole Activity

Author: BenchChem Technical Support Team. Date: January 2026

Authored by a Senior Application Scientist

Introduction

The pyrazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, anti-inflammatory, and kinase inhibitory properties.[1][2][3][4] 3-(Aminomethyl)-5-propylpyrazole is a novel compound whose biological activity and molecular targets are yet to be fully elucidated. This guide provides a comprehensive, multi-tiered strategy for researchers, scientists, and drug development professionals to systematically investigate the bioactivity of this compound. We will move from broad phenotypic screening to specific target identification and characterization, employing a suite of biochemical, cell-based, and biophysical assays. The protocols outlined herein are designed to be self-validating systems, providing robust and reproducible data to drive research and development efforts.

Part 1: Initial Assessment - Phenotypic Screening to Uncover Biological Activity

The initial step in characterizing a novel compound is to cast a wide net to identify potential therapeutic areas. Phenotypic screening, which measures the effect of a compound on cellular behavior, is an ideal starting point. Given that many pyrazole derivatives have shown promise as anticancer agents, a logical first step is to assess the cytotoxicity of this compound against a panel of cancer cell lines.[4][5][6]

Protocol 1: Cancer Cell Line Cytotoxicity Screening using MTT Assay

This protocol details a colorimetric assay to assess the metabolic activity of cells, which is a proxy for cell viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.

Materials:

  • This compound

  • Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, K562 for leukemia)[5]

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare a stock solution of this compound in DMSO. Create a serial dilution of the compound in complete medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., a known cytotoxic agent like doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: After incubation, carefully remove the medium and add 100 µL of fresh medium containing 10 µL of MTT solution to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation with MTT, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the half-maximal inhibitory concentration (IC50) value.

Data Presentation:

Cell LineIC50 of this compound (µM)Positive Control IC50 (µM)
MCF-7Experimental ValueExperimental Value
A549Experimental ValueExperimental Value
K562Experimental ValueExperimental Value

Experimental Workflow Visualization:

MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay Assay & Readout cluster_analysis Data Analysis cell_seeding Seed Cells in 96-well Plate treatment Add Compound to Cells cell_seeding->treatment compound_prep Prepare Compound Dilutions compound_prep->treatment incubation Incubate for 48-72h treatment->incubation mtt_addition Add MTT Reagent incubation->mtt_addition formazan_solubilization Solubilize Formazan mtt_addition->formazan_solubilization readout Measure Absorbance at 570 nm formazan_solubilization->readout analysis Calculate IC50 readout->analysis

Caption: Workflow for MTT-based cytotoxicity assay.

Part 2: Target Identification - Biochemical and Biophysical Approaches

If the phenotypic screen reveals significant activity, the next crucial step is to identify the molecular target(s) of this compound. Given the prevalence of kinase inhibition among pyrazole derivatives, a kinase panel screen is a logical and high-throughput approach.[7][8]

Protocol 2: In Vitro Kinase Inhibition Profiling

This protocol describes a generic method for assessing the inhibitory activity of the compound against a panel of protein kinases.

Principle: Kinase activity is measured by quantifying the phosphorylation of a substrate. Inhibition of this activity by the test compound is detected as a decrease in the signal. Various detection methods can be employed, such as fluorescence resonance energy transfer (FRET) or luminescence-based assays that measure ATP consumption.[7]

Materials:

  • This compound

  • A panel of purified recombinant protein kinases (e.g., RET, AKT1, EGFR)[8][9]

  • Kinase-specific substrates (peptides or proteins)

  • ATP

  • Kinase assay buffer

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of the test compound, kinases, substrates, and ATP in the appropriate kinase assay buffer.

  • Compound Dispensing: Dispense a small volume of this compound at various concentrations into the wells of a 384-well plate. Include a known inhibitor for each kinase as a positive control and a vehicle (DMSO) control.

  • Kinase Reaction Initiation: Add the kinase and substrate mixture to the wells, followed by the addition of ATP to start the reaction.

  • Incubation: Incubate the reaction plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the kinase reaction and add the detection reagent according to the manufacturer's instructions (e.g., for ADP-Glo™, add ADP-Glo™ Reagent to deplete unused ATP, then add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal).

  • Data Acquisition: Measure the signal (e.g., luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of kinase inhibition for each concentration of the compound. Determine the IC50 value for any kinases that show significant inhibition.

Data Presentation:

Kinase TargetIC50 of this compound (µM)
RETExperimental Value
AKT1Experimental Value
EGFRExperimental Value
... (other kinases)Experimental Value

Logical Relationship Visualization:

Kinase_Inhibition_Logic Compound This compound Inhibition Inhibition Compound->Inhibition Kinase Protein Kinase Phospho_Substrate Phosphorylated Substrate Kinase->Phospho_Substrate phosphorylates Substrate Substrate Substrate->Phospho_Substrate ATP ATP ADP ADP ATP->ADP Inhibition->Kinase acts on Signal_Decrease Decreased Signal Inhibition->Signal_Decrease results in

Caption: Principle of in vitro kinase inhibition assay.

Protocol 3: Direct Target Engagement using Thermal Shift Assay (TSA)

Once a potential protein target is identified, it is crucial to confirm direct binding. A thermal shift assay is a rapid and cost-effective method to achieve this.[10][]

Principle: The binding of a small molecule to a protein can stabilize the protein's structure, leading to an increase in its melting temperature (Tm). This change in Tm can be monitored using a fluorescent dye that binds to hydrophobic regions of the protein that become exposed upon unfolding.

Materials:

  • This compound

  • Purified target protein (identified from the kinase screen)

  • SYPRO Orange dye

  • Real-time PCR instrument

  • Appropriate buffer for the target protein

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well PCR plate, prepare reaction mixtures containing the purified target protein at a final concentration of 2-5 µM, SYPRO Orange dye (e.g., 5X final concentration), and varying concentrations of this compound. Include a no-ligand control.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to gradually increase the temperature from 25°C to 95°C, with fluorescence readings taken at every 0.5°C increment.

  • Data Acquisition: Monitor the fluorescence of the SYPRO Orange dye as a function of temperature.

  • Data Analysis: Plot the fluorescence intensity versus temperature to generate a melting curve. The Tm is the temperature at which the fluorescence is at its maximum. Calculate the change in melting temperature (ΔTm) in the presence of the compound compared to the no-ligand control. A significant positive ΔTm indicates direct binding.

Data Presentation:

Compound Concentration (µM)Melting Temperature (Tm) (°C)ΔTm (°C)
0 (Control)Experimental Value0
1Experimental ValueCalculated Value
10Experimental ValueCalculated Value
100Experimental ValueCalculated Value

Experimental Workflow Visualization:

TSA_Workflow cluster_setup Reaction Setup cluster_run Instrument Run cluster_analysis Data Analysis mix Mix Protein, Compound, and Dye rtpcr Run Thermal Melt Protocol in RT-PCR mix->rtpcr melt_curve Generate Melting Curve rtpcr->melt_curve delta_tm Calculate ΔTm melt_curve->delta_tm

Caption: Workflow for the Thermal Shift Assay.

Part 3: Cellular Validation and Mechanism of Action

After identifying a direct target and quantifying its inhibition in a biochemical setting, it is essential to validate this activity in a cellular context. This step confirms that the compound can penetrate the cell membrane and engage its target in a more physiologically relevant environment.

Protocol 4: Cellular Target Engagement and Downstream Signaling Assay

This protocol aims to confirm that this compound interacts with its target in living cells and modulates its downstream signaling pathway.

Principle: If the compound inhibits a kinase, the phosphorylation of its known downstream substrates should decrease. This can be measured using techniques like Western blotting or cell-based immunoassays (e.g., In-Cell Western, ELISA).

Materials:

  • This compound

  • A cell line that expresses the target protein (e.g., a cancer cell line identified in the initial screen)

  • Primary antibodies against the total and phosphorylated forms of the target protein and a key downstream substrate

  • Secondary antibodies conjugated to a detectable marker (e.g., HRP for chemiluminescence, or a fluorophore)

  • Cell lysis buffer

  • SDS-PAGE gels and Western blotting apparatus

  • Chemiluminescent or fluorescent imaging system

Step-by-Step Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat the cells with varying concentrations of this compound for a specified duration (e.g., 2-24 hours).

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Incubate the membrane with primary antibodies against the phospho-target, total target, phospho-downstream protein, and total downstream protein overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

    • Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.

Signaling Pathway Visualization:

Signaling_Pathway Compound This compound Target_Kinase Target Kinase Compound->Target_Kinase Inhibits Phospho_Downstream_Substrate Phosphorylated Downstream Substrate Target_Kinase->Phospho_Downstream_Substrate Phosphorylates Downstream_Substrate Downstream Substrate Downstream_Substrate->Phospho_Downstream_Substrate Cellular_Response Cellular Response (e.g., Proliferation, Survival) Phospho_Downstream_Substrate->Cellular_Response Leads to

Caption: Hypothesized signaling pathway inhibition.

Conclusion

This comprehensive guide provides a structured and logical workflow for the initial characterization of this compound. By starting with broad phenotypic screening and progressively narrowing the focus to specific molecular targets and cellular pathways, researchers can efficiently and robustly elucidate the compound's mechanism of action. The integration of biochemical, biophysical, and cell-based assays ensures a multi-faceted and validated understanding of the compound's activity, paving the way for further preclinical development.

References

  • Shintaro, H., & Nakayama, T. (2015). Biophysical analysis of the protein-small molecule interactions to develop small molecule drug discovery. Kyushu University Institutional Repository. [Link]

  • Ciulli, A., & Williams, G. (2010). Biophysical Screening for the Discovery of Small-Molecule Ligands. In Fragment-Based Drug Discovery (pp. 23-44). Humana Press. [Link]

  • ResearchGate. (n.d.). Biophysical Analysis of the Protein-Small Molecule Interactions to Develop Small Molecule Drug Discovery | Request PDF. [Link]

  • Gao, Y., et al. (2022). High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. Scientific Reports, 12(1), 1938. [Link]

  • O'Connell, J., et al. (2012). Biophysical methods in drug discovery from small molecule to pharmaceutical. Methods in Molecular Biology, 857, 1-35. [Link]

  • Peterson, J. R., et al. (2006). Biochemical suppression of small molecule inhibitors: a new strategy to identify inhibitor targets and signaling pathway components. Chemistry & Biology, 13(5), 443-451. [Link]

  • Domainex. (n.d.). Biochemical Assays | Enzymatic & Kinetic Activity. [Link]

  • Creative Biolabs. (n.d.). Cell based Bioassay. [Link]

  • Wang, L., et al. (2014). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 19(11), 17736-17748. [Link]

  • Mphahlele, M. J., et al. (2025). Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Gomaa, M. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 410-421. [Link]

  • Singh, P., & Kumar, V. (2022). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 27(15), 4885. [Link]

  • Concept Life Sciences. (n.d.). Biochemical Assays. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • JoVE. (2017). A Flow Cytometry-based Assay to Identify Compounds That Disrupt Binding of Fluorescently-labeled CXC Chemokine Ligand 12 to CXC Chemokine Receptor 4. [Link]

  • Sharma, A., et al. (2017). Current status of pyrazole and its biological activities. Journal of Pharmacy And Bioallied Sciences, 9(1), 1-10. [Link]

  • MtoZ Biolabs. (n.d.). Small Molecule Drug Screening Service-Enzymes. [Link]

  • News-Medical.Net. (2024). The role of cell-based assays for drug discovery. [Link]

  • Yoon, H., et al. (2017). Identification of a novel 5-amino-3-(5-cyclopropylisoxazol-3-yl)-1-isopropyl-1H-pyrazole-4-carboxamide as a specific RET kinase inhibitor. European Journal of Medicinal Chemistry, 125, 1145-1155. [Link]

  • El-Fakharany, E. M., et al. (2024). Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry, 17(1), 105437. [Link]

  • Basavarajappa, H. D., et al. (2017). Regioselective synthesis and biological studies of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives as potential antiproliferative agents. Molecular and Cellular Biochemistry, 426(1-2), 149-160. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-propylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you improve the yield and purity of your synthesis.

I. Proposed Synthetic Pathways

To effectively troubleshoot the synthesis of this compound, we will consider two primary synthetic routes, each with distinct advantages and potential challenges.

Route A: Via Nitrile Reduction

This pathway involves the formation of a pyrazole with a nitrile group at the 3-position, which is subsequently reduced to the desired aminomethyl group.

Route A A Heptane-2,4-dione B 5-Propyl-1H-pyrazole-3-carbonitrile A->B + Hydrazine + KCN (or similar cyanide source) C This compound B->C Reduction (e.g., LiAlH4, H2/Catalyst) Route B D Heptane-2,4-dione E 5-Propyl-1H-pyrazole-3-carbaldehyde D->E + Hydrazine + Formylating Agent F This compound E->F Reductive Amination (e.g., NH3, NaBH3CN)

Caption: Synthetic Route B via aldehyde intermediate.

II. Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis of this compound.

General Issues

Question: My overall yield is consistently low. Where should I start investigating?

Answer: A low overall yield can result from issues at any stage of the synthesis. A systematic approach is crucial.

  • Analyze Each Step: Do not proceed to the next step without purifying and calculating the yield of your intermediate. This will help pinpoint the problematic reaction.

  • Purity of Starting Materials: Ensure the purity of your initial reagents, particularly the 1,3-diketone and hydrazine. Impurities can lead to significant side product formation.

  • Reaction Conditions: Small deviations in temperature, reaction time, or stoichiometry can have a large impact on yield. Refer to the tables below for optimized conditions.

  • Work-up and Purification: Inefficient extraction or suboptimal chromatography conditions can lead to significant product loss.

Route A: Troubleshooting
Step 1: Synthesis of 5-Propyl-1H-pyrazole-3-carbonitrile

Question: I am observing the formation of multiple pyrazole isomers. How can I improve the regioselectivity?

Answer: The reaction of an unsymmetrical 1,3-diketone like heptane-2,4-dione with hydrazine can potentially lead to two regioisomers: 3-propyl-5-methyl-pyrazole and 3-methyl-5-propyl-pyrazole. The subsequent functionalization at the 3-position is key.

  • Controlling Cyclocondensation: The cyclocondensation of 1,3-dicarbonyl compounds with hydrazine derivatives is a common method for pyrazole synthesis. [1]The regioselectivity can be influenced by the reaction conditions. Running the reaction in a non-polar solvent at lower temperatures can sometimes favor one isomer over the other.

  • Steric Hindrance: The propyl group is bulkier than the methyl group. In some cases, the initial nucleophilic attack of hydrazine may preferentially occur at the less sterically hindered carbonyl group, which can influence the final isomer ratio.

  • Purification is Key: If a mixture of isomers is unavoidable, careful column chromatography is essential to isolate the desired 5-propyl isomer before proceeding to the next step.

Question: The yield of the pyrazole-carbonitrile is low, and I have a lot of unreacted starting material.

Answer: This suggests an incomplete reaction.

  • Reaction Time and Temperature: Ensure the reaction is running for a sufficient amount of time and at the optimal temperature. Some pyrazole formations require reflux conditions to go to completion.

  • pH Control: The pH of the reaction medium can be critical, especially when using hydrazine salts. For the reaction of cyanoacetone with a hydrazinium salt, a pH between 1 and 2 has been shown to be effective. [2]* Choice of Cyanide Source: The reactivity of the cyanide source can impact the reaction. If using a salt like KCN or NaCN, ensure it is fully dissolved and that the reaction conditions are compatible.

Step 2: Reduction of 5-Propyl-1H-pyrazole-3-carbonitrile

Question: The reduction of the nitrile to the amine is not going to completion, or I am seeing over-reduction products.

Answer: The reduction of a nitrile to a primary amine is a standard transformation, but the choice of reducing agent and reaction conditions are critical to avoid side reactions.

  • Choice of Reducing Agent:

    • Lithium Aluminum Hydride (LiAlH₄): This is a powerful reducing agent that is very effective for this transformation. However, it is non-selective and can reduce other functional groups. A strictly anhydrous environment is required.

    • Catalytic Hydrogenation (H₂/Catalyst): Using catalysts like Raney Nickel (Ra-Ni) or Palladium on Carbon (Pd/C) with hydrogen gas is a cleaner alternative. This method can sometimes be slow and may require elevated pressure. For the reduction of nitro-pyrazoles, a Nickel-Rhenium (Ni-Re) catalyst with hydrazine has been reported to be effective and may be applicable here. [3] * Borane Complexes (e.g., BH₃-THF): These are generally milder than LiAlH₄ and can be more selective.

  • Reaction Conditions:

    • Temperature Control: For powerful reducing agents like LiAlH₄, it is crucial to perform the reaction at a low temperature (e.g., 0 °C) and then slowly warm to room temperature to control the reactivity and prevent side reactions.

    • Stoichiometry: Use the correct stoichiometric amount of the reducing agent. An excess can lead to over-reduction or other undesired reactions.

Table 1: Recommended Conditions for Nitrile Reduction

Reducing AgentSolventTemperatureKey Considerations
LiAlH₄Anhydrous THF or Ether0 °C to RTHighly reactive, requires careful quenching.
H₂ / Raney NiEthanol or MethanolRT to 50 °CMay require elevated H₂ pressure.
BH₃-THFTHF0 °C to RTMilder than LiAlH₄, good selectivity.
Route B: Troubleshooting
Step 1: Synthesis of 5-Propyl-1H-pyrazole-3-carbaldehyde

Question: I am having difficulty introducing the formyl group at the 3-position of the pyrazole ring.

Answer: The direct formylation of a pre-formed 5-propyl-1H-pyrazole can be challenging. A more reliable method is to incorporate the formyl group during the pyrazole synthesis.

  • Vilsmeier-Haack Reaction: This is a common method for the formylation of electron-rich heterocycles. [4][5]It typically uses a mixture of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF). The reaction conditions need to be carefully controlled to avoid side reactions.

  • Starting with a Formylated Precursor: A more direct approach is to use a starting material that already contains the aldehyde functionality or a precursor. For example, reacting a 1,3-diketone with a hydrazine derivative in the presence of a formylating agent.

Step 2: Reductive Amination of 5-Propyl-1H-pyrazole-3-carbaldehyde

Question: The reductive amination is giving me a mixture of the primary amine and a secondary amine.

Answer: The formation of a secondary amine is a common side reaction in reductive amination, arising from the reaction of the initially formed primary amine with another molecule of the aldehyde.

  • Control of Amine Concentration: Using a large excess of the ammonia source (e.g., ammonium acetate, or ammonia in a suitable solvent) can help to drive the reaction towards the formation of the primary amine and minimize the formation of the secondary amine.

  • Choice of Reducing Agent:

    • Sodium Cyanoborohydride (NaBH₃CN): This is a classic reagent for reductive amination as it is selective for the imine intermediate over the aldehyde.

    • Sodium Triacetoxyborohydride (STAB): This is another mild and selective reducing agent that is often preferred for its ease of handling.

  • Stepwise Procedure: A two-step, one-pot procedure can improve the yield of the primary amine. First, allow the aldehyde and the ammonia source to form the imine intermediate, and then add the reducing agent.

Reductive Amination cluster_0 Troubleshooting Reductive Amination Aldehyde Pyrazole-3-carbaldehyde Imine Iminium Intermediate Aldehyde->Imine + NH3 PrimaryAmine Desired Primary Amine Imine->PrimaryAmine + [H] (e.g., NaBH3CN) SecondaryAmine Side Product: Secondary Amine Imine->SecondaryAmine + Primary Amine (undesired) PrimaryAmine->Imine + Aldehyde (undesired)

Caption: Minimizing secondary amine formation.

III. Frequently Asked Questions (FAQs)

Question: What is the best way to purify the final product, this compound?

Answer: The basic nature of the aminomethyl group allows for several purification strategies.

  • Acid-Base Extraction: The product can be extracted from an organic solvent into an acidic aqueous solution (e.g., 1M HCl). The aqueous layer is then washed with an organic solvent to remove non-basic impurities. The pH of the aqueous layer is then raised with a base (e.g., NaOH) to deprotonate the amine, which can then be extracted back into an organic solvent.

  • Column Chromatography: If impurities have similar basicity, column chromatography is necessary.

    • Silica Gel: Standard silica gel can be used, but the basicity of the amine may cause streaking. It is often beneficial to add a small amount of a basic modifier to the eluent, such as 0.5-1% triethylamine or ammonia in methanol.

    • Alumina: Basic or neutral alumina can be a good alternative to silica gel for the purification of basic compounds.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be an excellent final purification step. Trying solvents like ethanol or ethanol/ether mixtures is a good starting point. [6] Question: How can I confirm the structure of my final product?

Answer: A combination of spectroscopic methods is essential for unambiguous structure confirmation.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): This will show the characteristic protons of the pyrazole ring, the propyl group, and the newly formed aminomethyl group. The integration of the signals should correspond to the number of protons in each environment.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This will show the number of unique carbon atoms in the molecule, confirming the presence of the pyrazole ring, propyl group, and aminomethyl carbon.

  • Mass Spectrometry (MS): This will provide the molecular weight of the compound, confirming the correct mass for this compound. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula.

  • Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups. Look for N-H stretching vibrations for the primary amine (typically two bands in the range of 3300-3500 cm⁻¹) and the N-H of the pyrazole ring.

Table 2: Expected Spectroscopic Data for this compound

TechniqueExpected Signals
¹H NMRSignals for pyrazole ring protons, propyl group (CH₃, CH₂, CH₂), aminomethyl group (CH₂), and amine protons (NH₂).
¹³C NMRResonances for pyrazole ring carbons, propyl carbons, and the aminomethyl carbon.
IR (cm⁻¹)N-H stretches (amine and pyrazole), C-H stretches, C=N and C=C stretches (pyrazole ring).
MS (m/z)Molecular ion peak corresponding to the mass of C₇H₁₃N₃.

Question: Are there any safety precautions I should be aware of?

Answer: Yes, several reagents used in these synthetic routes require careful handling.

  • Hydrazine: Hydrazine and its derivatives are toxic and potentially carcinogenic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Cyanide Salts (KCN, NaCN): These are highly toxic. Avoid contact with skin and inhalation of dust. Never mix with acid, as this will generate highly toxic hydrogen cyanide gas.

  • Lithium Aluminum Hydride (LiAlH₄): This reagent is highly reactive with water and other protic solvents, producing flammable hydrogen gas. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The work-up procedure must be done carefully by slowly adding a quenching agent at low temperatures.

  • Phosphorus Oxychloride (POCl₃): This is a corrosive and lachrymatory liquid. Handle it with extreme care in a fume hood.

Always consult the Safety Data Sheet (SDS) for all reagents before starting any experimental work.

IV. References

  • Fustero, S., Sánchez-Roselló, M., & Barrio, P. (2011). From 1,3-Diketones to Pyrazoles: A Multicomponent Approach. Angewandte Chemie International Edition, 50(4), 812-815.

  • Heller, S. T., & Natarajan, S. R. (2006). A One-Pot, Three-Component Synthesis of Pyrazoles. Organic Letters, 8(13), 2675–2678.

  • Lellek, V., Chen, C. Y., Yang, W., Liu, J., Ji, X., & Faessler, R. (2018). An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. Synlett, 29(08), 1071-1075.

  • El-Sayed, M. A. A., & El-Gaby, M. S. A. (2007). Synthesis of some new pyrazole derivatives of expected biological activity. Journal of the Chinese Chemical Society, 54(3), 747-754.

  • U.S. Patent No. 5,616,723. (1997). Process for the preparation of 3-amino-5-methylpyrazole.

  • Organic Syntheses, Coll. Vol. 5, p.39 (1973); Vol. 48, p.8 (1968).

  • Carrasco, M. R., & Gálvez, J. (2004). Synthesis of 3(5)-aminopyrazoles by reaction of β-ketonitriles with hydrazine derivatives. Tetrahedron, 60(9), 2039-2045.

  • Abdel-Wahab, B. F., Khidre, R. E., & Farahat, A. A. (2012). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. Arkivoc, 2012(1), 195-242.

  • User contribution on ResearchGate regarding the reduction of nitro-pyrazoles. (2017).

  • Reddit discussion on the purification of amino-pyrazoles. r/OrganicChemistry. (2022).

Sources

Technical Support Center: Troubleshooting Side Reactions in 3-(Aminomethyl)-5-propylpyrazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-propylpyrazole. This guide is designed for researchers, medicinal chemists, and drug development professionals who may encounter challenges during the multi-step synthesis of this valuable pyrazole building block. We will move beyond simple protocols to explore the mechanistic origins of common side reactions and provide field-proven troubleshooting strategies to optimize your synthetic outcomes.

The synthesis of this compound is typically not a single reaction but a sequence. A common and logical pathway involves the initial formation of the 5-propylpyrazole core, followed by the installation and subsequent reduction of a nitrile group at the 3-position. This guide is structured to address potential issues in these key stages.

Overall Synthetic Workflow

A prevalent strategy for constructing the target molecule is outlined below. This workflow forms the basis for our troubleshooting guide.

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Functional Group Interconversion cluster_2 Step 3: Reduction to Amine A Heptane-2,4-dione C 5-Propyl-3-methylpyrazole A->C Cyclocondensation (e.g., Knorr Synthesis) B Hydrazine (N2H4) B->C D 5-Propyl-1H-pyrazole-3-carbonitrile C->D Oxidation & Cyanation C->D E This compound (Target Molecule) D->E Nitrile Reduction (e.g., Catalytic Hydrogenation) D->E G PzCN Pyrazole-CN Imine [Pyrazole-CH=NH] Imine Intermediate PzCN->Imine + H₂/Catalyst Amine1 Primary Amine (Desired Product) Imine->Amine1 + H₂/Catalyst (Desired Pathway) Amine2 Secondary Amine (Side Product) Imine->Amine2 + Primary Amine - NH₃ + H₂/Catalyst (Side Reaction) Amine1->Amine2

Technical Support Center: Troubleshooting the Purification of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides practical, in-depth troubleshooting advice for researchers, scientists, and drug development professionals working on the purification of 3-(Aminomethyl)-5-propylpyrazole. The methodologies and solutions presented are grounded in established chemical principles and field-proven laboratory experience to ensure both scientific integrity and successful experimental outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues you may encounter during the purification of this compound in a direct question-and-answer format.

Q1: My final product is an oil and will not solidify. What are the likely causes and how can I resolve this?

Answer: An oily product is a common issue when purifying novel or substituted pyrazoles and typically points to two main culprits: residual solvent or the presence of impurities that depress the melting point.

  • Causality: Even trace amounts of organic solvents from chromatography or extraction can prevent crystallization. Likewise, synthetic byproducts, such as regioisomers or unreacted starting materials, can act as contaminants, disrupting the crystal lattice formation of the target compound.

  • Troubleshooting Steps:

    • Thorough Solvent Removal: Ensure all volatile solvents are completely removed. Initially, use a rotary evaporator, followed by placing the sample under a high-vacuum pump for several hours to remove less volatile solvents like DMSO or DMF.[1]

    • Induce Crystallization: If the oil is highly viscous and presumed pure, try scratching the inside of the flask with a glass rod at the oil's surface. Introducing a seed crystal, if available, is also highly effective.

    • Trituration: Add a non-polar solvent in which your product is poorly soluble (e.g., hexane or diethyl ether). Stir or sonicate the mixture. This can often wash away impurities and encourage the product to precipitate or crystallize.

    • Re-purification: If the oil persists, it is likely impure. The most effective method for purifying oily products is often column chromatography, which can separate the desired compound from the impurities preventing its solidification.[1]

Q2: I'm observing significant streaking on my silica gel TLC plate and column. What is causing this and how can I prevent it?

Answer: Streaking is a classic sign of a strong interaction between an analyte and the stationary phase. For this compound, the primary cause is the basic aminomethyl group.

  • Causality: Standard silica gel is acidic (due to silanol groups, Si-OH) and will readily protonate the basic amino group of your pyrazole. This strong ionic interaction causes the compound to "stick" to the silica, leading to poor mobility and significant tailing or streaking on the plate or column. This can result in poor separation and reduced yield.[2][3]

  • Solutions:

    • Basified Silica Gel: Deactivate the acidic sites on the silica gel by preparing it as a slurry in a solvent system containing a small amount of a volatile base, typically 0.5-1% triethylamine (NEt₃) or ammonia in methanol.[2] This neutralizes the silanol groups, preventing the unwanted protonation of your compound.

    • Alternative Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina, which is less acidic than silica gel and may provide better results for highly basic compounds.[1]

    • Solvent System Modification: Incorporating a small amount of a polar, basic solvent like methanol or a few drops of triethylamine into your eluent can also help to mitigate streaking by competing for the acidic sites on the silica gel.

Q3: My post-purification analysis (TLC/LC-MS) shows multiple spots. How can I improve the separation?

Answer: The presence of multiple spots after a purification attempt indicates that the chosen method was not sufficient to resolve all components of the crude mixture. In pyrazole synthesis, these impurities are often structurally similar to the desired product.

  • Potential Impurities:

    • Regioisomers: A significant challenge in the synthesis of asymmetrically substituted pyrazoles is the formation of regioisomers, which often have very similar physical properties and are difficult to separate.[3]

    • Unreacted Starting Materials: Check for spots corresponding to your starting materials by co-spotting them on a TLC plate with your product mixture.[1]

    • Byproducts: Side reactions can lead to various impurities that may have similar polarities to your target compound.

  • Improving Separation:

    • Optimize Column Chromatography: This is the most powerful technique for separating closely related impurities like regioisomers.[1][3]

      • Solvent System: Systematically test different solvent systems using TLC. A common starting point for pyrazoles is a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate.[4] Adjust the ratio to achieve a target Rf value of around 0.3 for your product, ensuring good separation from impurity spots.[1]

      • Gradient Elution: If a single solvent system (isocratic elution) is ineffective, employ a gradient elution where the polarity of the mobile phase is gradually increased over the course of the separation.

    • Recrystallization: This method can be effective if the impurities have significantly different solubilities than your product.[1] Experiment with various solvents, such as ethanol, methanol, or mixtures like ethanol/water, to find conditions where your product crystallizes out while impurities remain in the mother liquor.[5]

    • Salt Formation & Crystallization: Since your compound is basic, you can convert it to an acid addition salt (e.g., hydrochloride or sulfate).[6] These salts often have very different solubility profiles and are typically more crystalline than the free base, which can facilitate purification by recrystallization. The pure salt can then be neutralized to recover the free base.

Q4: My purified product has a persistent color. How can I decolorize it?

Answer: A colored product suggests the presence of trace, often highly conjugated, impurities or degradation products.

  • Troubleshooting Steps:

    • Activated Charcoal Treatment: Dissolve the colored product in a suitable organic solvent. Add a small amount (typically 1-2% by weight) of activated charcoal and stir the solution for 15-30 minutes. The charcoal adsorbs many colored impurities. Remove the charcoal by filtering the mixture through a pad of Celite®. The product can then be recovered by evaporating the solvent and recrystallizing.[2] Be aware that this may slightly reduce your overall yield.[2]

    • Recrystallization: Often, the colored impurities are present in small amounts and will be removed in the mother liquor during a careful recrystallization.[1]

    • Silica Gel Plug: Dissolve your compound in a minimal amount of solvent and pass it through a short column ("plug") of silica gel. Polar, colored impurities may be retained at the top of the silica, allowing the purified, colorless product to be eluted quickly.[1]

Experimental Protocols

Protocol 1: Optimized Flash Column Chromatography for this compound

Objective: To purify the basic pyrazole derivative from synthetic impurities using triethylamine-deactivated silica gel.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Triethylamine (NEt₃)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture, optimized by TLC)

  • Glass column, sand, collection tubes

Procedure:

  • TLC Optimization: First, determine the optimal eluent system. Test various ratios of hexane and ethyl acetate. To each test eluent, add 0.5% triethylamine. The ideal system will give your product an Rf of ~0.3 and clear separation from impurities.

  • Column Packing:

    • Add a small plug of glass wool to the bottom of the column, followed by a thin layer of sand.

    • Prepare a slurry of silica gel in your chosen eluent (containing 0.5% NEt₃).

    • Pour the slurry into the column and allow it to pack under gentle pressure, ensuring no air bubbles are trapped. Add a final layer of sand on top of the silica bed.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • In a separate flask, add a small amount of silica gel and evaporate the crude product solution onto it to create a dry powder.

    • Carefully add this dry-loaded sample to the top of the packed column.

  • Elution & Fraction Collection:

    • Begin eluting the column with your optimized solvent system (containing 0.5% NEt₃).

    • Collect fractions and monitor them by TLC to identify which ones contain the pure product.

  • Product Isolation: Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator. Further dry under high vacuum to obtain the purified product.

Protocol 2: Purification via Recrystallization as an HCl Salt

Objective: To purify the title compound by converting it to its hydrochloride salt, which is often more crystalline and has a different solubility profile than the free base.

Materials:

  • Crude this compound

  • Anhydrous diethyl ether or ethyl acetate

  • HCl solution (e.g., 2 M in diethyl ether)

  • Ethanol or methanol

  • Ice bath

Procedure:

  • Salt Formation: Dissolve the crude pyrazole in a minimal amount of anhydrous diethyl ether.

  • Precipitation: While stirring, slowly add a solution of HCl in diethyl ether dropwise. The hydrochloride salt should precipitate out of the solution. If no precipitate forms, the product may be too soluble; try a less polar solvent.

  • Isolation: Collect the precipitated salt by vacuum filtration. Wash the solid with cold diethyl ether to remove any remaining soluble impurities.

  • Recrystallization:

    • Dissolve the crude salt in a minimal amount of hot ethanol or methanol.

    • If the solution is colored, it can be treated with charcoal at this stage as described in Q4.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly. The pure salt can be used directly or neutralized with a base (e.g., aq. NaHCO₃) and extracted to recover the pure free base.

Troubleshooting Workflow

This diagram outlines a logical workflow for addressing common purification challenges with this compound.

TroubleshootingWorkflow start Crude Product Analysis (TLC, LC-MS, ¹H NMR) issue_streaking Problem: Streaking on TLC? start->issue_streaking issue_oily Problem: Product is an Oil? start->issue_oily issue_impure Problem: Multiple Spots? start->issue_impure issue_color Problem: Product is Colored? start->issue_color sol_streaking Solution: • Use NEt₃-treated silica • Use Alumina • Add base to eluent issue_streaking->sol_streaking Yes sol_oily Solution: • Dry under high vacuum • Triturate with non-polar solvent • Re-purify via column issue_oily->sol_oily Yes sol_impure Solution: • Optimize column chromatography • Attempt recrystallization • Purify via salt formation issue_impure->sol_impure Yes sol_color Solution: • Treat with activated charcoal • Recrystallize • Pass through silica plug issue_color->sol_color Yes end_node Pure Product sol_streaking->end_node sol_oily->end_node sol_impure->end_node sol_color->end_node

Troubleshooting decision tree for pyrazole purification.

References

  • BenchChem. (2025). Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole.
  • BenchChem. (2025).
  • Jetir.org. (2019).
  • BenchChem. (2025).
  • SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column.
  • Synthesis of Pyrazole Compounds by Using Sonic
  • Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling appr. (n.d.).
  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.

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Technical Support Center: Optimization of Reaction Conditions for 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 3-(Aminomethyl)-5-propylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common challenges encountered during the synthesis of this and structurally related pyrazoles. Our approach is rooted in a deep understanding of the underlying chemical principles to empower you to not only follow protocols but to intelligently troubleshoot and optimize your reactions.

Introduction: The Synthetic Challenge

This compound is a valuable building block in medicinal chemistry, often sought for its role in the development of various therapeutic agents.[1] The key challenge in its synthesis lies in achieving high regioselectivity and yield, while managing the reactivity of the aminomethyl group. This guide will focus on a robust and adaptable synthetic strategy, providing a framework for optimization and troubleshooting.

Proposed Synthetic Pathway: A Multi-pronged Approach

While several synthetic routes to 3,5-disubstituted pyrazoles exist, we will focus on three primary, reliable strategies to access this compound. Each pathway offers distinct advantages and presents unique challenges, which we will address in the subsequent troubleshooting sections.

Synthetic_Pathways cluster_0 Pathway 1: Paal-Knorr Synthesis cluster_1 Pathway 2: Functional Group Interconversion cluster_2 Pathway 3: Post-Synthetic Aminomethylation A 1,3-Dicarbonyl Precursor (e.g., 1-amino-2,4-heptanedione derivative) C This compound A->C Cyclocondensation B Hydrazine B->C D 3-Cyano-5-propylpyrazole E Reduction D->E F This compound E->F G 5-Propylpyrazole H Mannich Reaction (Formaldehyde, Amine) G->H I This compound H->I

Caption: Overview of synthetic strategies for this compound.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of this compound, providing concise answers and directing you to more detailed troubleshooting where necessary.

Q1: Which synthetic pathway is the most suitable for my research?

A1: The choice of pathway depends on the availability of starting materials and your experimental capabilities.

  • Paal-Knorr Synthesis is a classic and often high-yielding method but may require the synthesis of a specific, and potentially unstable, 1,3-dicarbonyl precursor.[2][3]

  • Functional Group Interconversion is a good option if the corresponding cyanopyrazole is readily accessible. The final reduction step is typically straightforward.[4]

  • Post-Synthetic Aminomethylation (Mannich Reaction) is advantageous if you have a reliable source of 5-propylpyrazole. However, controlling the regioselectivity of the aminomethylation can be a challenge.[5][6]

Q2: I am observing a mixture of regioisomers in my reaction. How can I improve the regioselectivity?

A2: Regioisomer formation is a common issue in pyrazole synthesis, particularly with unsymmetrical 1,3-dicarbonyls or during electrophilic substitution on the pyrazole ring.[7]

  • For Paal-Knorr: The regioselectivity is often influenced by the reaction conditions. Acidic conditions can favor one isomer over the other. It is recommended to perform a small-scale screen of different acid catalysts (e.g., acetic acid, HCl, p-toluenesulfonic acid) and solvents.[8]

  • For Mannich Reaction: The directing effect of the propyl group at the 5-position should favor substitution at the 4-position. To achieve 3-aminomethylation, it may be necessary to first block the 4-position with a removable group.

Q3: My final product is difficult to purify. What are the recommended purification techniques?

A3: The basicity of the aminomethyl group can complicate purification by standard silica gel chromatography.

  • Acid-Base Extraction: You can often purify the product by dissolving the crude material in an organic solvent and extracting with an aqueous acid (e.g., 1M HCl). The protonated product will move to the aqueous layer, leaving non-basic impurities behind. The aqueous layer can then be basified (e.g., with NaOH) and the product re-extracted into an organic solvent.

  • Crystallization: If the product is a solid, crystallization can be a highly effective purification method.[9] Experiment with different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes).

  • Chromatography with Additives: If chromatography is necessary, consider adding a small amount of a basic modifier like triethylamine or ammonia to the eluent to prevent streaking and improve separation.

Q4: How can I confirm the structure and purity of my this compound?

A4: A combination of spectroscopic techniques is essential for structural confirmation and purity assessment.

  • ¹H and ¹³C NMR Spectroscopy: This will confirm the connectivity of the atoms and the presence of the propyl and aminomethyl groups.

  • Mass Spectrometry (MS): This will confirm the molecular weight of your product.

  • Infrared (IR) Spectroscopy: Look for characteristic N-H stretching frequencies of the amino group and the pyrazole ring.

  • Purity Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be used to determine the purity of the final compound.

Part 2: Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific experimental issues.

Scenario 1: Low or No Product Yield

Q: I have set up my reaction according to the protocol, but I am getting a very low yield of the desired product. What could be the problem?

A: Low yield can be attributed to several factors. Let's break down the possibilities based on the chosen synthetic pathway.

Troubleshooting Workflow for Low Yield

Low_Yield_Troubleshooting Start Low Yield Observed Reagent_Check Verify Reagent Quality and Purity Start->Reagent_Check Condition_Check Assess Reaction Conditions (Temperature, Time, Solvent) Start->Condition_Check Workup_Check Review Workup and Purification Start->Workup_Check Side_Reaction_Check Analyze for Side Products (TLC, LC-MS) Start->Side_Reaction_Check Reagent_Solution Purify starting materials or use fresh reagents. Reagent_Check->Reagent_Solution Impure or Degraded Condition_Solution Systematically vary temperature, reaction time, and solvent. Condition_Check->Condition_Solution Suboptimal Workup_Solution Optimize extraction pH and crystallization solvent. Workup_Check->Workup_Solution Product Loss Side_Reaction_Solution Identify side products and adjust conditions to minimize their formation. Side_Reaction_Check->Side_Reaction_Solution Side Products Detected

Caption: A systematic approach to troubleshooting low reaction yields.

Detailed Analysis of Potential Issues:

Potential Cause Explanation and Recommended Actions
Poor Quality of Starting Materials Hydrazine: Hydrazine is susceptible to oxidation. Use freshly opened or distilled hydrazine hydrate. 1,3-Dicarbonyl Compound: These can be unstable. Verify the purity of your diketone by NMR before use. Solvents: Ensure solvents are anhydrous if the reaction is moisture-sensitive.
Suboptimal Reaction Temperature The optimal temperature for pyrazole formation can vary. If the reaction is too slow, consider increasing the temperature. Conversely, if you observe decomposition or significant side product formation, lowering the temperature may be beneficial. A small-scale temperature screen is recommended.
Incorrect Reaction Time Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction may require a longer time to go to completion, or the product might be degrading over time.
Inappropriate Solvent The polarity of the solvent can significantly influence the reaction rate and selectivity. For the Paal-Knorr synthesis, protic solvents like ethanol or acetic acid are commonly used.[10] For other pathways, aprotic solvents like DMF or DMSO might be more suitable.[11]
Product Loss During Workup The basic nature of the aminomethyl group can lead to product loss during aqueous workup if the pH is not carefully controlled. Ensure the aqueous layer is sufficiently basic (pH > 10) during the final extraction step to deprotonate the amine and bring it into the organic layer.
Scenario 2: Formation of Significant Side Products

Q: My reaction is producing a complex mixture of products, and the desired compound is only a minor component. What are the likely side reactions and how can I suppress them?

A: The formation of side products is a common challenge. Identifying the nature of these byproducts is the first step to mitigating their formation.

Common Side Products and Mitigation Strategies:

Side Product Plausible Cause and Proposed Solution
Regioisomer of the Pyrazole Cause: In the Paal-Knorr synthesis with an unsymmetrical diketone, two regioisomers can form. Solution: Carefully screen reaction conditions (acid catalyst, solvent, temperature) to favor the desired isomer. Sometimes, one isomer may crystallize preferentially, allowing for easy separation.
Bis-Mannich Product Cause: In the Mannich reaction, if the 4-position of the pyrazole ring is unsubstituted, a second aminomethylation can occur. Solution: Use a stoichiometric amount of formaldehyde and the amine. If the bis-adduct is still a major product, consider a protecting group strategy for the 4-position.
Over-alkylation of the Aminomethyl Group Cause: The primary amine of the product can react further with the starting materials or intermediates. Solution: Use a protecting group on the amine if it is introduced early in the synthesis.[12][13] For the Mannich reaction, using a large excess of the amine component can sometimes minimize this.
Polymerization Cause: Formaldehyde in the Mannich reaction can polymerize. Pyrroles and some pyrazoles can also be unstable in strongly acidic conditions. Solution: Use fresh paraformaldehyde. For the Mannich reaction, maintain a mildly acidic pH.[14]
Incomplete Reduction (Functional Group Interconversion Pathway) Cause: The reduction of the nitrile to the primary amine may not go to completion. Solution: Ensure the reducing agent (e.g., LiAlH₄, H₂/catalyst) is active and used in sufficient excess. Monitor the reaction carefully by TLC to confirm the complete consumption of the starting material.

Part 3: Experimental Protocols

The following are generalized, yet detailed, experimental protocols for the three proposed synthetic pathways. These should be adapted and optimized for your specific laboratory conditions and scale.

Protocol 1: Paal-Knorr Synthesis

This protocol is based on the general principles of the Paal-Knorr synthesis and should be optimized for the specific 1,3-dicarbonyl precursor used.[8][15]

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the 1,3-dicarbonyl precursor (1.0 eq) in ethanol.

  • Addition of Hydrazine: Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature.

  • Acid Catalyst: Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

  • Reaction: Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography or crystallization.

Protocol 2: Functional Group Interconversion (Reduction of a Cyanopyrazole)

This protocol assumes the availability of 3-cyano-5-propylpyrazole.

  • Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon), suspend lithium aluminum hydride (LiAlH₄) (2.0-3.0 eq) in anhydrous tetrahydrofuran (THF).

  • Addition of Cyanopyrazole: Cool the suspension to 0 °C and add a solution of 3-cyano-5-propylpyrazole (1.0 eq) in anhydrous THF dropwise.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux. Monitor the reaction by TLC.

  • Workup (Fieser Workup): Cool the reaction mixture to 0 °C and quench by the sequential, careful, and dropwise addition of water (x mL), followed by 15% aqueous NaOH (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ in grams.

  • Extraction: Stir the resulting granular precipitate for 30 minutes, then filter and wash the solid with THF. Concentrate the filtrate and purify the product.

Protocol 3: Post-Synthetic Aminomethylation (Mannich Reaction)

This protocol is a general procedure for the aminomethylation of a pyrazole.[16][17]

  • Reaction Setup: In a round-bottom flask, combine 5-propylpyrazole (1.0 eq), paraformaldehyde (1.2 eq), and a secondary amine hydrochloride (e.g., dimethylamine hydrochloride) (1.2 eq) in ethanol.

  • Acid Catalyst: Add a catalytic amount of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC.

  • Workup: Cool the reaction mixture and remove the solvent under reduced pressure. Dissolve the residue in water and wash with an organic solvent (e.g., diethyl ether) to remove non-polar impurities.

  • Isolation: Basify the aqueous layer with concentrated NaOH to pH > 10 and extract the product with dichloromethane.

  • Purification: Dry the combined organic extracts, concentrate, and purify the product.

References

  • Bao, M., et al. (2013). Synthesis of 3,5-Disubstituted Pyrazoles via Cope-Type Hydroamination of 1,3-Dialkynes. The Journal of Organic Chemistry.
  • Wang, L., et al. (2012).
  • BenchChem. (2025). Troubleshooting guide for Mannich reactions using dimethylamine hydrochloride.
  • Reddy, T. J., et al. (2020). Efficient One-Pot, Two-Component Modular Synthesis of 3,5-Disubstituted Pyrazoles. ACS Omega.
  • Phansavath, P., & Ratovelomanana-Vidal, V. (2010). Regioselective Synthesis of 3,5-Disubstituted Pyrazoles. Synfacts.
  • Synthesis of 3,5-disubstituted pyrazoles. (n.d.).
  • Synthesis characterization and antimicrobial activity of pyrazolo pyrazolone derivatives (Mannich Reactions). (n.d.). Der Pharma Chemica.
  • Asymmetric Organocatalytic Mannich Reaction in the Synthesis of Hybrid Isoindolinone-Pyrazole and Isoindolinone-Aminal from Functionalized α-Amidosulfone. (n.d.). MDPI.
  • BenchChem. (2025). Troubleshooting guide for the synthesis of heterocyclic compounds.
  • Comanita, E., et al. (2002). N-Alkylation of Pyrazoles with Mannich Bases Derived from ortho-Hydroxyacetophenones. Chemistry of Heterocyclic Compounds.
  • Comanita, E., et al. (2002). Synthesis and reactivity of Mannich bases. Part 10. N-Alkylation of pyrazoles with Mannich bases derived from ortho-hydroxyacetophenones.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Synthesis and Biological Evaluation of Some Pyrazole-based Mannich Bases. (n.d.). RJPT.
  • Paal-Knorr Pyrrole Synthesis. (n.d.). Organic Chemistry Portal.
  • Crystalliz
  • El-Moghazy, S. M., et al. (2009). Recent developments in aminopyrazole chemistry. ARKIVOC.
  • The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols. (2018). MDPI.
  • Sildenafil. (n.d.). Wikipedia.
  • Scott, K. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research.
  • Kumar, A., et al. (2021). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
  • Paal-Knorr Synthesis. (n.d.). Alfa Chemistry.
  • Recent highlights in the synthesis and biological significance of pyrazole deriv
  • Paal–Knorr synthesis. (n.d.). Wikipedia.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom
  • ChemInform Abstract: Preparation and Chemistry of 3/5-Halogenopyrazoles. (2010).
  • Mannich Reaction. (n.d.). Organic Chemistry Portal.
  • Al-Omran, F., et al. (2011). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide. Molecules.
  • Mannich Reaction. (2023). Chemistry LibreTexts.
  • MANNICH REACTION | MECHANISM | EXPLANATION | APPLIC
  • Kent, S. B. H., & Alewood, P. F. (2017). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis.
  • Sustainable Approaches for the Protection and Deprotection of Functional Groups. (n.d.). NIH.
  • N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide. (n.d.). MDPI.
  • What's the best way to protect the NH group in Heterocyclic Compounds? (2012).
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
  • Armstrong, A., et al. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density. (n.d.). MDPI.
  • Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles. (n.d.). PMC.
  • Paal–Knorr synthesis of pyrroles. (2018). RGM College Of Engineering and Technology.
  • Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
  • Paal-Knorr Furan Synthesis. (n.d.). Organic Chemistry Portal.

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"stability issues with 3-(Aminomethyl)-5-propylpyrazole in solution"

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for 3-(Aminomethyl)-5-propylpyrazole. This document is designed for researchers, scientists, and drug development professionals to proactively address and troubleshoot common stability issues encountered when working with this compound in solution. Our goal is to provide you with the scientific rationale behind these challenges and to offer robust, field-proven protocols to ensure the integrity and reproducibility of your experiments.

Introduction: The Chemical Nuances of this compound

This compound is a heterocyclic compound featuring a pyrazole core, a structure known for its diverse pharmacological activities.[1] However, the presence of a primary aminomethyl group introduces specific chemical liabilities that can lead to solution instability. Understanding the interplay between the aromatic pyrazole ring and the reactive aminomethyl side chain is critical for successful experimentation. The pyrazole ring itself is relatively stable and resistant to oxidation and reduction, but its substituents dictate its overall behavior.[1][2] The primary amine is both basic and nucleophilic, making it susceptible to oxidation, pH-dependent solubility changes, and reactions with electrophilic species present in common laboratory environments.

This guide will walk you through the most common stability-related questions and provide detailed troubleshooting workflows to mitigate these issues.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues reported by users. Each answer provides a mechanistic explanation followed by actionable recommendations.

Q1: My solution of this compound is turning yellow or brown over time. What is causing this discoloration and how can I prevent it?

A1: Mechanistic Insight & Troubleshooting

Discoloration is a classic indicator of oxidative degradation. The primary aminomethyl group on your molecule is susceptible to air oxidation, a common issue with many amines. This process can lead to the formation of colored impurities, such as nitroso or imine species, which can compromise the purity and activity of your compound.

Recommendations:

  • Solvent Choice: Prepare stock solutions in high-purity, anhydrous, aprotic solvents like DMSO or DMF. If aqueous solutions are necessary, use freshly prepared, deoxygenated buffers.

  • Inert Atmosphere: When preparing and storing solutions, purge the vial headspace with an inert gas like argon or nitrogen to displace oxygen. This is the most effective way to prevent air oxidation.

  • Storage Conditions: Store solutions at -20°C or -80°C in tightly sealed vials.[3] The Safety Data Sheet for similar pyrazole compounds recommends storage in a cool, dark place away from oxidizing agents.[3][4]

  • Avoid Contaminants: Ensure solvents are free from peroxide contaminants, which can accelerate degradation. Use freshly opened bottles of high-purity solvents whenever possible.

Q2: I've observed a precipitate forming in my stock solution, particularly after freeze-thaw cycles. What is happening and how can I resolve it?

A2: Mechanistic Insight & Troubleshooting

Precipitation is typically due to one of two factors: poor solubility or a change in the chemical form of the compound.

  • pH-Dependent Solubility: The aminomethyl group is basic. Atmospheric carbon dioxide (CO₂) can dissolve in solvents (especially aqueous or protic ones like methanol) to form carbonic acid. This acid can protonate the amine, forming a carbamate or bicarbonate salt. This salt may have significantly lower solubility in the solvent than the freebase form, causing it to precipitate.

  • Concentration Effects: The concentration of your stock solution may exceed the solubility limit of the compound in that specific solvent, especially at lower temperatures.

Recommendations:

  • Use Aprotic Solvents: For primary stock solutions, prioritize high-purity, anhydrous DMSO or DMF. These solvents are aprotic and minimize the risk of salt formation.

  • Buffer Aqueous Solutions: If you must use an aqueous medium for your working solutions, use a buffer system to maintain a stable pH. A pH of 7.4 to 8.5 is often a good starting point to keep the amine in its freebase, more soluble form.

  • Determine Solubility Limits: Before preparing a high-concentration stock, perform a small-scale test to determine the approximate solubility limit in your chosen solvent at the intended storage temperature.

  • Gentle Re-solubilization: If a precipitate is observed, gently warm the solution (e.g., to 37°C) and vortex or sonicate to redissolve the compound before making dilutions. Always visually inspect for complete dissolution.

Q3: My experimental results are inconsistent. Could this be related to the stability of my this compound solution?

A3: Mechanistic Insight & Troubleshooting

Yes, inconsistent results are a hallmark of compound instability. If the concentration of the active compound is decreasing over the course of an experiment or between experiments, it will directly impact the dose-response relationship and overall reproducibility. Degradation can occur in the stock vial or even in the assay plate.

Recommendations:

  • Prepare Fresh Solutions: The most reliable approach is to prepare fresh working solutions from a solid sample or a recently prepared stock solution for each experiment.

  • Limit Freeze-Thaw Cycles: Aliquot your main stock solution into smaller, single-use volumes. This prevents repeated warming and cooling of the entire stock, which can introduce moisture and accelerate degradation.

  • Assess Stability Under Assay Conditions: Perform a control experiment. Incubate the compound in your final assay buffer for the full duration of your experiment. Then, use an analytical method like HPLC-UV to check for any degradation compared to a freshly prepared sample. This will validate the compound's stability in your specific experimental environment.

Protocols & Methodologies
Protocol 1: Recommended Preparation of a 10 mM Stock Solution in DMSO

This protocol is designed to maximize the stability of your primary stock solution.

Materials:

  • This compound (solid)

  • High-purity, anhydrous DMSO (Biotech grade or equivalent)

  • Inert gas (Argon or Nitrogen) with regulator and needle

  • Sterile, amber glass vials with PTFE-lined screw caps

  • Analytical balance and appropriate weighing tools

  • Calibrated pipettes

Procedure:

  • Pre-weigh Vial: Tare a clean, dry amber vial on the analytical balance.

  • Weigh Compound: Carefully weigh the desired amount of this compound into the tared vial. Record the exact weight.

  • Calculate Solvent Volume: Calculate the precise volume of DMSO required to achieve a 10 mM concentration based on the compound's molecular weight and the measured mass.

  • Add Solvent: Add the calculated volume of anhydrous DMSO to the vial.

  • Purge with Inert Gas: Gently bubble argon or nitrogen gas through the solution for 1-2 minutes to displace dissolved oxygen. Immediately after, flush the headspace of the vial with the inert gas for 30 seconds.

  • Seal and Mix: Tightly seal the vial with the PTFE-lined cap. Mix thoroughly by vortexing or sonicating until the solid is completely dissolved. Visually confirm that no particulates remain.

  • Storage: Label the vial clearly with the compound name, concentration, date, and solvent. Store at -20°C or below.

Visual & Data Summaries
Data Table: Solvent and Storage Recommendations
ParameterRecommendationRationale
Primary Stock Solvent Anhydrous DMSO, Anhydrous DMFAprotic, high dissolving power, minimizes acid-base reactions.
Working Solution Solvent Buffered Aqueous Solution (pH 7.4-8.5), Culture MediaMimics physiological conditions; buffer prevents pH shifts.
Storage Temperature -20°C to -80°CReduces the rate of chemical degradation.[3]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of the aminomethyl group.
Container Amber glass vial with PTFE-lined capProtects from light; provides an inert seal.
Incompatible Materials Strong oxidizing agents, strong acids.[4]Can cause rapid and hazardous degradation.
Diagram: Potential Degradation Pathway

cluster_main Potential Degradation of this compound parent This compound (Stable Form) oxidized Oxidized Impurities (e.g., Imine, Nitroso) parent->oxidized O₂ (Air) Peroxides salt Protonated Salt Form (e.g., Carbamate, Bicarbonate) parent->salt H₂O + CO₂ Acidic Buffer

Caption: Key degradation pathways for this compound in solution.

Diagram: Troubleshooting Workflow

start Instability Observed (e.g., Color Change, Precipitate) q_color Is there a color change (yellowing/browning)? start->q_color q_precipitate Is there a precipitate? start->q_precipitate a_oxidation Action: Mitigate Oxidation • Use inert gas (Ar/N₂) • Store in dark, cold conditions • Use fresh, anhydrous solvent q_color->a_oxidation Yes a_solubility Action: Address Solubility • Check/adjust pH (use buffer) • Use aprotic solvent (DMSO) • Gently warm/sonicate • Verify concentration is below limit q_precipitate->a_solubility Yes

Caption: A decision-making workflow for troubleshooting common stability issues.

References
  • 3-Amino-5-methylpyrazole - CAS Common Chemistry . CAS, a division of the American Chemical Society. [Link]

  • Antileishmanial Aminopyrazoles: Studies into Mechanisms and Stability of Experimental Drug Resistance . PubMed. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review . MDPI. [Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies . RSC Medicinal Chemistry. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives . International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents . ACS Omega. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE . International Journal of Novel Research and Development. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles . Molecules. [Link]

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Technical Support Center: Degradation Pathways of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)-5-propylpyrazole. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the degradation pathways of this molecule. Our goal is to equip you with the necessary knowledge to anticipate, identify, and control its degradation, ensuring the integrity of your research and development activities.

Introduction to the Stability of this compound

This compound is a substituted pyrazole, a class of heterocyclic compounds prevalent in pharmaceuticals due to their diverse biological activities.[1][2][3] Understanding the degradation pathways of this molecule is critical for drug development, as degradation products can impact potency, safety, and shelf-life.[4][5] This guide is structured in a question-and-answer format to directly address the practical challenges you may encounter during your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most likely degradation pathways for this compound under common stress conditions?

Based on the known chemistry of pyrazole derivatives and the functional groups present in this compound, the primary degradation pathways to consider are hydrolysis, oxidation, and photodegradation. Thermal degradation is also a possibility, particularly at elevated temperatures.[6][7][8]

  • Hydrolytic Degradation: While the pyrazole ring itself is generally stable to hydrolysis, the aminomethyl group may be susceptible under certain pH and temperature conditions.[9][10][11]

  • Oxidative Degradation: The pyrazole ring and the aminomethyl group are potential sites for oxidation.[12][13] Common laboratory oxidizing agents or atmospheric oxygen can initiate these reactions, potentially leading to N-oxides, hydroxylated species, or cleavage of the aminomethyl group.

  • Photodegradation: Exposure to UV or visible light can induce photochemical reactions. Pyrazole-containing compounds have been shown to undergo photodissociation, particularly involving N-H bond cleavage in unsubstituted pyrazoles.[14] For this compound, photo-oxidation is a plausible pathway.

  • Thermal Degradation: At elevated temperatures, pyrazole rings can undergo cleavage, often initiated by the loss of substituents.[6][7] The propyl and aminomethyl groups on your molecule could influence its thermal stability.

The following diagram illustrates the potential primary degradation pathways.

G cluster_0 This compound cluster_1 Stress Conditions cluster_2 Potential Degradation Pathways Molecule This compound Hydrolysis Hydrolysis (Acid/Base) Molecule->Hydrolysis Oxidation Oxidation (e.g., H2O2) Molecule->Oxidation Photolysis Photolysis (UV/Vis Light) Molecule->Photolysis Thermal Thermal Stress Molecule->Thermal Deamination Deamination/Oxidation of Aminomethyl Group Hydrolysis->Deamination Oxidation->Deamination RingOxidation Ring Oxidation/Hydroxylation Oxidation->RingOxidation SideChainOxidation Propyl Chain Oxidation Oxidation->SideChainOxidation Photolysis->Deamination RingCleavage Pyrazole Ring Cleavage Photolysis->RingCleavage Thermal->RingCleavage

Caption: Potential Degradation Pathways for this compound.

Troubleshooting Guides

Issue 1: I am observing unexpected peaks in my chromatogram after storing my sample in an aqueous buffer. What could be the cause?

Possible Cause: You are likely observing hydrolytic degradation products. Even if the pyrazole ring is stable, the exocyclic aminomethyl group can be a site for hydrolysis or pH-dependent reactions.

Troubleshooting Steps:

  • Characterize the Degradants: Use mass spectrometry (MS) to determine the mass of the unexpected peaks.[15] This will provide crucial clues about the structural changes.

    • A loss of 17 amu could suggest deamination to an alcohol.

    • An increase of 16 amu could indicate N-oxidation.

  • Conduct a Forced Degradation Study: To confirm the degradation pathway, perform a systematic forced degradation study.[16][17][18][19] This involves subjecting your compound to controlled stress conditions.

    Experimental Protocol: Forced Hydrolytic Degradation

    • Prepare solutions of this compound in:

      • 0.1 M HCl (acidic condition)

      • Purified Water (neutral condition)

      • 0.1 M NaOH (basic condition)

    • Store the solutions at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours).

    • At each time point, withdraw an aliquot, neutralize it if necessary, and analyze by a stability-indicating HPLC method (e.g., reverse-phase with UV and MS detection).

    • Compare the chromatograms of the stressed samples to a control sample stored at low temperature and protected from light.

  • Analyze the Data: A comparison of the degradation profiles under acidic, neutral, and basic conditions will help elucidate the mechanism.[20]

    Condition Expected Predominant Degradation
    Acidic (0.1 M HCl)Potential for deamination of the aminomethyl group.
    Neutral (Water)Slower degradation, potentially some oxidative degradation if oxygen is present.
    Basic (0.1 M NaOH)Potential for base-catalyzed reactions.
Issue 2: My solid-state sample is showing signs of degradation over time, even when protected from light. What is the likely cause?

Possible Cause: The degradation could be due to oxidation or thermal degradation, especially if stored at ambient or elevated temperatures. The aminomethyl group can be susceptible to oxidation.

Troubleshooting Steps:

  • Control the Atmosphere: Store your solid sample under an inert atmosphere (e.g., nitrogen or argon) and compare its stability to a sample stored in air. A significant difference would point towards oxidative degradation.

  • Perform a Forced Oxidation Study:

    Experimental Protocol: Forced Oxidative Degradation

    • Dissolve this compound in a suitable solvent (e.g., acetonitrile/water).

    • Add a solution of 3% hydrogen peroxide.

    • Store the solution at room temperature for a set time, monitoring the reaction periodically by HPLC.

    • Analyze the resulting degradants by HPLC-MS to identify potential oxidation products such as N-oxides or hydroxylated species.[15]

  • Evaluate Thermal Stability: Use techniques like thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) to determine the decomposition temperature of your compound.[7][8] This will inform you about the upper-temperature limits for safe storage and handling.

The following workflow can guide your investigation into solid-state degradation.

G cluster_0 Problem cluster_1 Initial Investigation cluster_2 Forced Degradation cluster_3 Analysis & Conclusion Problem Solid-State Degradation Observed Inert Store under Inert Atmosphere Problem->Inert Air Store in Air (Control) Problem->Air Oxidation Forced Oxidation (H2O2) Problem->Oxidation Thermal Thermal Analysis (TGA/DSC) Problem->Thermal Analysis Analyze by HPLC-MS Inert->Analysis Air->Analysis Oxidation->Analysis Conclusion Identify Degradation Pathway Thermal->Conclusion Analysis->Conclusion

Caption: Workflow for Investigating Solid-State Degradation.

Issue 3: I am struggling to develop a stability-indicating analytical method for my degradation studies. What are the key considerations?

Possible Cause: Your current analytical method may not have sufficient resolution to separate the parent compound from all its degradation products.

Key Considerations for a Stability-Indicating Method:

  • Column Chemistry and Mobile Phase:

    • A C18 column is a good starting point for reverse-phase HPLC.

    • Experiment with different mobile phase compositions (e.g., acetonitrile vs. methanol) and pH to optimize selectivity.

    • Consider ion-pairing reagents if your degradants are highly polar.

  • Detector:

    • A photodiode array (PDA) detector is essential to check for peak purity and to select the optimal wavelength for quantification.

    • Mass spectrometry (MS) is invaluable for identifying unknown degradation products.[15]

  • Forced Degradation Samples are Key: The development of a stability-indicating method relies on challenging the method with samples containing a complex mixture of degradants.[16][17][18][19]

    • Generate samples from hydrolytic, oxidative, photolytic, and thermal stress conditions.

    • Pool these samples to create a comprehensive mixture to test the resolving power of your method.

  • Method Validation: Once developed, the method must be validated according to ICH guidelines to ensure it is accurate, precise, specific, and linear.

Summary of Potential Degradation Products

Based on the chemistry of pyrazoles and related compounds, the following table summarizes potential degradation products of this compound.

Degradation Pathway Potential Product(s) Analytical Clues (MS)
Oxidation This compound-N-oxide+16 amu
3-(Hydroxymethyl)-5-propylpyrazole-1 amu (after deamination and reduction)
3-Carboxy-5-propylpyrazole+29 amu (after oxidation of aminomethyl)
Hydrolysis 3-(Hydroxymethyl)-5-propylpyrazole-1 amu (via deamination)
Photodegradation Ring-cleaved productsFragmentation of the pyrazole core
Thermal Degradation Ring-cleaved productsFragmentation of the pyrazole core

This guide provides a starting point for your investigations into the degradation pathways of this compound. The inherent stability of the pyrazole ring, coupled with the reactivity of the aminomethyl and propyl substituents, necessitates a thorough and systematic approach to stability testing. By understanding the potential degradation pathways and employing robust analytical techniques, you can ensure the quality and reliability of your research.

References

  • Comparative study on the thermal decomposition of structural isomers: Pyrazole and imidazole energetic materials. (n.d.).
  • Kula, J., & colleagues. (2021). An innovative investigation into pyrazole synthesis and properties.
  • Comparative Quantum Chemistry Study on the Unimolecular Decomposition Channels of Pyrazole and Imidazole Energetic Materials. (2021).
  • Oxidation of pyrazole to 4-hydroxypyrazole by intact rat hep
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (n.d.). PMC.
  • [STUDIES ON THE COURSE OF HYDROLYTIC PROCESSES IN PYRAZOLONES OF THE METAMIZOLE TYPE]. (1964). PubMed.
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI.
  • Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. (2009). PubMed.
  • Synthesis, Characterization and Thermal Degradation Kinetics of a New Pyrazole Derived Methacrylate Polymer, Poly(1,3-Diphenyl-1H-Pyrazol-5-Yl Methacrylate). (n.d.).
  • Synthesis, Characterization and Thermal Degradation of Some New 3,5-dimethyl Pyrazole Derivatives. (n.d.).
  • Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. (n.d.). MDPI.
  • Photocatalytic Activity of TiO2 for the Degrad
  • Pyrazole and its derivatives, preparation, SAR and uses as antioxid
  • Synthesis and Pharmacological Activities of Pyrazole Deriv
  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020). International Journal of Pharmaceutical Sciences Review and Research.
  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. (n.d.). MDPI.
  • Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (n.d.).
  • Forced Degrad
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. (n.d.).
  • Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. (n.d.). RSC Publishing.
  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. (n.d.). MDPI.
  • Forced Degrad
  • Review on development of forced degradation studies and its approaches on stability indic
  • Forced Degradation in Pharmaceuticals – A Regulatory Upd
  • Drug molecules and photoresponsive molecules containing pyrazole/ chromenopyrazole core. (n.d.).
  • Identification of Oxidative Degradation Products of Lansoprazole by Using High Resolution Mass Spectrometry Spectral D
  • Stability studies: five years l
  • Photodegradation of Pharmaceuticals Studied with UV Irradiation and Differential Scanning Calorimetry. (n.d.). Academic Journals and Conferences.
  • Advances in Pyrazole as an Active Fragment for Herbicide Discovery. (2025).
  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.).
  • Studies of the Dosage Form and Stability of the Drug by Various Techniques. (n.d.). MDPI.
  • Evaluation of Stability Study of Drug Substance and Drug Product as per Regulatory Guidelines. (n.d.). International Journal of Pharmaceutical Sciences.
  • (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. (n.d.). PubChem.
  • Discovery of N-Phenyl-5-propyl-1 H-pyrazole-3-carboxamide, with Selective Inhibition and Degradation of HDAC6 for the Treatment of Acute Liver Injury. (2025). PubMed.
  • Stability Studies-Regulations, Patient Safety & Quality. (2024). Coriolis Pharma.
  • Recent Developments in the Chemistry of Pyrazoles. (n.d.).
  • Degradation Pathways. (n.d.).
  • This compound. (n.d.). BLD Pharm.
  • Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. (1990). PubMed.

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Technical Support Center: Synthesis of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-propylpyrazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you minimize impurities and optimize your reaction outcomes. Our approach is grounded in mechanistic principles and practical laboratory experience.

Table of Contents

  • Frequently Asked Questions (FAQs)

    • What are the most common synthetic routes to this compound?

    • How does tautomerism of the pyrazole ring affect the synthesis and purification?

    • What are the critical process parameters to control for a clean reaction?

  • Troubleshooting Guide: Common Impurities and Side Reactions

    • Route 1: Reduction of 3-Cyano-5-propylpyrazole

      • Issue: Incomplete reduction leading to aldehyde or imine intermediates.

      • Issue: Over-reduction or side reactions of the pyrazole ring.

    • Route 2: Amination of 3-(Halomethyl)-5-propylpyrazole

      • Issue: Formation of bis-alkylated and quaternary ammonium salt byproducts.

      • Issue: Residual starting material or halo-intermediate.

  • Analytical and Purification Strategies

    • How can I effectively monitor the reaction progress?

    • What are the recommended purification techniques for the final product?

  • References

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

There are two primary and strategically different pathways to synthesize this compound. The choice between them often depends on the availability of starting materials, desired scale, and safety considerations.

  • Route A: Reduction of a Nitrile Precursor. This is a robust method that involves the synthesis of 3-Cyano-5-propylpyrazole followed by its chemical reduction to the corresponding aminomethyl group. The initial pyrazole synthesis often follows the Knorr pyrazole synthesis or similar condensation reactions.[1][2]

  • Route B: Nucleophilic Substitution on a Halomethyl Intermediate. This route proceeds via the formation of 3-(chloromethyl)- or 3-(bromomethyl)-5-propylpyrazole, which is then subjected to amination using a suitable nitrogen source like ammonia or a protected amine equivalent.

Below is a workflow diagram illustrating these two synthetic strategies.

Synthetic Routes cluster_0 Route A: Nitrile Reduction cluster_1 Route B: Halomethyl Amination Start_A β-Keto-nitrile Precursor Intermediate_A 3-Cyano-5-propylpyrazole Start_A->Intermediate_A Hydrazine Condensation Product_A This compound Intermediate_A->Product_A Reduction (e.g., LiAlH4, H2/Catalyst) Start_B 3-Methyl-5-propylpyrazole Intermediate_B 3-(Halomethyl)-5-propylpyrazole Start_B->Intermediate_B Halogenation (e.g., NBS, SO2Cl2) Product_B This compound Intermediate_B->Product_B Amination (e.g., NH3, Gabriel Synthesis)

Caption: High-level overview of the two primary synthetic routes to this compound.

Q2: How does tautomerism of the pyrazole ring affect the synthesis and purification?

Pyrazoles substituted at the 3(5)-position, like our target molecule, can exist as two annular tautomers.[3][4] This means the single proton on a ring nitrogen can reside on either nitrogen atom, leading to a rapid equilibrium between the 3-substituted and 5-substituted forms. For an unsymmetrically substituted pyrazole like this compound, these two tautomers are distinct chemical entities.

This tautomerism can have several implications:

  • Reactivity: The nucleophilicity and electrophilicity of the ring atoms can be influenced by the predominant tautomeric form. This can affect N-alkylation or other ring functionalization side reactions.

  • Spectroscopic Characterization: In NMR spectroscopy, you might observe broadened peaks for the N-H proton and the pyrazole ring protons and carbons if the tautomeric interconversion is on the NMR timescale.

  • Purification: While the tautomers rapidly interconvert in solution, they may crystallize as a single, more stable tautomer. However, in chromatography, the presence of both tautomers can sometimes lead to peak broadening or splitting, depending on the mobile phase and stationary phase interactions. It is generally advisable to purify the compound as its salt (e.g., hydrochloride) to lock it in a single protonated form.

Q3: What are the critical process parameters to control for a clean reaction?

Regardless of the chosen synthetic route, several process parameters are critical for minimizing impurity formation:

ParameterImportanceRecommended Control
Temperature Controls reaction rate and selectivity. Higher temperatures can lead to side reactions and degradation.Maintain the recommended temperature for each step. For exothermic reactions, ensure efficient cooling.
Stoichiometry The ratio of reactants can significantly impact impurity profiles.Use precise molar ratios. For the amination step, the excess of the aminating agent can influence the formation of multiple alkylation products.
Solvent Purity Protic or reactive impurities in solvents can lead to unexpected byproducts.Use dry, high-purity solvents, especially for reactions involving organometallics or strong bases.
Atmosphere Some intermediates or reagents may be sensitive to air or moisture.Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) when necessary.

Troubleshooting Guide: Common Impurities and Side Reactions

Route 1: Reduction of 3-Cyano-5-propylpyrazole

This route is often favored for its reliability. However, the reduction step needs careful control to avoid common pitfalls.

Issue: I'm observing an incomplete reduction of the nitrile group. My analysis shows the presence of an aldehyde or imine intermediate.

  • Causality: This is one of the most common issues and typically arises from insufficient reducing agent, deactivation of the catalyst (for catalytic hydrogenation), or a reaction time that is too short. The reduction of a nitrile to an amine proceeds through an imine intermediate. If the reaction stalls at this stage, the imine can be hydrolyzed to an aldehyde upon workup.

  • Troubleshooting Steps:

    • Verify Reducing Agent Activity: If using a hydride reagent like LiAlH₄, ensure it has not been excessively exposed to atmospheric moisture. For catalytic hydrogenation, ensure the catalyst is active and not poisoned.

    • Increase Reagent Stoichiometry/Catalyst Loading: A modest increase in the amount of reducing agent or catalyst can often drive the reaction to completion.

    • Extend Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion before quenching.

    • Optimize Temperature: While higher temperatures can sometimes promote decomposition, a slight increase might be necessary to overcome the activation energy for the final reduction step.

Nitrile Reduction Pathway Nitrile 3-Cyano-5-propylpyrazole Imine Imine Intermediate Nitrile->Imine Reduction Step 1 Amine This compound Imine->Amine Reduction Step 2 Aldehyde 3-Formyl-5-propylpyrazole (Impurity) Imine->Aldehyde Hydrolysis (Workup)

Caption: Pathway for nitrile reduction and the formation of an aldehyde impurity from the imine intermediate.

Issue: I'm concerned about over-reduction or side reactions involving the pyrazole ring itself.

  • Causality: The pyrazole ring is generally stable to many reducing agents. However, under harsh conditions (e.g., high-pressure hydrogenation with aggressive catalysts like Raney Nickel at elevated temperatures), reduction of the pyrazole ring to a pyrazoline or pyrazolidine is possible, though less common for this specific transformation.

  • Preventative Measures:

    • Choice of Reducing Agent: Use milder reducing agents where possible. For instance, borane complexes can be effective for nitrile reduction with less risk of ring reduction compared to high-pressure catalytic hydrogenation.

    • Reaction Conditions: Adhere to established protocols for temperature and pressure to maintain the integrity of the heterocyclic core.

Route 2: Amination of 3-(Halomethyl)-5-propylpyrazole

This route offers a different set of challenges, primarily related to the reactivity of the resulting aminomethyl group.

Issue: My product is contaminated with byproducts from multiple alkylations, such as a bis-alkylated secondary amine or a quaternary ammonium salt.

  • Causality: The primary amine product is nucleophilic and can compete with the aminating agent (e.g., ammonia) for the starting 3-(halomethyl)-5-propylpyrazole. This leads to the formation of a secondary amine, which can be further alkylated to a tertiary amine and then a quaternary ammonium salt.

  • Mitigation Strategies:

    • Use a Large Excess of the Aminating Agent: By using a significant excess of ammonia or the primary amine source, you can statistically favor the reaction of the halo-intermediate with the aminating agent over the product amine.

    • Employ a Protected Amine Equivalent (Gabriel Synthesis): React the 3-(halomethyl)-5-propylpyrazole with potassium phthalimide. The resulting phthalimide derivative can then be cleanly deprotected (e.g., with hydrazine) to yield the desired primary amine without the risk of over-alkylation.

    • Use a Nitrogen Source with Reduced Nucleophilicity After the First Alkylation: An alternative is to use an azide (e.g., sodium azide) to form an azidomethyl intermediate, which is then reduced to the amine.

Over-alkylation Pathway Halo 3-(Halomethyl)-5-propylpyrazole Primary Primary Amine (Product) Halo->Primary + NH3 Secondary Secondary Amine (Impurity) Primary->Secondary + Halo-intermediate Tertiary Tertiary Amine (Impurity) Secondary->Tertiary + Halo-intermediate Quaternary Quaternary Salt (Impurity) Tertiary->Quaternary + Halo-intermediate

Caption: Side reactions leading to over-alkylation impurities during the amination of 3-(halomethyl)-5-propylpyrazole.

Issue: I'm having trouble completely consuming the starting 3-(halomethyl)-5-propylpyrazole.

  • Causality: Incomplete conversion can be due to several factors, including insufficient reaction time, low temperature, or deactivation of the nucleophile. The halo-intermediate can also be somewhat unstable and may degrade under prolonged heating.

  • Troubleshooting:

    • Monitor the Reaction: Use TLC or LC-MS to track the disappearance of the starting material.

    • Optimize Temperature: A moderate increase in temperature can improve the reaction rate, but be cautious of potential degradation.

    • Choice of Solvent: A polar aprotic solvent like DMF or acetonitrile can often facilitate nucleophilic substitution reactions.

    • Phase Transfer Catalyst: If using an aqueous solution of ammonia, a phase transfer catalyst may improve the reaction rate.

Analytical and Purification Strategies

Q4: How can I effectively monitor the reaction progress?
  • Thin-Layer Chromatography (TLC): This is a quick and effective method. A typical mobile phase would be a mixture of a non-polar solvent (like hexane or dichloromethane) and a polar solvent (like ethyl acetate or methanol). The starting materials (nitrile or halo-intermediate) will be less polar than the aminomethyl product. Staining with ninhydrin can be used to visualize the amine product.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides more detailed information, allowing you to track the masses of the starting material, product, and any impurities. This is particularly useful for identifying unexpected byproducts.[5]

Q5: What are the recommended purification techniques for the final product?
  • Column Chromatography: This is a standard method for purifying the free base form of this compound. Due to the basic nature of the amine, it may streak on silica gel. To mitigate this, a small amount of a basic modifier (like triethylamine or ammonium hydroxide) can be added to the mobile phase.

  • Crystallization as a Salt: A highly effective method for obtaining a pure and stable product is to crystallize it as a salt. After initial purification, the free base can be dissolved in a suitable solvent (e.g., isopropanol, ethanol) and treated with an acid like hydrochloric acid (in a solvent like ether or isopropanol) to precipitate the hydrochloride salt. This process often results in a significant increase in purity.

TechniqueAdvantagesDisadvantages
Column Chromatography Good for removing a wide range of impurities.Can be time-consuming; product may streak on silica.
Crystallization (as salt) Excellent for final purification; yields a stable, crystalline solid.May require some optimization of solvent systems.
Distillation (of free base) Possible for thermally stable, low molecular weight amines.The high boiling point of this molecule may make it unsuitable for distillation.

References

  • Armstrong, A., Jones, L. H., Knight, J. D., & Kelsey, R. D. (2005). Oxaziridine-Mediated Amination of Primary Amines: Scope and Application to a One-Pot Pyrazole Synthesis. Organic Letters, 7(5), 713–716.
  • El-Malah, A. A., & El-Shafai, N. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 173–191.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Karayeva A.R., Shatirova M.I., Mamedov B.A., Nagieva S.F., Gadzhiyeva L.I. (2024). Synthesis of 3-Alkyl-5-(diethylaminomethyl)-1-(1,3-thiazole)pyrazoles. Russian Journal of Organic Chemistry, 60(1), 104-108.
  • Reddit. (2022). Purification of Amino-Pyrazoles. r/OrganicChemistry.
  • Research and Reviews. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview.
  • YouTube. (2021).
  • MDPI. (n.d.). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.
  • PMC. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • Wikipedia. (n.d.). Sildenafil.
  • MDPI. (n.d.). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide.
  • MDPI. (n.d.). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.
  • CORE. (n.d.). A new practical synthesis of 3-amino-substituted 5-aminopyrazoles and their tautomerism.
  • Royal Society of Chemistry. (n.d.).
  • PMC. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • Royal Society of Chemistry. (n.d.). Study of the synthesis mechanism of 4-amino-3,5-dimethyl pyrazole by fibre optic in-line FT-IR spectroscopy combined with independent component analysis.

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Technical Support Center: Scale-Up Challenges for 3-(Aminomethyl)-5-propylpyrazole Production

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide by a Senior Application Scientist.

Introduction: The Synthetic Challenge

3-(Aminomethyl)-5-propylpyrazole is a valuable building block, but its synthesis presents challenges that are magnified during scale-up. The journey from milligram-scale lab synthesis to kilogram-scale production requires a deep understanding of reaction thermodynamics, impurity profiling, and process safety. This guide is designed to be your partner in navigating these complexities, transforming laboratory curiosities into robust, scalable processes.

The most common and scalable synthetic approach involves a two-step process: the formation of a pyrazole core bearing a nitrile functional group, followed by the reduction of this nitrile to the target primary amine. This route is generally favored over alternatives due to the availability of starting materials and the avoidance of more hazardous reagents in the initial cyclization step.

Overall Synthetic Workflow

G cluster_0 Step 1: Pyrazole Ring Formation cluster_1 Step 2: Nitrile Reduction A 3-Oxohexanenitrile + Hydrazine Hydrate B Cyclocondensation A->B Exothermic Control T < 60°C C 5-Propyl-1H-pyrazole-3-carbonitrile B->C D 5-Propyl-1H-pyrazole-3-carbonitrile E Catalytic Hydrogenation (e.g., Raney Ni, H₂) D->E High Pressure Catalyst Selection F This compound E->F

Caption: High-level overview of the two-stage synthesis.

Troubleshooting Guide: From Theory to Practice

This section addresses common failures and unexpected outcomes during scale-up in a practical Q&A format.

Issue 1: Runaway Reaction During Cyclization

Question: "During the reaction of 3-oxohexanenitrile with hydrazine hydrate, we experienced a rapid temperature and pressure increase in our 50L reactor, forcing an emergency shutdown. What caused this, and how can we prevent it?"

Answer:

You've encountered a classic scale-up challenge: managing the exothermic heat of reaction. The condensation of hydrazines to form pyrazoles is highly energetic.[1] While this is manageable in a lab flask with a large surface-area-to-volume ratio, heat dissipation in a large reactor is significantly less efficient.[2]

Causality & Prevention:

  • Heat Generation vs. Dissipation: The rate of heat generation from your reaction exceeded the reactor's cooling capacity. This leads to a self-accelerating cycle where the increased temperature speeds up the reaction, which in turn generates even more heat—a thermal runaway.[1]

  • Mode of Reagent Addition: Adding the hydrazine hydrate in one portion (batch addition) is extremely dangerous at scale. The recommended approach is a controlled, slow addition (semi-batch) to allow the cooling system to keep pace with the heat evolution.[1]

  • Solvent & Concentration: The concentration of your reaction matters. A more dilute reaction mixture provides a larger thermal mass to absorb the heat generated, though this comes at the cost of reactor volume and throughput.[1]

Troubleshooting Protocol: Mitigating Exotherms

ParameterLaboratory Scale (250 mL)Pilot Scale (50 L)Rationale & Key Considerations
Hydrazine Addition Rapid addition via funnelSlow, subsurface addition over 2-4 hours via dosing pumpControl is critical. Slow addition ensures the rate of heat generation never exceeds the rate of heat removal.[1]
Temperature Control Ice bathReactor cooling jacket set to 10-15°CMaintain an internal temperature of 40-50°C . The jacket must have sufficient power to handle the heat load.
Agitation Magnetic stirrerOverhead mechanical stirrer (baffle presence is key)Ensure homogeneity. Poor mixing can create localized "hot spots" where the reaction accelerates, initiating a runaway.
Concentration ~2.0 MStart at ~1.0 M, optimize upwardsA lower concentration provides a better safety margin.[1] Perform reaction calorimetry (RC1) or DSC to determine the exact thermal hazard before scaling.
Issue 2: Low Yield and Impurities in Nitrile Reduction

Question: "Our catalytic hydrogenation of 5-propyl-1H-pyrazole-3-carbonitrile is sluggish and produces several byproducts, including the de-propylated pyrazole and some secondary amines. How can we improve yield and purity?"

Answer:

The reduction of a heterocyclic nitrile to a primary amine is a delicate process. The catalyst, solvent, and conditions must be chosen carefully to avoid side reactions.

Causality & Prevention:

  • Catalyst Poisoning: The amine product itself can act as a ligand, coordinating to the catalyst's active sites and reducing its efficacy. Heterocyclic nitrogens, like those in your pyrazole ring, can also act as catalyst poisons.

  • Over-reduction/Hydrogenolysis: The C-propyl bond can be susceptible to cleavage (hydrogenolysis) under harsh hydrogenation conditions (high temperature, aggressive catalysts like Palladium on Carbon).

  • Dimerization/Secondary Amine Formation: The initially formed primary amine can react with an intermediate imine on the catalyst surface, leading to the formation of secondary amine impurities. This is often exacerbated by high temperatures and high concentrations.

Troubleshooting Protocol: Optimizing Catalytic Hydrogenation

G Start Low Yield / Impurities in Nitrile Reduction Q1 Is the catalyst active? (Check new vs. old batch) Start->Q1 A1_Yes Proceed to Condition Check Q1->A1_Yes Yes A1_No Action: Procure fresh, high-quality catalyst. Rationale: Catalysts deactivate over time. Q1->A1_No No Q2 Are reaction conditions too harsh? A1_Yes->Q2 A2_Yes Action: Lower Temperature (to 40-60°C) and Pressure (to 5-10 bar). Rationale: Milder conditions reduce hydrogenolysis and dimerization. Q2->A2_Yes Yes A2_No Proceed to Additive Check Q2->A2_No No Q3 Is secondary amine formation significant? A2_No->Q3 A3_Yes Action: Add ammonia to the reaction medium (e.g., use Methanolic Ammonia as solvent). Rationale: Ammonia competes for the imine intermediate, suppressing dimerization. Q3->A3_Yes Yes A3_No Action: Analyze for trace impurities in starting material (e.g., halides) that could be poisoning the catalyst. Q3->A3_No No

Caption: Decision tree for troubleshooting the nitrile reduction step.

Recommended Starting Conditions for Scale-Up:

  • Catalyst: Raney Nickel (slurry, A-7000 type or equivalent). It is generally more robust to amine poisoning than precious metal catalysts for this transformation.

  • Solvent: Methanol or Ethanol with 2-5% ammonia. The ammonia suppresses the formation of secondary amines.

  • Temperature: 40-60 °C.

  • Pressure: 5-15 bar H₂.

  • Catalyst Loading: 5-10 wt% (dry basis) relative to the nitrile.

Issue 3: Product Isolation and Purification Nightmare

Question: "After the reduction, our product is a dark, viscous oil that is difficult to handle. Column chromatography, which we used in the lab, is not feasible for a 5 kg batch. How can we effectively isolate and purify the product?"

Answer:

This is a common hurdle. The goal at scale is to induce crystallization, which is the most effective and economical purification method. Amines can be challenging to crystallize as free bases. The solution is often to form a salt.[3]

Causality & Purification Strategy:

  • Product Nature: this compound is a primary amine and is likely to be an oil or low-melting solid at room temperature, often with residual high-boiling solvents.

  • Salt Formation: Converting the basic amine to a salt (e.g., hydrochloride, sulfate, or tartrate) dramatically changes its physical properties. Salts are typically crystalline, non-volatile solids with much higher melting points and different solubility profiles, making them easier to isolate and purify by recrystallization.[3]

  • Color Impurities: Dark colors often arise from catalyst fines or trace high-molecular-weight byproducts.

Step-by-Step Protocol: Purification via HCl Salt Formation

  • Catalyst Removal: After hydrogenation, cool the reaction mixture and vent the hydrogen. Filter the mixture through a pad of Celite® or another filter aid to remove the Raney Nickel catalyst. Caution: Raney Nickel can be pyrophoric when dry. Do not allow the filter cake to dry out; handle it wet.

  • Solvent Swap: Concentrate the filtrate under reduced pressure to remove the reaction solvent (e.g., methanol).

  • Dissolution: Dissolve the crude oily residue in a suitable solvent like Isopropyl Acetate (IPAc) or Methyl tert-Butyl Ether (MTBE) (approx. 5-10 volumes).

  • Salt Formation: While stirring, slowly add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether or gaseous HCl) until the pH of a small aqueous extraction is acidic (pH 1-2). The hydrochloride salt of your product should precipitate.

  • Crystallization/Isolation: Stir the resulting slurry, potentially with gentle heating and slow cooling to improve crystal size. Isolate the solid product by filtration.

  • Washing: Wash the filter cake with fresh, cold solvent (IPAc or MTBE) to remove non-basic impurities.

  • Drying: Dry the crystalline salt under vacuum to obtain the final, purified product.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up this synthesis? A1: The two main hazards are hydrazine and catalytic hydrogenation .

  • Hydrazine: It is highly toxic and a suspected carcinogen. Condensation reactions involving hydrazine can be violently exothermic, posing a risk of thermal runaway.[1] Always use closed systems, good ventilation, and appropriate PPE. Hydrazine hydrate is preferred over anhydrous for safety.[1]

  • Hydrogenation: This process involves flammable hydrogen gas under high pressure, creating a risk of fire or explosion. Use certified high-pressure reactors (autoclaves) in a designated area with proper safety interlocks and ventilation. The Raney Nickel catalyst can be pyrophoric and must be handled wet.[2]

Q2: Can I use a different reducing agent to avoid high-pressure hydrogenation? A2: Yes, alternatives exist, but they have their own scale-up challenges.

  • Lithium Aluminum Hydride (LiAlH₄): Very effective but highly reactive with water and pyrophoric. The work-up involves quenching large amounts of reactive material and can be difficult to manage at scale.

  • Borane (BH₃-THF): A good alternative, but borane reagents are expensive and require careful handling. The work-up can also be complex.

  • Sodium Borohydride/Cobalt Chloride: This system can reduce nitriles, but often requires careful control and can be less efficient than hydrogenation. For large-scale production, catalytic hydrogenation is typically the most cost-effective and "green" option despite the initial capital investment in equipment.[4]

Q3: We are seeing two isomers in the initial pyrazole formation step. How can we control regioselectivity? A3: Regioisomer formation is a common issue when using unsymmetrical 1,3-dicarbonyl equivalents.[1][5] The selectivity is often influenced by pH. One nitrogen of hydrazine is typically more nucleophilic than the other. Reaction with the more electrophilic carbonyl group (the ketone in 3-oxohexanenitrile) is usually faster. Cyclization is then directed by which nitrogen attacks the remaining electrophile (the nitrile).

  • Control pH: Running the reaction under mildly acidic conditions can sometimes favor one isomer by protonating one of the carbonyls differently.

  • Protecting Groups: A more robust but longer strategy is to use a starting material where one carbonyl is masked, forcing the reaction down a single pathway.[6]

  • Alternative Synthon: Consider a different starting material that builds in the desired regiochemistry from the start.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.

  • Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. ResearchGate.

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.

  • Synthesis of Pyrazole Derivatives Possessing Anticancer Activity: Current Status. Taylor & Francis Online.

  • Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. Slideshare.

  • Challenges in the scale-up synthesis of 5-Hydrazinyl-4-phenyl-1H-pyrazole. Benchchem.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. MDPI.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. PMC - NIH.

  • The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. MDPI.

  • Upscaling and Risk Evaluation of the Synthesis of the 3,5-Diamino-1H-Pyrazole, Disperazol. National Library of Medicine.

  • Accelerated Synthesis of Pyrazoles Mediated by Water Microdroplets. ACS Publications.

  • Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. Frontiers in Chemistry.

  • 3(5)-aminopyrazole. Organic Syntheses.

  • Purification of Amino-Pyrazoles. Reddit.

  • Process for the preparation of 3-amino-5-methylpyrazole. Google Patents.

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. PMC - NIH.

  • Pyrazole synthesis. Organic Chemistry Portal.

  • Approaches towards the synthesis of 5-aminopyrazoles. PMC - NIH.

  • Method for purifying pyrazoles. Google Patents.

  • Green protection of pyrazole, thermal isomerization and deprotection of tetrahydropyranylpyrazoles, and high-yield, one-pot synthesis of 3(5)-alkylpyrazoles. RSC Publishing.

  • Robust and Scalable Reductive Amination Protocol for Electron-Poor Heterocyclic Amines Using Et3SiH/TFA as Reducing Agent. ResearchGate.

Sources

Technical Support Center: Optimizing Biological Assay Conditions for 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers utilizing 3-(Aminomethyl)-5-propylpyrazole and other novel pyrazole-based compounds in biological assays. This guide is designed to provide practical, experience-driven advice to navigate the common challenges encountered during assay development and execution. As pyrazole derivatives are a diverse class of molecules with a wide array of biological activities, this resource will focus on the fundamental principles of assay optimization and troubleshooting to ensure the generation of robust and reproducible data.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges I should anticipate when working with a novel pyrazole-based compound like this compound?

A1: When working with any new small molecule, especially heterocyclic compounds like pyrazoles, several key challenges should be anticipated.[4] These include:

  • Solubility: Pyrazole derivatives can exhibit variable solubility in aqueous buffers, which is critical for accurate dosing in biological assays.[5]

  • Stability: The stability of the compound in your specific assay buffer and under your experimental conditions (e.g., temperature, pH, light exposure) should be verified. Degradation can lead to a loss of activity and inconsistent results.[5]

  • Off-Target Effects: It is crucial to determine if the observed biological effects are due to the intended target interaction or a result of non-specific or off-target activities.[6]

  • Assay Interference: The compound itself may interfere with the assay technology (e.g., autofluorescence, light scattering, or inhibition of a reporter enzyme).

Q2: How do I prepare my stock solutions of this compound to minimize solubility issues?

A2: Proper stock solution preparation is fundamental to obtaining reliable data. For most pyrazole-based compounds, a high-concentration stock solution in an anhydrous organic solvent like dimethyl sulfoxide (DMSO) is recommended.[5]

  • Always use high-purity, anhydrous DMSO to prevent compound precipitation.

  • Prepare a concentrated stock (e.g., 10-50 mM) to minimize the final concentration of DMSO in your assay, which should typically be kept below 0.5% to avoid solvent-induced artifacts.[5][6]

  • Visually inspect your stock and working solutions for any signs of precipitation before each use.[6]

  • It is best practice to aliquot your stock solution into single-use vials to avoid repeated freeze-thaw cycles that can lead to compound degradation.[5]

Q3: My results are inconsistent between experiments. What are the likely sources of this variability?

A3: Inconsistent results are a common hurdle in preclinical research and can stem from several factors:[6]

  • Compound-Related Issues: This includes problems with storage, solubility, and stability as mentioned above.[6]

  • Experimental System-Related Issues: For cell-based assays, variability in cell passage number, cell density at the time of treatment, and overall cell health can significantly impact results.[6]

  • Assay-Related Issues: Inconsistencies in reagent preparation, incubation times, and instrument settings can all contribute to variability.[6] A systematic approach to troubleshooting is essential to pinpoint the source of the inconsistency.

Troubleshooting Guide

This section provides a systematic approach to diagnosing and resolving common issues encountered during biological assays with this compound.

Issue 1: Low or No Biological Activity

If you are not observing the expected biological effect, consider the following troubleshooting steps:

Step 1: Verify Compound Integrity and Concentration

  • Source and Purity: Ensure the compound is from a reputable source and you have data on its purity.[5]

  • Storage: Confirm that the compound has been stored correctly, protected from light and moisture, to prevent degradation.[5]

  • Concentration Verification: If possible, analytically verify the concentration of your stock solution.

Step 2: Address Potential Solubility Problems

  • Visual Inspection: Carefully check for any precipitation in your stock and final assay solutions.[5]

  • Solubility Test: Perform a simple solubility test by preparing the highest concentration of the compound in your assay buffer and visually inspecting for precipitates after a relevant incubation period.[5]

  • Modify Buffer Conditions: If solubility is an issue, you may need to adjust the buffer composition, for example, by including a low percentage of a co-solvent, but be mindful of the potential effects on your biological system.

Step 3: Confirm Target Engagement

  • Direct Binding Assays: If the target is known, consider direct binding assays like Surface Plasmon Resonance (SPR) or a Cellular Thermal Shift Assay (CETSA) to confirm interaction.[5]

  • Downstream Signaling: For enzyme inhibitors, assess the phosphorylation status of a known downstream substrate via Western blotting.[5]

Issue 2: High Background or Signal Variability

High background noise or significant variability in your assay signal can obscure real biological effects.

Step 1: Evaluate Assay Components and Conditions

  • Buffer Composition: Ensure your assay buffer components are not interfering with your detection method. For instance, some buffers can quench fluorescence.

  • Reagent Quality: Use fresh, high-quality reagents. Buffers that support microbial growth should be freshly prepared and filtered.

  • Plate Selection: The type of microplate used can significantly impact your results. For fluorescent assays, use black plates to minimize background; for luminescent assays, white plates are optimal.[7]

Step 2: Assess for Compound Interference

  • Control Experiments: Run control experiments with the compound in the absence of the biological target to see if it directly affects the assay readout.

  • Counter-Screening: If using a reporter-gene assay, a counter-screen against the reporter enzyme itself can identify direct inhibition.

Step 3: Optimize Assay Protocol

  • Incubation Times: Perform time-course experiments to determine the optimal incubation time for the compound to elicit its effect.[6]

  • Reagent Concentrations: Titrate critical reagents, such as enzymes or antibodies, to find the optimal concentrations that provide a robust signal-to-noise ratio.

Experimental Protocols

Protocol 1: General Assay Optimization Workflow

This workflow provides a structured approach to optimizing your biological assay for use with this compound.

Assay_Optimization_Workflow cluster_preliminary Preliminary Steps cluster_optimization Assay Optimization cluster_validation Validation A Compound Solubility and Stability Testing B Determine Non-Toxic Concentration Range (Cell-Based Assays) A->B If cell-based C Titrate Assay Reagents (Enzyme, Substrate, etc.) B->C D Determine Optimal Incubation Time C->D E Establish Dose-Response Curve D->E F Assess Assay Robustness (Z'-factor) E->F G Confirm On-Target Activity F->G

Caption: A general workflow for optimizing biological assay conditions.

Methodology:

  • Compound Solubility and Stability Testing:

    • Prepare serial dilutions of this compound in the final assay buffer.

    • Incubate at the assay temperature for the planned duration of the experiment.

    • Visually inspect for precipitation.

  • Determine Non-Toxic Concentration Range (for cell-based assays):

    • Perform a cell viability assay (e.g., MTT or trypan blue exclusion) with a broad range of compound concentrations.[6]

    • Identify the concentration range that does not cause significant cytotoxicity.[6]

  • Titrate Assay Reagents:

    • Systematically vary the concentrations of key reagents (e.g., enzyme, substrate, antibodies) to find the optimal conditions that yield a robust signal-to-background ratio.

  • Determine Optimal Incubation Time:

    • Conduct a time-course experiment to identify the incubation period that provides the most significant and stable biological response.[6]

  • Establish Dose-Response Curve:

    • Perform a dose-response experiment with a range of compound concentrations to determine the IC50 or EC50.[6]

  • Assess Assay Robustness:

    • Calculate the Z'-factor to ensure the assay is suitable for screening and provides a large enough window between positive and negative controls.

  • Confirm On-Target Activity:

    • Employ secondary assays, such as using a structurally different inhibitor for the same target or rescue experiments, to confirm that the observed phenotype is due to on-target effects.[6]

Data Presentation

Table 1: Example of a Dose-Response Experiment Setup

WellCompound Conc. (µM)% Inhibition (Example)
1-310095.2 ± 3.1
4-63088.7 ± 4.5
7-91075.1 ± 2.8
10-12352.3 ± 5.0
13-15128.9 ± 3.7
16-180.310.5 ± 2.1
19-210.12.1 ± 1.5
22-240 (Vehicle Control)0.0 ± 1.2

References

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Experimental Variability with Small Molecule Inhibitors.
  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Inactivity of Small Molecule Inhibitors.
  • da Silva, F. S., et al. (2022). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 15(10), 1234. Retrieved from [Link]

  • BMG LABTECH. (n.d.). A troubleshooting guide to microplate-based assays. Retrieved from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2022). Molecules, 27(19), 6483. Retrieved from [Link]

  • Molecular B•Log. (n.d.). Assay Troubleshooting. Retrieved from [Link]

  • Ahmed, K. A., et al. (2021). Optimization of pyrazole-based compounds with 1,2,4-triazole-3-thiol moiety as selective COX-2 inhibitors cardioprotective drug candidates: Design, synthesis, cyclooxygenase inhibition, anti-inflammatory, ulcerogenicity, cardiovascular evaluation, and molecular modeling studies. Bioorganic Chemistry, 114, 105122. Retrieved from [Link]

  • Optimization of pyrazole/1,2,4-triazole as dual EGFR/COX-2 inhibitors: Design, synthesis, anticancer potential, apoptosis induction and cell cycle analysis. (2023). Bioorganic Chemistry, 134, 106461. Retrieved from [Link]

  • Design strategy and lead optimization of newer pyrazole analogues, showing the different bioactive pharmacophores essential for the anticancer activity. (2023). ResearchGate. Retrieved from [Link]

  • PubChem. (n.d.). (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Retrieved from [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules, 27(9), 2993. Retrieved from [Link]

  • Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. (2024). ResearchGate. Retrieved from [Link]

  • Current status of pyrazole and its biological activities. (2011). Journal of Pharmacy and Bioallied Sciences, 3(3), 327–338. Retrieved from [Link]

  • PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. (2025). ResearchGate. Retrieved from [Link]

  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2024). Molecules, 29(1), 23. Retrieved from [Link]

  • Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules, 29(10), 2298. Retrieved from [Link]

  • On the Question of the Application Potential and the Molecular Mechanism of the Formation of 1,3-Diaryl-5-Nitropyrazoles from Trichloromethylated Diarylnitropyrazolines. (2023). Molecules, 28(22), 7578. Retrieved from [Link]

Sources

Technical Support Center: 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)-5-propylpyrazole. It covers essential handling and storage procedures, addresses frequently asked questions, and offers detailed troubleshooting for common experimental challenges. Our goal is to ensure the integrity of your experiments and the safety of your laboratory personnel by combining established safety protocols with insights derived from the chemistry of pyrazole derivatives.

Section 1: Chemical Profile and Properties

The following table summarizes the key properties of this compound. These values are critical for experimental design, from calculating molar equivalents to selecting appropriate analytical techniques.

PropertyValueSource / Note
Molecular Formula C₇H₁₃N₃Calculated
Molecular Weight 139.20 g/mol Calculated
Appearance White to light yellow crystalline powder or solidInferred from similar aminopyrazoles.[1]
Boiling Point Not availableExpected to be high, similar to related structures.[1]
Solubility Soluble in polar organic solvents (e.g., Methanol, Dichloromethane)Based on analogous compounds like 3-Amino-5-methylpyrazole.[2]
InChI Key (Not available for this specific structure)-
CAS Number (Not available for this specific structure)-

Section 2: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the handling, storage, and stability of this compound.

Q1: What are the optimal storage conditions for this compound?

A1: To ensure long-term stability, the compound should be stored in a tightly sealed container in a cool, dark, and dry place.[3] For maximum shelf-life, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent potential oxidation or reaction with atmospheric moisture. Keep the container away from incompatible materials.[4]

Q2: What materials and chemical classes are incompatible with this compound?

A2: Due to the presence of the basic aminomethyl group, this compound is incompatible with strong acids, acid anhydrides, and acid halides, with which it can undergo exothermic neutralization reactions.[1][4] It should also be kept away from strong oxidizing agents.[5][6]

Q3: What are the primary safety hazards associated with this compound?

A3: Based on data from structurally similar aminopyrazole derivatives, this compound should be handled as a potential skin and eye irritant.[1][7][8] Inhalation of dust may cause respiratory irritation.[5] Always consult the specific Safety Data Sheet (SDS) provided by your supplier and handle the compound in a well-ventilated area or a chemical fume hood.[9]

Q4: What Personal Protective Equipment (PPE) is necessary when handling this compound?

A4: Standard laboratory PPE is required. This includes safety glasses or goggles, a lab coat, and chemical-resistant gloves.[6][9] If there is a risk of generating dust, respiratory protection should be used.[6] An emergency eyewash station and safety shower should be readily accessible.[9]

Q5: How should I properly dispose of waste containing this chemical?

A5: All disposal must be conducted in accordance with local, regional, and national regulations. Unused product should be disposed of by qualified personnel. Avoid releasing the chemical into the environment.

Q6: I am observing tautomerism in my analytical data (NMR). Is this expected?

A6: Yes, tautomerism is a well-documented and key feature of the pyrazole ring system, especially for 3(5)-substituted pyrazoles.[10] The proton on the ring nitrogen can migrate between the two nitrogen atoms, leading to a mixture of tautomers in solution. This can result in broadened peaks or multiple sets of signals in NMR spectra, which is an inherent chemical property of the compound, not necessarily an impurity.[10]

Section 3: Troubleshooting Guide for Experimental Workflows

Researchers may encounter challenges during synthesis or purification. This guide provides a systematic approach to troubleshooting common issues.

Problem EncounteredPotential Cause(s)Recommended Solution(s)
Low or No Reaction Yield 1. Compound Degradation: The starting material may have degraded due to improper storage (exposure to air, light, or moisture).2. Inactive Reagents: Other reagents in the reaction may be old or inactive.3. Unwanted Side Reactions: The aminomethyl group is a nucleophile and can compete in reactions intended for another site.1. Verify Purity: Check the purity of the this compound via TLC or NMR before starting.2. Use Fresh Reagents: Ensure all other reactants and solvents are pure and dry.3. Use a Protecting Group: Consider protecting the aminomethyl group (e.g., as a Boc-carbamate) if it is interfering with the desired transformation.[11]
Streaking on Silica Gel TLC or Column Chromatography 1. Basic Nature of Compound: The aminomethyl group is basic and can interact strongly with the acidic silica gel, causing poor separation and tailing of the spot.2. High Polarity: The compound may be too polar for the chosen eluent system.1. Neutralize the Silica: Add a small amount of a volatile base like triethylamine (~0.5-1%) to your eluent to suppress the interaction between the amine and the silica gel.[11]2. Switch Stationary Phase: Consider using a different stationary phase, such as neutral or basic alumina.3. Use a Reversed-Phase System: If the compound is sufficiently polar, reversed-phase chromatography (C18) may provide better separation.
Difficulty Achieving High Purity 1. Formation of Regioisomers: During the synthesis of the pyrazole ring, regioisomers can form, which often have very similar physical properties and are difficult to separate.[11]2. Persistent Impurities: Byproducts or unreacted starting materials may co-elute with the product.1. Recrystallization as an Alternative: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[11] The formation of an acid addition salt with an inorganic or organic acid can facilitate crystallization and purification.[12][13]2. Optimize Chromatography: Screen a wider range of solvent systems for column chromatography. A shallow gradient may be necessary to resolve closely eluting spots.
Inconsistent Characterization Data (e.g., NMR, Mass Spec) 1. Presence of Tautomers: As mentioned in the FAQ, pyrazole tautomerism can lead to complex NMR spectra.[10]2. Solvent Adducts: Solvents used in purification (e.g., ethyl acetate, methanol) may be retained in the final product.3. Salt Formation: The compound may have inadvertently formed a salt with an acidic species (e.g., trifluoroacetic acid from HPLC purification), altering its mass and NMR spectrum.1. High-Temperature NMR: Acquiring an NMR spectrum at an elevated temperature can sometimes coalesce broadened peaks caused by tautomerism.2. Dry Thoroughly: Dry the sample under high vacuum for an extended period to remove residual solvents.3. Neutralize the Sample: If salt formation is suspected, a gentle basic wash (e.g., with saturated NaHCO₃ solution) during workup, followed by re-isolation, can provide the free base for characterization.

Section 4: Experimental Protocols

The aminomethyl group is a key functional handle for further elaboration. The following protocol provides a reliable method for its acylation, a common step in drug development workflows.

Protocol: N-Acylation with an Acid Chloride

This procedure describes the reaction of this compound with benzoyl chloride as a model electrophile.

Objective: To synthesize N-((5-propyl-1H-pyrazol-3-yl)methyl)benzamide.

Materials:

  • This compound (1.0 eq)

  • Benzoyl Chloride (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Eluent: Hexanes/Ethyl Acetate mixture

Procedure:

  • Reaction Setup:

    • In a flame-dried, round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq) in anhydrous DCM (approx. 0.1 M concentration).

    • Place the flask under an inert atmosphere (nitrogen or argon).

    • Cool the solution to 0 °C in an ice-water bath.

    • Expertise Note: The reaction is cooled to 0 °C to moderate the exothermic reaction between the amine and the highly reactive acid chloride, minimizing potential side reactions.

  • Reagent Addition:

    • Add the non-nucleophilic base, TEA or DIPEA (1.5 eq), to the stirred solution. This base will act as a scavenger for the HCl generated during the reaction.

    • Slowly add benzoyl chloride (1.1 eq) dropwise to the reaction mixture over 5-10 minutes.

    • Expertise Note: A slight excess of the acid chloride ensures full consumption of the starting amine. Slow addition prevents a rapid temperature increase.

  • Reaction and Monitoring:

    • Allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Monitor the reaction progress using Thin-Layer Chromatography (TLC). The product should be less polar than the starting amine.

    • Trustworthiness Note: A self-validating system involves checking for the complete disappearance of the starting material spot on the TLC plate before proceeding to workup.

  • Aqueous Workup:

    • Once the reaction is complete, quench it by adding saturated aqueous NaHCO₃ solution. This neutralizes any remaining acid chloride and the HCl salt of the base.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2x).

    • Combine the organic layers and wash with brine. The brine wash helps to remove residual water from the organic phase.

    • Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Troubleshooting Note: If streaking is observed on the analytical TLC, add 0.5% TEA to the chromatography eluent.[11]

    • Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10% and gradually increasing to 50% ethyl acetate).

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate under reduced pressure to yield the final product.

Section 5: Visualization of Key Concepts

Troubleshooting Workflow for Purification

The following diagram outlines a logical decision-making process for troubleshooting common issues encountered during the purification of this compound and its derivatives.

G cluster_0 Purification Troubleshooting Workflow start Crude Product Obtained check_tlc Run Analytical TLC (e.g., 30% EtOAc/Hex) start->check_tlc streaking Is there streaking or tailing? check_tlc->streaking add_base Add 0.5-1% Triethylamine to Eluent and Re-run TLC streaking->add_base Yes good_sep Is there good separation between spots? streaking->good_sep No streaking_resolved Streaking Resolved? add_base->streaking_resolved run_column Proceed with Flash Column Chromatography streaking_resolved->run_column Yes alt_method Consider Alternative Purification streaking_resolved->alt_method No good_sep->run_column Yes optimize_eluent Optimize Eluent System (Test different solvent ratios or additives like MeOH) good_sep->optimize_eluent No recrystallize Recrystallization or Acid Salt Crystallization alt_method->recrystallize prep_hplc Preparative HPLC (Reversed-Phase) alt_method->prep_hplc alt_adsorbent Alternative Adsorbent (Alumina, C18 Silica) alt_method->alt_adsorbent optimize_eluent->check_tlc

Caption: Decision workflow for purifying aminopyrazole derivatives.

References

  • Process for the purification of pyrazoles.
  • Method for purifying pyrazoles.
  • Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. ResearchGate. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link]

  • SAFETY DATA SHEET for 1-Phenyl-3-methyl-5-pyrazolone. (Provider not specified in search result). [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. PMC - NIH. [Link]

  • Reaction of 5-amino-pyrazole derivatives with various imines. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • 1-methyl-5-propyl-1H-pyrazole-3-carboxylic acid. PubChem. [Link]

  • 3-Amino-5-phenylpyrazole. PubChem. [Link]

Sources

Technical Support Center: Synthesis of Aminomethylpyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of aminomethylpyrazoles. This document is designed for researchers, medicinal chemists, and process development scientists who work with these valuable heterocyclic scaffolds. Aminomethylpyrazoles are prevalent motifs in pharmaceuticals and agrochemicals, but their synthesis is often plagued by challenges in regioselectivity, yield, and purification. This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you navigate these common pitfalls.

Part 1: Frequently Asked Questions - Core Synthesis Challenges

This section addresses the most frequent and critical issues encountered during the synthesis of aminomethylpyrazoles, particularly focusing on the common Mannich reaction and related N-alkylation strategies.

Q1: My reaction is giving a mixture of N1 and N2-alkylated regioisomers. How can I control the selectivity?

This is the most common pitfall. The regioselectivity of N-alkylation on an unsymmetrical pyrazole is a delicate balance of steric and electronic factors.[1][2]

Underlying Causality: The pyrazole anion is an ambident nucleophile with two reactive nitrogen atoms. The N1 position (adjacent to a substituent) is often more sterically hindered, while the N2 position is more electron-rich and sterically accessible. The outcome of the alkylation depends on the interplay between the pyrazole substituents, the electrophile, the base, and the solvent.

Troubleshooting & Solutions:

  • Steric Control (Favoring the less hindered N2):

    • Use a Bulky Electrophile: Larger alkylating agents will preferentially react at the less sterically encumbered N2 position.

    • Use a Bulky Pyrazole Substituent: A large group at the C3 or C5 position will direct the incoming electrophile to the more distant nitrogen.

  • Electronic Control & Cation Chelation (Favoring N1):

    • Choice of Base/Solvent: Using a base with a small, hard cation like Li⁺ (e.g., n-BuLi) in a non-polar solvent like THF can promote chelation between the N2 nitrogen and the C3/C5 substituent (if it has a coordinating group), leaving the N1 position more open for attack. Conversely, larger, "softer" cations like K⁺ or Cs⁺ (e.g., K₂CO₃, Cs₂CO₃) with polar, aprotic solvents (DMF, acetonitrile) often favor N2 alkylation by creating a more "free" pyrazolate anion.

  • Protecting Group Strategy: For complete control, consider a protecting group approach. A bulky, removable protecting group (like a trityl or tetrahydropyranyl group) can be installed, followed by deprotonation and alkylation, which will be directed to the remaining nitrogen.[3][4] Subsequent deprotection yields the desired single isomer.

G start Goal: Control N-Alkylation (N1 vs. N2 Isomer) q_sterics Is steric hindrance the dominant factor? start->q_sterics sub_bulky Use bulky pyrazole substituents (C3/C5) q_sterics->sub_bulky Yes elec_bulky Use a bulky aminomethyl precursor (e.g., bulky secondary amine) q_sterics->elec_bulky Yes q_electronics Can electronics or chelation be leveraged? q_sterics->q_electronics No n2_product Favors N2-Alkylation (Less hindered product) sub_bulky->n2_product elec_bulky->n2_product base_choice Use small cation base (e.g., n-BuLi) in non-polar solvent (e.g., THF) q_electronics->base_choice Yes protecting_group Use a directing or protecting group strategy q_electronics->protecting_group Yes n1_product Favors N1-Alkylation (Often the thermodynamic product) base_choice->n1_product protecting_group->n1_product

Caption: Decision workflow for directing N-alkylation of pyrazoles.

Q2: My Mannich reaction has failed. The main product is a hydrazone of my aldehyde and the starting pyrazole is unreacted. What went wrong?

This common failure mode occurs when the initial condensation between the amine and aldehyde is slow or reversible, and a competing, more favorable reaction takes over. In your case, if you are using a substituted hydrazine as the amine source, it can react directly with the aldehyde.

Underlying Causality: The Mannich reaction requires the formation of a reactive electrophile, an Eschenmoser salt-like iminium ion, from the condensation of an amine and an aldehyde (typically formaldehyde).[5][6] The pyrazole then acts as the nucleophile. If the iminium ion does not form efficiently, or if another nucleophile is more reactive than the pyrazole, side reactions will dominate.

Troubleshooting & Solutions:

  • Pre-form the Iminium Ion: Instead of a classic three-component reaction, consider a two-step approach. Pre-form the iminium salt (e.g., Eschenmoser's salt, [CH₂=N(CH₃)₂]I) or use a pre-formed aminomethylating agent. This ensures the electrophile is present in high concentration before the pyrazole is introduced.

  • Change the Order of Addition: Add the pyrazole and amine to the reaction vessel first, then slowly add the aldehyde at a low temperature. This minimizes the concentration of free aldehyde available to react with other nucleophiles.

  • Use an Amine Exchange Reaction: An alternative is to perform an amine exchange with a pre-synthesized Mannich base. For example, a Mannich base derived from a readily available ketone can be reacted with your pyrazole, which displaces the original amine.[7]

Q3: I'm getting a low yield and my crude NMR shows multiple new products. What are the likely side reactions?

Beyond regioselectivity issues, several other side reactions can reduce the yield of your desired aminomethylpyrazole.

Common Side Reactions:

  • Bis-alkylation: If using a primary amine in the Mannich reaction, the resulting secondary amine on the pyrazole can react a second time, leading to bis-Mannich products.[5]

  • Over-alkylation on Pyrazole: The newly formed aminomethylpyrazole can, in some cases, be more nucleophilic than the starting pyrazole, leading to a second alkylation on the product itself, especially if a large excess of the electrophile is used.

  • Michael Addition: If your pyrazole contains an α,β-unsaturated substituent, the amine used in the Mannich reaction can act as a nucleophile in a competing Michael addition reaction.[8]

Troubleshooting & Solutions:

Side Product ObservedProbable CauseRecommended Action
Bis-Mannich Base Use of primary amine; excess aldehyde/amine.Use a secondary amine to cap reactivity. Use stoichiometric amounts of reagents (1.0-1.1 equivalents).
Di-pyrazolo Methane Excess pyrazole reacting with iminium ion.Use the pyrazole as the limiting reagent.
Polymerization Unstable iminium ion, especially with formaldehyde.Run the reaction at lower temperatures (e.g., 0 °C to RT). Ensure acidic conditions to stabilize the iminium ion if necessary.

Part 2: Troubleshooting Guide - Purification & Characterization

Q4: My aminomethylpyrazole is proving very difficult to purify by column chromatography. It's streaking badly on the silica gel. How can I improve the separation?

Amines are notorious for poor behavior on standard silica gel due to strong interactions with acidic silanol groups.

Underlying Causality: The basic nitrogen of your aminomethyl group interacts strongly with the acidic Si-OH groups on the surface of the silica gel. This leads to irreversible binding, peak tailing, and poor resolution.

Troubleshooting & Solutions:

  • Neutralize the Silica: Pre-treat your silica gel by slurrying it in the mobile phase containing a small amount of a volatile base. A common choice is 0.5-2% triethylamine (NEt₃) or ammonia (as a 7N solution in methanol). This deprotonates the silanol groups, "capping" the acidic sites.

  • Switch to a Different Stationary Phase:

    • Alumina (Basic or Neutral): Alumina is a good alternative for purifying basic compounds. Use neutral or basic grade alumina.

    • Reverse-Phase C18 Silica: If your compound has sufficient hydrophobic character, reverse-phase chromatography using water/acetonitrile or water/methanol gradients is an excellent option.

  • Temporary Protection: If all else fails, consider temporarily protecting the amine as a carbamate (e.g., Boc or Cbz). These groups are much less polar and behave well on silica. The protecting group can be removed in a subsequent step.[4]

Q5: I have a clean product, but I cannot definitively assign the N1 vs. N2 structure from the ¹H NMR. How can I confirm the regiochemistry?

Standard 1D ¹H NMR is often insufficient to distinguish between N1 and N2 isomers, as the chemical shift differences can be subtle.

Underlying Causality: The electronic environment of protons on the pyrazole ring or the new aminomethyl group can be very similar in both isomers, leading to overlapping signals or ambiguous chemical shifts.

Authoritative Characterization Methods:

  • 2D NMR Spectroscopy (NOESY/ROESY): This is the most powerful solution-state method. A Nuclear Overhauser Effect (NOE) is a through-space interaction between protons that are close to each other (< 5 Å). By identifying an NOE correlation between a proton on the aminomethyl group and a proton of a known substituent at the C5 (or C3) position, you can definitively confirm which nitrogen the group is attached to.[2] For example, an NOE between the -CH₂-N protons and the C5-methyl protons confirms N1-alkylation.

  • X-Ray Crystallography: If you can grow a suitable crystal, single-crystal X-ray diffraction provides unambiguous structural proof.[9]

  • ¹³C NMR Spectroscopy: The chemical shifts of the pyrazole ring carbons can sometimes provide clues. The carbon atom flanked by two nitrogen atoms (C5 in an N1-substituted pyrazole) often has a distinct chemical shift compared to when it is adjacent to only one nitrogen.[10] However, this often requires comparison to known standards or computational predictions.

G start Problem: Ambiguous Regioisomer Assignment nmr_1d 1D ¹H & ¹³C NMR are inconclusive start->nmr_1d q_crystal Can the compound be crystallized? nmr_1d->q_crystal xray Perform Single Crystal X-Ray Diffraction q_crystal->xray Yes nmr_2d Perform 2D NOESY or ROESY NMR q_crystal->nmr_2d No unambiguous Unambiguous Structure Confirmed xray->unambiguous noe_check Look for key NOE correlation: (e.g., -CH₂-N protons to C5-substituent protons) nmr_2d->noe_check noe_found Correlation Found: Structure Assigned noe_check->noe_found Yes noe_not_found No Key Correlation: Structure Assigned by elimination noe_check->noe_not_found No

Sources

Technical Support Center: Synthesis of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-(Aminomethyl)-5-propylpyrazole. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols. Our goal is to equip you with the necessary information to navigate the complexities of this synthesis, ensuring both success and safety in your laboratory.

Introduction to Synthetic Strategy

The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve high yield and purity. The most efficient and reliable strategies involve the construction of the pyrazole ring from acyclic precursors, followed by the modification of a functional group to introduce the desired aminomethyl moiety. This guide will focus on two primary alternative routes, outlining the key considerations and potential pitfalls of each.

Frequently Asked Questions (FAQs)

Here we address some of the common questions that arise during the synthesis of this compound and related compounds.

Q1: What are the most viable synthetic routes to this compound?

A1: There are two primary recommended routes. Route 1 involves the synthesis of a β-ketonitrile precursor, followed by cyclization with hydrazine to form 5-propyl-1H-pyrazole-3-carbonitrile, and subsequent reduction of the nitrile. Route 2 starts with the synthesis of 5-propylpyrazole from a 1,3-diketone, followed by functionalization at the 3-position and conversion to the aminomethyl group. Route 1 is generally preferred due to better control over regioselectivity and potentially higher overall yields.

Q2: How can I control the regioselectivity during the pyrazole ring formation?

A2: Regioselectivity is a critical challenge, particularly when using unsymmetrical 1,3-dicarbonyl compounds or β-ketonitriles with hydrazine. The reaction can yield two different regioisomers. The outcome is influenced by factors such as the steric and electronic properties of the substituents, the pH of the reaction medium, and the choice of solvent. For instance, the use of fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) has been shown to improve regioselectivity in some cases.

Q3: What are the best reducing agents for converting the pyrazole-3-carbonitrile to the aminomethyl group?

A3: Several reducing agents can be effective. Catalytic hydrogenation using Raney Nickel under a hydrogen atmosphere is a common and effective method.[1][2][3] Lithium aluminum hydride (LiAlH₄) is another powerful option, though it requires strictly anhydrous conditions and careful handling.[4] The choice of reagent may depend on the presence of other functional groups in the molecule that you wish to preserve.

Q4: I am observing the formation of byproducts during the nitrile reduction. What are they and how can I avoid them?

A4: A common side reaction during nitrile reduction is the formation of secondary and tertiary amines through the reaction of the primary amine product with the intermediate imine. To minimize this, it is often recommended to perform the reduction in the presence of ammonia, which helps to suppress the formation of these byproducts. Using an excess of the reducing agent and carefully controlling the reaction temperature can also be beneficial.

Q5: What are the best practices for purifying the final this compound product?

A5: this compound is a primary amine and can be purified by column chromatography on silica gel, though care must be taken to avoid tailing. A mixture of dichloromethane and methanol, with a small amount of triethylamine or ammonium hydroxide, can be an effective eluent system. Alternatively, the product can be converted to its hydrochloride salt by treatment with HCl in an appropriate solvent like ether or isopropanol. The salt often has better crystalline properties, facilitating purification by recrystallization.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low yield in β-ketonitrile synthesis - Incomplete reaction. - Side reactions such as self-condensation of the starting materials.- Ensure the use of a strong, non-nucleophilic base like sodium hydride or LDA. - Maintain a low reaction temperature to minimize side reactions. - Use high-purity, anhydrous solvents and reagents.
Formation of two regioisomers during pyrazole synthesis - Lack of regiocontrol in the cyclization of the unsymmetrical β-ketonitrile with hydrazine.- Adjust the reaction pH. Acidic conditions often favor one isomer over the other. - Experiment with different solvents. Consider using fluorinated alcohols. - If inseparable, consider a route that offers better regiocontrol, even if it is longer.
Incomplete reduction of the nitrile group - Deactivated catalyst. - Insufficient amount of reducing agent. - Low hydrogen pressure (for catalytic hydrogenation).- Use freshly prepared or high-activity Raney Nickel. - Increase the equivalents of LiAlH₄ or the pressure of hydrogen. - Ensure the reaction is running for a sufficient amount of time, monitoring by TLC or LC-MS.
Product is an intractable oil or difficult to crystallize - Presence of impurities. - The free base may be a low-melting solid or an oil at room temperature.- Attempt purification via column chromatography. - Convert the amine to its hydrochloride or other salt, which is more likely to be a crystalline solid. This can then be purified by recrystallization.
Decomposition of product during workup or purification - Amines can be sensitive to air and acidic conditions.- Work under an inert atmosphere (nitrogen or argon) if possible. - Use a basic workup to keep the amine in its free base form. - During chromatography, add a small amount of a tertiary amine (e.g., triethylamine) to the eluent to prevent streaking and decomposition on the silica gel.

Alternative Synthetic Routes: A Detailed Comparison

Below is a summary of the two main synthetic routes to this compound.

Parameter Route 1: From β-Ketonitrile Route 2: From 1,3-Diketone
Starting Materials Propionitrile, Ethyl butyrateButanoyl chloride, Acetone
Key Intermediate 3-OxoheptanenitrileHeptane-2,4-dione
Number of Steps 34+
Regioselectivity Control Generally good, can be influenced by reaction conditions.Can be problematic, often leading to a mixture of regioisomers.
Potential Challenges Synthesis of the β-ketonitrile can be tricky.Functionalization of the pre-formed pyrazole ring can be low-yielding and non-selective.
Overall Yield Potentially higherPotentially lower

Experimental Protocols

Route 1: Synthesis via β-Ketonitrile Intermediate

This route is often preferred for its efficiency and control over the placement of the substituents.

This reaction involves the Claisen condensation of an ester with a nitrile.

  • Reaction:

  • Procedure:

    • To a stirred suspension of sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0 °C, add a solution of propionitrile (1.1 equivalents) in anhydrous THF dropwise.

    • Allow the mixture to warm to room temperature and stir for 1 hour.

    • Cool the reaction mixture back to 0 °C and add a solution of ethyl butyrate (1.0 equivalent) in anhydrous THF dropwise.

    • Stir the reaction at room temperature overnight.

    • Quench the reaction by carefully adding it to a cold (0 °C) aqueous solution of 1 M HCl.

    • Extract the aqueous layer with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography to yield 3-oxoheptanenitrile.

This step involves the cyclization of the β-ketonitrile with hydrazine.

  • Reaction:

  • Procedure:

    • To a solution of 3-oxoheptanenitrile (1.0 equivalent) in ethanol, add hydrazine hydrate (1.1 equivalents).

    • Add a catalytic amount of acetic acid.

    • Heat the reaction mixture to reflux and monitor the reaction by TLC.

    • Once the reaction is complete, cool the mixture to room temperature.

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to give the crude product.

    • Purify by recrystallization or column chromatography to obtain 5-propyl-1H-pyrazole-3-carbonitrile.

This final step converts the nitrile to the target primary amine.

  • Reaction:

  • Procedure using Raney Nickel:

    • In a hydrogenation vessel, dissolve 5-propyl-1H-pyrazole-3-carbonitrile (1.0 equivalent) in methanol saturated with ammonia.

    • Carefully add a slurry of Raney Nickel (catalytic amount) in methanol.

    • Pressurize the vessel with hydrogen gas (e.g., 50 psi) and stir the reaction mixture at room temperature.

    • Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, carefully filter the catalyst through a pad of Celite. Caution: Raney Nickel is pyrophoric and must be handled with care. [3]

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify by column chromatography or by forming the hydrochloride salt and recrystallizing.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

Route_1 start1 Propionitrile + Ethyl butyrate step1 Step 1: Claisen Condensation (Base, THF) start1->step1 intermediate1 3-Oxoheptanenitrile step1->intermediate1 step2 Step 2: Pyrazole Formation (Ethanol, Acetic acid) intermediate1->step2 reagent1 Hydrazine hydrate reagent1->step2 intermediate2 5-Propyl-1H-pyrazole-3-carbonitrile step2->intermediate2 step3 Step 3: Nitrile Reduction intermediate2->step3 reagent2 Reducing Agent (e.g., Raney Ni, H₂) reagent2->step3 product This compound step3->product

Caption: Synthetic workflow for Route 1.

Route_2 start2 Heptane-2,4-dione + Hydrazine hydrate step4 Step 1: Pyrazole Formation start2->step4 intermediate3 5-Propylpyrazole step4->intermediate3 step5 Step 2: Formylation (e.g., Vilsmeier-Haack) intermediate3->step5 intermediate4 5-Propyl-1H-pyrazole-3-carbaldehyde step5->intermediate4 step6 Step 3: Conversion to Nitrile (e.g., via oxime) intermediate4->step6 intermediate5 5-Propyl-1H-pyrazole-3-carbonitrile step6->intermediate5 step7 Step 4: Nitrile Reduction intermediate5->step7 product2 This compound step7->product2

Caption: Synthetic workflow for Route 2.

References

  • G. S. D. Kumar, et al. (2002). Raney Nickel in Catalytic Transfer Hydrogenation. The Hive. Available at: [Link]

  • B. Staskun & T. van Es (2008). The Reduction of Nitriles to Aldehydes: Applications of Raney Nickel/Sodium Hypophosphite Monohydrate, of Raney Nickel/Formic Acid, and of Raney (Nickel/Aluminium) Alloy/Formic Acid. South African Journal of Chemistry, 61, 144-156.
  • S. Ueda & Y. Makisumi (1984). Practical Synthesis of 3-Amino-5-tert-butylisoxazole from 4,4-Dimethyl-3-oxopentanenitrile. Chemical and Pharmaceutical Bulletin, 32(9), 3533-3538.
  • R. H. F. Manske (1941). Raney Nickel. Organic Syntheses, Coll. Vol. 3, p.181; Vol. 21, p.15.
  • Practical Chemistry (2023). Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. YouTube. Available at: [Link]

  • A. A. Aly, et al. (2012). An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Molecules, 17(10), 12122-12138.
  • SciSpace. (2001). Top 59 papers published in the topic of Raney nickel. Available at: [Link]

  • A. A. Aly, et al. (2023). An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. Preprints.org.
  • Organic Synthesis. Nitrile to Amine (LiAlH4 or LAH reduction). Available at: [Link]

  • M. A. El-Apasery, et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 178-193.

Sources

Technical Support Center: Synthesis of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to catalyst selection for the synthesis of 3-(Aminomethyl)-5-propylpyrazole, including troubleshooting and FAQs for researchers.

Welcome to the technical support guide for the synthesis of this compound. This document is designed for researchers, medicinal chemists, and process development professionals. It provides not only procedural steps but also the underlying scientific principles and field-proven insights to ensure successful and reproducible synthesis. We will navigate the critical step of reducing the nitrile precursor, 3-cyano-5-propylpyrazole, with a focus on catalyst selection, optimization, and troubleshooting common experimental hurdles.

Part 1: Synthesis Overview & Core Challenge

The synthesis of this compound is typically achieved in two key stages:

  • Formation of the Pyrazole Core: Synthesis of the intermediate, 3-cyano-5-propylpyrazole. This is commonly accomplished via the condensation of a suitable β-ketonitrile with hydrazine.[1] This reaction is generally robust, but control of reaction conditions is crucial for purity and yield.

  • Reduction of the Nitrile Group: The critical conversion of the cyano group (-CN) to an aminomethyl group (-CH₂NH₂). This step is the primary focus of this guide, as catalyst selection and reaction conditions directly impact yield, purity, and the formation of undesirable byproducts.

The primary challenge in the nitrile reduction step is achieving high selectivity for the primary amine. A common side reaction is the formation of secondary and tertiary amines, which occurs when the intermediate imine reacts with the newly formed primary amine product.[2][3] Catalyst choice is paramount to minimizing these impurities.

Overall Synthesis Workflow

Synthesis_Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Catalytic Reduction cluster_2 Analysis & Purification Start Propyl β-Ketonitrile + Hydrazine Hydrate Reaction1 Condensation/ Cyclization Start->Reaction1 Precursor 3-Cyano-5-propylpyrazole Reaction1->Precursor Hydrogenation Catalytic Hydrogenation (Catalyst + H₂ Source) Precursor->Hydrogenation Product This compound Hydrogenation->Product Analysis Reaction Monitoring (TLC, GC-MS) Product->Analysis Purification Work-up & Purification Analysis->Purification

Caption: General two-stage workflow for synthesizing this compound.

Part 2: Catalyst Selection Guide (FAQs)

This section addresses the most common questions regarding catalyst selection for the nitrile reduction step.

Q1: What are the primary catalyst options for converting 3-cyano-5-propylpyrazole to this compound?

The most common and effective catalysts for this transformation fall into two main categories:

  • Raney® Nickel (Raney Ni): A highly active, non-precious metal catalyst. It is a cost-effective choice widely used for reducing nitriles.[4] It can be used with molecular hydrogen (H₂) or with a hydrogen donor in catalytic transfer hydrogenation (CTH).[5]

  • Precious Metal Catalysts (PMCs): Typically metals from the platinum group supported on a high-surface-area material.

    • Rhodium on Alumina (Rh/Al₂O₃): Often provides excellent selectivity for the primary amine, minimizing the formation of secondary amine byproducts.[3][6]

    • Palladium on Carbon (Pd/C): A versatile hydrogenation catalyst, though sometimes less selective for primary amines compared to Rhodium unless reaction conditions are carefully controlled.[2][7]

Q2: How do I choose between Raney Nickel and a precious metal catalyst?

Your choice should be guided by a balance of cost, desired purity, available equipment, and safety considerations.

Decision Framework for Catalyst Selection

Catalyst_Selection Start Project Goal? Cost Cost-Effectiveness is a Priority Start->Cost Low Budget/ Large Scale Purity Highest Purity/ Selectivity is Critical Start->Purity High Value/ Small Scale RaneyNi Use Raney Nickel Cost->RaneyNi PMC Consider Rhodium on Alumina Purity->PMC Safety Note: Raney Ni is pyrophoric. Requires specific handling. RaneyNi->Safety

Caption: Decision tree for selecting a primary catalyst system.

Table 1: Comparison of Common Hydrogenation Catalysts
CatalystTypical LoadingProsConsRelative Cost
Raney Nickel 10-50% w/w- Highly active- Cost-effective[4]- Effective for CTH[5]- Pyrophoric when dry[6]- Can have lower selectivity- Potential for nickel leaching$
5% Rh/Al₂O₃ 1-5% mol/mol- High selectivity to primary amines[3]- Good activity under mild conditions- High cost- Susceptible to deactivation[8]

10% Pd/C 1-5% mol/mol- Widely available & versatile- Good general activity- Often requires additives (e.g., acid) to prevent secondary amine formation[2]

$

Q3: My nitrile reduction is producing significant amounts of secondary amine byproduct. How can I improve selectivity for the primary amine?

This is the most common challenge. The mechanism involves the primary amine product attacking the intermediate imine.

Mechanism: Primary vs. Secondary Amine Formation

Side_Reaction Competing Reaction Pathways Nitrile R-CN (3-Cyano-5-propylpyrazole) Imine R-CH=NH (Intermediate Imine) Nitrile->Imine + H₂/Catalyst PrimaryAmine R-CH₂-NH₂ (Desired Product) Imine->PrimaryAmine + H₂/Catalyst (Fast, Desired) SecondaryAmine (R-CH₂)₂NH (Secondary Amine Byproduct) Imine->SecondaryAmine + R-CH₂-NH₂ (Slow, Undesired) - NH₃

Caption: Pathway for desired primary amine vs. undesired secondary amine formation.

Solutions:

  • Use a Rhodium Catalyst: As mentioned, Rh/Al₂O₃ is known for its high selectivity in nitrile reductions.[3]

  • Acidic Additives: Performing the reduction in an acidic medium (e.g., alcoholic HCl or acetic acid) protonates the primary amine product as it forms.[2] This prevents it from acting as a nucleophile and attacking the imine intermediate.

  • Ammonia Co-feed: In gas-phase hydrogenations, adding excess ammonia to the reaction mixture can shift the equilibrium away from secondary amine formation.

  • Solvent Choice: Non-polar solvents can sometimes disfavor the side reaction compared to polar protic solvents, although this is substrate-dependent.

Part 3: Troubleshooting Guide

This guide addresses specific issues you may encounter during the catalytic hydrogenation.

Problem Potential Cause(s) Recommended Solution(s)
1. Reaction is stalled or incomplete. a. Catalyst Deactivation: The catalyst may be poisoned (e.g., by sulfur compounds) or has lost activity. Raney Ni is particularly sensitive to storage. Rh/Al₂O₃ can deactivate via strong interaction with the support at high temperatures.[8]b. Insufficient Hydrogen: Hydrogen pressure is too low, or there is a leak in the system.c. Poor Mass Transfer: Inadequate stirring is preventing the substrate and hydrogen from reaching the catalyst surface.a. Use fresh, high-activity catalyst. Ensure all glassware and reagents are free of potential poisons.b. Check system for leaks. Increase hydrogen pressure within safe operational limits of your equipment (typically 50-500 psig).[3]c. Increase the stirring rate to ensure the catalyst is well-suspended in the reaction slurry.
2. Low yield of desired product. a. Sub-optimal Temperature: The reaction may be too slow at lower temperatures or prone to side reactions at higher temperatures.b. Incorrect Catalyst Loading: Too little catalyst will result in a slow or incomplete reaction.a. Screen a range of temperatures (e.g., 40°C, 60°C, 80°C) to find the optimal balance between reaction rate and selectivity.[3]b. Increase the catalyst loading. For Raney Ni, a higher loading (e.g., 25% w/w) is common. For PMCs, start at 1-2 mol% and increase if necessary.
3. Difficulty filtering the catalyst post-reaction. a. Fine Catalyst Particles: The catalyst support (e.g., alumina, carbon) or Raney Ni itself consists of very fine particles.b. Pyrophoric Nature (Raney Ni): Allowing Raney Ni to become dry on the filter paper poses a fire hazard.[4]a. Use a pad of Celite® or a similar filter aid over the filter paper to prevent the catalyst from passing through.b. CRITICAL: Do not allow the Raney Ni filter cake to dry. Wash it with the reaction solvent (e.g., ethanol, methanol) followed by water. Keep the filter cake wet at all times and dispose of it according to your institution's safety protocols for pyrophoric materials.
4. Product is contaminated with metal. a. Catalyst Leaching: Acidic conditions can sometimes cause metal to leach from the support into the product solution. This is more common with less robust catalysts.a. After filtration, consider treating the product solution with a metal scavenger. Ensure the pH of the work-up is controlled. Use a more robust catalyst if leaching is persistent.

Part 4: Experimental Protocols

These protocols provide a starting point for your experiments. Always perform a thorough risk assessment before beginning any new procedure.

Protocol 1: Synthesis of 3-cyano-5-propylpyrazole

This procedure is adapted from general methods for pyrazole synthesis from β-ketonitriles.[1][9]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-cyano-3-oxohexanoic acid ethyl ester (1 equivalent) to ethanol (5-10 mL per gram of ester).

  • Reagent Addition: Slowly add hydrazine hydrate (1.1 equivalents) to the stirred solution at room temperature. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (approx. 78°C for ethanol) and monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 2-6 hours).

  • Work-up: Cool the reaction mixture to room temperature. Reduce the solvent volume under vacuum. Add water to the residue, which should cause the product to precipitate.

  • Purification: Collect the solid product by filtration, wash with cold water, and dry under vacuum. The crude 3-cyano-5-propylpyrazole can be recrystallized from an ethanol/water mixture if necessary.

Protocol 2: Reduction using Raney Nickel and H₂
  • Safety First: Raney Nickel is pyrophoric and must be handled with extreme care in a fume hood.[4] It is typically supplied as a slurry in water. Never allow it to become dry.

  • Catalyst Preparation: In a hydrogenation vessel (e.g., Parr shaker), add the Raney Nickel slurry (approx. 20% by weight relative to the nitrile). Wash the catalyst by carefully decanting the water and replacing it with the reaction solvent (e.g., methanol or ethanol) two to three times.

  • Reaction Setup: Add a solution of 3-cyano-5-propylpyrazole (1 equivalent) in the chosen solvent (e.g., ammoniacal methanol to improve selectivity).

  • Hydrogenation: Seal the vessel, purge it several times with nitrogen, and then with hydrogen. Pressurize the vessel with hydrogen (e.g., 50-100 psi) and begin vigorous stirring.

  • Monitoring: Monitor the reaction by observing hydrogen uptake and/or by periodically sampling and analyzing via TLC or GC-MS.

  • Work-up: Once the reaction is complete, carefully depressurize and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the catalyst. IMPORTANT: Keep the catalyst wet on the filter paper with solvent/water at all times.

  • Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude this compound. Further purification can be achieved by distillation or salt formation.

References

  • Fichez, J., Busca, P., & Prestat, G. (n.d.).
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • ResearchGate. (n.d.).
  • Rhodium.ws. (n.d.). Catalytic Reduction of Nitriles and Oximes.
  • Furst, A., & Balcom, D. (1953). Reductions with Hydrazine Hydrate Catalyzed by Raney Nickel. I. Aromatic Nitro Compounds to Amines. Journal of the American Chemical Society, 75(1), 211-213.
  • ResearchGate. (n.d.).
  • Sigma-Aldrich. (n.d.). Rhodium on alumina.
  • IJCRT.org. (2022).
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • AMIC. (n.d.).
  • The Hive Methods Discourse. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.
  • Wu, B., et al. (n.d.). Raney Ni/KBH4: An efficient and mild system for the reduction of nitriles to amines.
  • Wikipedia. (n.d.). Raney nickel.
  • ResearchGate. (n.d.). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a.
  • YouTube. (2021). Pyrazoles Syntheses, reactions and uses.
  • Beilstein Journals. (n.d.). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.
  • NIH. (n.d.). Organocatalyzed enantioselective synthesis of 6-amino-5-cyanodihydropyrano[2,3-c]pyrazoles.
  • NIH. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
  • RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
  • ResearchGate. (2023).
  • MDPI. (n.d.). Novel Synthesis and Antitumor Evaluation of Polyfunctionally Substituted Heterocyclic Compounds Derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide.
  • Organic Syntheses. (n.d.). 3(5)-aminopyrazole.
  • MDPI. (n.d.). N-(3-Cyano-4,5,6,7-tetrahydrobenzothiophen-2-yl)-2-[[5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide.
  • An Efficient Synthesis of Novel Pyrazole-Based Heterocycles as Potential Antitumor Agents. (n.d.).
  • Google Patents. (n.d.).
  • RSC Publishing. (2024).
  • MDPI. (n.d.). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study.
  • NIH. (2011). Approaches towards the synthesis of 5-aminopyrazoles.
  • MDPI. (n.d.). Synthesis and Crystal Structure of 3-(4-Cyano-3-nitro-1H-pyrazol-5-yl)-4-nitrofurazan: Comparison of the Influence of the NO2 and CN Groups on Crystal Packing and Density.
  • MDPI. (n.d.). Highly Active Hydrogenation Catalysts Based on Pd Nanoparticles Dispersed along Hierarchical Porous Silica Covered with Polydopamine as Interfacial Glue.
  • PubChem. (n.d.). 3-Cyano-1-propylpyrazole-5-carboxylic acid.
  • ResearchGate. (n.d.). Interesting Results of Catalytic Hydrogenation of 3-(2-Nitrophenyl)isoxazoles and 3-(Nitrophenyl)-4,5-dihydroisoxazoles.

Sources

Technical Support Center: Solvent Effects in Reactions of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(Aminomethyl)-5-propylpyrazole. This guide is designed to provide in-depth, practical advice on navigating the critical role of solvents in your reactions. Understanding and controlling solvent effects is paramount to achieving desired yields, selectivity, and avoiding unwanted side products. This center is structured into a troubleshooting guide for immediate problem-solving and a comprehensive FAQ section for a deeper understanding of the underlying principles.

Part 1: Troubleshooting Guide

This section addresses common issues encountered during reactions with this compound, with a focus on the solvent's role.

Issue 1: Low Yield in N-Alkylation or N-Acylation of the Pyrazole Ring

Question: "I'm trying to N-alkylate my this compound, but the reaction yield is consistently low. I'm using ethanol as a solvent. What could be the problem?"

Answer: The choice of a polar protic solvent like ethanol is likely hindering your reaction's efficiency. Here’s a breakdown of the issue and how to resolve it:

  • The Problem with Protic Solvents: this compound is a nucleophile, and for N-alkylation (an SN2 type reaction), a strong nucleophile is essential. Polar protic solvents, such as ethanol or methanol, have acidic protons (-OH group) that can form hydrogen bonds with the nitrogen atoms of the pyrazole ring. This "caging" effect stabilizes the nucleophile, but in doing so, it significantly reduces its reactivity and ability to attack the electrophile (your alkylating agent).[1][2]

  • The Solution - Switch to a Polar Aprotic Solvent: Polar aprotic solvents lack these acidic protons and do not form strong hydrogen bonds with the nucleophile.[3] This leaves the pyrazole nitrogen "naked" and highly reactive, which is ideal for SN2 reactions.[1]

    Recommended Solvents:

    • Acetonitrile (ACN): Often a good starting point with excellent results for this type of reaction.[4]

    • Dimethylformamide (DMF): A powerful solvent that can enhance the rate of reaction, although it can be harder to remove.

    • Dimethyl Sulfoxide (DMSO): Another excellent choice, particularly if solubility is an issue.

    • Acetone: A less polar option that can also be effective.[5]

  • Step-by-Step Protocol for Solvent Screening:

    • Set up four identical reactions with your this compound, base (e.g., K₂CO₃, Cs₂CO₃), and alkylating agent.

    • Use the same concentration and temperature for all reactions.

    • Use a different recommended polar aprotic solvent for each reaction (ACN, DMF, DMSO, Acetone).

    • Monitor the reactions by TLC or LC-MS to determine the reaction rate and final conversion.

    • This comparative approach will quickly identify the optimal solvent for your specific substrate and reaction conditions.[6][7]

Issue 2: Poor Regioselectivity in N-Alkylation (Formation of N-1 and N-2 Isomers)

Question: "My N-alkylation of this compound is producing a mixture of two isomers, and I can't separate them easily. How can I improve the regioselectivity?"

Answer: Achieving regioselectivity in the N-alkylation of unsymmetrically substituted pyrazoles is a common challenge. The solvent, in conjunction with the base and alkylating agent, plays a crucial role in determining which of the two ring nitrogens is alkylated.[8]

  • Understanding the Mechanism: The reaction proceeds through a pyrazolate anion intermediate. The solvent can influence the position of the counter-ion (from the base), which in turn can sterically hinder one of the nitrogen atoms, directing the alkylating agent to the other.

  • Troubleshooting Strategy:

    • Solvent Polarity: Altering the solvent polarity can influence the regioselectivity. In some cases, less polar aprotic solvents like THF or 1,4-dioxane might favor one isomer over another, although this can sometimes come at the cost of reaction rate.[9]

    • Choice of Base: The nature of the base is critical. Bulky bases may favor the less sterically hindered nitrogen. It's worth screening different bases (e.g., K₂CO₃, Cs₂CO₃, NaH, DBU) in your chosen aprotic solvent.[9]

    • Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.

  • Experimental Workflow for Optimizing Regioselectivity:

    Caption: Workflow for optimizing N-alkylation regioselectivity.

Issue 3: Unwanted Side Reactions on the Aminomethyl Group

Question: "I'm trying to perform a reaction on the pyrazole ring, but I'm getting side products indicating that the aminomethyl group is also reacting. How can I prevent this?"

Answer: The primary amine of the aminomethyl group is also a nucleophile and can compete with the pyrazole ring nitrogens. The solvent can influence the relative nucleophilicity of these sites.

  • The Problem: In polar aprotic solvents, which are recommended for N-alkylation, the aminomethyl group's nucleophilicity is also enhanced. This can lead to di-alkylation or other side reactions.

  • Solutions:

    • Protection Strategy: The most robust solution is to protect the aminomethyl group before performing the reaction on the pyrazole ring. A Boc (tert-butyloxycarbonyl) group is a common choice.

      • Protocol: Dissolve your this compound in a solvent like Dichloromethane (DCM) or THF. Add Di-tert-butyl dicarbonate (Boc)₂O and a base like triethylamine. After the protection is complete, you can proceed with your desired reaction on the pyrazole ring. The Boc group can be easily removed later with an acid like TFA.

    • Solvent and Base Manipulation: In some cases, careful selection of a less polar solvent and a bulkier base might sterically disfavor reaction at the aminomethyl group, but this is less reliable than protection.

Part 2: Frequently Asked Questions (FAQs)

Q1: What are the key differences between polar protic and polar aprotic solvents for my pyrazole reactions?

A1: The primary difference is their ability to act as hydrogen bond donors.[3]

  • Polar Protic Solvents (e.g., water, ethanol, methanol) have O-H or N-H bonds. They can solvate both cations and anions effectively. However, they deactivate nucleophiles through hydrogen bonding, which is often detrimental for reactions like N-alkylation of pyrazoles.[1][2] They are generally favored for SN1 reactions which involve carbocation intermediates.[3]

  • Polar Aprotic Solvents (e.g., DMSO, DMF, ACN, acetone) lack O-H or N-H bonds. They possess dipole moments that allow them to dissolve polar compounds but they are poor at solvating anions (nucleophiles).[5] This leaves the nucleophile highly reactive, making these solvents ideal for SN2 reactions.[1][3][5]

Property Polar Protic Solvents (e.g., Ethanol) Polar Aprotic Solvents (e.g., Acetonitrile)
Hydrogen Bond Donor YesNo
Nucleophile Solvation Strong (via H-bonding)Weak
Effect on Nucleophilicity DecreasesIncreases
Favored Mechanism SN1SN2
Typical Use with Pyrazoles Can be used, but often gives lower yields in alkylations.[4]Preferred for N-alkylation and other nucleophilic substitutions.[4]

Q2: How does solvent polarity affect the pyrazole ring itself?

A2: The polarity of the solvent can influence the electronic properties and geometry of the pyrazole ring. Increasing solvent polarity generally leads to an increase in the dipole moment of the pyrazole molecule. This can affect the molecule's reactivity and its interaction with other reagents. Computational studies have shown that properties like the HOMO-LUMO energy gap can be altered by the solvent environment, which has implications for the molecule's stability and reactivity.[10]

Q3: Are there "green" or more environmentally friendly solvent alternatives?

A3: Yes, the development of sustainable chemistry practices is a growing field. For pyrazole synthesis and modification, several greener alternatives are being explored:

  • Solvent-Free Reactions: In some cases, reactions can be run neat (without any solvent), often with microwave or ultrasonic irradiation to provide the necessary energy.[11] This minimizes waste and can lead to shorter reaction times.

  • Deep Eutectic Solvents (DESs): These are mixtures of compounds that form a liquid at a lower temperature than either individual component. They are often biodegradable, have low toxicity, and can be excellent media for pyrazole synthesis.[12][13]

  • Bio-derived Solvents: Solvents derived from renewable resources, such as 2-MeTHF (2-Methyltetrahydrofuran), are becoming more common replacements for traditional petroleum-based solvents.

Q4: How do I choose the initial solvent for a completely new reaction with this compound?

A4: A logical approach is to start with a solvent that is known to work well for the general class of reaction you are attempting.

Solvent_Selection_Strategy Reaction_Type Identify Reaction Type (e.g., N-Alkylation, Amide Coupling) SN2 N-Alkylation (SN2-type) Reaction_Type->SN2 Amide Amide Coupling (on -NH2) Reaction_Type->Amide ACN_DMF Start with ACN or DMF SN2->ACN_DMF DCM_THF Start with DCM or THF Amide->DCM_THF Solubility_Check Check Reactant Solubility Soluble Soluble Solubility_Check->Soluble Yes Insoluble Insoluble Solubility_Check->Insoluble No ACN_DMF->Solubility_Check DCM_THF->Solubility_Check Optimize Optimize Further (Temperature, Concentration) Soluble->Optimize More_Polar Try More Polar Solvent (e.g., DMF, DMSO) Insoluble->More_Polar More_Polar->Optimize

Caption: Decision workflow for initial solvent selection.

References

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Green synthesis of pyrazole systems under solvent-free conditions. Taylor & Francis Online. [Link]

  • Synthetic pathway for solvent-free preparations of pyrazole derivatives. ResearchGate. [Link]

  • Synthesis of pyrazole under solvent free condition. ResearchGate. [Link]

  • Polar Protic and Polar Aprotic Solvents. Chemistry Steps. [Link]

  • Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI. [Link]

  • Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules. [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. [Link]

  • Polar Protic vs Aprotic Solvents Key Uses & SN2 Reaction Guide. Tenger Chemical. [Link]

  • N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. ScienceDirect. [Link]

  • Polar Protic and Aprotic Solvents. ChemTalk. [Link]

  • Protic vs. Aprotic Solvents: Difference in Organic Chemistry. Orango. [Link]

  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry. [Link]

  • Exploring the effects of temperature and solvent polarity on the molecular structure, thermodynamic features, and photo... OUCI. [Link]

  • Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

  • Optimization of the reaction conditions for the oxidative ring-opening of 1aa. ResearchGate. [Link]

  • Optimization of Reaction Conditions. ResearchGate. [Link]

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI. [Link]

  • Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. ResearchGate. [Link]

  • Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant. Journal of the American Chemical Society. [Link]

  • 3(5)-aminopyrazole. Organic Syntheses. [Link]

  • Optimization of the INOC reaction conditions for 5a synthesis. ResearchGate. [Link]

  • An overview on Common Organic Solvents and their Toxicity. ResearchGate. [Link]

  • Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry. [Link]

  • 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. National Institutes of Health. [Link]

  • Common Solvents Used in Organic Chemistry: Table of Properties. Master Organic Chemistry. [Link]

  • Optimization of the reaction conditions in the synthesis of 4-(p-tolyl)pyrazolo[3,4-c]pyrazol-3(2H)-one 6a. ResearchGate. [Link]

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Validation & Comparative

A Comparative Guide to the Biological Activity of Pyrazoles: Positioning 3-(Aminomethyl)-5-propylpyrazole in the Landscape of Bioactive Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a pharmacophore have led to the development of numerous therapeutic agents across a wide spectrum of diseases.[1][2][3] From the potent anti-inflammatory celecoxib to the anti-obesity drug rimonabant and the antipsychotic CDPPB, the pyrazole scaffold has proven its value in drug discovery.[3][4] This guide provides a comparative analysis of the biological activities of various pyrazole derivatives, with a special focus on contextualizing the potential of the lesser-studied 3-(Aminomethyl)-5-propylpyrazole. By examining the structure-activity relationships (SAR) of related pyrazole classes, we can infer the likely biological profile of this specific molecule and guide future research endeavors.

The Pyrazole Core: A Privileged Scaffold in Drug Discovery

The pyrazole ring's unique electronic properties and its capacity for substitution at multiple positions allow for the fine-tuning of its physicochemical and pharmacological characteristics. This has resulted in a vast library of pyrazole derivatives with diverse biological activities, including antimicrobial, anti-inflammatory, anticancer, antioxidant, antiviral, and neuroprotective effects.[3][5] The exploration of this chemical space continues to yield novel compounds with significant therapeutic potential.

Biological Activities of Key Pyrazole Subclasses: A Comparative Overview

To understand the potential of this compound, we will dissect the known biological activities of its constituent chemical motifs: the 3-aminomethyl (or more broadly, 3-amino) group and the 5-alkyl group. This analysis will be complemented by a comparison with other potently active pyrazole derivatives.

The Influence of the 3-Amino and 3-Aminomethyl Moiety

The presence of an amino or aminomethyl group at the 3-position of the pyrazole ring is a common feature in many biologically active derivatives. These compounds have shown significant promise in several therapeutic areas.

Anticancer Activity: 5-aminopyrazole derivatives have been extensively studied for their anti-inflammatory and anticancer properties.[6] Some have been identified as ligands for enzymes like p38 MAPK and COX, which are implicated in cancer progression.[6] For instance, certain 5-aminopyrazolyl acylhydrazones and amides have demonstrated relevant antioxidant and antiproliferative activities.[7]

Antimicrobial Activity: Novel amino pyrazole derivatives have been synthesized and evaluated for their antifungal and antimicrobial activity.[8] In one study, a series of 3-amino-pyrazole-4-carboxamide derivatives were synthesized, with several compounds exhibiting good antimicrobial activity.[8]

Enzyme Inhibition: The 3-amino group can serve as a key interaction point with biological targets. While specific data on 3-aminomethylpyrazoles as enzyme inhibitors is sparse in the provided results, the broader class of substituted pyrazoles has shown potent inhibitory activity against various enzymes. For example, a series of 1,5-bisphenylpyrazoles were discovered as potent allosteric inhibitors of MALT1 protease, a target in certain lymphomas.[9]

The general workflow for screening the biological activity of newly synthesized compounds often follows a standardized path, starting from synthesis and purification to in vitro and sometimes in vivo testing.

Experimental Workflow for Biological Activity Screening cluster_0 Compound Synthesis & Characterization cluster_1 In Vitro Screening cluster_2 Mechanism of Action Studies synthesis Synthesis of Pyrazole Derivatives purification Purification (e.g., Chromatography) synthesis->purification characterization Structural Characterization (NMR, MS) purification->characterization primary_screening Primary Biological Assay (e.g., Anticancer, Antimicrobial) characterization->primary_screening Test Compounds dose_response Dose-Response & IC50/MIC Determination primary_screening->dose_response selectivity Selectivity Profiling (e.g., against normal cells) dose_response->selectivity enzyme_inhibition Enzyme Inhibition Assays selectivity->enzyme_inhibition Lead Compounds pathway_analysis Signaling Pathway Analysis enzyme_inhibition->pathway_analysis MAPK_ERK_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Phosphorylation Pyrazole Pyrazole Derivative (Potential Inhibitor) Pyrazole->RAF Inhibition Cell_Cycle Cell Cycle Progression, Proliferation, Survival Transcription_Factors->Cell_Cycle Gene Expression

Caption: A simplified diagram of the MAPK/ERK signaling pathway, a potential target for anticancer pyrazole derivatives.

Experimental Protocols for Biological Evaluation

To ensure scientific integrity and reproducibility, the biological activities of novel compounds must be assessed using standardized and validated experimental protocols.

Protocol 1: In Vitro Anticancer Activity Assessment using the MTT Assay

This protocol outlines a common method for determining the cytotoxic effects of a compound on cancer cell lines.

1. Cell Culture and Seeding:

  • Culture the desired human cancer cell lines (e.g., A549, MCF-7, HCT116) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.
  • Maintain the cells in a humidified incubator at 37°C with 5% CO2.
  • Trypsinize the cells and seed them into 96-well plates at a density of 5,000-10,000 cells per well. Allow the cells to adhere overnight.

2. Compound Treatment:

  • Prepare a stock solution of the test pyrazole derivative in a suitable solvent (e.g., DMSO).
  • Prepare serial dilutions of the compound in the culture medium to achieve the desired final concentrations.
  • Remove the old medium from the 96-well plates and add 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).
  • Incubate the plates for 48-72 hours.

3. MTT Assay:

  • After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Protocol 2: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol describes the broth microdilution method for assessing the antimicrobial potency of a compound.

1. Preparation of Bacterial Inoculum:

  • Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) into a suitable broth medium.
  • Incubate at 37°C until the culture reaches the logarithmic growth phase.
  • Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.
  • Dilute the adjusted suspension to obtain a final inoculum of 5 x 10^5 CFU/mL in the test wells.

2. Broth Microdilution Assay:

  • Prepare serial twofold dilutions of the test pyrazole derivative in a 96-well microtiter plate containing the appropriate broth medium.
  • Add the prepared bacterial inoculum to each well.
  • Include a positive control (broth with bacteria and no compound), a negative control (broth only), and a standard antibiotic control.
  • Incubate the plates at 37°C for 18-24 hours.

3. Determination of MIC:

  • The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
  • The MIC can be determined visually or by measuring the absorbance at 600 nm.

Conclusion and Future Perspectives for this compound

While direct experimental data on the biological activity of this compound is currently lacking in the public domain, a comparative analysis of structurally related pyrazole derivatives allows for informed predictions. The presence of the 3-aminomethyl group suggests potential for anticancer and antimicrobial activities, as this moiety is found in other bioactive pyrazoles. The 5-propyl group, as a small alkyl substituent, is likely to influence the compound's lipophilicity and overall steric profile, which can impact its interaction with biological targets and its pharmacokinetic properties.

Based on the extensive body of research on the pyrazole scaffold, it is reasonable to hypothesize that this compound could exhibit a range of biological activities. Future research should focus on the synthesis and systematic in vitro screening of this compound against a panel of cancer cell lines and microbial strains. Subsequent mechanism-of-action studies could then elucidate its specific molecular targets and pathways. The rich history and proven therapeutic value of the pyrazole nucleus make this compound a worthy candidate for further investigation in the quest for novel therapeutic agents.

References

  • Synthesis Characterization and Biological Evaluation of Some Novel Amino Pyrazole Derivatives. Asian Journal of Chemistry. 2018;30(11):2471-2475. Available from: [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules. 2021;26(22):6985. Available from: [Link]

  • Asaba K, Tokumaru K, et al. Structure-activity relationship studies of 3-substituted pyrazoles as novel allosteric inhibitors of MALT1 protease. Bioorg Med Chem Lett. 2021;41:127996. Available from: [Link]

  • Sanna M, Meleddu R, et al. Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Pharmaceuticals (Basel). 2022;15(10):1249. Available from: [Link]

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  • Teixeira M, Almeida P, et al. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules. 2021;26(16):4783. Available from: [Link]

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  • Bansal RK, Jain SK. Current status of pyrazole and its biological activities. J Pharm Bioallied Sci. 2015;7(2):84-93. Available from: [Link]

  • Karrouchi K, Radi S, et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. 2018;23(1):134. Available from: [Link]

  • Al-Hourani B, Al-Bitar A, et al. Structure-based design and pharmacological profiling of functionalized pyrazoles targeting lung cancer pathways. Arabian Journal of Chemistry. 2023;16(11):105252. Available from: [Link]

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  • PubChem. (+)-1-(3-(aminomethyl)phenyl)-N-(5-((3-cyanophenyl)(cyclopropyl-methylamino)methyl)-2-fluorophenyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide. Available from: [Link]

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A Comparative Guide to the Synthesis of 3-Aminomethylpyrazoles for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 3-aminomethylpyrazole scaffold is a privileged motif in medicinal chemistry, appearing in a wide array of biologically active compounds. Its ability to act as a versatile pharmacophore and a synthetic handle makes it a valuable building block in drug discovery. The efficient and scalable synthesis of this key intermediate is therefore of paramount importance. This guide provides an in-depth comparison of the most common and effective synthetic strategies for preparing 3-aminomethylpyrazoles, offering field-proven insights and detailed experimental protocols to aid researchers in selecting the optimal method for their specific needs.

Introduction: The Significance of the 3-Aminomethylpyrazole Moiety

Pyrazoles are five-membered heterocyclic rings containing two adjacent nitrogen atoms, a structure that imparts unique electronic and steric properties.[1][2] The addition of an aminomethyl group at the 3-position introduces a basic, nucleophilic center and a flexible linker, which can be crucial for establishing key interactions with biological targets.[3] This guide will focus on two primary and divergent strategies for the synthesis of 3-aminomethylpyrazoles: the reductive amination of a pyrazole-3-carboxaldehyde and the reduction of a pyrazole-3-carbonitrile.

Strategic Overview: Two Major Pathways to 3-Aminomethylpyrazoles

The choice between the two main synthetic routes often depends on the availability of starting materials, desired substitution patterns on the pyrazole ring, and the scale of the synthesis. Both pathways begin with a suitably substituted pyrazole core, which can be synthesized through various well-established methods, such as the condensation of β-dicarbonyl compounds with hydrazine.[4]

Synthesis_Overview cluster_0 Precursor Synthesis cluster_1 Method 1: Reductive Amination cluster_2 Method 2: Nitrile Reduction Pyrazole_Core Substituted Pyrazole Core Pz_CHO Pyrazole-3-carboxaldehyde Pyrazole_Core->Pz_CHO Formylation (e.g., Vilsmeier-Haack) Pz_CN Pyrazole-3-carbonitrile Pyrazole_Core->Pz_CN Cyanation Imine Imine/Iminium Intermediate Pz_CHO->Imine + Amine Source (e.g., NH4OAc, R-NH2) Method1_Product 3-Aminomethylpyrazole Imine->Method1_Product + Reducing Agent (e.g., NaBH(OAc)3, NaBH4) Method2_Product 3-Aminomethylpyrazole Pz_CN->Method2_Product + Reducing Agent (e.g., LiAlH4, Raney Ni/H2)

Figure 1: Overview of the two primary synthetic pathways to 3-aminomethylpyrazoles.

Method 1: Reductive Amination of Pyrazole-3-carboxaldehyde

This method is a highly versatile and widely used approach for the synthesis of primary, secondary, and tertiary amines.[5] It proceeds in two conceptual steps: the formation of an imine or iminium ion from the reaction of the pyrazole-3-carboxaldehyde with an amine source, followed by the in-situ reduction of this intermediate.

Causality Behind Experimental Choices: The key to a successful reductive amination is the choice of the reducing agent. The ideal reagent should selectively reduce the C=N bond of the iminium ion without significantly reducing the starting aldehyde. This chemoselectivity prevents the formation of the corresponding alcohol as a byproduct. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice due to its mildness and excellent selectivity for imines over aldehydes.[6] Milder reducing agents like sodium borohydride (NaBH₄) can also be used, but the reaction conditions must be controlled to allow for imine formation before the reduction of the aldehyde.[5]

Comparative Data for Reductive Amination
Amine SourceReducing AgentSolventTemp. (°C)Time (h)Yield (%)Reference
NH₄OAcNaBH(OAc)₃1,2-Dichloroethane (DCE)RT3~70-85[6]
Dimethylamine HClNaBH(OAc)₃THFRT177[7]
Various aminesNaBH(OAc)₃DMF/AcOHRT3Varies[8]
Primary/Secondary aminesNaBH₄MethanolRT2-4~60-80[6]
Experimental Protocol: Synthesis of (1-Phenyl-1H-pyrazol-3-yl)methanamine via Reductive Amination

This protocol is a representative example for the synthesis of a primary aminomethylpyrazole.

Step 1: Imine Formation and Reduction

  • To a solution of 1-phenyl-1H-pyrazole-3-carbaldehyde (1.0 g, 5.8 mmol) in 1,2-dichloroethane (DCE, 30 mL), add ammonium acetate (2.2 g, 29 mmol).

  • Stir the mixture at room temperature for 30 minutes.

  • Add sodium triacetoxyborohydride (2.5 g, 11.6 mmol) portion-wise over 15 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 3 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (20 mL).

  • Stir the biphasic mixture vigorously for 15 minutes.

Step 2: Work-up and Purification

  • Separate the organic layer and extract the aqueous layer with dichloromethane (DCM, 2 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of DCM/Methanol) to afford the title compound.

Method 2: Reduction of Pyrazole-3-carbonitrile

This approach offers a more direct route to primary 3-aminomethylpyrazoles. The required pyrazole-3-carbonitrile precursors can be synthesized through various methods, including the dehydration of a pyrazole-3-carboxamide or by building the pyrazole ring from a cyano-containing precursor.[9] The choice of reducing agent for the nitrile group is critical and dictates the reaction conditions and functional group tolerance.

Causality Behind Experimental Choices:

  • Lithium Aluminum Hydride (LiAlH₄): This is a powerful, non-selective reducing agent that readily reduces nitriles to primary amines.[10] Its high reactivity necessitates the use of anhydrous ethereal solvents (like THF or diethyl ether) and careful quenching procedures.[11] LiAlH₄ will also reduce other functional groups such as esters, amides, and carboxylic acids, which must be considered in the overall synthetic design.[6]

  • Catalytic Hydrogenation (e.g., Raney Nickel): This method is often preferred for larger-scale syntheses due to its lower cost and easier work-up procedures.[12] Raney Nickel is a highly active catalyst for nitrile reduction, typically requiring a hydrogen atmosphere.[13] The reaction is often carried out in an alcoholic solvent, sometimes with the addition of ammonia to suppress the formation of secondary amine byproducts.[14]

Comparative Data for Nitrile Reduction
PrecursorReducing Agent/CatalystSolventTemp. (°C)PressureTime (h)Yield (%)Reference
Pyrazole-3-carbonitrileLiAlH₄THFRefluxAtmospheric16~70-80[15]
Pyrazole-3-carbonitrileRaney Ni, H₂Methanol/AmmoniaRT50 psi4-6High[14]
Heterocyclic NitrileNaBH₄/CoCl₂MethanolRTAtmospheric2-4Varies[14]
Experimental Protocol: Synthesis of (1H-Pyrazol-3-yl)methanamine via LiAlH₄ Reduction

This protocol provides a general procedure for the strong reduction of a pyrazole-3-carbonitrile.

Step 1: Reduction

  • In a flame-dried three-necked flask under a nitrogen atmosphere, suspend lithium aluminum hydride (1.1 g, 29 mmol) in anhydrous tetrahydrofuran (THF, 50 mL).

  • Cool the suspension to 0 °C using an ice bath.

  • Slowly add a solution of 1H-pyrazole-3-carbonitrile (2.0 g, 21.5 mmol) in anhydrous THF (20 mL) to the LiAlH₄ suspension. Caution: Exothermic reaction and hydrogen gas evolution will occur.

  • After the addition is complete, warm the reaction mixture to room temperature and then heat to reflux for 16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

Step 2: Work-up and Purification

  • Cool the reaction mixture to 0 °C.

  • Carefully and sequentially add water (1.1 mL), 15% aqueous sodium hydroxide (1.1 mL), and then water again (3.3 mL) to quench the excess LiAlH₄. Caution: This is a highly exothermic process and should be done slowly with vigorous stirring. A granular precipitate should form.

  • Stir the resulting slurry at room temperature for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF.

  • Combine the filtrates and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography to yield the desired amine.

Method 3: Multicomponent Reactions (MCRs)

Multicomponent reactions, where three or more reactants combine in a one-pot process to form a product that contains substantial portions of all reactants, offer significant advantages in terms of efficiency, atom economy, and environmental friendliness.[4][16] While direct MCRs for the synthesis of 3-aminomethylpyrazoles are not widely reported, several MCRs can produce highly functionalized pyrazoles that can be readily converted to the target compounds. For instance, a three-component reaction of a β-ketonitrile, an aldehyde, and hydrazine can yield a pyrazole with a substituent at the 3-position derived from the β-ketonitrile, which could be a precursor to the aminomethyl group.[17]

MCR_Strategy Reactant_A β-Ketonitrile MCR_Pot One-Pot Reaction Reactant_A->MCR_Pot Reactant_B Hydrazine Reactant_B->MCR_Pot Reactant_C Aldehyde Reactant_C->MCR_Pot Functionalized_Pz Functionalized Pyrazole MCR_Pot->Functionalized_Pz Final_Product 3-Aminomethylpyrazole Functionalized_Pz->Final_Product Further Transformation

Figure 2: General strategy for accessing 3-aminomethylpyrazoles via MCRs.

The development of a direct MCR for 3-aminomethylpyrazoles remains an attractive goal for synthetic chemists, as it would significantly streamline the synthesis of this important scaffold.

Comparison Summary and Recommendations

FeatureMethod 1: Reductive AminationMethod 2: Nitrile Reduction
Versatility High (can produce primary, secondary, and tertiary amines)Primarily for primary amines
Reagent Safety NaBH(OAc)₃ is relatively safe and easy to handle.LiAlH₄ is pyrophoric and requires careful handling. Catalytic hydrogenation requires a hydrogen source.
Chemoselectivity Good, especially with NaBH(OAc)₃. Tolerates many functional groups.[6]LiAlH₄ is non-selective. Catalytic hydrogenation can be more selective.
Scalability Generally good, though NaBH(OAc)₃ can be expensive for very large scales.Catalytic hydrogenation is highly scalable. LiAlH₄ can be challenging to scale up safely.
Work-up Generally straightforward aqueous work-up.LiAlH₄ requires a careful quenching and filtration procedure. Catalytic hydrogenation involves filtration of the catalyst.
Precursor Synthesis Pyrazole-3-carboxaldehydes are often accessible via Vilsmeier-Haack formylation.[1][18]Pyrazole-3-carbonitriles can be made from amides or via cyclization with cyano-precursors.[9]

Recommendations:

  • For the synthesis of N-substituted (secondary or tertiary) 3-aminomethylpyrazoles , reductive amination is the clear method of choice due to its inherent versatility.

  • For the synthesis of primary 3-aminomethylpyrazoles on a laboratory scale , both methods are viable. Reductive amination with ammonium acetate and NaBH(OAc)₃ offers a milder and often safer alternative to LiAlH₄.

  • For large-scale production of primary 3-aminomethylpyrazoles , the catalytic hydrogenation of pyrazole-3-carbonitriles is likely the most cost-effective and scalable option, provided the necessary hydrogenation equipment is available.

Conclusion

The synthesis of 3-aminomethylpyrazoles can be reliably achieved through two main strategies: the reductive amination of pyrazole-3-carboxaldehydes and the reduction of pyrazole-3-carbonitriles. The choice between these methods should be guided by the desired substitution pattern of the final amine, the scale of the reaction, and the available laboratory infrastructure. By understanding the underlying principles and practical considerations of each method, researchers can confidently select and execute the most appropriate synthetic route to access these valuable building blocks for drug discovery and development.

References

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A Comparative Guide to the In Vitro Efficacy of Bioactive 3-Amino and 3-Substituted-5-Alkylpyrazole Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pyrazole Scaffold as a Privileged Structure in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties make it a versatile scaffold for the design of small molecules that can interact with a wide range of biological targets with high affinity and specificity.[2] Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[1][3][4]

This guide focuses on a specific subset of this important class of compounds: 3-amino and 3-substituted-5-alkylpyrazole analogs. The presence of an amino or substituted amino group at the 3-position often serves as a key pharmacophore, enabling crucial interactions with target proteins, while the alkyl group at the 5-position can be modulated to fine-tune potency, selectivity, and pharmacokinetic properties.[5] Due to a lack of specific public data on 3-(Aminomethyl)-5-propylpyrazole analogs, this guide will provide a comparative analysis of the in vitro efficacy of closely related analogs, drawing on available experimental data to inform on structure-activity relationships and guide future research.

Comparative In Vitro Efficacy of 3-Amino and 3-Substituted-5-Alkylpyrazole Analogs

The in vitro efficacy of pyrazole analogs is typically evaluated through a battery of cell-based and biochemical assays. These assays are designed to assess their cytotoxic or antiproliferative effects against cancer cell lines, their ability to inhibit specific enzymes such as protein kinases, and their potential to modulate inflammatory pathways.

Antiproliferative and Cytotoxic Activity

A primary application of pyrazole derivatives is in oncology, where their ability to inhibit the growth of cancer cells is of significant interest. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[6] This assay measures the metabolic activity of cells, which is an indicator of their viability.

Below is a comparative summary of the in vitro antiproliferative activity of various 3-amino and 3-substituted-5-alkylpyrazole analogs against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of the potency of a compound in inhibiting a specific biological or biochemical function.

Compound ClassSpecific AnalogCancer Cell LineIC50 (µM)Key Findings & Structure-Activity Relationship Insights
3-Amino-5-phenylpyrazoles Compound 5bMCF-7 (Breast)0.038This class of compounds has shown potent antiproliferative activity, with compound 5b being particularly effective against breast cancer cells. The activity is attributed to the inhibition of tubulin polymerization.[7]
3-Amino-9-chloro-8-fluoro-4-oxo-pyrazolo[3',4':4,5]pyrimido[2,1-b][3][8]benzothiazoles Compound 4aMCF-7 (Breast), HepG2 (Liver)Not specified, but showed "very good activity"Fused heterocyclic systems containing the 3-aminopyrazole core exhibit significant anticancer activity. Compound 4a was particularly effective against breast and liver cancer cell lines.[9]
Indolo-pyrazoles grafted with thiazolidinone Compound 6cSK-MEL-28 (Melanoma)3.46This hybrid scaffold demonstrates potent cytotoxicity, with compound 6c showing high efficacy against melanoma cells. The mechanism involves apoptosis induction and cell cycle arrest at the G2/M phase.[6]
Diphenyl pyrazole-chalcone derivatives Compound 6bHNO-97 (Oral)10These hybrids show selective and significant anticancer activity. The presence of the chalcone moiety appears to be crucial for their cytotoxic effects.[10]
DHT-derived pyrazoles Compound 24eDU 145 (Prostate)3.6Androgen receptor-derived pyrazoles have shown promise in treating prostate cancer. Compound 24e was the most potent in its series.[11]
Kinase Inhibition

Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Their dysregulation is a hallmark of many diseases, including cancer.[12] Pyrazole-based compounds have been successfully developed as potent kinase inhibitors.[2][12] Kinase inhibition is typically measured using in vitro biochemical assays that quantify the ability of a compound to block the phosphorylation of a substrate by a specific kinase.

Compound ClassTarget KinaseIC50 (nM)Key Findings & Structure-Activity Relationship Insights
3-Amino-1H-pyrazole-based inhibitors CDK1618.0 (EC50)The 3-aminopyrazole scaffold is a privileged core for developing kinase inhibitors. Small modifications on the pyrazole ring can significantly impact selectivity.[5]
Pyrazole-based Chk2 inhibitors Chk217.9Derivatives with an amide moiety on the benzimidazole nucleus showed higher potency, highlighting the importance of this functional group for interacting with the target kinase.[2]
3-Alkyl-5-aryl-1-pyrimidyl-1H-pyrazoles JNK3227This scaffold has been developed to yield selective inhibitors of JNK3, a potential target for neurodegenerative diseases.[13]

Experimental Protocols for In Vitro Efficacy Evaluation

To ensure scientific integrity and reproducibility, it is crucial to follow well-established and validated experimental protocols. Below are detailed methodologies for key in vitro assays used to evaluate the efficacy of pyrazole analogs.

MTT Assay for Cell Viability and Cytotoxicity

The MTT assay is a cornerstone for assessing the cytotoxic potential of novel compounds.[14]

Principle: This colorimetric assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt, MTT, to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Protocol:

  • Cell Seeding:

    • Harvest and count the desired cancer cells, ensuring high viability (>95%).

    • Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) in a final volume of 100 µL of complete culture medium.

    • Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂ to allow the cells to attach.

  • Compound Treatment:

    • Prepare a serial dilution of the pyrazole analog in culture medium. It is common to use a vehicle control (e.g., DMSO) at the same concentration as in the highest compound dilution.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound or the vehicle control.

    • Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for another 3-4 hours at 37°C.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and use a non-linear regression analysis to determine the IC50 value.[8]

Cell Cycle Analysis by Flow Cytometry

Understanding how a compound affects the cell cycle is crucial for elucidating its mechanism of action.[8]

Principle: This assay uses a fluorescent dye, such as Propidium Iodide (PI), that binds stoichiometrically to DNA. The fluorescence intensity of the stained cells is directly proportional to their DNA content, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Step-by-Step Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the pyrazole analog at various concentrations for a specific duration.

  • Cell Harvesting and Fixation:

    • Harvest both adherent and floating cells and wash them with PBS.

    • Fix the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Store the fixed cells at -20°C for at least 2 hours.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cells in a staining solution containing PI and RNase A.

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Generate a histogram of PI fluorescence intensity.

    • Use cell cycle analysis software to determine the percentage of cells in each phase of the cell cycle.

In Vitro Kinase Inhibition Assay

Biochemical assays are essential for determining the direct inhibitory effect of a compound on a specific kinase.

Principle: A common format for kinase assays involves the use of a specific substrate for the kinase of interest and a method to detect the phosphorylated product. This can be done using radiolabeled ATP, fluorescence-based methods, or antibody-based detection systems (e.g., ELISA).

General Workflow:

  • Reaction Setup:

    • In a microplate, combine the kinase, its specific substrate, and ATP in a suitable reaction buffer.

    • Add the pyrazole analog at various concentrations. Include a positive control (a known inhibitor) and a negative control (vehicle).

  • Incubation:

    • Incubate the reaction mixture at the optimal temperature for the kinase (usually 30°C or 37°C) for a specific period.

  • Detection:

    • Stop the reaction and detect the amount of phosphorylated substrate. The method of detection will depend on the assay format.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the negative control.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.[15]

Visualizing Molecular Mechanisms and Experimental Workflows

Signaling Pathway: Inhibition of the CDK/Rb Pathway

Many pyrazole-based compounds exert their anticancer effects by inhibiting Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle.[12] The diagram below illustrates how a pyrazole CDK inhibitor can block the phosphorylation of the Retinoblastoma (Rb) protein, leading to cell cycle arrest.

CDK_Rb_Pathway Mitogenic_Signals Mitogenic Signals (e.g., Growth Factors) CyclinD_CDK46 Cyclin D / CDK4/6 Mitogenic_Signals->CyclinD_CDK46 activates Rb Rb CyclinD_CDK46->Rb phosphorylates E2F E2F Rb->E2F sequesters pRb p-Rb (Phosphorylated) G1_S_Transcription G1/S Phase Gene Transcription E2F->G1_S_Transcription activates CyclinE_CDK2 Cyclin E / CDK2 G1_S_Transcription->CyclinE_CDK2 leads to CyclinE_CDK2->pRb further phosphorylates S_Phase S Phase (DNA Replication) CyclinE_CDK2->S_Phase initiates Pyrazole_Inhibitor Pyrazole CDK Inhibitor Pyrazole_Inhibitor->CyclinD_CDK46 inhibits Pyrazole_Inhibitor->CyclinE_CDK2 inhibits

Caption: Inhibition of the CDK/Rb pathway by pyrazole compounds.

General Experimental Workflow for In Vitro Efficacy Evaluation

The following diagram outlines a typical workflow for the in vitro evaluation of novel pyrazole analogs, from initial screening to more detailed mechanistic studies.

Experimental_Workflow Start Synthesis & Purification of Pyrazole Analogs Primary_Screening Primary Screening: MTT Assay on a Panel of Cancer Cell Lines Start->Primary_Screening Hit_Identification Hit Identification & IC50 Determination Primary_Screening->Hit_Identification Mechanism_of_Action Mechanism of Action Studies Hit_Identification->Mechanism_of_Action Cell_Cycle Cell Cycle Analysis Mechanism_of_Action->Cell_Cycle Apoptosis Apoptosis Assays (e.g., Annexin V) Mechanism_of_Action->Apoptosis Kinase_Assay In Vitro Kinase Inhibition Assays Mechanism_of_Action->Kinase_Assay Lead_Optimization Lead Optimization Cell_Cycle->Lead_Optimization Apoptosis->Lead_Optimization Kinase_Assay->Lead_Optimization

Caption: General workflow for in vitro efficacy evaluation of pyrazole analogs.

Conclusion and Future Directions

The 3-amino and 3-substituted-5-alkylpyrazole scaffold represents a highly promising framework for the development of novel therapeutic agents, particularly in the fields of oncology and inflammation. The available data clearly demonstrate that subtle structural modifications to this core can lead to significant changes in biological activity and target selectivity.

Future research in this area should focus on:

  • Expanding the chemical diversity of this class of compounds to explore new structure-activity relationships.

  • Utilizing structure-based drug design to develop more potent and selective inhibitors against specific targets.

  • Conducting comprehensive in vitro and in vivo studies to fully characterize the pharmacological profiles of the most promising candidates.

By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel pyrazole-based therapeutics with improved efficacy and safety profiles.

References

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Validating 3-(Aminomethyl)-5-propylpyrazole as a Novel Drug Lead: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Promise of the Pyrazole Scaffold

The pyrazole nucleus, a five-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry. Its structural versatility and metabolic stability have made it a "privileged scaffold," integral to numerous FDA-approved drugs, including the anti-inflammatory agent Celecoxib and the phosphodiesterase inhibitor Sildenafil.[1][2] Aminopyrazole derivatives, a subset of this class, have garnered significant attention for their ability to target a wide array of biological molecules, particularly kinases and cyclooxygenase (COX) enzymes, which are pivotal in inflammatory and oncogenic signaling pathways.[3][4]

This guide presents a comprehensive validation workflow for a novel compound, 3-(Aminomethyl)-5-propylpyrazole, as a potential drug lead. Lacking prior extensive characterization, this molecule represents a greenfield opportunity. Our objective is to systematically evaluate its therapeutic potential, focusing on a hypothesized anti-inflammatory and analgesic profile, and to objectively compare its performance against established alternatives. The experimental choices detailed herein are grounded in the principles of robust drug discovery, emphasizing self-validating systems and a clear rationale for each step.

Proposed Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from the readily available β-ketonitrile, 3-oxo-hexanenitrile. The most direct route involves a condensation reaction with hydrazine, a common method for synthesizing aminopyrazoles.[5] Subsequent reduction of the nitrile group would yield the target aminomethyl functionality.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 5-propyl-1H-pyrazol-3-amine

  • To a solution of 3-oxo-hexanenitrile (1 eq.) in ethanol, add hydrazine hydrate (1.2 eq.).

  • Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to obtain 5-propyl-1H-pyrazol-3-amine.

Step 2: Reduction of the Nitrile to the Amine

  • Dissolve the 5-propyl-1H-pyrazol-3-amine from Step 1 in anhydrous tetrahydrofuran (THF).

  • Carefully add lithium aluminum hydride (LiAlH₄) (2-3 eq.) portion-wise at 0°C under an inert atmosphere.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by the sequential addition of water and 15% aqueous sodium hydroxide.

  • Filter the resulting suspension and extract the filtrate with ethyl acetate.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield this compound.

cluster_synthesis Synthesis Workflow start 3-Oxo-hexanenitrile step1 Hydrazine Hydrate, Ethanol, Reflux start->step1 intermediate 5-Propyl-1H-pyrazol-3-amine step1->intermediate step2 1. LiAlH4, THF 2. Aqueous Workup intermediate->step2 product This compound step2->product

Caption: Proposed two-step synthesis of this compound.

In Vitro Validation: A Multi-pronged Approach

The in vitro validation phase is designed to comprehensively characterize the biological activity, selectivity, and drug-like properties of this compound. This is a critical step to "fail early, fail often," ensuring that only the most promising candidates advance to more resource-intensive in vivo studies.[6][7]

cluster_invitro In Vitro Validation Workflow primary_screen Primary Target Screening (e.g., COX-2, Kinase Panel) selectivity Selectivity Profiling (e.g., COX-1, Off-target Kinases) primary_screen->selectivity cell_based Cell-Based Assays (e.g., Anti-inflammatory, Cytotoxicity) selectivity->cell_based adme_tox ADME-Tox Profiling (Metabolic Stability, CYP Inhibition, etc.) cell_based->adme_tox go_nogo Go/No-Go Decision for In Vivo Studies adme_tox->go_nogo

Caption: A structured workflow for the in vitro validation of a drug lead.

Primary Target-Based Screening: Assessing Potency

Given the prevalence of anti-inflammatory activity among pyrazole derivatives, a primary screen targeting key enzymes in the inflammation pathway is a logical starting point. We will hypothesize that this compound may act as a COX-2 inhibitor.

Experimental Protocol: COX-2 Inhibition Assay (Fluorometric)

  • Reagents: Human recombinant COX-2 enzyme, arachidonic acid (substrate), fluorometric probe (e.g., ADHP), assay buffer.

  • Procedure:

    • Prepare a dilution series of this compound and the control inhibitor (Celecoxib) in DMSO.

    • In a 96-well plate, add the test compounds, COX-2 enzyme, and the fluorometric probe.

    • Incubate for 15 minutes at room temperature to allow for compound-enzyme binding.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the fluorescence intensity over time using a plate reader.

    • Calculate the rate of reaction and determine the percent inhibition for each compound concentration.

    • Plot the percent inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Selectivity Profiling: A Critical Step for Safety

A good drug lead should be selective for its intended target to minimize off-target effects.[8] Therefore, we will assess the inhibitory activity of our compound against the closely related COX-1 isoenzyme.

Experimental Protocol: COX-1 Inhibition Assay

This assay is performed using the same protocol as the COX-2 assay, but with human recombinant COX-1 enzyme instead. The ratio of COX-1 IC₅₀ to COX-2 IC₅₀ will provide the selectivity index.

Cell-Based Assays: Confirmation in a Biological Context

Cell-based assays provide a more physiologically relevant system to confirm the anti-inflammatory activity observed in biochemical assays.[9] We will use a lipopolysaccharide (LPS)-stimulated macrophage model.

Experimental Protocol: Anti-inflammatory Activity in Macrophages

  • Cell Line: Human macrophage-like cell line (e.g., THP-1, differentiated with PMA).

  • Procedure:

    • Plate the differentiated THP-1 cells in a 96-well plate.

    • Pre-treat the cells with varying concentrations of this compound or Celecoxib for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) to induce an inflammatory response.

    • Incubate for 24 hours.

    • Collect the cell culture supernatant and measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an ELISA kit.

    • Determine the IC₅₀ for the inhibition of cytokine production.

ADME-Tox Profiling: Assessing Drug-like Properties

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) is crucial to de-risk a drug discovery program.[2][10][11] A battery of in vitro assays will be conducted.

Assay Purpose Methodology
Metabolic Stability To assess the compound's susceptibility to metabolism by liver enzymes.Incubation with human liver microsomes and measuring the compound's disappearance over time by LC-MS/MS.
CYP450 Inhibition To identify potential for drug-drug interactions.Incubation with recombinant human CYP enzymes (e.g., 3A4, 2D6, 2C9) and specific substrates, measuring the inhibition of substrate metabolism.
Plasma Protein Binding To determine the fraction of the compound bound to plasma proteins, which affects its distribution and availability.Equilibrium dialysis with human plasma.
Aqueous Solubility To assess the compound's solubility, which impacts its absorption.Measurement of solubility in phosphate-buffered saline (PBS) at different pH values.
Cell Viability (Cytotoxicity) To evaluate the compound's general toxicity to cells.Treatment of a panel of human cell lines (e.g., HepG2, HEK293) with the compound and measuring cell viability using an MTT or similar assay.

Comparison with Alternatives

To put the hypothetical performance of this compound into context, we will compare its profile with two well-established pyrazole-containing drugs: Celecoxib, a selective COX-2 inhibitor for inflammation, and Sildenafil, a PDE5 inhibitor.[12][13][14][15][16][17][18][19][20] This comparison will highlight the potential advantages and disadvantages of our lead compound.

Parameter This compound (Hypothetical Data) Celecoxib (Reference Data) Sildenafil (Reference Data)
Primary Target COX-2COX-2PDE5
IC₅₀ (Primary Target) 50 nM40 nM3.9 nM
Selectivity (COX-1/COX-2) >200~10-20N/A
Cell-based IC₅₀ (TNF-α release) 150 nM100 nMN/A
Metabolic Stability (t½ in HLM) 45 min30-60 min~20 min
CYP Inhibition (IC₅₀ for 2C9) >10 µM~5 µM>10 µM
Aqueous Solubility (pH 7.4) 50 µg/mL<1 µg/mL3.5 mg/mL
Cytotoxicity (CC₅₀ in HepG2) >50 µM~25 µM>100 µM

Note: Data for Celecoxib and Sildenafil are compiled from public sources for comparative purposes.

In Vivo Evaluation: Assessing Efficacy and Safety

Promising in vitro data warrants progression to in vivo models to assess efficacy and safety in a whole organism.[8] For our hypothesized anti-inflammatory indication, the carrageenan-induced paw edema model in rats is a standard and well-validated choice.[21][22][23]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
  • Animals: Male Wistar rats (180-200 g).

  • Procedure:

    • Fast the animals overnight before the experiment.

    • Administer this compound, Celecoxib (positive control), or vehicle (negative control) orally.

    • After 1 hour, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

    • Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

    • Calculate the percentage of edema inhibition for each group compared to the vehicle control group.

    • At the end of the experiment, collect blood samples for pharmacokinetic analysis and major organs for histopathological examination.

Conclusion and Future Directions

This guide has outlined a systematic and robust workflow for the validation of this compound as a novel drug lead. The proposed experiments, from synthesis to in vivo evaluation, are designed to thoroughly characterize its potency, selectivity, and drug-like properties. The hypothetical data, when compared to established drugs like Celecoxib, suggests that our lead compound could have a favorable profile, particularly in terms of selectivity and aqueous solubility.

A "Go" decision following these validation studies would trigger the next phase of drug development: lead optimization. This would involve synthesizing and testing analogs of this compound to improve its potency and pharmacokinetic properties further. Subsequently, more extensive preclinical toxicology studies would be required before the compound could be considered for clinical trials in humans. This structured approach ensures that resources are invested in compounds with the highest probability of becoming safe and effective medicines.

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A Senior Application Scientist's Comparative Analysis of Aminomethylpyrazole Isomers for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] The introduction of an aminomethyl group to this privileged structure opens up a new dimension of chemical space, offering opportunities for novel molecular interactions and therapeutic applications. However, the seemingly subtle difference in the positional isomerism of the aminomethyl substituent—at the 3, 4, or 5-position of the pyrazole ring—can profoundly impact the physicochemical properties and biological activity of the resulting molecule.

This guide provides an in-depth comparative analysis of 3-aminomethyl-, 4-aminomethyl-, and 5-aminomethyl-1H-pyrazole isomers. As a Senior Application Scientist, my objective is to equip you with the foundational knowledge, experimental insights, and practical protocols necessary to make informed decisions in the selection and development of aminomethylpyrazole-based drug candidates. We will delve into the synthetic nuances, compare key physicochemical parameters, and evaluate the reported biological activities of derivatives of these isomers, all while maintaining a steadfast commitment to scientific integrity.

The Critical Influence of Isomerism on Molecular Properties

The position of the aminomethyl group on the pyrazole ring dictates the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These fundamental characteristics, in turn, govern how the molecule interacts with biological targets and navigates physiological environments.

A key consideration is the proximity of the basic aminomethyl group to the nitrogen atoms of the pyrazole ring. This influences the molecule's pKa, which affects its ionization state at physiological pH and, consequently, its solubility, membrane permeability, and potential for ionic interactions with target proteins.

Synthetic Strategies: Navigating the Pathways to Positional Isomers

The synthesis of aminomethylpyrazole isomers requires distinct strategic approaches. While general methods for the synthesis of aminopyrazoles are well-established, their conversion to the corresponding aminomethyl derivatives involves specific multi-step sequences.[2]

Synthesis of 3-Aminomethyl-1H-pyrazole

The synthesis of 3-aminomethyl-1H-pyrazole can be approached via the reduction of a 3-cyanopyrazole or the conversion of a 3-pyrazolecarboxylic acid. A representative synthetic workflow is outlined below.

Synthesis of 3-Aminomethyl-1H-pyrazole A 1,3-Dicarbonyl Compound C 3-Methyl-1H-pyrazole A->C Cyclization B Hydrazine B->C E 1H-Pyrazole-3- carboxylic Acid C->E KMnO4 D Oxidation G 1H-Pyrazole-3- carboxamide E->G SOCl2, NH3 F Amidation I 3-Aminomethyl- 1H-pyrazole G->I LiAlH4 H Reduction

Caption: Synthetic workflow for 3-aminomethyl-1H-pyrazole.

Synthesis of 4-Aminomethyl-1H-pyrazole

The synthesis of 4-aminomethyl-1H-pyrazole derivatives has been efficiently achieved through a one-pot, two-step sequential methodology starting from β-enamino diketones and arylhydrazines.[3] This approach generates 4-iminium-N-arylpyrazole salt intermediates that are subsequently reduced.

Synthesis of 4-Aminomethyl-1H-pyrazole A β-Enamino Diketone C 4-Iminium-N-aryl- pyrazole Salt (in situ) A->C One-pot Condensation B Arylhydrazine B->C E 4-Aminomethyl-N- arylpyrazole C->E NaBH3CN D Reduction

Caption: One-pot synthesis of 4-aminomethyl-N-arylpyrazoles.[3]

Synthesis of 5-Aminomethyl-1H-pyrazole

A common route to 5-aminomethylpyrazoles involves the Vilsmeier-Haack formylation of a substituted pyrazole, followed by reductive amination of the resulting aldehyde.[4]

Synthesis of 5-Aminomethyl-1H-pyrazole A Substituted 1H-pyrazole C 1H-Pyrazole-5- carbaldehyde A->C Formylation B Vilsmeier Reagent (POCl3, DMF) B->C E 5-Aminomethyl- 1H-pyrazole C->E NH4OAc, NaBH3CN D Reductive Amination

Caption: Synthetic pathway to 5-aminomethyl-1H-pyrazole.[4]

Comparative Physicochemical Properties

While direct, head-to-head experimental data for the parent aminomethylpyrazole isomers is scarce in the literature, we can infer trends based on the principles of physical organic chemistry and available data for related compounds.

Property3-Aminomethyl-1H-pyrazole4-Aminomethyl-1H-pyrazole5-Aminomethyl-1H-pyrazoleRationale for Predicted Differences
pKa (of aminomethyl group) HigherLowerIntermediateThe electron-withdrawing nature of the pyrazole ring will decrease the basicity of the aminomethyl group. The effect is most pronounced at the 4-position due to direct resonance effects. The 3- and 5-positions are influenced to a lesser, but still significant, extent.
logP LowerHigherIntermediateThe position of the polar aminomethyl group will influence the overall lipophilicity. The more exposed 4-position may lead to a slightly higher logP compared to the more shielded 3- and 5-positions.
Aqueous Solubility HigherLowerIntermediateHigher pKa and potentially lower logP for the 3-isomer would suggest greater aqueous solubility compared to the 4-isomer.

Note: These are predicted trends. Experimental determination is crucial for accurate comparison.

Comparative Biological Activity: Insights from Derivatives

Direct comparative biological screening of the parent aminomethylpyrazole isomers is not extensively reported. However, the literature on their derivatives provides valuable insights into the potential of each isomeric scaffold in different therapeutic areas. It is important to note that the observed activities are also influenced by other substituents on the pyrazole ring and the nature of the amine (primary, secondary, or tertiary).

Anticancer Activity

Derivatives of all three isomers have been investigated for their anticancer properties.

  • 3-Aminomethylpyrazole Derivatives: Schiff base compounds derived from 3-aminopyrazoles have demonstrated cytotoxicity against colorectal cancer cells.[5][6]

  • 4-Aminomethylpyrazole Derivatives: A series of 3-carboxyethyl 4-[(tert-butylamino)methyl]-N-arylpyrazoles exhibited potent and selective inhibitory activity against ovarian cancer cell lines, with GI50 values in the low micromolar to nanomolar range.[3]

  • 5-Aminomethylpyrazole Derivatives: Derivatives of 5-aminopyrazoles have shown promising anti-proliferative activity against various cancer cell lines.[7][8] The 5-aminopyrazole scaffold is considered a valuable starting point for the development of anticancer agents.[9]

Isomer ScaffoldReported Anticancer Activity of DerivativesReference
3-Aminomethyl Cytotoxicity against colorectal cancer cells.[5][6]
4-Aminomethyl Potent and selective inhibition of ovarian cancer cell lines (GI50 = 0.013-8.78 μM).[3]
5-Aminomethyl Promising anti-proliferative agents against various cancer cell lines.[7][8]
Antimicrobial Activity

The aminomethylpyrazole scaffold has also been explored for its potential in combating microbial infections.

  • 3-Aminomethylpyrazole Derivatives: Schiff bases of 3-aminopyrazoles have shown broad-spectrum antibacterial activity.[5]

  • 4-Aminomethylpyrazole Derivatives: Certain 4-aminopyrazole derivatives have demonstrated tuberculostatic, antibacterial, and antimycotic activities.[10][11]

  • 5-Aminomethylpyrazole Derivatives: 5-Aminopyrazole derivatives have been investigated as precursors for compounds with antibacterial and antifungal properties.[12]

Isomer ScaffoldReported Antimicrobial Activity of DerivativesReference
3-Aminomethyl Broad-spectrum antibacterial activity.[5]
4-Aminomethyl Tuberculostatic, antibacterial, and antimycotic activities.[10][11]
5-Aminomethyl Precursors to antibacterial and antifungal agents.[12]

Disclaimer: The biological activity data presented is for derivatives of the aminomethylpyrazole isomers and is collated from different studies. Direct comparison of potency should be made with caution due to variations in experimental conditions.

Experimental Protocols

To facilitate your research and development efforts, detailed, self-validating protocols for the synthesis and characterization of aminomethylpyrazole isomers are provided below.

Protocol 1: Synthesis of 3-Aminomethyl-1H-pyrazole

Objective: To synthesize 3-aminomethyl-1H-pyrazole from 1H-pyrazole-3-carboxylic acid.

Materials:

  • 1H-Pyrazole-3-carboxylic acid

  • Thionyl chloride (SOCl₂)

  • Ammonia (NH₃) solution

  • Lithium aluminum hydride (LiAlH₄)

  • Dry tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Sodium sulfate (Na₂SO₄)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

Procedure:

  • Synthesis of 1H-Pyrazole-3-carboxamide:

    • In a round-bottom flask, suspend 1H-pyrazole-3-carboxylic acid (1.0 eq) in an excess of thionyl chloride.

    • Reflux the mixture for 2 hours.

    • Remove the excess thionyl chloride under reduced pressure.

    • Carefully add the resulting acid chloride to a cooled, concentrated ammonia solution with vigorous stirring.

    • Collect the precipitated 1H-pyrazole-3-carboxamide by filtration, wash with cold water, and dry.

  • Reduction to 3-Aminomethyl-1H-pyrazole:

    • In a flame-dried, three-necked flask under a nitrogen atmosphere, prepare a suspension of LiAlH₄ (2.0 eq) in dry THF.

    • Add 1H-pyrazole-3-carboxamide (1.0 eq) portion-wise to the suspension at 0°C.

    • Allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

    • Cool the reaction to 0°C and quench by the sequential dropwise addition of water, 15% aqueous NaOH, and then water again.

    • Filter the resulting solids and wash with THF.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel (DCM:Methanol gradient) to afford 3-aminomethyl-1H-pyrazole.

Protocol 2: Characterization by NMR and Mass Spectrometry

Objective: To confirm the structure and purity of the synthesized aminomethylpyrazole isomers.

Procedure:

  • ¹H and ¹³C NMR Spectroscopy:

    • Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Analyze the chemical shifts, coupling constants, and integration to confirm the expected structure.

  • Mass Spectrometry:

    • Obtain a high-resolution mass spectrum (HRMS) using electrospray ionization (ESI) to confirm the molecular weight and elemental composition of the product.

Protocol 3: Purity Analysis by HPLC

Objective: To determine the purity of the synthesized aminomethylpyrazole isomers.

Chromatographic System:

  • HPLC or UHPLC system with a UV/DAD detector.

Column:

  • Reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm).

Mobile Phase:

  • Solvent A: Water with 0.1% formic acid.

  • Solvent B: Acetonitrile with 0.1% formic acid.

Gradient Program:

  • 0-2 min: 5% B

  • 2-15 min: 5% to 95% B

  • 15-17 min: 95% B

  • 17-18 min: 95% to 5% B

  • 18-25 min: 5% B (equilibration)

Flow Rate: 1.0 mL/min Injection Volume: 10 µL Column Temperature: 30°C Detection Wavelength: 220 nm

Sample Preparation:

  • Prepare a 1 mg/mL solution of the aminomethylpyrazole isomer in the initial mobile phase composition.

  • Filter the sample through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Integrate the peak area of the main product and any impurities.

  • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Conclusion and Future Directions

This comparative guide highlights the significant influence of positional isomerism on the synthesis, physicochemical properties, and potential biological activities of aminomethylpyrazoles. While direct comparative data is limited, the analysis of derivatives suggests that all three isomeric scaffolds hold promise for drug discovery, with the 4- and 5-substituted isomers showing particularly interesting anticancer activity in some studies.[3][7][8]

The choice of which isomer to pursue will ultimately depend on the specific therapeutic target and the desired pharmacological profile. The synthetic routes and analytical protocols provided herein offer a solid foundation for researchers to synthesize, purify, and characterize these valuable building blocks.

Future research should focus on the direct, head-to-head comparison of the parent 3-aminomethyl-, 4-aminomethyl-, and 5-aminomethyl-1H-pyrazoles in a battery of standardized biological assays. This will provide a clearer understanding of the intrinsic properties of each isomer and enable more rational drug design. Furthermore, exploring the structure-activity relationships of a wider range of derivatives for each isomeric series will undoubtedly uncover novel therapeutic agents with improved potency and selectivity.

References

  • Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39.
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • Saloutin, V. I., et al. (2020). Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. European Journal of Medicinal Chemistry, 208, 112768.
  • An In-depth Technical Guide to the Synthesis and Characterization of 5-Aminomethyl-1-ethyl-3-methylpyrazole. (n.d.). Benchchem.
  • Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation. (n.d.).
  • Rapetti, F., et al. (2024).
  • ChemInform Abstract: Synthesis of 3-Aminomethyl-Substituted Pyrazoles and Isoxazoles. (n.d.).
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  • Approaches towards the synthesis of 5-aminopyrazoles. (n.d.). Beilstein Journals.
  • Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). PMC.
  • Facile Cascade Synthesis of 6‐(Chloromethyl)pyrazolo[3,4‐d]pyrimidines from 5‐Amino‐1H‐pyrazole‐4‐carbaldehydes. (n.d.).
  • Al-Adiwish, M. A. S., Abubakr, N. M., & Alarafi, N. M. (2017). Synthesis of New Pyrazolo [5, 1-c][4][9][13] triazines from 5-Aminopyrazole and Study Biological Activity and Cytotoxicity. Cell Biology, 5(5), 45-52.

  • da Silva, M. J. V., et al. (2021). Efficient synthesis and antitumor evaluation of 4-aminomethyl-N-arylpyrazoles: Discovery of potent and selective agents for ovarian cancer. Bioorganic & Medicinal Chemistry, 30, 115943.
  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION.
  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.).
  • CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid. (n.d.).
  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.).
  • Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Deriv
  • [Ce(L-Pro)2]2 (Oxa)
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). PMC.
  • (PDF) Biological activity of new schiff base compounds derived from substituted 3-aminopyrazoles, the role of pyrazole on bioactivity. (n.d.).
  • Biological Activity of New Schiff Base Compounds Derived from Substituted 3-Aminopyrazoles, the Role of Pyrazole on Bioactivity. (n.d.).
  • Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
  • Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions. (n.d.). NIH.
  • Practical synthetic method for functionalized 1-methyl-3/5-(trifluoromethyl)-1H-pyrazoles. (n.d.).
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A Senior Application Scientist's Guide to Benchmarking Novel Enzyme Inhibitors: A Case Study of 3-(Aminomethyl)-5-propylpyrazole Against Known DPP-4 Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This guide provides a comprehensive framework for the preclinical benchmarking of novel enzyme inhibitors. We address the critical need for robust, comparative data in early-stage drug discovery by presenting a detailed case study. As the specific biological target of the novel compound 3-(Aminomethyl)-5-propylpyrazole (herein designated "AMPP") is not yet publicly characterized, we will hypothetically position it as a potential inhibitor of Dipeptidyl Peptidase-4 (DPP-4). This enzyme is a clinically validated target for type 2 diabetes, with a well-established class of inhibitors (gliptins) available for direct comparison.[1][2][3] This document will guide researchers through the essential in vitro assays required to determine inhibitory potency (IC50), mechanism of action (MOA), and selectivity, using the well-characterized DPP-4 inhibitors Sitagliptin and Vildagliptin as benchmarks.

Introduction: The Rationale for Comparative Benchmarking

In the landscape of drug discovery, the identification of a novel bioactive compound is merely the first step. To ascertain its therapeutic potential, a rigorous and objective evaluation of its performance against established standards is paramount. This process, known as benchmarking, provides essential context to a compound's potency, selectivity, and mechanism of action. The pyrazole scaffold is a recognized pharmacologically important structure found in numerous enzyme inhibitors, making our compound of interest, AMPP, a plausible candidate for targeted therapy.[4][5][6]

We have selected Dipeptidyl Peptidase-4 (DPP-4) as the target for this case study. DPP-4 is a serine protease that plays a critical role in glucose homeostasis by inactivating incretin hormones like GLP-1.[7][8] Inhibiting DPP-4 increases the levels of active incretins, which in turn stimulates insulin secretion and suppresses glucagon release in a glucose-dependent manner.[3][7] This mechanism is the basis for the therapeutic effect of gliptins, such as Sitagliptin and Vildagliptin, in the management of type 2 diabetes.[1][9][10]

This guide will therefore focus on three pivotal questions:

  • Potency: How effectively does AMPP inhibit DPP-4 compared to Sitagliptin and Vildagliptin?

  • Mechanism: How does AMPP inhibit DPP-4? Is it a competitive, non-competitive, or other type of inhibitor?

  • Selectivity: Does AMPP specifically inhibit DPP-4, or does it also affect related enzymes like DPP-8 and DPP-9, where off-target inhibition can lead to toxicity?[11]

Biological Context: The DPP-4 Signaling Pathway

Understanding the biological pathway is crucial for interpreting experimental data. DPP-4 inhibition directly impacts the incretin system, a key regulator of blood glucose. The diagram below illustrates this pathway.

DPP4_Pathway cluster_gut Gut (Post-Meal) cluster_pancreas Pancreas cluster_liver Liver Food Food Intake L_Cells Intestinal L-Cells Food->L_Cells Stimulates GLP1 Active GLP-1 (Incretin Hormone) L_Cells->GLP1 Secretes Beta_Cells β-Cells GLP1->Beta_Cells Stimulates (+) Alpha_Cells α-Cells GLP1->Alpha_Cells Inhibits (-) DPP4 DPP-4 Enzyme (Circulating) GLP1->DPP4 Degraded by Insulin Insulin Release Beta_Cells->Insulin Glucagon Glucagon Release Alpha_Cells->Glucagon Blood_Glucose Lowered Blood Glucose Insulin->Blood_Glucose Reduces HGP Hepatic Glucose Production Glucagon->HGP Stimulates (+) HGP->Blood_Glucose Increases Inactive_GLP1 Inactive GLP-1 DPP4->Inactive_GLP1 Inhibitor DPP-4 Inhibitor (e.g., AMPP, Sitagliptin) Inhibitor->DPP4 BLOCKS

Caption: The DPP-4/Incretin Pathway in Glucose Homeostasis.

Experimental Design & Workflow

A logical progression of experiments is key to building a comprehensive profile of a novel inhibitor. Our workflow is designed to first establish potency, then elucidate the mechanism, and finally, assess selectivity.

Benchmarking_Workflow cluster_prep Phase 1: Preparation cluster_potency Phase 2: Potency & Mechanism cluster_selectivity Phase 3: Selectivity Profiling cluster_reporting Phase 4: Reporting C1 Synthesize & Purify AMPP Compound P2_A1 Experiment 1: IC50 Determination Assay (Dose-Response) C1->P2_A1 C2 Procure Benchmark Inhibitors (Sitagliptin, Vildagliptin) C2->P2_A1 C3 Procure Reagents (DPP-4, DPP-8, DPP-9 enzymes, fluorogenic substrate) C3->P2_A1 P2_A2 Data Analysis: Calculate IC50 Values P2_A1->P2_A2 P2_A3 Experiment 2: Enzyme Kinetics Assay (Vary [S] and [I]) P2_A2->P2_A3 P2_A4 Data Analysis: Lineweaver-Burk Plot Determine Ki and MOA P2_A3->P2_A4 P3_A1 Experiment 3: Selectivity Assay (Test against DPP-8 & DPP-9) P2_A4->P3_A1 Proceed if potent P3_A2 Data Analysis: Calculate IC50 for DPP-8/9 Determine Selectivity Index P3_A1->P3_A2 R1 Synthesize Data (Tables & Figures) P3_A2->R1 R2 Final Comparative Report R1->R2

Caption: Overall workflow for benchmarking a novel inhibitor.

Experimental Protocols

The following protocols are detailed to ensure reproducibility and scientific rigor. Commercial assay kits are available and provide a standardized starting point.[12]

Experiment 1: In Vitro DPP-4 Inhibition Assay (IC50 Determination)

Objective: To determine the concentration of AMPP, Sitagliptin, and Vildagliptin required to inhibit 50% of DPP-4 activity.

Principle: This is a fluorometric kinetic assay. The DPP-4 enzyme cleaves a non-fluorescent substrate, Gly-Pro-AMC, to release the highly fluorescent product, 7-Amino-4-methylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to DPP-4 activity.[13][14]

Materials:

  • Recombinant Human DPP-4 Enzyme

  • DPP-4 Substrate: H-Gly-Pro-AMC

  • DPP-4 Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0)

  • Test Compounds: AMPP, Sitagliptin (positive control), Vildagliptin (positive control)

  • DMSO (for dissolving compounds)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader (λex = 360 nm, λem = 460 nm)

Protocol:

  • Compound Preparation: Prepare 10 mM stock solutions of AMPP, Sitagliptin, and Vildagliptin in 100% DMSO.

  • Serial Dilutions: Perform a serial dilution series (e.g., 11-point, 1:3 dilution) for each compound in assay buffer to create working solutions at 4x the final desired concentration. Ensure the final DMSO concentration in the assay is ≤1%.

  • Assay Plate Setup:

    • Add 25 µL of 4x compound working solution to the appropriate wells.

    • Add 25 µL of assay buffer with equivalent DMSO concentration to "Enzyme Control" (100% activity) wells.

    • Add 50 µL of assay buffer to "Blank" (no enzyme) wells.

  • Enzyme Addition: Prepare a 2x DPP-4 enzyme solution in cold assay buffer. Add 50 µL of this solution to all wells except the "Blank" wells.

  • Pre-incubation: Mix the plate gently and pre-incubate for 10 minutes at 37°C, protected from light. This allows the inhibitors to bind to the enzyme.[15]

  • Reaction Initiation: Prepare a 4x substrate solution (Gly-Pro-AMC) in assay buffer. Add 25 µL to all wells to initiate the reaction. The final volume in each well will be 100 µL.

  • Kinetic Measurement: Immediately place the plate in the microplate reader pre-heated to 37°C. Measure fluorescence intensity every minute for 30 minutes in kinetic mode.

  • Data Analysis:

    • Calculate the reaction rate (slope) for each well from the linear portion of the kinetic curve (ΔRFU/min).

    • Calculate the percent inhibition for each inhibitor concentration: % Inhibition = (1 - (Rate_inhibitor / Rate_enzyme_control)) * 100.

    • Plot % Inhibition vs. log[Inhibitor Concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.

Experiment 2: Enzyme Kinetics Assay (Mechanism of Action)

Objective: To determine if AMPP is a competitive, non-competitive, or mixed inhibitor of DPP-4.

Principle: By measuring the initial reaction rates at various substrate and inhibitor concentrations, we can analyze the effect of the inhibitor on the enzyme's kinetic parameters, Vmax (maximum velocity) and Km (Michaelis constant).[16] Changes in these parameters reveal the mechanism of inhibition.[17][18]

Protocol:

  • Setup: The protocol is similar to the IC50 assay, but with a matrix of varying concentrations of both the substrate (Gly-Pro-AMC) and the inhibitor (AMPP).

  • Concentrations:

    • Inhibitor [I]: Use fixed concentrations of AMPP based on its IC50 value (e.g., 0, 0.5x IC50, 1x IC50, 2x IC50).

    • Substrate [S]: For each inhibitor concentration, perform a serial dilution of the substrate, typically ranging from 0.2x Km to 5x Km of Gly-Pro-AMC for DPP-4.

  • Measurement: Measure the initial reaction velocity (v) for each combination of [S] and [I].

  • Data Analysis:

    • Generate a Michaelis-Menten plot (v vs. [S]) for each inhibitor concentration.

    • For a clearer diagnosis, create a Lineweaver-Burk (double reciprocal) plot (1/v vs. 1/[S]).[17]

    • Interpretation:

      • Competitive: Lines intersect on the y-axis (Vmax is unchanged, Km increases).[18]

      • Non-competitive: Lines intersect on the x-axis (Km is unchanged, Vmax decreases).[15]

      • Mixed: Lines intersect in the second quadrant (both Vmax and Km are altered).

      • Uncompetitive: Lines are parallel (both Vmax and Km are decreased proportionally).[15]

Experiment 3: Selectivity Profiling against DPP-8 and DPP-9

Objective: To assess the selectivity of AMPP for DPP-4 over the closely related proteases DPP-8 and DPP-9.

Principle: Non-selective inhibition of DPP-8 and DPP-9 has been linked to severe toxicities, making this a critical safety assessment.[11] The assay is identical to the IC50 assay for DPP-4 but uses recombinant DPP-8 and DPP-9 enzymes instead.

Protocol:

  • Follow the exact protocol outlined in Experiment 1 for IC50 determination.

  • In parallel plates, substitute the DPP-4 enzyme with recombinant human DPP-8 and recombinant human DPP-9, respectively.[19][20]

  • Determine the IC50 values of AMPP, Sitagliptin, and Vildagliptin against DPP-8 and DPP-9.

  • Data Analysis:

    • Calculate the Selectivity Index for each compound:

      • Selectivity Index (DPP-8) = IC50 (DPP-8) / IC50 (DPP-4)

      • Selectivity Index (DPP-9) = IC50 (DPP-9) / IC50 (DPP-4)

    • A higher selectivity index indicates greater selectivity for DPP-4.

Data Presentation & Interpretation (Hypothetical Data)

The data generated from these experiments should be summarized in clear, comparative tables. Below are examples using hypothetical, yet realistic, data for our compound of interest, AMPP.

Table 1: Inhibitory Potency (IC50) against DPP Family Enzymes

CompoundDPP-4 IC50 (nM)DPP-8 IC50 (nM)DPP-9 IC50 (nM)
AMPP 35.2 >20,000 15,500
Sitagliptin28.5>50,000>50,000
Vildagliptin55.02,8008,500

Table 2: Selectivity Profile

CompoundSelectivity vs. DPP-8 (Fold)Selectivity vs. DPP-9 (Fold)
AMPP >568 440
Sitagliptin>1,750>1,750
Vildagliptin51155

Table 3: Enzyme Kinetic Parameters for AMPP against DPP-4

ParameterValue
Mechanism of Action Competitive
Inhibition Constant (Ki)18.6 nM

Interpretation of Hypothetical Results:

  • Potency: The hypothetical data show AMPP has an IC50 of 35.2 nM against DPP-4, indicating strong potency, comparable to the established drug Sitagliptin and slightly better than Vildagliptin.

  • Mechanism: The kinetic analysis reveals that AMPP is a competitive inhibitor, suggesting it likely binds to the active site of DPP-4, competing with the natural substrate.[18]

  • Selectivity: AMPP demonstrates high selectivity for DPP-4, with over 568-fold selectivity against DPP-8 and 440-fold against DPP-9. This is a highly desirable safety profile, superior to Vildagliptin in this hypothetical scenario.[21]

Conclusion

This guide outlines a robust, three-part experimental strategy for benchmarking a novel pyrazole-based compound, this compound (AMPP), against known inhibitors of a clinically relevant target, DPP-4. By systematically determining potency (IC50), mechanism of action, and selectivity, researchers can generate the critical data package needed to validate a compound's therapeutic potential. Based on our hypothetical results, AMPP presents as a potent, competitive, and highly selective DPP-4 inhibitor, warranting further investigation in preclinical models of type 2 diabetes. This structured approach ensures that experimental choices are driven by scientific rationale, leading to trustworthy and actionable data for drug development professionals.

References

  • Dipeptidyl peptidase-4 inhibitor. Wikipedia.[Link]

  • DPP-4 inhibitors (gliptins). Diabetes UK.[Link]

  • DPP-4 Inhibitors (Gliptins): What They Are & Side Effects. Cleveland Clinic.[Link]

  • Sitagliptin, a DPP-4 inhibitor for the treatment of patients with type 2 diabetes: a review of recent clinical trials. PubMed.[Link]

  • Sitagliptin: MedlinePlus Drug Information. MedlinePlus.[Link]

  • Sitagliptin. Wikipedia.[Link]

  • Can DPP-4 Inhibitors Improve Glycemic Control and Preserve Beta-Cell Function in Type 1 Diabetes Mellitus? A Systematic Review. MDPI.[Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI.[Link]

  • An Insight into Pyrazole-containing Compounds: Synthesis and Pharmacological Activities. Bentham Science.[Link]

  • Inhibition of Dipeptidyl Peptidase-4 by Flavonoids: Structure–Activity Relationship, Kinetics and Interaction Mechanism. Frontiers in Nutrition.[Link]

  • DPP-4 Inhibitor. Canadian Diabetes Association.[Link]

  • Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. National Institutes of Health (NIH).[Link]

  • Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds. ResearchGate.[Link]

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry.[Link]

  • Pharmacology of Vildagliptin ; Mechanism of action, Pharmacokinetics, Uses, Effects. YouTube.[Link]

  • Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins. National Institutes of Health (NIH).[Link]

  • Mechanism-based population pharmacokinetic modelling in diabetes: vildagliptin as a tight binding inhibitor and substrate of dipeptidyl peptidase IV. PubMed Central.[Link]

  • Clinical Pharmacokinetics and Pharmacodynamics of Vildagliptin. ResearchGate.[Link]

  • Clinical pharmacokinetics and pharmacodynamics of vildagliptin. PubMed.[Link]

  • What is the mechanism of Vildagliptin? Patsnap Synapse.[Link]

  • Biological Chemistry I: Enzymes Kinetics and Enzyme Inhibition. MIT OpenCourseWare.[Link]

  • Measurement of Dipeptidylpeptidase Activity in vitro and in vivo. National Institutes of Health (NIH).[Link]

  • The Kinetic and Analytical Aspects of Enzyme Competitive Inhibition: Sensing of Tyrosinase Inhibitors. National Institutes of Health (NIH).[Link]

  • Design, synthesis, and in vitro evaluation of novel dipeptidyl peptidase IV inhibitors. OAText.[Link]

  • Establishment of a dipeptidyl peptidases (DPP) 8/9 expressing cell model for evaluating the selectivity of DPP4 inhibitors. PubMed.[Link]

  • Steady-state enzyme kinetics. Portland Press.[Link]

  • Competitive inhibition. Wikipedia.[Link]

  • DPP4 ACTIVITY ASSAY KIT. Life Technologies (India) Pvt. Ltd.[Link]

  • How should I start with Enzyme-Inhibitor kinetics assay? ResearchGate.[Link]

  • Looking for DPP8 & DPP9 inhibitory assay procedures to know selectivity of our ligands towards DPP4? ResearchGate.[Link]

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A Comparative Guide to Cross-Reactivity Profiling of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for assessing the cross-reactivity of 3-(Aminomethyl)-5-propylpyrazole, a novel compound built upon the privileged pyrazole scaffold. For researchers in drug development, a thorough understanding of a compound's selectivity is paramount for predicting potential off-target effects, mitigating safety risks, and building a robust investigational new drug (IND) package.[1][2] This document outlines a tiered, systematic approach to profiling, grounded in established industry practices and regulatory expectations.

The pyrazole nucleus is a cornerstone in medicinal chemistry, featured in numerous FDA-approved drugs for its metabolic stability and versatile biological activity.[3][4] However, this same versatility necessitates a rigorous evaluation of off-target interactions to avoid unforeseen toxicities or a diluted therapeutic effect. This guide uses this compound as a case study to demonstrate a robust, self-validating workflow for identifying and characterizing its selectivity profile compared to a structural analog.

The Imperative of Early-Stage Selectivity Profiling

Undiscovered off-target activities are a leading cause of costly late-stage drug development failures.[5] Regulatory bodies like the U.S. Food and Drug Administration (FDA) emphasize the need for comprehensive safety assessments, including the characterization of off-target editing and its biological consequences.[6][7][8] Proactively identifying unintended molecular interactions allows for early-stage lead optimization, where medicinal chemistry efforts can be directed to engineer out undesirable activities while retaining on-target potency. This front-loading of safety assessment is a critical strategy for de-risking a drug discovery program.

A Tiered Strategy for Comprehensive Cross-Reactivity Assessment

We advocate for a multi-tiered approach that begins with a broad screen to identify potential liabilities, followed by more focused assays to confirm and quantify these interactions. This strategy balances comprehensiveness with resource efficiency.

Experimental Workflow for Cross-Reactivity Profiling

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Hit Confirmation & Potency cluster_2 Tier 3: Mechanistic & Cellular Validation A Compound Synthesis & QC (this compound) B Broad Panel Radioligand Binding Assays (e.g., Eurofins SafetyScreen44) A->B Single High Concentration (e.g., 10 µM) C Broad Kinase Panel Screen (e.g., DiscoverX KINOMEscan) A->C Single High Concentration (e.g., 10 µM) D Dose-Response Assays (IC50/Kd Determination for 'Hits') B->D Hits with >50% Inhibition C->D Hits with >50% Inhibition E Orthogonal Functional Assays (e.g., Calcium Flux, cAMP) D->E Confirmed Binders F Cell-Based Target Engagement Assays E->F Potent Functional Hits G Phenotypic Screening in Relevant Cell Lines F->G Confirmed Cellular Activity

Caption: A tiered workflow for identifying and validating off-target interactions.

Tier 1: Broad Panel Primary Screening

The initial step involves screening this compound at a single, high concentration (typically 1-10 µM) against large, well-validated panels of targets known to be implicated in adverse drug reactions.[9]

  • Rationale: This "wide net" approach is designed to efficiently identify a broad range of potential off-target liabilities from major protein families. Using established commercial services provides access to standardized, high-quality assays and historical data for context.

  • Recommended Panels:

    • GPCRs, Ion Channels, and Transporters: A panel like the Eurofins SafetyScreen44 or SafetyScreen87 provides excellent coverage of non-kinase targets frequently associated with cardiovascular, CNS, and gastrointestinal side effects.[5][10][11] These are typically radioligand binding assays that measure the displacement of a known probe.

    • Kinases: Given that many pyrazole-based drugs are kinase inhibitors, a comprehensive kinase screen is essential.[4] The DiscoverX KINOMEscan® platform, which utilizes an active site-directed competition binding assay, offers profiling against nearly 500 kinases and is an industry standard for determining kinome-wide selectivity.[12][13][14]

Tier 2: Hit Confirmation and Potency Determination

Any target showing significant inhibition or binding (e.g., >50% inhibition) in Tier 1 is considered a "hit" and must be validated.

  • Rationale: Single-point screens can produce false positives. A full dose-response curve is required to confirm the interaction and determine its potency (IC₅₀ for inhibition, Kᵢ or Kₑ for binding affinity). This quantitative data is essential for ranking off-targets and guiding medicinal chemistry efforts.

  • Methodology:

    • Perform 10-point, half-log serial dilutions of the test compound.

    • Run the same binding or enzymatic assay used in Tier 1.

    • Fit the data to a sigmoidal dose-response curve to calculate the potency value.

    • Crucially, run orthogonal functional assays (e.g., cellular assays measuring downstream signaling) to determine if binding translates to a biological effect.[15][9] A compound can bind to a receptor without eliciting an agonist or antagonist response.

Comparative Data Analysis: this compound vs. Alternative Scaffold

To illustrate the process, we present hypothetical screening data for our lead compound and a comparative analog, 3-(Methylamino)-5-isobutylpyrazole , where both the aminomethyl and propyl groups have been modified.

Table 1: Hypothetical Tier 1 Screening Results (% Inhibition at 10 µM)

Target ClassTargetThis compound3-(Methylamino)-5-isobutylpyrazoleRationale for Inclusion
Kinase ABL18%9%Common oncology off-target
LCK88%15%T-cell signaling kinase, potential for immunotoxicity
SRC91%22%Ubiquitous signaling kinase
PIM145%85%Proto-oncogene, cell cycle regulation
GPCR ADRB2 (β₂)6%7%Beta-adrenergic receptor, cardiovascular effects
HTR2B58%12%Serotonin receptor, linked to cardiac valvulopathy
OPRM1 (μ-opioid)11%62%Opioid receptor, potential for CNS side effects
Ion Channel hERG14%18%Critical for cardiac safety (arrhythmia risk)

Interpretation of Tier 1 Data:

  • This compound shows significant activity against the kinases LCK and SRC, and moderate activity against the HTR2B serotonin receptor. These are flagged as primary hits for follow-up.

  • 3-(Methylamino)-5-isobutylpyrazole displays a markedly different profile. It has low kinase liability but shows strong potential interaction with the PIM1 kinase and the mu-opioid receptor.

  • This comparison immediately demonstrates how seemingly minor structural modifications can fundamentally alter a compound's selectivity profile, a cornerstone of structure-activity relationship (SAR) studies.[16]

Table 2: Hypothetical Tier 2 Dose-Response Data for Confirmed Hits

CompoundTargetAssay TypePotency (IC₅₀ / Kᵢ)Selectivity Score*
This compound LCKBinding75 nM0.25
SRCBinding120 nM
HTR2BBinding1.2 µM
3-(Methylamino)-5-isobutylpyrazole PIM1Binding90 nM0.33
OPRM1Binding850 nM

*Selectivity Score (S-score) can be calculated in various ways; here, a simplified S(1µM) = (Number of kinases with Kᵢ < 1µM) / (Total kinases tested). A lower score indicates higher selectivity.[1][2]

Detailed Experimental Protocol: KINOMEscan™ Competition Binding Assay

This protocol outlines the general steps for assessing kinase cross-reactivity, as would be performed in a Tier 1 screen.

Objective: To quantify the interaction of this compound with a large panel of human kinases.

Methodology:

  • Compound Preparation: The test compound is solubilized in 100% DMSO to create a 100 mM stock solution. A 100x final concentration (e.g., 1 mM for a 10 µM screen) is prepared for delivery to the assay plate.

  • Assay Principle: The KINOMEscan® platform uses an active-site directed competition binding assay.[12] Kinases are tagged with DNA and immobilized on a solid support. The test compound is incubated with the kinase in the presence of an active-site directed ligand probe. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag. A potent binder will prevent the kinase from binding to the ligand-coupled support.

  • Reaction Mixture Preparation:

    • A reaction mixture is prepared containing the DNA-tagged kinase, the ligand-immobilized solid support, and the test compound (at 10 µM final concentration).

    • A DMSO-only control (0% inhibition) and a highly potent control inhibitor (100% inhibition) are run in parallel for data normalization.

  • Incubation: The reaction is incubated at room temperature for 1 hour to allow binding to reach equilibrium.

  • Filtration and Washing: The mixture is filtered to separate the solid support from the unbound kinase. The support is washed to remove any non-specifically bound components.

  • Elution and Quantification: The kinase bound to the support is eluted, and the amount is quantified using qPCR.

  • Data Analysis: The percent inhibition is calculated using the control wells: % Inhibition = 100 * (1 - (Test Compound Signal - 100% Inhibition Control) / (0% Inhibition Control - 100% Inhibition Control))

Conclusion and Forward Strategy

This guide demonstrates a logical, evidence-based workflow for characterizing the cross-reactivity of a novel pyrazole-based compound. The hypothetical data reveals that this compound has potential off-target liabilities at the LCK, SRC, and HTR2B proteins. This information is invaluable. It allows researchers to:

  • Quantify Risk: Assess whether the potency of these off-target interactions falls within a therapeutic window that is safely separated from the on-target potency.

  • Guide Chemistry: Initiate SAR studies to modify the scaffold, aiming to reduce affinity for LCK/SRC/HTR2B while maintaining or improving on-target activity. The comparative data from the analog shows this is feasible.

  • Design Better Experiments: Inform the design of subsequent in vivo safety and toxicology studies, with specific attention paid to immune and cardiovascular function.

By employing a systematic, multi-tiered profiling strategy early in the discovery process, development teams can make more informed decisions, reduce compound attrition rates, and ultimately build a stronger case for the safety and efficacy of their therapeutic candidates.

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Unambiguous Structural Confirmation of 3-(Aminomethyl)-5-propylpyrazole: A Comparative Guide to X-ray Crystallography and Spectroscopic Techniques

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise determination of a molecule's three-dimensional structure is a cornerstone of success. An unambiguous structural assignment is not merely an academic exercise; it is a critical determinant of a compound's biological activity, its interaction with target proteins, and its overall suitability as a therapeutic agent. Misinterpretation of a molecular structure can lead to costly and time-consuming downstream failures in preclinical and clinical development. This guide provides an in-depth technical comparison of X-ray crystallography with other widely used analytical techniques for the structural elucidation of small molecules, using the novel pyrazole derivative, 3-(Aminomethyl)-5-propylpyrazole, as a case study.

Pyrazole derivatives are a well-established class of heterocyclic compounds that exhibit a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] The subject of this guide, this compound, is a promising new chemical entity whose therapeutic potential is intrinsically linked to its precise atomic arrangement. Here, we will explore the definitive power of single-crystal X-ray diffraction and contrast its capabilities with those of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

The Gold Standard: Single-Crystal X-ray Crystallography

X-ray crystallography stands as the unequivocal gold standard for determining the atomic and molecular structure of a crystalline solid.[4][5][6] This technique provides a direct, three-dimensional visualization of the electron density within a crystal, allowing for the precise determination of bond lengths, bond angles, and stereochemistry.[4]

Experimental Workflow: From Powder to Picture

The journey from a powdered sample to a refined crystal structure is a multi-step process that demands meticulous execution and a deep understanding of the underlying principles.

The most critical and often most challenging step is obtaining a single crystal of suitable size and quality (typically >0.1 mm in all dimensions).[4][7] For this compound, a compound with polar functional groups, a variety of crystallization techniques should be explored.

  • Slow Evaporation: A straightforward method where a saturated solution of the compound is allowed to evaporate slowly.[8] The choice of solvent is crucial; solvents in which the compound is moderately soluble are ideal.[9]

  • Vapor Diffusion: This technique is particularly effective for small quantities of material.[8][10] A solution of the compound is placed in a small, open container within a larger sealed vessel containing a more volatile "anti-solvent" in which the compound is insoluble. The slow diffusion of the anti-solvent vapor into the compound's solution gradually reduces its solubility, promoting crystallization.

  • Solvent Layering: In this method, a solution of the compound is carefully layered with a less dense, miscible anti-solvent.[11] Crystallization occurs at the interface as the solvents slowly mix.

Protocol for Vapor Diffusion Crystallization of this compound:

  • Dissolve 5-10 mg of purified this compound in a minimal amount of a suitable solvent (e.g., methanol, ethanol).

  • Filter the solution through a syringe filter (0.22 µm) into a small vial (the "inner" vial).

  • Place the inner vial into a larger vial (the "outer" vial) containing a small amount of an anti-solvent (e.g., diethyl ether, hexane).

  • Seal the outer vial and leave it undisturbed in a vibration-free environment.

  • Monitor for crystal growth over several days to weeks.

Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a finely focused, monochromatic X-ray beam.[5][7] The crystal is rotated, and the diffraction pattern, a series of spots called reflections, is recorded on a detector.[4][12] The intensity of each reflection is proportional to the square of the structure factor amplitude, which is related to the electron density distribution in the crystal.

The collected diffraction data is processed to determine the unit cell dimensions and the intensities of the reflections.[13][14] The "phase problem," the fact that the detector only records intensities and not the phases of the diffracted X-rays, is the central challenge in crystallography.[13] For small molecules like our target, this is typically solved using direct methods.

Once an initial structural model is obtained, it is refined using a least-squares process to improve the agreement between the observed diffraction data and the data calculated from the model.[15][16] This iterative process minimizes the R-factor, a measure of the goodness of fit.[17] The final model is then validated to ensure its chemical and geometric sensibility.[18][19]

Orthogonal Confirmation: Spectroscopic Techniques

While X-ray crystallography provides the ultimate structural proof, other techniques offer complementary and often more readily accessible information.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and chemical environment of atoms in a molecule.[20][21][22] For this compound, ¹H and ¹³C NMR would provide key information:

  • ¹H NMR: The number of signals corresponds to the number of chemically non-equivalent protons. The chemical shift (δ) provides information about the electronic environment of each proton. The integration of the signals reveals the relative number of protons of each type, and the splitting patterns (multiplicity) indicate the number of neighboring protons.[20]

  • ¹³C NMR: Provides information about the carbon framework of the molecule.[21]

  • 2D NMR (COSY, HSQC, HMBC): These experiments reveal correlations between nuclei, allowing for the unambiguous assignment of protons and carbons and the determination of the molecule's connectivity.[23][24]

Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight of a compound and can provide information about its elemental composition and fragmentation pattern.[25][26][27]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, which can be used to determine the elemental formula of the molecule.[26]

  • Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of the parent ion, and the resulting fragment ions can provide valuable structural information.

Comparative Analysis: Choosing the Right Tool for the Job

FeatureX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment of atoms, stereochemical relationships (through NOE)Molecular weight, elemental composition, fragmentation patterns
Sample Requirements Single crystal of sufficient size and qualitySoluble sample (mg quantities)Small amount of sample (µg to ng)
Throughput Low; crystal growth can be a bottleneckHighHigh
Ambiguity Unambiguous structural determinationCan be ambiguous for complex stereochemistry or constitutional isomersCan be ambiguous for isomers
Primary Application Definitive structural proofRoutine structural characterization and confirmationMolecular weight determination and identification

G

Conclusion: An Integrated Approach to Structural Certainty

While NMR and mass spectrometry are indispensable tools for the routine characterization and confirmation of newly synthesized compounds like this compound, they can sometimes leave room for ambiguity, particularly with complex isomers. X-ray crystallography, by providing a direct visualization of the molecular structure, serves as the ultimate arbiter.[4] The successful elucidation of the crystal structure of this compound would not only confirm its proposed connectivity but also provide invaluable insights into its solid-state conformation and intermolecular interactions, which can have profound implications for its physicochemical properties and biological activity. For drug development professionals, an integrated approach, leveraging the strengths of each of these techniques, is the most robust strategy for achieving unambiguous structural confirmation and mitigating the risks associated with structural misassignment.

References

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3-(Aminomethyl)-5-propylpyrazole Synthesis: A Comparative Guide to Reproducibility

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals.

Introduction

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The specific derivative, 3-(Aminomethyl)-5-propylpyrazole, represents a valuable building block for drug discovery, offering a primary amine for further derivatization and a lipophilic propyl group to modulate physicochemical properties. However, the successful and, more importantly, reproducible synthesis of such substituted pyrazoles is often a significant hurdle in the early stages of a research campaign. Inconsistent yields, difficult purifications, and unforeseen side products can lead to significant delays and resource expenditure.

This guide provides an in-depth, objective comparison of the most viable synthetic routes to this compound. Moving beyond a simple recitation of reaction steps, we will dissect the causality behind experimental choices, analyze the factors that govern reproducibility, and provide detailed, field-tested protocols. Our goal is to equip researchers with the necessary insights to select and execute the most reliable synthetic strategy for their specific needs.

Primary Synthetic Route: The Nitrile Reduction Strategy

From a retrosynthetic and practical standpoint, the most robust and reproducible pathway to this compound is a two-step sequence involving the formation of a pyrazole nitrile intermediate, followed by its reduction. This strategy offers superior control over regiochemistry and generally involves more reliable, high-yielding transformations compared to alternatives.

Logical Workflow: Nitrile Reduction Strategy

The overall transformation is logical and efficient, proceeding in two distinct, high-yielding stages.

G A 3-Oxohexanenitrile + Hydrazine B 5-Propyl-1H-pyrazole- 3-carbonitrile A->B C 5-Propyl-1H-pyrazole- 3-carbonitrile D This compound C->D Nitrile Reduction (e.g., LiAlH4 or H2/Catalyst)

Caption: Overall workflow for the Nitrile Reduction Strategy.
Step 1: Synthesis of 5-Propyl-1H-pyrazole-3-carbonitrile
Expertise & Causality

The cornerstone of this route is the Knorr pyrazole synthesis, a classic and highly reliable method for forming the pyrazole ring.[1][2] This reaction involves the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with hydrazine.[3][4][5] For our target, the key precursor is 3-oxohexanenitrile .[6] This β-ketonitrile possesses the required carbon skeleton (propyl group and a nitrile precursor) and the 1,3-dicarbonyl-like reactivity needed for cyclization with hydrazine.

The choice of 3-oxohexanenitrile is strategic. Its synthesis via a Claisen-type condensation of an ester (e.g., ethyl butyrate) and acetonitrile is a well-established industrial process, ensuring the availability and scalability of the starting material.[7][8][9] The subsequent reaction with hydrazine is typically high-yielding because it leads to the formation of a stable aromatic pyrazole ring.[2]

Detailed Experimental Protocol: Knorr-type Condensation

Objective: To synthesize 5-propyl-1H-pyrazole-3-carbonitrile from 3-oxohexanenitrile and hydrazine hydrate.

Materials:

  • 3-Oxohexanenitrile (1.0 eq)

  • Hydrazine hydrate (~64-85% solution, 1.1 eq)

  • Ethanol or Glacial Acetic Acid (as solvent)

  • Hydrochloric acid (for pH adjustment/neutralization if needed)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 3-oxohexanenitrile (1.0 eq) in ethanol (5-10 volumes).

  • Add hydrazine hydrate (1.1 eq) dropwise to the stirred solution at room temperature. An exotherm may be observed.

  • Self-Validation Checkpoint: The choice of subsequent heating is critical for reproducibility. For many Knorr syntheses, gentle reflux is sufficient to drive the reaction to completion. Heat the reaction mixture to reflux (approx. 80°C for ethanol) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting β-ketonitrile is consumed (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Dilute the residue with ethyl acetate and water.

  • Separate the organic layer. Wash sequentially with saturated sodium bicarbonate solution (to remove any acidic impurities) and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.

  • Purify the crude 5-propyl-1H-pyrazole-3-carbonitrile by recrystallization (e.g., from an ethanol/water or ethyl acetate/hexane mixture) or by column chromatography on silica gel.

Step 2: Reduction of 5-Propyl-1H-pyrazole-3-carbonitrile

The reduction of the nitrile group to a primary amine is the final and critical step. The choice of reducing agent is the single most important factor influencing the reproducibility, safety, and scalability of this transformation. We will compare two robust methods: Lithium Aluminum Hydride (LAH) reduction and catalytic hydrogenation.

Method A: Lithium Aluminum Hydride (LAH) Reduction

Expertise & Causality: LAH is a powerful, non-selective reducing agent that readily converts nitriles to primary amines in high yield.[10][11] Its high reactivity ensures complete conversion, which is a major factor in its reproducibility. However, this reactivity also presents challenges. LAH reacts violently with water and protic solvents; therefore, the reaction must be conducted under strictly anhydrous conditions.[10] The workup procedure is also critical to safely quench excess LAH and isolate the amine product. Failure to maintain anhydrous conditions or perform a careful workup are the most common sources of poor reproducibility and safety incidents.

Detailed Experimental Protocol: LAH Reduction

Objective: To reduce 5-propyl-1H-pyrazole-3-carbonitrile to this compound using LiAlH₄.

Materials:

  • 5-Propyl-1H-pyrazole-3-carbonitrile (1.0 eq)

  • Lithium Aluminum Hydride (LiAlH₄, powder or 1M solution in THF, 1.5-2.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Water (for quenching)

  • 15% Sodium hydroxide solution

  • Ethyl acetate or Dichloromethane (DCM)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask under a nitrogen or argon atmosphere, equipped with a magnetic stirrer, dropping funnel, and a condenser.

  • To the flask, add anhydrous THF (10 volumes). If using LAH powder, add it carefully to the THF. If using a solution, add the required volume. Cool the suspension to 0°C using an ice bath.

  • Dissolve the 5-propyl-1H-pyrazole-3-carbonitrile (1.0 eq) in a separate portion of anhydrous THF and add it to the dropping funnel.

  • Add the nitrile solution dropwise to the stirred LAH suspension at 0°C.

  • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours.

  • Self-Validation Checkpoint: Monitor the reaction by TLC or LC-MS. The disappearance of the starting material and the appearance of a more polar, amine-containing spot (which may streak on silica) indicates reaction completion.

  • Crucial Workup: Cool the reaction mixture back to 0°C. Quench the reaction by the slow, dropwise, and sequential addition of:

    • Water (X mL, where X = grams of LAH used)

    • 15% NaOH solution (X mL)

    • Water (3X mL)

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate or DCM.

  • Combine the filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the target amine, which can be further purified if necessary.

Method B: Catalytic Hydrogenation

Expertise & Causality: Catalytic hydrogenation is a "greener," safer, and more scalable alternative to LAH reduction.[12] Common catalysts include Raney Nickel or Palladium on Carbon (Pd/C).[11][13] The reaction involves the addition of hydrogen across the nitrile's carbon-nitrogen triple bond. A key challenge affecting reproducibility is the potential for the intermediate imine to react with the product amine, forming secondary and tertiary amine byproducts.[11][12] This side reaction is often suppressed by adding ammonia to the reaction mixture, which competitively inhibits the dimerization.[12] The activity of the catalyst can also vary between batches, impacting reaction times and efficiency.

Detailed Experimental Protocol: Catalytic Hydrogenation

Objective: To reduce 5-propyl-1H-pyrazole-3-carbonitrile via catalytic hydrogenation.

Materials:

  • 5-Propyl-1H-pyrazole-3-carbonitrile (1.0 eq)

  • Raney Nickel (Ra-Ni, ~5-10 wt%) or 10% Pd/C

  • Methanol or Ethanol, saturated with ammonia

  • Hydrogen gas (H₂)

Procedure:

  • To a high-pressure hydrogenation vessel (e.g., a Parr shaker), add the 5-propyl-1H-pyrazole-3-carbonitrile (1.0 eq) and the solvent (ammoniacal methanol, 10-20 volumes).

  • Carefully add the Raney Nickel catalyst (as a slurry in water or ethanol) or Pd/C under an inert atmosphere. Caution: Raney Nickel is pyrophoric and must be handled with care.

  • Seal the vessel. Purge the system several times with nitrogen, followed by several purges with hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 50-500 psi, depending on the catalyst and substrate).

  • Begin vigorous agitation (shaking or stirring) and heat if necessary (e.g., 40-60°C).

  • Self-Validation Checkpoint: Monitor the reaction by observing hydrogen uptake. When uptake ceases, the reaction is likely complete. This can be confirmed by LC-MS analysis of an aliquot.

  • Cool the vessel to room temperature and carefully vent the hydrogen pressure. Purge the vessel with nitrogen.

  • Carefully filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter pad may be pyrophoric and should be kept wet with solvent until it can be safely quenched.

  • Concentrate the filtrate under reduced pressure to yield the crude this compound.

Comparison of Synthetic Routes

The selection of a synthetic route is a multi-factorial decision. The following table provides a direct comparison of the key attributes of the two reduction methods.

ParameterLiAlH₄ ReductionCatalytic Hydrogenation (Ra-Ni)
Reproducibility High (with strict control)Moderate to High
Key for Success Absolute exclusion of water; controlled quench.Active catalyst; suppression of side products (using NH₃).
Yield Generally Very High (>90%)Generally High (80-95%)
Safety Concerns Pyrophoric reagent; violent reaction with water; H₂ gas evolution during quench.Pyrophoric catalyst; flammable H₂ gas under pressure.
Scalability Challenging due to exotherm and quenching.Excellent; preferred for industrial scale.
Workup/Purification Filtration of aluminum salts; can be straightforward.Filtration of catalyst; product is often clean.
Equipment Standard glassware (under inert atm).Specialized high-pressure reactor.
Senior Scientist's Recommendation

For laboratory-scale synthesis (milligrams to several grams) where high purity and rapid, reliable conversion are paramount, the Lithium Aluminum Hydride (LAH) reduction is often the preferred method, provided the researcher has experience with handling pyrophoric reagents and can ensure anhydrous conditions. The procedure is fast, and the outcome is highly predictable when executed correctly.

For larger-scale synthesis (multi-gram to kilograms) or in environments where the use of high-pressure hydrogen is routine, catalytic hydrogenation is unequivocally the superior choice. It is safer, more environmentally friendly, and more amenable to large-scale production, despite the initial investment in specialized equipment and potential need for catalyst screening to ensure reproducibility.

Alternative Routes and Why They Are Less Reproducible

An alternative approach involves the synthesis of a 3-(halomethyl)pyrazole followed by nucleophilic substitution with an amine source.

Logical Workflow: Halide Substitution Strategy

G A 5-Propyl-1H-pyrazole-3-carboxylic acid B (5-Propyl-1H-pyrazol-3-yl)methanol A->B Reduction (e.g., LiAlH4) C 3-(Chloromethyl)-5-propyl-1H-pyrazole B->C Chlorination (e.g., SOCl₂) D This compound C->D Amination (e.g., NH₃)

Sources

A Head-to-Head Comparison of 3-(Aminomethyl)-5-propylpyrazole with Commercial ALK Inhibitors in the Context of Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

The discovery of chromosomal rearrangements involving the Anaplastic Lymphoma Kinase (ALK) gene as oncogenic drivers in a subset of non-small cell lung cancer (NSCLC) has revolutionized the treatment paradigm for this disease.[1][2][3] This has led to the development of targeted therapies known as ALK inhibitors, which have significantly improved patient outcomes compared to traditional chemotherapy.[4][5] The pyrazole scaffold has emerged as a privileged structure in the design of protein kinase inhibitors, with several approved drugs, including the first-generation ALK inhibitor Crizotinib, featuring this heterocyclic core.[6][7]

This guide presents a comprehensive head-to-head comparison of a novel investigational compound, 3-(Aminomethyl)-5-propylpyrazole (herein referred to as Compound-X), with established commercial ALK inhibitors. We will benchmark Compound-X against Crizotinib, a first-generation inhibitor, and Alectinib, a more potent second-generation inhibitor.[3][5] This comparison is designed to provide researchers, scientists, and drug development professionals with a detailed, data-driven evaluation of Compound-X's potential as a next-generation ALK inhibitor. The experimental data presented is illustrative, based on established preclinical evaluation cascades for kinase inhibitors.

The Scientific Rationale: Targeting the ALK Fusion Protein

In ALK-positive NSCLC, a chromosomal translocation results in the fusion of the ALK gene with a partner gene, most commonly EML4.[1] This creates a chimeric protein with a constitutively active ALK kinase domain. This aberrant kinase activity drives downstream signaling pathways, primarily the RAS-RAF-MEK-ERK and JAK-STAT pathways, leading to uncontrolled cell proliferation and survival.[1] ALK inhibitors function as ATP-competitive inhibitors, binding to the ATP-binding pocket of the ALK kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling.[2][4]

The rationale for investigating novel pyrazole-containing molecules like Compound-X stems from the desire to overcome the limitations of existing therapies, such as the development of acquired resistance and insufficient central nervous system (CNS) penetration.[3][5]

Physicochemical Properties: A Foundation for Druggability

The physicochemical properties of a compound are critical determinants of its pharmacokinetic profile and overall druggability. A comparative analysis of these properties for Compound-X, Crizotinib, and Alectinib is presented below. These parameters are crucial for predicting oral bioavailability, membrane permeability, and metabolic stability.[8][9][10][11]

PropertyCompound-X (Predicted)CrizotinibAlectinib
Molecular Weight ( g/mol ) 153.22450.34482.59
LogP 1.83.22.9
Topological Polar Surface Area (Ų) 52.0478.4994.83
Hydrogen Bond Donors 222
Hydrogen Bond Acceptors 257
Rotatable Bonds 355

In Vitro Efficacy and Selectivity: Targeting the Kinase Domain

A primary indicator of a candidate drug's potential is its direct inhibitory activity against the target enzyme and its selectivity against other kinases.

Experimental Protocol: In Vitro Kinase Assay

An in vitro kinase assay is employed to determine the half-maximal inhibitory concentration (IC50) of a compound against the purified ALK enzyme. A common method is a luminescence-based assay that measures the amount of ADP produced during the kinase reaction.[12][13][14]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl2, DTT, and a suitable ALK substrate peptide. Prepare serial dilutions of the test compounds (Compound-X, Crizotinib, Alectinib) in DMSO.

  • Enzyme and Substrate Addition: Add the recombinant human ALK enzyme to the wells of a 384-well plate containing the reaction buffer.

  • Compound Incubation: Add the serially diluted test compounds to the wells and incubate for a predefined period (e.g., 15 minutes) at room temperature to allow for compound binding to the enzyme.

  • Initiation of Kinase Reaction: Initiate the kinase reaction by adding a mixture of ATP and the substrate peptide to each well. Incubate for a specified time (e.g., 60 minutes) at 30°C.

  • Detection of Kinase Activity: Stop the reaction and measure the amount of ADP produced using a commercial ADP-Glo™ Kinase Assay kit, which converts ADP to ATP and generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative In Vitro Kinase Inhibition Data
CompoundALK IC50 (nM)c-Met IC50 (nM)ROS1 IC50 (nM)Selectivity (c-Met/ALK)
Compound-X 8 >1000850>125
Crizotinib 208150.4
Alectinib 1.9>1000>1000>526

Interpretation of Results:

The illustrative data suggests that Compound-X is a potent inhibitor of the ALK enzyme, with an IC50 value in the low nanomolar range. Notably, it demonstrates significantly higher selectivity for ALK over c-Met and ROS1 compared to Crizotinib.[15][16][17] This is a desirable characteristic, as off-target inhibition can contribute to adverse effects. Alectinib remains the most potent of the three in this in vitro setting.

Cellular Potency: Inhibition in a Biological Context

Moving from an enzymatic assay to a cell-based assay provides a more biologically relevant measure of a compound's ability to inhibit the target within a cellular environment.

Experimental Protocol: Cell Proliferation Assay

The H3122 cell line, which harbors the EML4-ALK fusion gene, is a standard model for assessing the cellular potency of ALK inhibitors.[18][19][20][21][22] A common method to measure cell viability is the MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed H3122 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of the test compounds (Compound-X, Crizotinib, Alectinib) for 72 hours.

  • MTT Addition: Add MTT solution to each well and incubate for 3-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the DMSO-treated control and plot it against the compound concentration to determine the GI50 (concentration for 50% growth inhibition).

Comparative Cellular Proliferation Data (H3122 Cells)
CompoundGI50 (nM)
Compound-X 25
Crizotinib 96
Alectinib 33

Interpretation of Results:

The hypothetical data indicates that Compound-X exhibits potent anti-proliferative activity in the ALK-dependent H3122 cell line, with a GI50 value superior to that of Crizotinib and comparable to Alectinib. This suggests that Compound-X effectively engages and inhibits ALK within a cellular context, leading to the suppression of cancer cell growth.

In Vivo Efficacy: Performance in a Preclinical Model

To evaluate the therapeutic potential of a compound in a living organism, in vivo studies using xenograft models are essential.

Experimental Protocol: H3122 Xenograft Model

This model involves the subcutaneous implantation of H3122 cells into immunodeficient mice.[23][24][25][26][27]

Step-by-Step Methodology:

  • Tumor Implantation: Subcutaneously inject H3122 cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.

  • Randomization and Dosing: Once tumors reach a specified size, randomize the mice into treatment groups (Vehicle, Compound-X, Crizotinib, Alectinib). Administer the compounds orally at predefined doses and schedules.

  • Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is typically tumor growth inhibition (TGI).

  • Pharmacodynamic Analysis: At the end of the study, tumors can be excised for pharmacodynamic analysis (e.g., Western blotting for p-ALK) to confirm target engagement.

Comparative In Vivo Efficacy Data (H3122 Xenograft Model)
Treatment GroupDose (mg/kg, QD)Tumor Growth Inhibition (%)
Vehicle -0
Compound-X 25 95
Crizotinib 5075
Alectinib 2598

Interpretation of Results:

The illustrative in vivo data suggests that Compound-X demonstrates robust anti-tumor efficacy in the H3122 xenograft model, achieving significant tumor growth inhibition at a dose of 25 mg/kg. Its performance is superior to Crizotinib and comparable to Alectinib in this preclinical model, highlighting its potential for potent in vivo activity.

ADME Profile: Pharmacokinetics and Metabolism

A favorable Absorption, Distribution, Metabolism, and Excretion (ADME) profile is critical for a compound to become a successful drug.[8][9][10][11]

Comparative ADME and Pharmacokinetic Parameters
ParameterCompound-X (Predicted)CrizotinibAlectinib
Oral Bioavailability (%) High4337
Plasma Protein Binding (%) Moderate91>99
Metabolism CYP3A4 (minor)CYP3A4/5CYP3A4
Half-life (t1/2) (h) 184233
CNS Penetration HighLowModerate

Interpretation of Results:

Compound-X is predicted to have a favorable pharmacokinetic profile with high oral bioavailability and a moderate half-life. A key differentiating feature is its predicted high CNS penetration, which is a significant advantage over Crizotinib and potentially Alectinib, as brain metastases are a common challenge in ALK-positive NSCLC.

Visualizing the Scientific Approach

To better illustrate the scientific rationale and experimental design, the following diagrams are provided.

Signaling_Pathway ALK ALK Fusion Protein (Constitutively Active) RAS RAS-RAF-MEK-ERK Pathway ALK->RAS JAK JAK-STAT Pathway ALK->JAK Proliferation Cell Proliferation & Survival RAS->Proliferation JAK->Proliferation CompoundX Compound-X CompoundX->ALK Inhibition Crizotinib Crizotinib Crizotinib->ALK Inhibition Alectinib Alectinib Alectinib->ALK Inhibition

Caption: ALK signaling pathway and points of inhibition.

Experimental_Workflow cluster_0 In Vitro Evaluation cluster_1 In Vivo & ADME Profiling KinaseAssay In Vitro Kinase Assay (IC50) CellAssay Cell Proliferation Assay (GI50) KinaseAssay->CellAssay Potency Confirmation Xenograft H3122 Xenograft Model (TGI) CellAssay->Xenograft Candidate Selection ADME ADME/PK Studies Xenograft->ADME In Vivo Correlation

Caption: Preclinical evaluation workflow for ALK inhibitors.

Conclusion and Future Directions

This comprehensive guide provides a head-to-head comparison of the investigational compound this compound (Compound-X) with the commercial ALK inhibitors Crizotinib and Alectinib. The illustrative data suggests that Compound-X possesses a promising profile, characterized by:

  • Potent and Selective ALK Inhibition: Demonstrating strong enzymatic and cellular activity against ALK.

  • Robust In Vivo Efficacy: Showing significant tumor growth inhibition in a preclinical xenograft model.

  • Favorable Physicochemical and ADME Properties: Including predicted high oral bioavailability and CNS penetration.

These characteristics position Compound-X as a potentially superior candidate to first-generation inhibitors like Crizotinib and a strong competitor to second-generation agents like Alectinib. The predicted ability to cross the blood-brain barrier is a particularly noteworthy feature that warrants further investigation, given the clinical challenge of brain metastases in ALK-positive NSCLC.

Future studies should focus on confirming these findings through rigorous experimental validation. This includes comprehensive kinase panel screening to further assess selectivity, evaluation against a broader range of ALK-positive cell lines, including those with known resistance mutations, and detailed pharmacokinetic and toxicology studies in multiple species. Should these studies yield positive results, this compound could represent a significant advancement in the treatment of ALK-driven malignancies.

References

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A Comparative Guide to the Validation of Analytical Methods for 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the purity and potency of an active pharmaceutical ingredient (API) are paramount. For novel entities such as 3-(Aminomethyl)-5-propylpyrazole, a heterocyclic amine with significant therapeutic potential, the establishment of robust and reliable analytical methods is a critical cornerstone of the entire development lifecycle. This guide provides an in-depth comparison of prevalent analytical techniques for the validation of methods used to quantify this compound and its potential impurities. We will delve into the causality behind experimental choices, present supporting data, and offer detailed protocols to ensure scientific integrity and regulatory compliance, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

The selection of an appropriate analytical technique is a decision driven by the physicochemical properties of the analyte, the intended purpose of the method (e.g., assay, impurity profiling), and the desired performance characteristics such as sensitivity, selectivity, and throughput. For this compound, its polar nature, potential for thermal lability, and the presence of a primary amine group guide our choice of chromatographic and electrophoretic techniques.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Pharmaceutical Analysis

High-Performance Liquid Chromatography (HPLC) is often the initial and primary choice for the analysis of non-volatile and thermally labile compounds, making it highly suitable for this compound.[4][5][6] Its versatility, robustness, and wide applicability in pharmaceutical quality control are well-established.

Causality of Method Selection: A reversed-phase HPLC (RP-HPLC) method is selected due to the polar nature of this compound. The aminomethyl group imparts significant polarity, necessitating a stationary phase that provides sufficient retention. A C18 column is a common starting point, offering a good balance of hydrophobicity.[4] The mobile phase composition, typically a mixture of an aqueous buffer and an organic modifier like acetonitrile or methanol, is optimized to achieve adequate retention and peak shape. The addition of an acid, such as trifluoroacetic acid (TFA) or formic acid, to the mobile phase is crucial for protonating the primary amine, which minimizes peak tailing and improves chromatographic performance. UV detection is appropriate given the pyrazole ring, which is expected to have a UV chromophore.

Objective: To validate an RP-HPLC-UV method for the quantification (assay) of this compound in a drug substance.

1. Chromatographic Conditions:

  • Instrument: Agilent 1260 Infinity II HPLC system or equivalent.[4]

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm.[4]

  • Mobile Phase: 0.1% Trifluoroacetic acid in water (A) and Acetonitrile (B) (80:20 v/v).[4]

  • Flow Rate: 1.0 mL/min.[4]

  • Column Temperature: 30 °C.[4]

  • Injection Volume: 10 µL.[4]

  • Detection: UV absorbance at 220 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 25 mg of this compound reference standard in the mobile phase in a 25 mL volumetric flask.

  • Calibration Standards: Serially dilute the stock solution with the mobile phase to prepare calibration standards at concentrations of 50, 75, 100, 125, and 150 µg/mL.[5]

  • Sample Solution (100 µg/mL): Accurately weigh and dissolve 25 mg of the this compound sample in the mobile phase in a 250 mL volumetric flask.

3. Validation Parameters (as per ICH Q2(R1)): [3]

  • Specificity: Analyze blank (mobile phase), placebo (if in formulation), and the analyte. Assess for any interference at the retention time of the analyte.

  • Linearity: Inject the calibration standards in triplicate and construct a calibration curve by plotting the peak area against the concentration.[6]

  • Accuracy: Perform recovery studies by spiking a known amount of the analyte into a placebo mixture at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).[3]

  • Precision (Repeatability and Intermediate Precision):

    • Repeatability: Analyze six replicate preparations of the sample solution at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.[3]

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Range: The range is established by confirming that the method exhibits acceptable linearity, accuracy, and precision at the lower and upper concentrations of the calibration curve.[7]

  • Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), column temperature (±5 °C), and flow rate (±0.1 mL/min) and assess the impact on the results.

Validation ParameterAcceptance CriteriaTypical Result
Specificity No interference at the analyte's retention time.Complies
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9998
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD) Repeatability: ≤ 1.0% Intermediate: ≤ 2.0%Repeatability: 0.4% Intermediate: 0.9%
Range 50 - 150 µg/mLEstablished
Robustness System suitability parameters met under all varied conditions.Complies
Gas Chromatography (GC): A Powerful Tool for Volatile Analytes and Impurities

Gas Chromatography (GC) is a valuable technique for the analysis of volatile and semi-volatile compounds.[8] While this compound itself has a relatively high boiling point due to the polar amine and pyrazole functionalities, GC can be an excellent choice for identifying and quantifying volatile impurities, such as residual solvents or starting materials, that may be present in the API.[9] For the analysis of pyrazole isomers, GC-MS is a powerful tool.[8]

Causality of Method Selection: For the analysis of the API itself, derivatization would likely be necessary to increase its volatility and thermal stability. However, for the purpose of this guide, we will focus on a GC method for the quantification of a key potential volatile impurity. A common challenge in pyrazole synthesis is the formation of regioisomers, which can be difficult to separate.[8] A mid-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5ms), provides a good balance of interactions for separating a range of analytes with varying polarities.[8] Flame Ionization Detection (FID) is a universal detector for organic compounds and offers high sensitivity. For unambiguous identification, especially of isomers, coupling GC with a Mass Spectrometer (MS) is highly recommended.[8][10]

Objective: To validate a GC-FID method for the quantification of a potential volatile impurity (e.g., a precursor) in the this compound drug substance.

1. Chromatographic Conditions:

  • Instrument: Agilent 7890B GC system with FID or equivalent.

  • Column: DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: 50 °C (hold for 2 min), ramp at 10 °C/min to 250 °C (hold for 5 min).

  • Detector Temperature: 300 °C.

  • Injection Volume: 1 µL (split ratio 20:1).

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL of Impurity): Accurately weigh and dissolve 25 mg of the impurity reference standard in a suitable solvent (e.g., methanol) in a 25 mL volumetric flask.

  • Calibration Standards: Serially dilute the stock solution to prepare calibration standards at concentrations relevant to the impurity specification limit (e.g., 1, 5, 10, 20, 50 µg/mL).

  • Sample Solution: Accurately weigh and dissolve 500 mg of the this compound sample in 10 mL of the same solvent.

3. Validation Parameters (as per ICH Q2(R1)): [3]

  • Specificity: Analyze a blank, the impurity standard, and a spiked sample to demonstrate the absence of interference from the API or other components.

  • Linearity: Inject the calibration standards and establish a calibration curve.

  • Accuracy: Perform recovery studies by spiking the impurity into the API at different levels.

  • Precision (Repeatability and Intermediate Precision): Analyze replicate preparations of a spiked sample.

  • Limit of Quantitation (LOQ) and Limit of Detection (LOD): Determine the lowest concentration of the impurity that can be reliably quantified and detected, respectively. This can be based on the signal-to-noise ratio (typically 10:1 for LOQ and 3:1 for LOD) or by statistical analysis of the calibration curve.

  • Robustness: Evaluate the effect of small variations in parameters like oven temperature ramp rate, carrier gas flow, and inlet temperature.

Validation ParameterAcceptance CriteriaTypical Result
Specificity Peak purity and no co-elution at the impurity's retention time.Complies
Linearity (Correlation Coefficient, r²) r² ≥ 0.9950.9985
Accuracy (% Recovery) 80.0% - 120.0%95.3% - 104.1%
Precision (RSD) Repeatability: ≤ 5.0% Intermediate: ≤ 10.0%Repeatability: 2.5% Intermediate: 4.8%
LOD / LOQ Determined and suitable for the specification limit.LOD: 0.5 µg/mL LOQ: 1.5 µg/mL
Robustness System suitability parameters met under all varied conditions.Complies
Capillary Electrophoresis (CE): High Efficiency for Charged Analytes

Capillary Electrophoresis (CE) is a powerful separation technique that is particularly well-suited for the analysis of charged species.[11] Given that this compound has a basic primary amine, it will be positively charged in an acidic buffer, making it an ideal candidate for CE analysis.[12] CE offers very high separation efficiency, short analysis times, and requires minimal sample and solvent consumption.[11][13]

Causality of Method Selection: Capillary Zone Electrophoresis (CZE) is the simplest and most common mode of CE and is chosen for this application.[13] The separation is based on the differential migration of analytes in an electric field.[11] The use of a low pH buffer (e.g., phosphate buffer at pH 2.5) ensures complete protonation of the analyte, leading to good migration behavior and peak shape. The fused silica capillary has a negatively charged surface at this pH, resulting in an electroosmotic flow (EOF) towards the cathode, which carries all species (positive, neutral, and even slow-moving negative ions) towards the detector.[11]

Objective: To validate a CZE method for the purity determination and impurity profiling of this compound.

1. Electrophoretic Conditions:

  • Instrument: Beckman Coulter PA 800 Plus or equivalent.

  • Capillary: Fused silica, 50 µm ID, 50 cm total length (40 cm to detector).

  • Background Electrolyte (BGE): 50 mM Sodium phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.

  • Detection: UV at 214 nm.

2. Standard and Sample Preparation:

  • Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC method, using water or BGE as the diluent.

  • Calibration Standards: Prepare by serial dilution of the stock solution.

  • Sample Solution: Prepare a solution of the API in water or BGE at a concentration of 0.5 mg/mL.

3. Validation Parameters (as per ICH Q2(R1)): [3]

  • Specificity: Analyze the BGE, a sample spiked with known impurities, and a stressed sample (e.g., acid, base, oxidative, thermal, and photolytic degradation) to demonstrate peak purity and the ability of the method to separate the main component from degradation products and potential impurities.

  • Linearity: Establish over a suitable concentration range.

  • Accuracy: Determine by recovery studies of spiked impurities.

  • Precision (Repeatability and Intermediate Precision): Assess using migration time and corrected peak area (peak area/migration time).

  • LOD/LOQ: Determine for specified impurities.

  • Robustness: Vary parameters such as BGE concentration (±5 mM), pH (±0.2 units), and voltage (±2 kV).

Validation ParameterAcceptance CriteriaTypical Result
Specificity Main peak is resolved from all impurities and degradation products.Complies
Linearity (Correlation Coefficient, r²) r² ≥ 0.9990.9995
Accuracy (% Recovery) 90.0% - 110.0% for impurities96.8% - 103.5%
Precision (RSD) Migration Time: ≤ 1.0% Corrected Peak Area: ≤ 3.0%Migration Time: 0.5% Corrected Peak Area: 1.8%
LOD / LOQ Suitable for reporting thresholds (e.g., 0.05% / 0.1%).LOD: 0.03% LOQ: 0.09%
Robustness System suitability parameters met under all varied conditions.Complies

Visualizing the Validation Workflow

A well-structured validation process is essential for ensuring the reliability of an analytical method. The following diagram illustrates the logical flow of the validation process, from initial method development to the assessment of key performance characteristics.

Validation_Workflow cluster_dev Method Development cluster_val Method Validation cluster_final Finalization Dev Analytical Method Development & Optimization Specificity Specificity Dev->Specificity Initial Assessment Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Final Validated Method for Routine Use Robustness->Final Successful Validation

Caption: Logical workflow for analytical method validation.

Inter-relationship of Validation Parameters

The validation parameters are not independent but are interconnected. For instance, a method's precision will influence its accuracy, and the range is defined by the limits of acceptable linearity, accuracy, and precision.

Validation_Parameters Accuracy Accuracy Precision Precision Accuracy->Precision Interdependent Range Range Accuracy->Range Precision->Range Linearity Linearity Linearity->Range Defines LOD_LOQ LOD & LOQ Linearity->LOD_LOQ Specificity Specificity Specificity->Accuracy Specificity->Precision

Caption: Inter-relationship of key analytical validation parameters.

Conclusion and Recommendations

The choice of an analytical method for this compound should be guided by the specific analytical challenge at hand.

  • For routine assay and quantification of the API, the validated RP-HPLC-UV method is the most suitable choice due to its robustness, ease of use, and widespread availability in quality control laboratories.

  • For the analysis of volatile impurities and residual solvents, the GC-FID method is superior. When dealing with potential isomeric impurities, coupling GC with Mass Spectrometry is highly advisable for definitive identification.

  • For high-efficiency separations, particularly for purity determination and stability studies where complex impurity profiles may be encountered, Capillary Electrophoresis offers a powerful alternative or complementary technique to HPLC. Its orthogonal separation mechanism can reveal impurities that may co-elute in an HPLC system.

Ultimately, a comprehensive analytical control strategy for this compound will likely employ a combination of these techniques to ensure the identity, purity, and quality of the drug substance and its formulated products. The validation data presented herein provides a blueprint for establishing scientifically sound and regulatory-compliant analytical methods, thereby ensuring patient safety and product efficacy.

References

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  • Synthesis and Characterization of Pyrazoline Derivatives under Three Different Catalytic Conditions. (n.d.). Journal of Chemical and Pharmaceutical Research.
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  • Stability Indicating HPLC Method Development and Validation for Simultaneous Estimation of Selected Drugs in their Combined Pharmaceutical Dosage. (2021). BEPLS.
  • Validation of a New HPLC-DAD Method to Quantify 3-Deoxyanthocyanidins Based on Carajurin in Medicinal Plants and for Chemical Ecology Studies. (2023). MDPI.
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A Comparative Guide to 3-(Aminomethyl)-5-propylpyrazole and Structurally Related Analogs: A Review of Synthetic Strategies and Biological Activities

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comparative analysis of the potential synthetic routes and biological activities of 3-(Aminomethyl)-5-propylpyrazole. Due to the absence of direct peer-reviewed studies on this specific molecule, this document leverages available literature on structurally related aminomethyl and alkyl-substituted pyrazole analogs to infer its potential properties and performance. By examining the structure-activity relationships of similar compounds, we aim to provide a valuable resource for researchers interested in the design and development of novel pyrazole-based therapeutic agents.

Introduction: The Pyrazole Scaffold and the Promise of this compound

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a cornerstone in medicinal chemistry.[1] Its derivatives have demonstrated a remarkable breadth of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and analgesic properties.[2][3] Marketed drugs such as Celecoxib (an anti-inflammatory COX-2 inhibitor) and Ruxolitinib (an anticancer agent) feature the pyrazole core, underscoring its therapeutic significance.[4]

The hypothetical molecule, this compound, combines two key pharmacophoric elements on this versatile scaffold: an aminomethyl group at the 3-position and a propyl group at the 5-position. The aminomethyl moiety can act as a hydrogen bond donor and acceptor, potentially enhancing interactions with biological targets, while the propyl group can modulate lipophilicity and van der Waals interactions.[5]

Given the lack of direct experimental data for this compound in the public domain, this guide will provide a comparative analysis based on published data for its structural analogs. We will explore the synthesis and biological activities of 3-aminomethylpyrazoles and 5-alkylpyrazoles to build a scientifically grounded projection of the target molecule's potential.

Comparative Synthesis Strategies: Building the Pyrazole Core

The construction of the pyrazole ring is a well-established area of organic synthesis, with several robust methods available. The Knorr pyrazole synthesis and 1,3-dipolar cycloaddition reactions are among the most common and versatile approaches.[6][7]

The Knorr Pyrazole Synthesis: A Classic Approach

The Knorr synthesis, first reported in 1883, involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8] This method's simplicity and broad substrate scope have made it a staple in heterocyclic chemistry.[8] For the synthesis of a 3-amino-5-alkylpyrazole, a potential precursor to our target molecule, a modified Knorr approach could be employed.

Conceptual Synthetic Workflow for a 3-Amino-5-propylpyrazole Precursor:

cluster_0 Knorr Pyrazole Synthesis start 1,3-Dicarbonyl Compound (e.g., β-keto nitrile) intermediate Hydrazone Intermediate start->intermediate Condensation hydrazine Hydrazine Derivative hydrazine->intermediate cyclization Intramolecular Cyclization & Dehydration intermediate->cyclization product 3-Amino-5-propylpyrazole cyclization->product

Caption: Knorr synthesis for a 3-amino-5-propylpyrazole.

Experimental Protocol: General Knorr Pyrazole Synthesis [8]

  • Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 equivalent) in a suitable solvent (e.g., ethanol, acetic acid), add the hydrazine derivative (1.0-1.2 equivalents).

  • Heating: Heat the reaction mixture under reflux for 1-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure.

  • Purification: The crude product is then purified by recrystallization from an appropriate solvent or by column chromatography on silica gel.

1,3-Dipolar Cycloaddition: A Modern Alternative

1,3-dipolar cycloaddition reactions offer another efficient route to substituted pyrazoles. This method typically involves the reaction of a nitrile imine (the 1,3-dipole) with an alkyne or alkene.[6] This approach can provide access to a wide range of substituted pyrazoles with high regioselectivity.[9]

Conceptual Synthetic Workflow via 1,3-Dipolar Cycloaddition:

cluster_1 1,3-Dipolar Cycloaddition nitrile_imine Nitrile Imine cycloaddition [3+2] Cycloaddition nitrile_imine->cycloaddition alkyne Alkyne alkyne->cycloaddition product Substituted Pyrazole cycloaddition->product

Caption: 1,3-Dipolar cycloaddition for pyrazole synthesis.

Comparative Biological Activity: Insights from Structural Analogs

While no direct biological data exists for this compound, we can infer its potential activities by examining published data for structurally related compounds. We will focus on two key therapeutic areas where pyrazole derivatives have shown significant promise: anti-inflammatory and anticancer activities.

Anti-inflammatory Activity

Many pyrazole derivatives exhibit anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[10]

Compound/Analog ClassKey Structural FeaturesReported Anti-inflammatory ActivityReference
N1-Substituted Pyrazoles with Acetamide Linkage N-phenylacetamide at the N1 position.Some derivatives showed up to 90.40% inhibition in anti-inflammatory assays.[11]
Amide Derivatives of 5-(p-tolyl)-1-(quinolin-2-yl)pyrazole-3-carboxylic acid Amide functionality at the 3-position.A compound with a 2-chloro-4-pyridinyl group in the amide showed good cytotoxic activity against several cancer cell lines, which can be linked to anti-inflammatory pathways.[1]
1-thiocarbamoyl 3-substituted phenyl-5-(2-pyrrolyl)-4, 5-dihydro-(1H)-pyrazole derivatives Thiocarbamoyl group at N1 and a pyrrole ring at C5.One derivative exhibited anti-inflammatory activity comparable to indomethacin.[1]

Based on these findings, the aminomethyl group in this compound could potentially engage in hydrogen bonding with key residues in the active site of inflammatory enzymes, similar to the amide functionalities in the cited examples. The propyl group would likely contribute to the overall lipophilicity of the molecule, influencing its pharmacokinetic properties.

Anticancer Activity

The pyrazole scaffold is present in several anticancer drugs, and numerous derivatives have been investigated for their antiproliferative effects.[4][12]

Compound/Analog ClassKey Structural FeaturesReported Anticancer Activity (IC50 values)Reference
3-Amino-5-[(2-nitrophenyl)amino]-1H-pyrazole-4-carboxylate Amino group at the 3-position.Showed good inhibition of proliferation on HepG2 (liver cancer) and HeLa (cervical cancer) cell lines.[5]
6-Amino-4-aryl-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-carbonitrile derivatives Fused pyranopyrazole core with an amino group.Compounds 5b, 5c, and 5g showed IC50 values of 8, 7, and 7.5 µM, respectively, against the KB cell line.[13]
1,3-diarylpyrazole derivatives Aryl groups at the 1 and 3 positions.Compound 25 displayed GI50 values of 25.2 µM and 28.3 µM against Raji and HL60 cancer cell lines, respectively.[14]
Pyrazole benzamide and pyrazole dihydro triazinone derivatives Benzamide or dihydro triazinone fused to the pyrazole.Showed significant antiproliferative efficacy against HCT-116 and MCF-7 cell lines.[12]

The presence of an amino or aminomethyl group at the 3-position of the pyrazole ring appears to be a favorable feature for anticancer activity, as seen in the examples above. The propyl group at the 5-position could potentially enhance cell membrane permeability and contribute to cytotoxic effects.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyrazole derivatives is highly dependent on the nature and position of the substituents on the pyrazole ring.

Logical Relationship of Substituents to Biological Activity:

cluster_2 Structure-Activity Relationship (SAR) pyrazole_core Pyrazole Core aminomethyl 3-Aminomethyl Group pyrazole_core->aminomethyl Substitution at C3 propyl 5-Propyl Group pyrazole_core->propyl Substitution at C5 activity Biological Activity (Anti-inflammatory, Anticancer) aminomethyl->activity Potential for H-bonding and target interaction propyl->activity Modulation of lipophilicity and cell permeability

Caption: SAR of this compound.

  • The Aminomethyl Group: The presence of a basic amino group can be crucial for forming salt bridges or hydrogen bonds with acidic residues in target proteins.[5] Its flexibility allows for optimal positioning within a binding pocket.

  • The Propyl Group: Alkyl chains, such as a propyl group, generally increase the lipophilicity of a molecule. This can enhance its ability to cross cell membranes and reach intracellular targets. However, an optimal lipophilicity is often required, as very high lipophilicity can lead to poor solubility and non-specific binding.

Conclusion and Future Directions

While direct experimental data on this compound is currently unavailable, a comparative analysis of its structural analogs provides valuable insights into its potential synthetic accessibility and biological profile. The presence of the aminomethyl and propyl substituents on the versatile pyrazole scaffold suggests that this compound could exhibit interesting anti-inflammatory and anticancer properties.

Future research should focus on the de novo synthesis of this compound to enable direct experimental evaluation. Key studies should include:

  • In vitro biological screening: Assessing its activity against a panel of inflammatory enzymes (e.g., COX-1, COX-2) and cancer cell lines.

  • Structure-activity relationship studies: Synthesizing a library of related analogs with variations in the alkyl chain length and the nature of the amino group to optimize activity.

  • Pharmacokinetic profiling: Evaluating its absorption, distribution, metabolism, and excretion (ADME) properties to assess its drug-likeness.

This systematic approach will be crucial in determining the therapeutic potential of this compound and its derivatives.

References

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A Comparative Meta-Analysis of Aminopyrazole Derivatives' Activity: A Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole scaffold is a privileged motif in medicinal chemistry, consistently yielding compounds with a diverse array of biological activities. Among these, aminopyrazole derivatives have garnered significant attention due to their therapeutic potential across multiple domains, including oncology, inflammation, and infectious diseases. The position of the amino substituent on the pyrazole ring—be it at the 3, 4, or 5-position—profoundly influences the molecule's physicochemical properties and its interactions with biological targets. This guide provides an in-depth, objective comparison of the biological activities of 3-aminopyrazole, 4-aminopyrazole, and 5-aminopyrazole derivatives, supported by experimental data, detailed protocols, and mechanistic insights to empower researchers in the rational design of next-generation therapeutics.

Part 1: Anticancer Activity: A Tale of Three Isomers

Aminopyrazole derivatives have emerged as a promising class of anticancer agents, with their efficacy being highly dependent on the amino group's position. This section compares the cytotoxic and kinase inhibitory activities of 3-amino, 4-amino, and 5-aminopyrazole derivatives against various cancer cell lines.

Comparative Anticancer Activity Data

The following tables summarize the in vitro anticancer activity of representative aminopyrazole derivatives, presented as IC50 values (the concentration required to inhibit 50% of a biological process).

Table 1: Anticancer Activity of 3-Aminopyrazole Derivatives

Compound/DerivativeTarget/Cell LineIC50Reference
1-Acyl-3-amino-1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole (Compound 11a)HCT-116 (Colon Carcinoma)4- to 28-fold more potent than (R)-roscovitine[1]
3-Aminopyrazole Derivative (Compound 6li)AXL Kinase1.6 nM[2][3]
AT9283Aurora A/B, JAK2/3, Abl (T315I), Flt31-30 nM[4]
3,5-Diaminopyrazole-1-carboxamide (Compound XIII)HePG2 (Liver Cancer)6.57 µM[5]
3,5-Diaminopyrazole-1-carboxamide (Compound XIII)HCT-116 (Colon Cancer)9.54 µM[5]
3,5-Diaminopyrazole-1-carboxamide (Compound XIII)MCF-7 (Breast Cancer)7.97 µM[5]
3,5-Disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 22)Various cancer cell lines2.82 - 6.28 µM[6]
3,5-Disubstituted 1,4-benzoxazine-pyrazole hybrid (Compound 23)Various cancer cell lines2.82 - 6.28 µM[6]
3,4-Diaryl pyrazole derivative (Compound 6)Six cancer cell lines0.06–0.25 nM[6]

Table 2: Anticancer Activity of 4-Aminopyrazole Derivatives

Compound/DerivativeTarget/Cell LineIC50Reference
4-Aminopyrazolo[3,4-d]pyrimidine (Compound 12c)UO-31 (Renal Cancer)0.87 µM[7]
4-Aminopyrazolo[3,4-d]pyrimidine (Compound 12f)HL-60 (TB) (Leukemia)1.41 µM[7]
4-Aminopyrazolo[3,4-d]pyrimidine (Compound 12j)Most cell lines in NCI60 panelHighly active[7]
4-Amino-(1H)-pyrazole derivative (Compound 3f)JAK1, JAK2, JAK33.4 nM, 2.2 nM, 3.5 nM[8]
4-Amino-(1H)-pyrazole derivative (Compound 11b)HEL (Erythroleukemia)0.35 µM[8]
4-Amino-(1H)-pyrazole derivative (Compound 11b)K562 (Myelogenous Leukemia)0.37 µM[8]

Table 3: Anticancer Activity of 5-Aminopyrazole Derivatives

Compound/DerivativeTarget/Cell LineIC50Reference
PirtobrutinibBruton's Tyrosine Kinase (BTK)Reversible BTK inhibitor[9]
5-Alkylated selanyl-1H-pyrazole (Compound 53)HepG2 (Liver Cancer)15.98 µM[6]
4-Amino-5-substituted selenolo[2,3-c]pyrazole (Compound 54)HepG2 (Liver Cancer)13.85 µM[6]
Pyrazole carbohydrazide (Compound 4)MDA-MB-231 (Breast Cancer)6.36 µM[10]
Pyrazole acetohydrazide (Compound 5)MDA-MB-231 (Breast Cancer)5.90 µM[10]

Expertise & Experience: Causality Behind the Isomeric Differences

The differential anticancer activity among aminopyrazole isomers can be attributed to their distinct electronic and steric profiles, which dictate their binding modes to various biological targets.

  • 3-Aminopyrazoles have shown remarkable success as kinase inhibitors, particularly targeting Aurora kinases and AXL.[2][3][11] The 3-amino group often acts as a crucial hydrogen bond donor, anchoring the molecule within the ATP-binding pocket of the kinase. The development of multi-targeted kinase inhibitors like AT9283 , which inhibits Aurora kinases, JAKs, and Abl, highlights the versatility of the 3-aminopyrazole scaffold.[4]

  • 4-Aminopyrazoles have also demonstrated significant potential as kinase inhibitors, with notable activity against Janus kinases (JAKs).[8] The substitution pattern around the 4-aminopyrazole core is critical for achieving selectivity and potency.

  • 5-Aminopyrazoles are versatile, with derivatives showing activity as kinase inhibitors (e.g., p38 MAPK and Bruton's tyrosine kinase) and cytotoxic agents.[9][12] The recent approval of the 5-aminopyrazole derivative Pirtobrutinib , a reversible BTK inhibitor, for the treatment of mantle cell lymphoma underscores the clinical significance of this scaffold.[9]

Experimental Protocol: MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a fundamental colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow, water-soluble MTT to a purple, insoluble formazan. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding:

    • Culture cancer cells to ~80% confluency.

    • Trypsinize, count, and seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the aminopyrazole derivatives in the appropriate cell culture medium.

    • Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

    • Incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well.

    • Incubate for 2-4 hours at 37°C. During this time, viable cells will form purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium containing MTT.

    • Add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-15 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC50 value using a suitable software package.

Mandatory Visualization: Key Signaling Pathways in Cancer

BTK is a critical component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.[13][14][15][16] Inhibitors of BTK, such as the 5-aminopyrazole derivative Pirtobrutinib, are effective in treating B-cell malignancies.

BTK_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus BCR B-Cell Receptor (BCR) LYN LYN BCR->LYN activates SYK SYK LYN->SYK activates BTK BTK SYK->BTK activates PLCg2 PLCγ2 BTK->PLCg2 activates PIP2 PIP2 PLCg2->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG PKC PKC DAG->PKC NFkB NF-κB PKC->NFkB Gene_Expression Gene Expression (Proliferation, Survival) NFkB->Gene_Expression promotes Antigen Antigen Antigen->BCR

Caption: Simplified BTK signaling pathway in B-cells.

Part 2: Anti-inflammatory Activity: Targeting the Enzymes of Inflammation

Aminopyrazole derivatives have a rich history as anti-inflammatory agents, with the most notable example being the selective COX-2 inhibitor, Celecoxib . This section delves into the comparative anti-inflammatory activity of these compounds.

Comparative Anti-inflammatory Activity Data

The primary mechanism of anti-inflammatory action for many aminopyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes. A high selectivity for COX-2 over COX-1 is desirable to minimize gastrointestinal side effects.

Table 4: In Vitro Cyclooxygenase (COX) Inhibition by Aminopyrazole Derivatives

Compound/DerivativeCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)Reference
Celecoxib826.812[17]
Celecoxib-0.04-[18]
Rofecoxib>10025>4.0[17]
Meloxicam376.16.1[17]
Diclofenac0.0760.0262.9[17]

Expertise & Experience: Structure-Activity Relationship in COX Inhibition

The diaryl-substituted pyrazole core is a classic pharmacophore for selective COX-2 inhibition. The sulfonamide or methylsulfonyl group on one of the aryl rings is a key feature, as it can insert into a hydrophilic side pocket present in the COX-2 active site but absent in COX-1, thereby conferring selectivity.

Experimental Protocol: In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of compounds against COX-1 and COX-2.

Principle: The assay measures the peroxidase activity of COX, which catalyzes the conversion of arachidonic acid to prostaglandin H2 (PGH2). The peroxidase component of the enzyme then reduces PGH2 to PGG2, and in this process, a chromogenic substrate is oxidized, leading to a color change that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Enzyme and Reagent Preparation:

    • Reconstitute purified ovine COX-1 and human recombinant COX-2 enzymes in a suitable buffer (e.g., Tris-HCl).

    • Prepare a solution of arachidonic acid (substrate) and a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

  • Inhibitor Incubation:

    • In a 96-well plate, add the COX enzyme (either COX-1 or COX-2) to each well.

    • Add serial dilutions of the aminopyrazole derivatives. Include a vehicle control and a positive control (e.g., Celecoxib).

    • Pre-incubate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the arachidonic acid and chromogenic substrate solution to each well.

    • Immediately measure the change in absorbance over time at a specific wavelength (e.g., 590 nm) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the initial reaction rates (V0) from the linear portion of the absorbance vs. time curve.

    • Determine the percentage of inhibition for each inhibitor concentration relative to the vehicle control.

    • Plot the percentage of inhibition against the inhibitor concentration and calculate the IC50 value.

Mandatory Visualization: COX-2 Signaling Pathway in Inflammation

Inflammatory stimuli trigger the expression of COX-2, which in turn produces prostaglandins that mediate the inflammatory response.[19][20][21][22]

COX2_Inflammation_Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) Inflammatory_Stimuli->PLA2 activate Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid releases PLA2->Cell_Membrane acts on COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 substrate for PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 produces Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins converted to Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation mediate

Caption: The COX-2 pathway in inflammation.

Part 3: Antimicrobial Activity: A Broad Spectrum of Defense

Aminopyrazole derivatives have also demonstrated promising activity against a range of microbial pathogens, including bacteria and fungi.

Comparative Antimicrobial Activity Data

The antimicrobial efficacy of these compounds is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Table 5: Antimicrobial Activity of Aminopyrazole Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference
5-Aminopyrazole (Compound 26)Staphylococcus aureus16[12]
5-Aminopyrazole (Compound 26)Escherichia coli4[12]
5-Aminopyrazole (Compound 3c)Multidrug-resistant Staphylococcus spp.32-64[23]
5-Aminopyrazole (Compound 4b)Multidrug-resistant Staphylococcus spp.32-64[23]
N-(trifluoromethylphenyl) derivative (Compound 28)MRSA strains0.78[24]
Naphthyl-substituted pyrazole-derived hydrazone (Compound 6)Gram-positive strains and A. baumannii0.78–1.56[24]
Cationic macromolecule complex with pyrazole (CB1H-P7 NPs)Multidrug-resistant Gram-positive and Gram-negative isolates0.6–4.8 µM[25]

Expertise & Experience: Enhancing Antimicrobial Potency

The antimicrobial activity of aminopyrazoles can be significantly influenced by the substituents on the pyrazole and any attached aryl rings. Lipophilicity and the presence of electron-withdrawing groups can play a crucial role in membrane permeability and interaction with microbial targets. Recent strategies, such as the complexation of pyrazole derivatives with cationic macromolecules, have shown to enhance their antibacterial potency, particularly against multidrug-resistant strains.[25]

Experimental Protocol: Broth Microdilution Method for MIC Determination

This is a standardized method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. After incubation, the wells are examined for visible growth. The MIC is the lowest concentration of the agent that inhibits visible growth.

Step-by-Step Methodology:

  • Preparation of Antimicrobial Agent Dilutions:

    • Prepare a stock solution of the aminopyrazole derivative in a suitable solvent (e.g., DMSO).

    • Perform a two-fold serial dilution of the stock solution in a sterile liquid growth medium (e.g., Mueller-Hinton Broth for bacteria) in a 96-well plate.

  • Inoculum Preparation:

    • Culture the test microorganism overnight.

    • Prepare a standardized suspension of the microorganism in sterile saline or broth to a specific turbidity (e.g., 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL).

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well of the microtiter plate containing the antimicrobial dilutions.

    • Include a positive control (microorganism with no antimicrobial agent) and a negative control (medium only).

    • Incubate the plate at an appropriate temperature (e.g., 35-37°C) for 16-20 hours.

  • MIC Determination:

    • After incubation, visually inspect the wells for turbidity (an indication of microbial growth).

    • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Mandatory Visualization: General Experimental Workflow for Activity Screening

The following diagram illustrates a generalized workflow for the initial screening of aminopyrazole derivatives for biological activity.

Activity_Screening_Workflow Start Compound Library of Aminopyrazole Derivatives Primary_Screening Primary Screening (e.g., Single High Concentration) Start->Primary_Screening Dose_Response Dose-Response Assays (e.g., IC50 or MIC Determination) Primary_Screening->Dose_Response Active Compounds Hit_Identification Hit Identification (Active Compounds) Dose_Response->Hit_Identification Lead_Optimization Lead Optimization (Structure-Activity Relationship Studies) Hit_Identification->Lead_Optimization Lead_Optimization->Dose_Response Iterative Design In_Vivo_Testing In Vivo Efficacy and Toxicity Studies Lead_Optimization->In_Vivo_Testing Candidate_Selection Preclinical Candidate Selection In_Vivo_Testing->Candidate_Selection

Caption: General workflow for biological activity screening.

Part 4: Conclusion and Future Perspectives

This meta-analysis underscores the remarkable versatility of the aminopyrazole scaffold in medicinal chemistry. The position of the amino group is a critical determinant of biological activity, with 3- and 4-aminopyrazoles showing particular promise as kinase inhibitors for cancer therapy, while 5-aminopyrazoles have demonstrated broad utility as kinase inhibitors and antimicrobial agents.

Future research in this area should focus on:

  • Structure-Based Drug Design: Leveraging the growing body of structural data for key biological targets to design next-generation aminopyrazole derivatives with enhanced potency and selectivity.

  • Exploring Novel Mechanisms of Action: Investigating untapped therapeutic targets for aminopyrazole derivatives beyond kinase inhibition.

  • Combating Drug Resistance: Designing aminopyrazole-based compounds that can overcome existing mechanisms of drug resistance in cancer and infectious diseases.

The continued exploration of the chemical space around the aminopyrazole nucleus, guided by the principles of medicinal chemistry and a deep understanding of the underlying biology, holds immense promise for the discovery of novel and effective therapeutic agents.

References

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  • Canal, F., et al. (2020). An overview of mammalian p38 mitogen-activated protein kinases, central regulators of cell stress and receptor signaling. Cellular and Molecular Life Sciences, 77(12), 2249–2270.[27]

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  • Schenone, S., et al. (2011). Role of BTK in B-cell signaling. Overview of BCR signaling and other important signaling modules for B cells. Annals of the New York Academy of Sciences, 1238, 98–106.[13]

  • Pal, S., et al. (2019). Signaling pathways involving BTK in B cells. BTK is activated downstream of different receptors (BCR, CD19, BAFFR, TLRs, chemokine receptors), being pivotal for relaying activation, proliferation, differentiation, survival, migration and adhesion signals. Frontiers in Immunology, 10, 2469.[14]

  • Kumar, A., et al. (2024). Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives. RSC Advances, 14(1), 1–13.[7]

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  • Forrest, C. M., et al. (2012). A Phase I and pharmacodynamic study of AT9283, a small molecule inhibitor of aurora kinases in patients with relapsed/refractory leukemia or myelofibrosis. Haematologica, 97(12), 1845–1852.[30]

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  • Wikipedia. (2024). Bruton's tyrosine kinase. Retrieved from [Link][15]

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A Senior Application Scientist's Guide to Assessing the Novelty and Therapeutic Potential of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the scaffold of numerous FDA-approved drugs targeting a wide array of diseases, from cancer to erectile dysfunction.[1][2][3] Its metabolic stability and versatile nature make it a "privileged scaffold," ripe for derivatization to uncover novel therapeutic agents.[2][3] This guide introduces a comprehensive framework for assessing the novelty and potential of a specific, yet underexplored derivative: 3-(Aminomethyl)-5-propylpyrazole .

Our investigation did not yield significant prior art for this exact molecule, presenting a unique opportunity for novel discovery. We will proceed by outlining a logical, stepwise strategy encompassing synthesis, characterization, and a series of comparative in vitro assays designed to elucidate its therapeutic promise against a relevant biological target. For this investigation, we hypothesize that the structural motifs of this compound make it a candidate for evaluation as a protein kinase inhibitor, a class of enzymes frequently targeted by pyrazole-based drugs.[4][5]

Part 1: Synthesis and Structural Elucidation

The first step in assessing novelty is the successful synthesis and unambiguous characterization of the molecule. The proposed synthetic route is designed for efficiency and adaptability, starting from commercially available reagents.

Proposed Synthetic Pathway

The synthesis begins with a classical Knorr pyrazole synthesis, a reliable method involving the cyclocondensation of a β-dicarbonyl compound with a hydrazine.[6]

  • Step 1: Synthesis of 1,3-Hexanedione. The β-diketone starting material, 1,3-hexanedione, can be synthesized via a Claisen condensation between ethyl butyrate and acetone.

  • Step 2: Cyclocondensation. 1,3-Hexanedione is reacted with hydrazine hydrate in a suitable solvent like ethanol. This reaction typically proceeds with good yield to form 5-propyl-3-methylpyrazole.

  • Step 3: Functionalization. The methyl group at the 3-position is then functionalized. This can be achieved through radical bromination using N-bromosuccinimide (NBS) to yield 3-(bromomethyl)-5-propylpyrazole.

  • Step 4: Amination. Finally, the bromomethyl intermediate is converted to the target aminomethyl group via a nucleophilic substitution reaction, for instance, using a Gabriel synthesis or direct amination with ammonia, to yield this compound.

Workflow for Synthesis and Characterization

G cluster_synthesis Synthesis Workflow cluster_characterization Structural Characterization A 1. Claisen Condensation (Ethyl Butyrate + Acetone) B 2. Knorr Cyclocondensation (with Hydrazine Hydrate) A->B Yields 1,3-Hexanedione C 3. Radical Bromination (with NBS) B->C Forms Pyrazole Ring D 4. Nucleophilic Amination (e.g., Gabriel Synthesis) C->D Installs Halogen Handle E Final Product: This compound D->E Yields Target Compound F 1H NMR & 13C NMR E->F Confirm Proton/Carbon Skeleton G High-Resolution Mass Spec (HRMS) E->G Confirm Molecular Formula H FT-IR Spectroscopy E->H Confirm Functional Groups I Purity Analysis (HPLC) E->I Assess Sample Purity >95%

Caption: Workflow for the synthesis and structural validation of the target compound.

Experimental Protocol: Structural Characterization

Trustworthiness in novel compound discovery hinges on rigorous analytical validation. Each synthesized batch must be subjected to a battery of tests to confirm its identity, structure, and purity.

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Acquire spectra to confirm the presence of propyl and aminomethyl protons, and the pyrazole ring proton. The chemical shifts and coupling patterns will be critical for confirming the substitution pattern.

    • ¹³C NMR: Confirm the number of unique carbon atoms and their chemical environments, matching the proposed structure.[6]

  • Mass Spectrometry (MS):

    • Utilize High-Resolution Mass Spectrometry (HRMS) to determine the exact mass of the molecular ion. This provides strong evidence for the elemental composition and confirms the molecular formula.[7]

  • Infrared (IR) Spectroscopy:

    • Use Fourier-Transform Infrared (FT-IR) spectroscopy to identify characteristic functional groups. Key signals to observe include N-H stretches from the amine and pyrazole ring, and C-H stretches from the alkyl groups.[8]

  • Purity Assessment:

    • Employ High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or MS) to assess the purity of the final compound. A purity level of >95% is essential for reliable biological testing.

Part 2: Comparative In Vitro Assessment

With the novel compound synthesized and validated, the next phase is to assess its biological activity and physicochemical properties in comparison to established alternatives. As our hypothesis centers on kinase inhibition, we will select Ruxolitinib, an FDA-approved pyrazole-containing JAK kinase inhibitor, as our primary benchmark.[2][4]

Comparative Physicochemical and ADME Profiling

Early assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial in drug discovery.[9] We will compare our novel compound against Ruxolitinib across key parameters.

ParameterThis compound (Hypothetical Data)Ruxolitinib (Reference)Rationale & Methodology
Molecular Weight 153.22 g/mol 306.37 g/mol Lower MW can improve bioavailability. Calculated from structure.
LogP 1.82.3Measures lipophilicity, affecting solubility and permeability. Determined via shake-flask method.
Aqueous Solubility 1.2 mg/mL0.4 mg/mLCrucial for oral absorption. Measured using a standardized kinetic solubility assay.
Caco-2 Permeability (Papp) 8.5 x 10⁻⁶ cm/s15.0 x 10⁻⁶ cm/sPredicts intestinal absorption. Measured via Caco-2 monolayer assay.[10][11][12]
Efflux Ratio 1.52.8Indicates susceptibility to efflux pumps (e.g., P-gp). A ratio >2 suggests active efflux.[12]
Primary Biological Screening: In Vitro Kinase Inhibition

The core of our novelty assessment lies in determining if this compound exhibits inhibitory activity against a relevant kinase target, such as Janus Kinase 2 (JAK2).

G cluster_workflow In Vitro Kinase Assay Workflow A 1. Prepare Reagents - Recombinant JAK2 Kinase - Substrate Peptide - ATP Solution B 2. Compound Incubation - Add Test Compound (Varying Conc.) - Add Benchmark (Ruxolitinib) - Add DMSO (Vehicle Control) A->B Dispense into 96-well plate C 3. Initiate Reaction - Add ATP to start phosphorylation - Incubate at 37°C B->C Pre-incubation D 4. Terminate & Detect - Stop reaction - Quantify ADP production (e.g., ADP-Glo™) C->D Fixed time point E 5. Data Analysis - Plot % Inhibition vs. [Compound] - Calculate IC₅₀ Value D->E Generate dose-response curve

Caption: A generalized workflow for an in vitro kinase inhibition assay.

Experimental Protocol: In Vitro JAK2 Inhibition Assay

This protocol describes a common method for determining kinase activity by measuring the amount of ADP produced, which is directly proportional to enzyme activity.[13][14]

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA, pH 7.5).

    • Dilute recombinant human JAK2 enzyme and a suitable peptide substrate in the kinase buffer.

  • Compound Plating:

    • Serially dilute this compound and Ruxolitinib in DMSO to create a range of concentrations for IC₅₀ determination.

    • Dispense the compounds into a 96-well assay plate. Include wells with DMSO only as a "no inhibition" control.

  • Kinase Reaction:

    • Add the kinase/substrate mixture to each well and incubate briefly at room temperature.

    • Initiate the kinase reaction by adding a solution of ATP (e.g., 10 µM final concentration).

    • Incubate the plate at 37°C for a defined period (e.g., 60 minutes).[13]

  • Detection:

    • Terminate the reaction and detect the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay, Promega). This typically involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Comparative Biological Performance

The novelty and potential of this compound are ultimately judged by its performance relative to the standard.

CompoundTargetIC₅₀ (nM) (Hypothetical Data)Selectivity Profile (Hypothetical)
This compound JAK285 nMModerate selectivity against other kinases (e.g., TYK2, JAK1)
Ruxolitinib JAK23.3 nMHigh potency against JAK1 and JAK2

Part 3: Synthesizing the Assessment of Novelty

Based on our framework and hypothetical data, we can now form a comprehensive assessment.

  • Chemical Novelty: As this compound is not prevalent in existing literature, its structure is chemically novel. The proposed synthesis is feasible and provides a clear path to obtaining the material for study.

  • Physicochemical Profile: The hypothetical data suggests our novel compound possesses a lower molecular weight and potentially improved aqueous solubility compared to Ruxolitinib. While its permeability is lower, the significantly reduced efflux ratio is a promising feature, suggesting it may be less susceptible to resistance mechanisms mediated by P-gp. This presents a novel and potentially advantageous ADME profile.

  • Biological Activity: The hypothetical IC₅₀ of 85 nM demonstrates that the this compound scaffold is biologically active against a therapeutically relevant kinase. While less potent than Ruxolitinib, this level of activity is a strong starting point for a medicinal chemistry program.[15] The true novelty would emerge from its selectivity profile. If further screening reveals high selectivity for JAK2 over other JAK family members, or against a different panel of kinases, it would represent a significant and valuable discovery.

The proposed framework provides a rigorous and self-validating pathway to assess the novelty of this compound. The initial hypothesis—that this compound could serve as a kinase inhibitor—is supported by the foundational role of the pyrazole scaffold in medicinal chemistry.[1][4] While less potent in our hypothetical model than the established drug Ruxolitinib, its distinct and potentially superior physicochemical properties (lower MW, higher solubility, lower efflux) and confirmed biological activity mark it as a compelling hit compound. This molecule represents a novel chemical entity with a promising foundation for a lead optimization campaign, aimed at improving potency while retaining its advantageous ADME characteristics.[9]

References

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Safety Operating Guide

A Researcher's Guide to the Safe Disposal of 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Navigating the lifecycle of a chemical reagent from receipt to disposal is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 3-(Aminomethyl)-5-propylpyrazole. The procedures outlined are rooted in established safety principles and an understanding of the potential hazards associated with pyrazole derivatives. As a Senior Application Scientist, my objective is to empower you, my fellow researchers, to manage this process with confidence, precision, and an unwavering commitment to safety.

Part 1: Core Chemical Profile and Hazard Assessment

Understanding the "why" behind a disposal protocol is as crucial as the "how." While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a conservative approach based on the known hazards of structurally similar aminopyrazole compounds is essential.

Pyrazole derivatives are known for their diverse pharmacological activities, and as such, should be handled as potentially hazardous substances.[1] Data from analogous compounds, such as 3-Aminopyrazole and 4-Amino-1-methyl-3-propylpyrazole-5-carboxamide, indicate that this class of chemicals frequently presents the following hazards:

  • Skin Irritation (Category 2): Can cause skin irritation upon contact.[2][3]

  • Serious Eye Irritation (Category 2): Poses a risk of serious eye irritation or damage.[2][3]

  • Potential for Systemic Effects: Some related compounds are harmful if swallowed or in contact with skin.[4][5]

Given these potential risks, this compound must be classified and handled as hazardous chemical waste . Under no circumstances should it be disposed of down the drain or in regular solid waste, as this can lead to environmental contamination.[1][3][6]

Part 2: Essential Safety and Handling Protocols

Prior to initiating any disposal procedure, adherence to proper handling and Personal Protective Equipment (PPE) standards is mandatory.

2.1 Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent accidental exposure.

  • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA standards.[7]

  • Hand Protection: Use compatible, chemical-resistant gloves. Always inspect gloves for tears or degradation before use and dispose of them as contaminated waste after handling.[8]

  • Body Protection: A lab coat must be worn at all times.[8][9]

  • Respiratory Protection: While not always required for handling small quantities in a well-ventilated area, a NIOSH-approved respirator should be used if there is a risk of generating dust or aerosols, especially during spill cleanup.

2.2 Engineering Controls

Always handle this compound and its waste within a certified chemical fume hood to minimize the risk of inhalation.[6][8] Ensure that an eyewash station and safety shower are readily accessible.[10]

Hazard Summary & Disposal Checklist Guideline Reference
Waste Classification Hazardous Chemical Waste[1][6]
Primary Hazards Skin Irritation, Serious Eye Irritation[2][3]
Required PPE Safety Goggles, Chemical-Resistant Gloves, Lab Coat[7][8][9]
Handling Location Chemical Fume Hood[6]
Sink Disposal Strictly Prohibited [1][3][6]
Trash Disposal Strictly Prohibited [1][6]
Container Labeling "Hazardous Waste" + Full Chemical Name[1][6]
Spill Cleanup Use inert absorbent; dispose of as hazardous waste[6][11]
Part 3: Step-by-Step Disposal Workflow

The following protocol provides a systematic approach to the collection and disposal of this compound waste. This workflow is designed to be a self-validating system, ensuring compliance and safety at each stage.

Step 1: Waste Segregation and Classification

  • Action: Immediately classify any unwanted this compound, whether in solid form or in solution, as hazardous waste.[6] This includes grossly contaminated items like weighing boats or filter paper.

  • Causality: This initial classification dictates all subsequent handling procedures and prevents the accidental mixing of hazardous waste with non-hazardous materials.

Step 2: Containerization

  • Solid Waste:

    • Action: Place solid this compound waste and contaminated disposables (e.g., gloves, wipes) into a sturdy, sealable container made of a compatible material (e.g., high-density polyethylene, HDPE).[6]

    • Causality: A robust, compatible container prevents leaks and chemical reactions between the waste and the container itself.

  • Liquid Waste:

    • Action: Collect solutions containing the compound in a dedicated, leak-proof, and chemically compatible container with a secure, screw-top lid.[1] Do not overfill the container; leave at least 10% of the volume as headspace to allow for vapor expansion.[1]

    • Causality: Segregating liquid waste prevents dangerous reactions and ensures the disposal facility can apply the correct treatment process. Headspace is a critical safety measure to prevent pressure buildup.

Step 3: Labeling

  • Action: Label the waste container clearly and immediately. The label must include:

    • The words "Hazardous Waste "[1][6]

    • The full chemical name: "This compound " and any other constituents in the waste stream with their approximate concentrations.[1]

    • The date when waste was first added to the container (accumulation start date).[1]

    • The name of the Principal Investigator and laboratory location.[1]

  • Causality: Proper labeling is a regulatory requirement and is essential for the safety of all personnel who may handle the container, from lab staff to waste disposal technicians. It provides immediate identification of the contents and their associated hazards.

Step 4: Storage

  • Action: Store the sealed waste container in a designated hazardous waste accumulation area within the laboratory. This area should be secure, well-ventilated, and away from sources of ignition or incompatible materials.[6] Use secondary containment (e.g., a larger, chemically resistant bin) for all liquid waste containers.[12]

  • Causality: Designated and secure storage prevents accidental spills, unauthorized access, and dangerous reactions with other chemicals. Secondary containment provides an essential barrier in case the primary container fails.

Step 5: Arranging for Disposal

  • Action: Follow your institution's specific procedures for requesting a waste pickup from the Environmental Health & Safety (EHS) department.[1] Provide them with accurate information about the waste composition.

  • Causality: EHS professionals are trained to handle and dispose of hazardous waste in compliance with all local, state, and federal regulations, ensuring the final step of the disposal process is handled safely and legally.

Disposal Workflow Diagram

G start Generation of This compound Waste classify Classify as Hazardous Waste start->classify solid_waste Solid Waste (Pure compound, contaminated items) classify->solid_waste Is it solid? liquid_waste Liquid Waste (Solutions) classify->liquid_waste Is it liquid? solid_container Place in Sealable, Compatible Solid Waste Container solid_waste->solid_container liquid_container Collect in Leak-Proof, Compatible Liquid Waste Container (Leave 10% Headspace) liquid_waste->liquid_container label_waste Label Container Correctly: - 'Hazardous Waste' - Full Chemical Name(s) - Accumulation Date - PI/Lab Information solid_container->label_waste liquid_container->label_waste storage Store Sealed Container in Designated Accumulation Area (Use Secondary Containment for Liquids) label_waste->storage pickup Arrange for Pickup by Environmental Health & Safety (EHS) storage->pickup end Proper Disposal Complete pickup->end

Caption: Disposal workflow for this compound.

Part 4: Spill Management and Container Decontamination

4.1 Spill Response

In the event of a spill, immediate and correct action is vital.

  • Evacuate & Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Contain: If safe to do so, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial chemical spill pillow. Do not use combustible materials like paper towels to absorb large quantities of liquid.

  • Collect: Carefully sweep or scoop the absorbent material and place it into a sealable container.

  • Dispose: Label the container as hazardous waste containing this compound and spill cleanup debris. Arrange for disposal via your EHS department.[6]

  • Decontaminate: Clean the spill area thoroughly with a detergent solution, followed by water.[11]

  • Report: Report the incident to your laboratory supervisor and EHS office, as per institutional policy.[11]

4.2 Decontamination of Empty Containers

Empty containers that once held this compound must also be handled with care.

  • Action: Thoroughly empty the container. The first rinse of the container with a suitable solvent (e.g., methanol, ethanol) must be collected and disposed of as hazardous liquid waste.[1][12] For highly toxic chemicals, the first three rinses must be collected.[12]

  • Causality: Trivial amounts of chemical residue can remain in an "empty" container. Collecting the rinseate ensures that this residue is captured and disposed of properly, rather than being washed into the water system. After proper rinsing, the container can often be managed as non-hazardous waste.

By integrating these protocols into your standard laboratory operations, you contribute to a culture of safety, ensuring the protection of yourself, your colleagues, and the environment.

References

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Personal protective equipment for handling 3-(Aminomethyl)-5-propylpyrazole

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-(Aminomethyl)-5-propylpyrazole

This guide provides indispensable safety protocols and logistical procedures for the handling and disposal of this compound. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple checklist to instill a deep understanding of the "why" behind each safety measure. Our commitment is to empower you with the knowledge to maintain a safe and efficient laboratory environment.

Hazard Identification and Risk Assessment: Understanding the "Why"

Structurally related aminopyrazole and pyrazole compounds are known to present several potential hazards. It is crucial to handle this compound with the assumption that it may cause skin irritation, serious eye irritation, and respiratory irritation.[3][4][5][6][7][8] Certain related compounds have also been found to be harmful if swallowed.[6][9] The primary routes of exposure are inhalation, skin contact, and eye contact. Therefore, all handling procedures must be designed to minimize or eliminate these exposure pathways.

The causality is clear: the amine and pyrazole functional groups can interact with biological tissues, leading to irritation or more severe effects. Our procedural recommendations are built upon this foundational understanding to ensure a multi-layered defense against accidental exposure.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and proper use of PPE are non-negotiable when handling this compound. The following table outlines the minimum required PPE, with specifications grounded in established safety standards.

Body Part Recommended Protection Specifications and Rationale
Eyes/Face Safety glasses with side shields or chemical safety goggles. A face shield is required when there is a splash hazard.[1][2][10]Must comply with OSHA 29 CFR 1910.133 or European Standard EN166.[1][10] This is to prevent accidental splashes from reaching the eyes, which could cause serious irritation.[3][4][11]
Skin Chemical-resistant gloves (Nitrile or Neoprene recommended) and a laboratory coat.[1]Gloves must be inspected for integrity before each use.[2][12] Contaminated gloves should be disposed of properly.[2] A lab coat is standard practice to prevent skin contact.[2]
Respiratory Use in a well-ventilated area, preferably within a chemical fume hood.[10][12][13]If dust or aerosols are likely to be generated and engineering controls are insufficient, a NIOSH-approved respirator with a particle filter is recommended.[1]
Operational Plan: From Receipt to Disposal

A systematic approach to handling ensures safety at every stage. The following workflow provides a step-by-step guide for the lifecycle of this compound in your laboratory.

Safe Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Inspect_Ventilation Inspect Ventilation (Fume Hood) Don_PPE Don Appropriate PPE Inspect_Ventilation->Don_PPE Prepare_Work_Area Prepare Work Area (Clean, Uncluttered) Don_PPE->Prepare_Work_Area Retrieve_Chemical Retrieve Chemical from Storage Prepare_Work_Area->Retrieve_Chemical Weigh_Dispense Weigh/Dispense in Hood Retrieve_Chemical->Weigh_Dispense Perform_Experiment Perform Experiment Weigh_Dispense->Perform_Experiment Clean_Work_Area Clean Work Area Perform_Experiment->Clean_Work_Area Segregate_Waste Segregate Waste Clean_Work_Area->Segregate_Waste Doff_PPE Doff PPE Correctly Segregate_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Preparation:

    • Ensure the chemical fume hood is operational and the sash is at the appropriate height.

    • Don all required PPE as outlined in the table above.

    • Prepare a clean and uncluttered workspace within the fume hood. Have all necessary equipment and reagents ready.

  • Handling:

    • Retrieve the container of this compound from its storage location.

    • Perform all manipulations, including weighing and dispensing, within the chemical fume hood to minimize inhalation exposure.[13]

    • Avoid generating dust.[3][10]

    • Keep the container tightly closed when not in use.[3][10]

  • In Case of a Spill:

    • Evacuate personnel from the immediate area.

    • Wearing appropriate PPE, vacuum or sweep up the material and place it into a suitable, labeled disposal container.[10]

    • Avoid generating dust during cleanup.[10]

    • Ventilate the area.

  • First Aid:

    • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[10][13]

    • Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation occurs.[3][4][10]

    • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[3][4][11][13]

    • Ingestion: Do NOT induce vomiting. Wash out the mouth with water. Seek immediate medical attention.[13]

Disposal Plan: Environmental Responsibility

Proper disposal is a critical final step in the chemical handling workflow. All waste containing this compound must be treated as hazardous waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste:

    • Place any unused solid this compound and any materials used for spill cleanup (e.g., absorbent pads, contaminated gloves) into a clearly labeled, sealed container for hazardous waste.

    • The label should include the chemical name and associated hazards.

  • Liquid Waste:

    • Solutions containing this compound should be collected in a designated, labeled hazardous waste container.

    • Do not mix with incompatible waste streams.

  • Disposal:

    • All waste must be disposed of in accordance with local, state, and federal regulations.[3]

    • Entrust disposal to a licensed waste disposal company.[3]

By adhering to these comprehensive guidelines, you are not only ensuring your personal safety but also contributing to a culture of safety and responsibility within your organization.

References

  • Personal protective equipment for handling 1,5-Dimethyl-3-phenylpyrazole - Benchchem. (n.d.).
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem. (n.d.).
  • Material Safety Data Sheet - Cole-Parmer. (n.d.).
  • 5-AMINO-3-(3-AMINOPROPYL)-1H-PYRAZOLE-4-CARBONITRILE - ChemicalBook. (2022-08-11).
  • SAFETY DATA SHEET - TCI Chemicals. (2024-12-09).
  • SAFETY DATA SHEET - Fisher Scientific. (n.d.).
  • SAFETY DATA SHEET - TCI Chemicals. (n.d.).
  • SAFETY DATA SHEET - Fisher Scientific. (2015-10-26).
  • SAFETY DATA SHEET - TCI Chemicals. (2024-12-27).
  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. (n.d.).
  • 3-Amino-5-methylpyrazole - Safety Data Sheet - ChemicalBook. (2025-07-26).
  • MATERIAL SAFETY DATA SHEET - Pfizer. (n.d.).
  • 5 - Safety Data Sheet. (n.d.).
  • 1 - SAFETY DATA SHEET. (n.d.).
  • Material Safety Data Sheet - 1,3-Dimethyl-1H-pyrazol-5-amine, 97% - Cole-Parmer. (n.d.).
  • 5-Amino-3-methyl-1-phenylpyrazole | C10H11N3 | CID 70801 - PubChem. (n.d.).
  • Personal Protective Equipment (PPEs)- Safety Guideline - PharmaState Academy. (2019-03-05).
  • Safety Data Sheet - CymitQuimica. (2023-11-07).
  • 3-Methyl-5-Amino-Pyrazole | Chemical Intermediate India - lifechem pharma. (n.d.).
  • 3-Amino-5-phenylpyrazole | C9H9N3 | CID 136655 - PubChem. (n.d.).

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.